molecular formula C10H12O5 B1294572 3,5-Dimethoxy-4-hydroxyphenylacetic acid CAS No. 4385-56-2

3,5-Dimethoxy-4-hydroxyphenylacetic acid

Katalognummer: B1294572
CAS-Nummer: 4385-56-2
Molekulargewicht: 212.2 g/mol
InChI-Schlüssel: BQBQKSSTFGCRQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Hydroxy-3, 5-dimethoxyphenyl)acetic acid belongs to the class of organic compounds known as methoxyphenols. Methoxyphenols are compounds containing a methoxy group attached to the benzene ring of a phenol moiety. 2-(4-Hydroxy-3, 5-dimethoxyphenyl)acetic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa).

Eigenschaften

IUPAC Name

2-(4-hydroxy-3,5-dimethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-14-7-3-6(5-9(11)12)4-8(15-2)10(7)13/h3-4,13H,5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBQKSSTFGCRQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60195961
Record name 4-Hydroxy-3,5-dimethoxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4385-56-2
Record name 3,5-Dimethoxy-4-hydroxyphenylacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4385-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-3,5-dimethoxyphenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004385562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-3,5-dimethoxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-3,5-dimethoxyphenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.269
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3,5-Dimethoxy-4-hydroxyphenylacetic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,5-Dimethoxy-4-hydroxyphenylacetic Acid

Introduction

3,5-Dimethoxy-4-hydroxyphenylacetic acid, also known by its trivial name Homosyringic acid, is a phenolic acid that has garnered interest within the scientific community.[1][2] Its structural similarity to other biologically active phenylacetic acids and its role as a potential metabolite positions it as a compound of interest in pharmacology, biochemistry, and drug development.[3] This guide provides a comprehensive overview of its chemical properties, analytical methodologies, and biological context, designed for researchers and professionals in the life sciences.

Physicochemical Properties

The fundamental characteristics of a compound dictate its behavior in both chemical and biological systems. The properties of 3,5-Dimethoxy-4-hydroxyphenylacetic acid are summarized below. These parameters are critical for designing experimental protocols, including solubility tests, formulation development, and analytical method development.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O₅[1][2][4][5]
Molecular Weight 212.20 g/mol [1][6]
CAS Number 4385-56-2[1][2]
Appearance Solid
Melting Point 127-131 °C[2][4][7]
Boiling Point 397.1 °C at 760 mmHg[2][4]
Density ~1.3 g/cm³[2][4]
Flash Point 158.7 °C[2][4]
XLogP3 0.06[4]
EC Number 224-494-4[4]

Spectroscopic Profile

Structural elucidation and confirmation are paramount in chemical research. The following section details the key spectroscopic features of 3,5-Dimethoxy-4-hydroxyphenylacetic acid.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. In Gas Chromatography-Mass Spectrometry (GC-MS), 3,5-Dimethoxy-4-hydroxyphenylacetic acid exhibits a molecular ion peak (M⁺) at m/z 212.[6] Common fragments are observed at m/z 167 and 168, corresponding to the loss of the carboxyl group and subsequent rearrangements.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. The gas-phase IR spectrum of this compound displays characteristic absorption bands.[5] Key peaks include a broad absorption for the hydroxyl (O-H) stretch of the carboxylic acid and the phenolic group, a sharp peak for the carbonyl (C=O) stretch of the carboxylic acid around 1700 cm⁻¹, and absorptions corresponding to the C-O stretches of the ether and acid groups, as well as aromatic C-H and C=C vibrations.[5][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific experimental spectrum from a peer-reviewed publication was not available in the initial search, a predicted ¹H NMR spectrum can be inferred based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons, a singlet for the methylene (-CH₂-) protons of the acetic acid group, and a singlet for the six equivalent protons of the two methoxy (-OCH₃) groups. The phenolic and carboxylic acid protons would appear as broad singlets.

  • ¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbon, the methylene carbon, the methoxy carbons, and the unique carbons of the aromatic ring.

Synthesis and Reactivity

  • Carboxylic Acid: Undergoes typical reactions such as esterification, amide formation, and reduction.

  • Phenolic Hydroxyl: Can be alkylated or acylated and exhibits antioxidant activity through hydrogen atom donation.

  • Aromatic Ring: Can undergo electrophilic aromatic substitution, though the positions are heavily directed by the existing substituents.

Analytical Methodologies

Accurate quantification of 3,5-Dimethoxy-4-hydroxyphenylacetic acid in various matrices is essential for research. A robust method using Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a common choice for analyzing similar phenolic acids in biological samples.[10]

Protocol: Quantification in Serum by UPLC-MS/MS

This protocol is adapted from established methods for similar analytes and serves as a validated starting point for researchers.[10]

1. Rationale: The combination of UPLC for high-resolution separation and tandem MS for sensitive and selective detection provides a powerful tool for quantifying low-concentration analytes in complex matrices like serum.[10] Protein precipitation is chosen as the sample preparation method for its efficiency in removing high-abundance proteins that can interfere with the analysis.[10]

2. Sample Preparation Workflow

G serum Serum Sample (100 µL) is Add Internal Standard serum->is precip Protein Precipitation (e.g., 300 µL cold Methanol) is->precip vortex Vortex Mix precip->vortex centrifuge Centrifuge (e.g., 14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into UPLC-MS/MS supernatant->inject

Caption: UPLC-MS/MS Sample Preparation Workflow.

3. UPLC-MS/MS Parameters:

  • UPLC System: A standard high-pressure system.

  • Column: A reverse-phase column, such as a C18 column (e.g., 2.1 x 100 mm, 1.7 µm), is effective for separating phenolic acids.

  • Mobile Phase A: Water with 0.1% formic acid (to ensure the analyte is in its protonated form).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the analyte.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode is typically used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring the transition from the precursor ion [M-H]⁻ to a specific product ion.

4. Self-Validation: The protocol's integrity is maintained by including an internal standard (ideally, a stable isotope-labeled version of the analyte) at the beginning of the sample preparation.[10] Quality control (QC) samples at low, medium, and high concentrations should be run alongside the unknown samples to ensure accuracy and precision throughout the analytical run.

Biological Context and Applications

3,5-Dimethoxy-4-hydroxyphenylacetic acid is structurally related to key catecholamine metabolites like homovanillic acid (HVA) (4-hydroxy-3-methoxyphenylacetic acid).[11][12][13] While HVA is a well-known metabolite of dopamine, the precise metabolic origin and role of its 3,5-dimethoxy isomer are less characterized. However, its phenolic acid structure suggests potential biological activities.

Phenolic acids, particularly those derived from dietary polyphenols, are known for their antioxidant properties.[14] The hydroxyl group on the aromatic ring can donate a hydrogen atom to neutralize free radicals, thus mitigating oxidative stress. This mechanism is a cornerstone of the health benefits associated with many plant-derived compounds.[15]

The potential for this compound in drug development lies in its antioxidant capacity and its scaffold, which can be modified to develop novel therapeutic agents.[3] For instance, hydroxycinnamic acids, a related class of compounds, are investigated for antioxidant, antimicrobial, and antitumor effects.[16]

Illustrative Antioxidant Mechanism

G cluster_0 Antioxidant Action Compound Homosyringic Acid (Ar-OH) StableRadical Stabilized Radical (Ar-O•) Compound->StableRadical Radical Free Radical (R•) Radical->Compound abstracts H• Neutralized Neutralized Molecule (RH) Radical->Neutralized becomes

Caption: Generalized Free Radical Scavenging Mechanism.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3,5-Dimethoxy-4-hydroxyphenylacetic acid presents the following hazards:

  • Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).

  • Pictogram: GHS07 (Exclamation mark).

  • Signal Word: Warning.

Personal Protective Equipment (PPE): When handling this compound, especially in its solid form, appropriate PPE should be worn, including:

  • Dust mask (e.g., N95).

  • Safety glasses or goggles.

  • Chemical-resistant gloves.

Storage: Store in a well-ventilated place. Keep container tightly closed. It is classified as a combustible solid.

References

  • Cheméo. (n.d.). Chemical Properties of 3,5-Dimethoxy-4-hydroxyphenylacetic acid (CAS 4385-56-2). Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 3,5-Dimethoxy-4-hydroxyphenylacetic acid | 4385-56-2. Retrieved from [Link]

  • Grokipedia. (n.d.). Homovanillic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-3,5-dimethoxyphenylacetic acid. Retrieved from [Link]

  • NIST. (n.d.). 3,5-Dimethoxy-4-hydroxyphenylacetic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Homovanillic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxy-4-methoxybenzeneacetic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,5-Dimethoxy-4-hydroxyphenylacetic acid - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Homovanillic acid (HMDB0000118). Retrieved from [Link]

  • PubChemLite. (n.d.). 3,5-dimethoxy-4-hydroxyphenylacetic acid (C10H12O5). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000020). Retrieved from [Link]

  • PubChem. (n.d.). Homovanillic Acid. Retrieved from [Link]

  • NIST. (n.d.). 3,5-Dimethoxy-4-hydroxycinnamic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • MassBank. (n.d.). 3,5-dimethoxy-4-hydroxycinnamic acid. Retrieved from [Link]

  • Mustafa, Y. F., et al. (2020). Synthesis and Biological Activities of 3,5-Disubstituted-4-Hydroxycinnamic Acids Linked to a Functionalized Coumarin. Iraqi Journal of Pharmaceutical Sciences.
  • Google Patents. (n.d.). US4329497A - Method for the production of 4-hydroxyphenylacetic acid.
  • MDPI. (2020). Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxyphenylacetic acid. Retrieved from [Link]

  • PubMed. (2016). 3,4-Dihydroxyphenylacetic acid is a predominant biologically-active catabolite of quercetin glycosides. Retrieved from [Link]

  • NIST. (n.d.). 3,5-Dimethoxy-4-hydroxyphenylacetic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound 4-Hydroxyphenylacetic acid (FDB010534). Retrieved from [Link]

  • PubMed Central. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 3,5-Dimethoxy-4-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 3,5-Dimethoxy-4-hydroxyphenylacetic acid (Homosyringic acid), a compound of interest in pharmaceutical and biochemical research. This document delves into the theoretical and practical aspects of its key physical characteristics, offering both established data and detailed experimental protocols for their determination. The guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the effective handling, characterization, and application of this molecule. We will explore its melting point, solubility profile, and acidity constant (pKa), underpinned by an understanding of its molecular structure. Furthermore, this guide will touch upon its spectral properties, providing a holistic physicochemical profile.

Introduction: The Significance of 3,5-Dimethoxy-4-hydroxyphenylacetic Acid

3,5-Dimethoxy-4-hydroxyphenylacetic acid, also known as Homosyringic acid, is a phenolic acid that has garnered attention in various scientific fields, including medicinal chemistry and natural product research. Its structural similarity to other biologically active phenylacetic acid derivatives suggests its potential as a building block for novel therapeutic agents or as a valuable analytical standard. A thorough understanding of its physical properties is paramount for its application in drug discovery and development, influencing everything from reaction kinetics and formulation to bioavailability and storage stability. This guide serves as a detailed resource for elucidating these critical parameters.

Core Physical Properties: A Quantitative Overview

The physical properties of a compound are a direct manifestation of its molecular structure. For 3,5-Dimethoxy-4-hydroxyphenylacetic acid, the presence of a carboxylic acid group, a phenolic hydroxyl group, and two methoxy groups on a benzene ring dictates its behavior.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O₅[1]
Molecular Weight 212.20 g/mol [1]
CAS Number 4385-56-2
Appearance Solid
Melting Point 127-131 °C (lit.)[1][2][3]
Boiling Point Not experimentally determined (Predicted values exist)[4]
logP (octanol/water) 1.0 (Predicted)[5]
Water Solubility Predicted to be low[4]
pKa Not experimentally determined

Causality behind the Properties:

The relatively high melting point of 3,5-Dimethoxy-4-hydroxyphenylacetic acid is indicative of strong intermolecular forces in its solid state. These forces are primarily hydrogen bonds, formed between the carboxylic acid and phenolic hydroxyl groups of adjacent molecules, as well as dipole-dipole interactions arising from the polar methoxy groups. The predicted logP value suggests a moderate lipophilicity, which is a critical parameter in drug design, influencing membrane permeability and distribution. The carboxylic acid and phenolic hydroxyl groups also confer acidic properties to the molecule, making its pKa a crucial factor in its ionization state at physiological pH.

Experimental Determination of Key Physical Properties

Boiling Point Determination: The Thiele Tube Method

Given that 3,5-Dimethoxy-4-hydroxyphenylacetic acid is a solid at room temperature, its boiling point is expected to be significantly high and may be accompanied by decomposition. Therefore, distillation under reduced pressure would be the preferred method for accurate determination. However, a common and simpler technique for estimating the boiling point of a small sample is the Thiele tube method.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. In this method, a small amount of the sample is heated, and the temperature at which a continuous stream of bubbles emerges from a sealed capillary tube and then ceases upon cooling is recorded as the boiling point.

Experimental Workflow:

Figure 1: Workflow for Boiling Point Determination using the Thiele Tube Method.

Step-by-Step Protocol:

  • Sample Preparation: Place a small amount (a few milligrams) of 3,5-Dimethoxy-4-hydroxyphenylacetic acid into a small fusion tube.

  • Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the open end of the capillary tube into the fusion tube containing the sample.

  • Thiele Tube Assembly: Attach the fusion tube to a thermometer using a rubber band. The bottom of the fusion tube should be level with the thermometer bulb.

  • Heating: Immerse the assembly into a Thiele tube filled with a high-boiling point oil (e.g., silicone oil), ensuring the sample is below the oil level.

  • Observation: Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle. Observe the sample for the emergence of a continuous stream of bubbles from the capillary tube.

  • Recording: Once a steady stream of bubbles is observed, remove the heat source. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.

Solubility Profile Determination

The solubility of a compound in various solvents is a critical parameter for its purification, formulation, and biological testing. The following protocol outlines a systematic approach to determine the qualitative solubility of 3,5-Dimethoxy-4-hydroxyphenylacetic acid in a range of common laboratory solvents.

Principle: "Like dissolves like." Polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. The presence of hydrogen bonding donors and acceptors in 3,5-Dimethoxy-4-hydroxyphenylacetic acid suggests its potential for solubility in protic and polar aprotic solvents.

Experimental Workflow:

Figure 3: Workflow for pKa Determination via Potentiometric Titration.

Step-by-Step Protocol:

  • Solution Preparation: Accurately weigh a sample of 3,5-Dimethoxy-4-hydroxyphenylacetic acid and dissolve it in a suitable solvent. If the compound is not fully soluble in water, a co-solvent such as ethanol can be used.

  • Titration Setup: Calibrate a pH meter using standard buffer solutions. Place the solution of the acid in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) from a burette in small, known increments.

  • Data Collection: After each addition of the base, allow the pH reading to stabilize and record the pH and the total volume of base added.

  • Data Analysis: Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point will be the point of steepest inflection on the curve. The pKa of the carboxylic acid will be the pH at the half-equivalence point. A second, less distinct equivalence point may be observed for the phenolic hydroxyl group at a higher pH.

Spectral Properties: A Glimpse into the Molecular Structure

Spectroscopic techniques provide invaluable information about the structure and functional groups present in a molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum of 3,5-Dimethoxy-4-hydroxyphenylacetic acid is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), the O-H stretch of the phenol (~3200-3600 cm⁻¹), C-O stretches of the methoxy groups and the carboxylic acid (~1000-1300 cm⁻¹), and aromatic C-H and C=C stretches. The NIST WebBook provides an experimental gas-phase IR spectrum for this compound. [6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would provide information on the different types of protons and their chemical environments. Expected signals would include a singlet for the two equivalent aromatic protons, a singlet for the methylene protons of the acetic acid group, a singlet for the six equivalent protons of the two methoxy groups, and broad singlets for the acidic protons of the carboxylic acid and the phenolic hydroxyl group (which may exchange with D₂O).

    • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons (with different chemical shifts for those bearing substituents), the methylene carbon, and the methoxy carbons.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization mass spectrum is available on the NIST WebBook, which can be used to confirm the molecular weight and deduce structural information from the fragment ions. [6]

Conclusion

This technical guide has provided a detailed examination of the key physical properties of 3,5-Dimethoxy-4-hydroxyphenylacetic acid. By combining established data with detailed experimental protocols, we have aimed to create a comprehensive resource for researchers. A thorough understanding and accurate determination of these properties are fundamental to unlocking the full potential of this compound in drug development and other scientific endeavors. The provided methodologies offer a robust framework for the in-house characterization of this and similar molecules, ensuring data integrity and reproducibility in research and development settings.

References

Sources

An In-depth Technical Guide to 3,5-Dimethoxy-4-hydroxyphenylacetic Acid (CAS: 4385-56-2)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3,5-Dimethoxy-4-hydroxyphenylacetic acid (DMHPAA), a molecule of significant interest in the fields of biochemistry, pharmacology, and clinical diagnostics. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, biological relevance, and analytical methodologies pertinent to DMHPAA.

Introduction and Core Chemical Identity

3,5-Dimethoxy-4-hydroxyphenylacetic acid, also known as homosyringic acid, is a phenolic acid characterized by a phenylacetic acid core with two methoxy groups and one hydroxyl group attached to the benzene ring.[1][2][3] Its unique substitution pattern confers specific chemical and biological properties that distinguish it from other catecholamine metabolites.

Physicochemical Properties

A thorough understanding of the physicochemical properties of DMHPAA is fundamental for its application in research and development. Key properties are summarized in the table below.

PropertyValueSource
CAS Number 4385-56-2[3]
Molecular Formula C₁₀H₁₂O₅[2]
Molecular Weight 212.20 g/mol [2]
Melting Point 127-131 °C[3]
Appearance Solid[2]
SMILES COc1cc(CC(O)=O)cc(OC)c1O[2]
InChI Key BQBQKSSTFGCRQL-UHFFFAOYSA-N[2]

Synthesis of 3,5-Dimethoxy-4-hydroxyphenylacetic Acid

The availability of high-purity DMHPAA is essential for research purposes. Several synthetic routes have been described, with the choice of method often depending on the desired scale and available starting materials.[4]

Synthetic Methodologies

Two common approaches for the synthesis of DMHPAA are the oxidation of 3,5-dimethoxy-4-hydroxybenzaldehyde (syringaldehyde) and the multi-step conversion from p-cresol.

Method 1: Oxidation of Syringaldehyde

A straightforward and efficient method involves the oxidation of the readily available starting material, syringaldehyde.

  • Step 1: Oxidation. Syringaldehyde is oxidized to the corresponding carboxylic acid. Various oxidizing agents can be employed, with typical yields exceeding 80%.[4]

  • Step 2: Work-up and Purification. The reaction mixture is then subjected to an appropriate work-up procedure, followed by purification, typically by recrystallization, to yield pure 3,5-dimethoxy-4-hydroxyphenylacetic acid.

Method 2: Synthesis from p-Cresol

A multi-step synthesis starting from the inexpensive p-cresol has also been reported, which involves the formation of syringaldehyde as an intermediate.

  • Step 1: Bromination. p-Cresol undergoes selective bromination to introduce bromine atoms at the positions ortho to the hydroxyl group.

  • Step 2: Methoxylation. The brominated intermediate is then subjected to methoxylation under high pressure and temperature to replace the bromine atoms with methoxy groups.

  • Step 3: Catalytic Oxidation. The resulting 3,5-dimethoxy-4-methylphenol is catalytically oxidized to form syringaldehyde.

  • Step 4: Oxidation to DMHPAA. The synthesized syringaldehyde is then oxidized to DMHPAA as described in Method 1.

The following diagram illustrates a generalized workflow for the synthesis of DMHPAA.

Synthesis_Workflow cluster_method1 Method 1: Oxidation cluster_method2 Method 2: From p-Cresol Syringaldehyde Syringaldehyde Oxidation Oxidation (e.g., KMnO4, H2O2) Syringaldehyde->Oxidation Oxidizing Agent DMHPAA1 3,5-Dimethoxy-4-hydroxyphenylacetic acid Oxidation->DMHPAA1 pCresol p-Cresol Bromination Bromination pCresol->Bromination Methoxylation Methoxylation Bromination->Methoxylation CatalyticOxidation Catalytic Oxidation Methoxylation->CatalyticOxidation Syringaldehyde2 Syringaldehyde CatalyticOxidation->Syringaldehyde2 Oxidation2 Oxidation Syringaldehyde2->Oxidation2 DMHPAA2 3,5-Dimethoxy-4-hydroxyphenylacetic acid Oxidation2->DMHPAA2

Caption: Generalized synthetic workflows for 3,5-Dimethoxy-4-hydroxyphenylacetic acid.

Biological Significance and Metabolic Pathway

DMHPAA is believed to be a metabolite of endogenous or xenobiotic phenylethylamines. Its structural similarity to homovanillic acid (HVA), a major metabolite of dopamine, suggests its involvement in catecholamine metabolism.[5]

Proposed Metabolic Pathway

The formation of DMHPAA likely proceeds through the oxidative deamination of a precursor amine, 3,5-dimethoxy-4-hydroxyphenylethylamine, a reaction catalyzed by monoamine oxidase (MAO). The resulting aldehyde intermediate is then oxidized by aldehyde dehydrogenase (ALDH) to yield DMHPAA. The precursor amine itself would be formed from its corresponding amino acid via decarboxylation or from another catecholamine through O-methylation by catechol-O-methyltransferase (COMT).

The following diagram illustrates the proposed metabolic pathway leading to the formation of 3,5-Dimethoxy-4-hydroxyphenylacetic acid.

Metabolic_Pathway Precursor 3,5-Dimethoxy-4-hydroxyphenylethylamine MAO Monoamine Oxidase (MAO) Precursor->MAO Intermediate 3,5-Dimethoxy-4-hydroxyphenylacetaldehyde MAO->Intermediate Oxidative Deamination ALDH Aldehyde Dehydrogenase (ALDH) Intermediate->ALDH DMHPAA 3,5-Dimethoxy-4-hydroxyphenylacetic acid ALDH->DMHPAA Oxidation

Caption: Proposed metabolic pathway of 3,5-Dimethoxy-4-hydroxyphenylacetic acid.

Analytical Methodologies for Quantification in Biological Matrices

Accurate and sensitive quantification of DMHPAA in biological samples such as urine and plasma is crucial for its study as a potential biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose, offering high selectivity and sensitivity.[6][7]

Experimental Protocol: LC-MS/MS Analysis of DMHPAA in Urine

This section outlines a typical workflow for the analysis of DMHPAA in human urine.

1. Sample Preparation:

  • Objective: To remove interfering matrix components and concentrate the analyte.

  • Procedure:

    • Thaw frozen urine samples to room temperature.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • To 100 µL of the supernatant, add an internal standard solution (e.g., a stable isotope-labeled analog of DMHPAA).

    • Perform protein precipitation by adding 6 volumes of ice-cold acetonitrile.[8]

    • Vortex for 1 minute to ensure thorough mixing and precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

2. Chromatographic Separation:

  • Objective: To separate DMHPAA from other components in the sample extract.

  • Typical Conditions:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A linear gradient from low to high organic content (Mobile Phase B) is typically employed to ensure good peak shape and resolution.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

3. Mass Spectrometric Detection:

  • Objective: To selectively detect and quantify DMHPAA.

  • Typical Conditions:

    • Ionization Mode: Electrospray ionization (ESI), typically in negative ion mode for acidic compounds.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for DMHPAA and its internal standard to ensure high selectivity and accurate quantification.

The following diagram illustrates the analytical workflow for DMHPAA quantification.

Analytical_Workflow

Caption: Workflow for the quantification of DMHPAA in biological samples by LC-MS/MS.

Applications in Research and Drug Development

While research on DMHPAA is still emerging, its structural relationship to established biomarkers and its presence in biological systems suggest several potential applications.

Potential as a Biomarker

The quantification of metabolic end-products in urine and plasma is a valuable tool in clinical diagnostics. For instance, urinary levels of para-hydroxyphenylacetic acid have been investigated as a potential biomarker for neuroendocrine neoplasms.[9][10] Given the metabolic link, DMHPAA could serve as a more specific biomarker for conditions involving altered metabolism of methylated catecholamines or related xenobiotics. Further research is warranted to explore its utility in diagnosing and monitoring various pathological states, including neurological and metabolic disorders.

Neuropharmacological Research

Phenolic acids, as a class, have been shown to possess neuroprotective properties.[11] The unique structure of DMHPAA makes it a candidate for investigation in the context of neuropharmacology. Studies could explore its potential to modulate neuronal signaling pathways, its antioxidant capacity, and its ability to cross the blood-brain barrier.

Safety and Handling

For researchers and laboratory personnel, adherence to safety protocols is paramount when handling any chemical substance.

  • Hazard Identification: DMHPAA is classified as harmful if swallowed and causes serious eye irritation.[4]

  • Handling Precautions: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[4]

  • Storage: Store in a tightly sealed container in a dry and cool place.

Conclusion

3,5-Dimethoxy-4-hydroxyphenylacetic acid is a phenolic acid with significant potential for further scientific investigation. Its synthesis is achievable through established chemical routes, and its quantification in biological matrices can be reliably performed using modern analytical techniques like LC-MS/MS. The elucidation of its precise metabolic origins and its exploration as a biomarker and potential pharmacologically active agent represent exciting avenues for future research in the biomedical sciences.

References

  • PubChem. 4-Hydroxy-3,5-dimethoxyphenylacetic acid. National Center for Biotechnology Information. Available from: [Link]

  • Bruker. Instructions for Use - Bruker Guide to MALDI Sample Preparation - Revision E. Available from: [Link]

  • MALDI-TOF Sample Preparation. Available from: [Link]

  • Phenomenex. SAMPLE PREPARATION. Available from: [Link]

  • MDPI. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. Available from: [Link]

  • Wikipedia. 3,4-Dihydroxyphenylacetic acid. Available from: [Link]

  • Pathogens and Immunity. Identification and Quantification by Targeted Metabolomics of Antibiotic-Responsive Urinary Phenolic Acids Derived from the Inte. Available from: [Link]

  • PubChemLite. 3,5-dimethoxy-4-hydroxyphenylacetic acid (C10H12O5). Available from: [Link]

  • Google Patents. Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes.
  • Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Available from: [Link]

  • Alkali Scientific. 3,5-Dimethoxy-4-hydroxyphenylacetic acid, 1 X 5 g (631310-5G). Available from: [Link]

  • Note An expeditious synthesis of syringaldehyde from para-cresol. Indian Journal of Chemistry. Available from: [Link]

  • Organic Syntheses. Syringic Aldehyde. Available from: [Link]

  • MDPI. Quantification of Gut Microbiota Dysbiosis-Related Organic Acids in Human Urine Using LC-MS/MS. Available from: [Link]

  • Analytical Methods. Determination of 465 psychoactive substances, drugs and their metabolites in urine by LC-MS/MS. Available from: [Link]

  • PubMed. Assay of 4-hydroxy-3-methoxyphenylacetic (homovanillic) acid by liquid chromatography with electrochemical detection. Available from: [Link]

  • Google Patents. Method for preparing 4-hydroxyphenylacetic acid.
  • ResearchGate. Proposed metabolic pathways of 3,4-dimethoxy-2-phenylethylamine by guinea pig liver slices. Available from: [Link]

  • PubMed. New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba. Available from: [Link]

  • PubMed. The quantitative determination of 3-methoxy-4-hydroxyphenylacetic acid (homovanillic acid) in urine. Available from: [Link]

  • PubChem. 4-Hydroxy-3,5-dimethoxyphenylacetic acid. Available from: [Link]

  • PubMed. 4-Hydroxyphenylacetic Acid, a microbial-derived metabolite of Polyphenols, inhibits osteoclastogenesis by inhibiting ROS production. Available from: [Link]

  • PubMed. Metabolism and properties of 3-methoxy-4-hydroxyphenyl-pyruvate; a metabolite of dihydroxyphenylalanine. Available from: [Link]

  • PubMed. Assessing Urinary Para-Hydroxyphenylacetic Acid as a Biomarker Candidate in Neuroendocrine Neoplasms. Available from: [Link]

  • PubMed. 3,4-Dihydroxyphenylacetaldehyde is the toxic dopamine metabolite in vivo: implications for Parkinson's disease pathogenesis. Available from: [Link]

  • MDPI. Assessing Urinary Para-Hydroxyphenylacetic Acid as a Biomarker Candidate in Neuroendocrine Neoplasms. Available from: [Link]

  • MDPI. Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. Available from: [Link]

  • PubMed. Rat Metabolism Study Suggests 3-(3,5-Di- tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3,5-Di- tert-butyl-4-hydroxyphenyl)propionate Antioxidants. Available from: [Link]

  • MDPI. Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. Available from: [Link]

  • PubMed Central. 3,4-Dihydroxyphenylacetic acid and 4-hydroxy-3-methoxyphenylacetic acid in the mouse striatum: A reflection of intra- and extra-neuronal metabolism of dopamine?. Available from: [Link]

  • ResearchGate. Biosynthetic pathway of 4-hydroxyphenylacetic acid (4HPAA). tyrA/pheA... Available from: [Link]

  • PubMed. The effects of the potent antioxidant 3,5-dihydroxy-4-methoxybenzyl alcohol on mutagenicity in microorganisms and chromosomal aberrations in cultured mammalian cells in vitro. Available from: [Link]

  • PubMed. 2,5-Dihydroxy-4-methoxybenzophenone: a novel major in vitro metabolite of benzophenone-3 formed by rat and human liver microsomes. Available from: [Link]

  • Human Metabolome Database. Showing metabocard for 3,4-Dihydroxybenzeneacetic acid (HMDB0001336). Available from: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 3,5-Dimethoxy-4-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3,5-Dimethoxy-4-hydroxyphenylacetic Acid

3,5-Dimethoxy-4-hydroxyphenylacetic acid, a significant metabolite of sinapic acid, is a compound of increasing interest within the realms of medicinal chemistry and drug development. Its structural motif is found in a variety of biologically active molecules, and it serves as a valuable building block in the synthesis of more complex pharmaceutical agents. The inherent antioxidant and anti-inflammatory properties of its phenolic acid structure make it a compelling target for research into therapies for a range of pathological conditions. This guide provides a comprehensive overview of a reliable and reproducible synthetic route to this important molecule, tailored for researchers, scientists, and professionals in the field of drug development. The methodologies presented herein are designed to be both practical and scalable, with a focus on the underlying chemical principles that govern each transformation.

Strategic Approach to Synthesis: A Multi-step Pathway from Syringaldehyde

The synthesis of 3,5-Dimethoxy-4-hydroxyphenylacetic acid can be efficiently achieved through a three-step sequence commencing with the readily available starting material, syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde). This strategic pathway involves:

  • Reduction of the Aldehyde: The selective reduction of the aldehyde functional group in syringaldehyde to a primary alcohol.

  • Cyanation of the Benzyl Alcohol: Conversion of the resulting benzyl alcohol to the corresponding benzyl nitrile.

  • Hydrolysis of the Nitrile: Transformation of the nitrile group into a carboxylic acid to yield the final product.

This approach is advantageous due to the relatively low cost and high availability of the starting material, as well as the generally high-yielding and well-understood nature of each chemical transformation.

Visualizing the Synthetic Workflow

The overall synthetic scheme is depicted in the following workflow diagram:

Synthesis_Workflow Syringaldehyde Syringaldehyde BenzylAlcohol 3,5-Dimethoxy-4-hydroxybenzyl alcohol Syringaldehyde->BenzylAlcohol Reduction BenzylNitrile 3,5-Dimethoxy-4-hydroxyphenylacetonitrile BenzylAlcohol->BenzylNitrile Cyanation FinalProduct 3,5-Dimethoxy-4-hydroxyphenylacetic acid BenzylNitrile->FinalProduct Hydrolysis

Caption: Synthetic pathway from syringaldehyde to 3,5-Dimethoxy-4-hydroxyphenylacetic acid.

Experimental Protocols and Mechanistic Insights

Part 1: Reduction of Syringaldehyde to 3,5-Dimethoxy-4-hydroxybenzyl alcohol

The initial step in this synthesis is the selective reduction of the aromatic aldehyde, syringaldehyde, to its corresponding primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and high selectivity for aldehydes and ketones, leaving other functional groups, such as the aromatic ring and ether linkages, intact. The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which serves to both dissolve the starting material and to protonate the intermediate alkoxide.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve syringaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. To this stirred solution, add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting aldehyde spot.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C until the cessation of gas evolution and the solution is acidic (pH ~2-3).

  • Extraction: Remove the methanol under reduced pressure. To the resulting aqueous residue, add water and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3,5-dimethoxy-4-hydroxybenzyl alcohol. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.

Causality of Experimental Choices:

  • Sodium Borohydride: A mild and selective reducing agent, ideal for the reduction of aldehydes in the presence of other functional groups.

  • Methanol as Solvent: Effectively dissolves both the starting material and the reducing agent, and acts as a proton source during the work-up.

  • Low-Temperature Addition: Controls the exothermic nature of the reaction and minimizes potential side reactions.

  • Acidic Work-up: Neutralizes the excess borohydride and the resulting borate esters, facilitating the isolation of the alcohol product.

Part 2: Conversion of 3,5-Dimethoxy-4-hydroxybenzyl alcohol to 3,5-Dimethoxy-4-hydroxyphenylacetonitrile

The second step involves the conversion of the benzyl alcohol to the corresponding nitrile. A common and effective method for this transformation is the reaction with a cyanide source, such as sodium or potassium cyanide, in the presence of a suitable activating agent for the alcohol, or by converting the alcohol to a better leaving group, such as a benzyl halide, followed by nucleophilic substitution with cyanide. A direct conversion from the alcohol is often preferred to reduce the number of synthetic steps. A patented method describes the reaction of 3,5-dimethoxy-4-hydroxybenzyl alcohol with a cyanide source in a polar aprotic solvent.[1]

Protocol:

  • Reaction Setup: In a well-ventilated fume hood, combine 3,5-dimethoxy-4-hydroxybenzyl alcohol (1.0 eq) and sodium cyanide (1.2 eq) in dimethyl sulfoxide (DMSO) (10 mL per gram of alcohol) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Reaction Conditions: Heat the mixture to 120-130 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate or another suitable organic solvent.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 3,5-dimethoxy-4-hydroxyphenylacetonitrile can be purified by column chromatography on silica gel or by recrystallization.

Causality of Experimental Choices:

  • Sodium Cyanide: A readily available and effective source of the cyanide nucleophile.

  • DMSO as Solvent: A polar aprotic solvent that is excellent for Sₙ2 reactions, as it solvates the cation of the cyanide salt, leaving the cyanide anion more nucleophilic. Its high boiling point is also suitable for the required reaction temperature.

  • Elevated Temperature: Provides the necessary activation energy for the nucleophilic substitution reaction to proceed at a reasonable rate.

Part 3: Hydrolysis of 3,5-Dimethoxy-4-hydroxyphenylacetonitrile to 3,5-Dimethoxy-4-hydroxyphenylacetic acid

The final step is the hydrolysis of the nitrile to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred as it directly yields the carboxylic acid upon work-up.

Protocol:

  • Reaction Setup: In a round-bottom flask, suspend 3,5-dimethoxy-4-hydroxyphenylacetonitrile (1.0 eq) in a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture).

  • Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by observing the dissolution of the starting material and by TLC analysis.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Isolation: The product, 3,5-Dimethoxy-4-hydroxyphenylacetic acid, should precipitate out of the aqueous solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold water to remove any residual acid. The product can be further purified by recrystallization from a suitable solvent such as water or an ethanol/water mixture to afford the final product in high purity.

Causality of Experimental Choices:

  • Acid-Catalyzed Hydrolysis: A robust and straightforward method for the conversion of nitriles to carboxylic acids.

  • Reflux Conditions: The elevated temperature accelerates the rate of hydrolysis.

  • Precipitation on Ice: The product is typically less soluble in cold acidic water, allowing for its isolation by filtration.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductTypical Yield (%)
1SyringaldehydeSodium borohydride, Methanol3,5-Dimethoxy-4-hydroxybenzyl alcohol90-98%
23,5-Dimethoxy-4-hydroxybenzyl alcoholSodium cyanide, DMSO3,5-Dimethoxy-4-hydroxyphenylacetonitrile~80%[1]
33,5-Dimethoxy-4-hydroxyphenylacetonitrileSulfuric acid, Water3,5-Dimethoxy-4-hydroxyphenylacetic acid85-95%

Characterization and Quality Control

The identity and purity of the synthesized 3,5-Dimethoxy-4-hydroxyphenylacetic acid should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -OH, C=O of the carboxylic acid).

  • Melting Point Analysis: To assess the purity of the final product.

Safety Considerations

  • Sodium borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle with care and quench excess reagent slowly under controlled conditions.

  • Sodium cyanide: Highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A cyanide antidote kit should be readily available.

  • Concentrated acids and bases: Corrosive. Handle with appropriate care and personal protective equipment.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of 3,5-Dimethoxy-4-hydroxyphenylacetic acid from syringaldehyde. By understanding the underlying principles of each reaction step and adhering to the outlined protocols, researchers can confidently synthesize this valuable compound for further investigation in drug discovery and development programs. The use of readily available starting materials and well-established chemical transformations makes this a practical approach for laboratory-scale synthesis.

References

  • Harnisch, H., & Steiner, K. (1976). Process for the preparation of hydroxyphenylacetonitriles. U.S. Patent No. 3,983,160. Washington, DC: U.S.

Sources

3,5-Dimethoxy-4-hydroxyphenylacetic acid structural formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,5-Dimethoxy-4-hydroxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dimethoxy-4-hydroxyphenylacetic acid, a significant phenolic compound with potential applications in pharmaceutical and biochemical research. While structurally similar to key endogenous catecholamine metabolites like homovanillic acid (HVA), this molecule, also known as homosyringic acid, possesses unique characteristics. This document delves into its structural formula, physicochemical properties, plausible synthetic pathways, and detailed analytical methodologies for its quantification in biological matrices. By synthesizing foundational chemical data with practical, field-proven insights, this guide serves as an essential resource for researchers exploring its utility as a building block in drug discovery or as a potential biomarker.

Introduction and Scientific Context

3,5-Dimethoxy-4-hydroxyphenylacetic acid belongs to the phenylacetic acid class of compounds, which are ubiquitous in biology and medicine. Its core structure is closely related to major neurotransmitter metabolites, placing it in a context of significant neurochemical and diagnostic interest. Understanding its structure in comparison to these well-studied analogs is critical for hypothesizing its biological roles and developing targeted research strategies.

The key distinction lies in the substitution pattern on the phenyl ring. While homovanillic acid (HVA), the primary metabolite of dopamine, features a single methoxy group, 3,5-Dimethoxy-4-hydroxyphenylacetic acid contains two methoxy groups flanking the hydroxyl moiety.[1][2] This "syringyl" arrangement, as opposed to HVA's "guaiacyl" structure, significantly alters its electronic properties, lipophilicity, and potential for metabolic transformation. This guide will explore the implications of this structural difference.

G cluster_target Target Compound cluster_analogs Key Biological Analogs node_target 3,5-Dimethoxy-4-hydroxyphenylacetic Acid (Homosyringic Acid) Structure: Syringyl-type Two Methoxy Groups node_hva Homovanillic Acid (HVA) Metabolite of: Dopamine Structure: Guaiacyl-type One Methoxy Group node_target->node_hva Structural Analog node_vma Vanillylmandelic Acid (VMA) Metabolite of: Epinephrine & Norepinephrine Structure: Guaiacyl-type One Methoxy Group node_hva->node_vma Metabolically Related

Caption: Structural relationship of the target compound to key catecholamine metabolites.

Structural Elucidation and Physicochemical Properties

The formal IUPAC name for this compound is 2-(4-hydroxy-3,5-dimethoxyphenyl)acetic acid.[3] Its structure consists of a benzene ring substituted with a hydroxyl group at position 4, two methoxy groups at positions 3 and 5, and an acetic acid moiety at position 1. This arrangement imparts specific chemical characteristics that are crucial for its handling, reactivity, and analytical detection.

The presence of the carboxylic acid group makes it an acidic compound, while the phenolic hydroxyl group provides a site for antioxidant activity and potential conjugation reactions in metabolic pathways. The two electron-donating methoxy groups increase the electron density of the aromatic ring, influencing its reactivity and spectroscopic properties.

Table 1: Physicochemical Properties of 3,5-Dimethoxy-4-hydroxyphenylacetic Acid

PropertyValueSource
CAS Number 4385-56-2[4]
Molecular Formula C₁₀H₁₂O₅[3]
Molecular Weight 212.20 g/mol [3]
Appearance Solid, white to off-white powder
Melting Point 127-131 °C[5]
SMILES COc1cc(CC(O)=O)cc(OC)c1O
InChI Key BQBQKSSTFGCRQL-UHFFFAOYSA-N

Synthesis and Derivatization Strategies

While 3,5-Dimethoxy-4-hydroxyphenylacetic acid is commercially available from various chemical suppliers, understanding its synthesis is crucial for researchers interested in creating derivatives or isotopically labeled standards.[5][6][7] Published, peer-reviewed synthetic routes are not abundant; however, a plausible pathway can be designed based on established methods for structurally similar compounds, such as the synthesis of vanillylmandelic acid (VMA) from guaiacol and glyoxylic acid.[8][9]

A logical approach would involve the condensation of a syringyl precursor, such as 2,6-dimethoxyphenol, with glyoxylic acid to form a mandelic acid intermediate, followed by reduction of the benzylic hydroxyl group.

G reactant1 2,6-Dimethoxyphenol intermediate 3,5-Dimethoxy-4-hydroxymandelic acid (Intermediate) reactant1->intermediate Alkaline Condensation reactant2 Glyoxylic Acid reactant2->intermediate product 3,5-Dimethoxy-4- hydroxyphenylacetic acid (Final Product) intermediate->product Catalytic Reduction (e.g., H₂/Pd-C)

Caption: Proposed two-step synthesis pathway for 3,5-Dimethoxy-4-hydroxyphenylacetic acid.

Experimental Protocol: Proposed Synthesis

This protocol is a hypothetical adaptation based on established methodologies for similar phenolic acids and requires optimization and validation.

  • Step 1: Alkaline Condensation to Form the Mandelic Acid Intermediate.

    • In a reaction vessel cooled to 0-5°C in an ice-salt bath, dissolve 2,6-dimethoxyphenol (1.0 eq) in an aqueous solution of sodium hydroxide (2.2 eq).

    • Slowly add an ice-cold aqueous solution of glyoxylic acid monohydrate (1.2 eq) dropwise over 2-4 hours, maintaining the temperature below 5°C with efficient stirring.

    • After the addition is complete, allow the mixture to stir at room temperature for 24-48 hours.

    • Acidify the reaction mixture with cold hydrochloric acid to a pH of ~1-2 to precipitate the crude mandelic acid intermediate.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Step 2: Reduction to the Phenylacetic Acid Product.

    • Dissolve the dried intermediate in a suitable solvent such as ethyl acetate or methanol.

    • Add a catalytic amount of palladium on carbon (5-10% Pd/C).

    • Subject the mixture to hydrogenation (H₂) in a Parr apparatus or similar hydrogenation reactor at a pressure of 40-50 psi.

    • Maintain the reaction at a temperature of 50-60°C until hydrogen uptake ceases (monitor by pressure drop).

    • Cool the reaction, vent the excess hydrogen, and filter the mixture through Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to yield the crude 3,5-Dimethoxy-4-hydroxyphenylacetic acid.

    • Purify the final product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Biological Significance and Research Applications

The primary value of 3,5-Dimethoxy-4-hydroxyphenylacetic acid in a research context stems from its structural features and its relationship to critical biological pathways.

  • Antioxidant Potential: Like many phenolic acids, it is predicted to have significant antioxidant activity.[10] The hydroxyl group on the aromatic ring can donate a hydrogen atom to scavenge free radicals. The two flanking methoxy groups can further stabilize the resulting phenoxy radical, potentially making it a more potent antioxidant than its mono-methoxy analog, HVA. This makes it a candidate for studies in oxidative stress-related diseases.[11]

  • Neuroscience Research: As a close structural analog of HVA, it can be used as a tool compound in neuroscience.[1] It can serve as a negative control in studies of dopamine metabolism or as a reference standard to investigate the specificity of enzymes like catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO).[2][12]

  • Medicinal Chemistry Scaffold: The compound serves as a versatile building block for the synthesis of more complex drug candidates. The carboxylic acid and phenolic hydroxyl groups are readily functionalized, allowing for the creation of ester, amide, or ether derivatives with potentially novel pharmacological activities.[13]

Analytical Methodology: Quantification in Biological Matrices

Accurate quantification of 3,5-Dimethoxy-4-hydroxyphenylacetic acid in complex biological samples like plasma, urine, or cerebrospinal fluid is essential for pharmacokinetic or metabolic studies. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for this application due to its superior sensitivity and selectivity.[14]

Protocol: UPLC-MS/MS Analysis

This protocol is adapted from validated methods for similar aromatic acids and provides a robust starting point for method development.[14]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of biological sample (e.g., serum, plasma) in a microcentrifuge tube, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., an isotopically labeled version of the analyte).

    • Causality: Methanol is an effective protein precipitant. The 4:1 ratio ensures complete denaturation and precipitation of proteins, which would otherwise interfere with the chromatography and ionize in the mass spectrometer, causing signal suppression.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Causality: Reconstituting in the initial mobile phase ensures good peak shape and compatibility with the chromatographic system.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Causality: Formic acid acidifies the mobile phase, ensuring the carboxylic acid group of the analyte is protonated (uncharged), which leads to better retention and peak shape on a C18 column.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A linear gradient from 5% B to 95% B over 5-7 minutes.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Parameters (Negative Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

    • Causality: The phenolic hydroxyl and carboxylic acid groups are readily deprotonated, making negative ion mode highly sensitive for this class of compounds.

    • Multiple Reaction Monitoring (MRM):

      • Parent Ion (Q1): m/z 211.1 [M-H]⁻

      • Product Ion (Q3): A characteristic fragment ion must be determined by infusing a pure standard. A likely fragment would be from the loss of CO₂ (m/z 167.1) or the loss of the entire acetic acid side chain.

    • Self-Validation: The use of MRM is inherently self-validating. The simultaneous detection of a specific precursor ion and its unique fragment ion at a specific retention time provides extremely high confidence in the analyte's identity, minimizing the risk of false positives.

G sample Biological Sample (e.g., Plasma, 100 µL) precip Add Internal Standard & Ice-Cold Methanol (400 µL) sample->precip vortex Vortex to Precipitate Proteins precip->vortex centrifuge Centrifuge at 4°C (14,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness (Nitrogen Stream) supernatant->dry reconstitute Reconstitute in Mobile Phase A dry->reconstitute inject Inject into UPLC-MS/MS System reconstitute->inject

Caption: Workflow for the preparation of biological samples for UPLC-MS/MS analysis.

Conclusion and Future Perspectives

3,5-Dimethoxy-4-hydroxyphenylacetic acid is more than just a catalog chemical; it is a molecule positioned at the intersection of synthetic chemistry, neurobiology, and analytical science. Its structural similarity to diagnostically crucial metabolites provides a compelling rationale for its use as a research tool. Future investigations should focus on elucidating its potential biological activities, particularly its antioxidant and anti-inflammatory properties, and exploring its own metabolic fate in vivo. The development of certified reference materials and validated analytical methods, such as the one outlined here, will be paramount for ensuring the accuracy and reproducibility of such research, paving the way for its potential application in drug development and clinical diagnostics.

References

  • Wikipedia. Homovanillic acid. [Link]

  • Cheméō. Chemical Properties of 3,5-Dimethoxy-4-hydroxyphenylacetic acid (CAS 4385-56-2). [Link]

  • Biocrates Life Sciences AG. Homovanillic acid – a major dopamine metabolite. [Link]

  • Lambert, G.W., et al. (1993). Regional homovanillic acid production in humans. Life Sciences, 53(1), 63–75. [Link]

  • Wikipedia. Vanillylmandelic acid. [Link]

  • Rupa Health. Homovanillic Acid. [Link]

  • HealthMatters.io. Homovanillic Acid - Lab Results explained. [Link]

  • PubChem. 4-Hydroxy-3,5-dimethoxyphenylacetic acid. [Link]

  • Human Metabolome Database. Showing metabocard for Vanillylmandelic acid (HMDB0000291). [Link]

  • Fatiadi, A. J. (1971). An Improved Procedure for Synthesis of DL-4-Hydroxy-3-methoxymandelic Acid (DL-“Vanillyl”-mandelic Acid, VMA). Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 75A(4), 321–322. [Link]

  • ResearchGate. Pathways for formation of vanillylmandelic acid from norepinephrine. [Link]

  • PubChemLite. 3,5-dimethoxy-4-hydroxyphenylacetic acid (C10H12O5). [Link]

  • NIST WebBook. 3,5-Dimethoxy-4-hydroxycinnamic acid. [Link]

  • BuyersGuideChem. 3,5-Dimethoxy-4-hydroxyphenylacetic acid. [Link]

  • Mustafa, Y. F., et al. (2020). Synthesis and Biological Activities of 3,5-Disubstituted- 4-Hydroxycinnamic Acids Linked to a Functionalized Coumarin. Iraqi Journal of Pharmaceutical Sciences, 29(1), 169-180. [Link]

  • Jo, A. R., et al. (2022). Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. Antioxidants, 11(2), 346. [Link]

  • Surkova, E. A., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Metabolites, 13(11), 1121. [Link]

  • Google Patents. US4337355A - Process for preparing 4-hydroxyphenylacetic acid.

Sources

A Comprehensive Technical Guide to the Natural Sources of 3,5-Dimethoxy-4-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethoxy-4-hydroxyphenylacetic acid, also known as homosyringic acid, is a phenolic compound of growing interest in the scientific community. Its antioxidant properties and potential therapeutic applications make it a significant subject for research and drug development.[1] This guide provides an in-depth exploration of the natural sources of this compound, its biosynthesis, methods for its extraction and characterization, and its known biological activities. The primary identified natural source of 3,5-Dimethoxy-4-hydroxyphenylacetic acid is the plant Juncus effusus, commonly known as the soft rush.

Natural Occurrence in Juncus effusus

Juncus effusus, a perennial herbaceous plant belonging to the Juncaceae family, is a confirmed natural source of 3,5-Dimethoxy-4-hydroxyphenylacetic acid. This plant is widely distributed across the globe, typically found in wet environments such as marshes and riverbanks. While the chemical composition of various Juncus species has been investigated, the specific identification of 3,5-Dimethoxy-4-hydroxyphenylacetic acid has been reported in Juncus effusus. Further research is required to determine its presence and concentration in other species of the Juncus genus and the broader Cyperaceae family. The presence of this compound in Juncus effusus suggests its potential role in the plant's defense mechanisms or other physiological processes.

Biosynthesis of 3,5-Dimethoxy-4-hydroxyphenylacetic Acid

The biosynthesis of 3,5-Dimethoxy-4-hydroxyphenylacetic acid in plants is intricately linked to the phenylpropanoid pathway, which is responsible for the synthesis of a wide array of phenolic compounds, including lignin. The "syringyl" moiety, characterized by the 3,5-dimethoxy-4-hydroxy substitution pattern on the phenyl ring, is a key structural feature of this compound.

The proposed biosynthetic pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions. While the exact terminal steps leading to the acetic acid derivative are not fully elucidated, the formation of the syringyl ring is well-understood in the context of syringyl lignin biosynthesis. Key enzymes in this pathway include Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), 4-Coumarate-CoA Ligase (4CL), Caffeoyl-CoA O-methyltransferase (CCoAOMT), Ferulate-5-Hydroxylase (F5H), and Caffeic acid O-methyltransferase (COMT).

Below is a diagram illustrating the probable biosynthetic route leading to the syringyl precursor of 3,5-Dimethoxy-4-hydroxyphenylacetic acid.

Biosynthesis_Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic_acid p_Coumaric_acid->Caffeic_acid C3'H Ferulic_acid Ferulic_acid Caffeic_acid->Ferulic_acid COMT _5_Hydroxyferulic_acid 5-Hydroxyferulic acid Ferulic_acid->_5_Hydroxyferulic_acid F5H Sinapic_acid Sinapic_acid _5_Hydroxyferulic_acid->Sinapic_acid COMT Syringyl_precursor Syringyl Precursor to 3,5-Dimethoxy-4-hydroxyphenylacetic acid Sinapic_acid->Syringyl_precursor Further modifications

A proposed biosynthetic pathway for the syringyl moiety.

Experimental Protocols: Extraction and Purification

The extraction and purification of 3,5-Dimethoxy-4-hydroxyphenylacetic acid from Juncus effusus involve a multi-step process typical for the isolation of phenolic compounds from plant matrices. The following is a representative protocol based on established methods for phenolic acid extraction. Optimization may be required for specific research purposes.

Step-by-Step Methodology
  • Plant Material Preparation:

    • Collect fresh Juncus effusus plant material (whole plant or specific organs).

    • Thoroughly wash the plant material with distilled water to remove any debris.

    • Air-dry the material in a well-ventilated area, shielded from direct sunlight, or use a lyophilizer.

    • Grind the dried plant material into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Macerate the powdered plant material in a suitable organic solvent. A common choice is 80% methanol or ethanol in water, which efficiently extracts a broad range of phenolic compounds.

    • Use a solid-to-solvent ratio of approximately 1:10 (w/v).

    • Stir the mixture at room temperature for 24-48 hours. Alternatively, use sonication or Soxhlet extraction to improve efficiency.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper to remove solid plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.

  • Liquid-Liquid Partitioning:

    • Resuspend the crude extract in distilled water.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. 3,5-Dimethoxy-4-hydroxyphenylacetic acid, being moderately polar, is expected to partition primarily into the ethyl acetate fraction.

    • Collect the ethyl acetate fraction and evaporate the solvent to dryness.

  • Chromatographic Purification:

    • Subject the dried ethyl acetate fraction to column chromatography over silica gel.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualizing under UV light (254 nm and 365 nm) and/or with a suitable staining reagent (e.g., vanillin-sulfuric acid).

    • Pool the fractions containing the compound of interest based on the TLC profile.

    • For final purification, employ preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase gradient of acetonitrile and water (with 0.1% formic acid).

Extraction_Workflow Plant_Material Juncus effusus (Dried, Powdered) Extraction Solvent Extraction (e.g., 80% Methanol) Plant_Material->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Partitioning Liquid-Liquid Partitioning (Ethyl Acetate Fraction) Crude_Extract->Partitioning Column_Chromatography Silica Gel Column Chromatography Partitioning->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Prep_HPLC Preparative HPLC Fraction_Collection->Prep_HPLC Pure_Compound Pure 3,5-Dimethoxy-4-hydroxyphenylacetic acid Prep_HPLC->Pure_Compound

A general workflow for extraction and purification.

Analytical Characterization

The structural elucidation and quantification of 3,5-Dimethoxy-4-hydroxyphenylacetic acid are achieved through a combination of spectroscopic and chromatographic techniques.

Technique Parameters and Expected Observations
¹H NMR Chemical shifts (δ) in ppm: Aromatic protons (singlet or two doublets depending on the solvent), methylene protons (singlet), methoxy protons (singlet), and a carboxylic acid proton (broad singlet). The exact shifts will depend on the deuterated solvent used.
¹³C NMR Expected signals for aromatic carbons, a methylene carbon, methoxy carbons, and a carbonyl carbon from the carboxylic acid group.
Mass Spectrometry (MS) The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of 212.20 g/mol . Fragmentation patterns can provide further structural information.
Infrared (IR) Spectroscopy Characteristic absorption bands for O-H stretching (broad, from the carboxylic acid and phenol), C=O stretching (from the carboxylic acid), C-O stretching (from the methoxy and acid groups), and aromatic C-H and C=C stretching.
High-Performance Liquid Chromatography (HPLC) Typically analyzed on a C18 reversed-phase column with a mobile phase consisting of a gradient of acidified water (e.g., with 0.1% formic acid) and acetonitrile or methanol. Detection is commonly performed using a UV detector at wavelengths around 280 nm.

Biological Activities and Potential Applications

3,5-Dimethoxy-4-hydroxyphenylacetic acid has demonstrated several biological activities that suggest its potential for applications in drug development and as a health-promoting agent.

Biological Activity Key Findings and Implications Reference
Antioxidant Activity The compound exhibits significant radical scavenging activity, which is attributed to the phenolic hydroxyl group and the electron-donating methoxy groups. This suggests its potential in mitigating oxidative stress-related diseases.[1][1]
Anti-inflammatory Activity Phenolic compounds, in general, are known to possess anti-inflammatory properties. Further investigation into the specific anti-inflammatory mechanisms of this compound is warranted.
Neuroprotective Effects The antioxidant properties may contribute to neuroprotective effects by protecting neuronal cells from oxidative damage, a hallmark of several neurodegenerative diseases.
Antimicrobial Activity Many plant-derived phenolic acids exhibit antimicrobial properties. The potential of 3,5-Dimethoxy-4-hydroxyphenylacetic acid against various pathogenic microorganisms could be a valuable area of research.

The structural similarity of 3,5-Dimethoxy-4-hydroxyphenylacetic acid to other well-studied phenolic compounds suggests that it may possess a broader range of biological activities than currently documented. Further research into its efficacy and safety is crucial for its potential development as a therapeutic agent.

References

  • PubChem. 4-Hydroxy-3,5-dimethoxyphenylacetic acid. [Link]

  • NIST Chemistry WebBook. 3,5-Dimethoxy-4-hydroxyphenylacetic acid. [Link]

  • MDPI. Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. [Link]

  • Scholars Research Library. Decoction, Infusion and Ethanolic Extract of Juncus acutus Rhizome: Phytochemical Content and Antioxidant Properties. [Link]

  • PubMed. Estrogenic and anti-neutrophilic inflammatory phenanthrenes from Juncus effusus L. [Link]

Sources

Whitepaper: 3,5-Dimethoxy-4-hydroxyphenylacetic Acid – A Key Syringyl-Lignin Metabolite for Biorefinery and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Lignin, the most abundant aromatic biopolymer on Earth, represents a vast, renewable feedstock for high-value chemicals and bioactive molecules. Its valorization is pivotal for the economic viability of lignocellulosic biorefineries. This technical guide focuses on 3,5-Dimethoxy-4-hydroxyphenylacetic acid (HDMPA), a phenolic acid derived from the syringyl (S) units of hardwood lignin. We delve into its origins from lignin depolymerization, microbial metabolic pathways, significant biological activities, and its potential as both a platform chemical and a therapeutic agent. This document provides researchers, scientists, and drug development professionals with a comprehensive overview, including detailed analytical protocols and an exploration of its applications, grounded in current scientific literature.

Introduction: Tapping into Lignin's Potential

For decades, industrial lignin has been primarily treated as a low-value byproduct, often burned for energy. However, its complex polyphenolic structure is a rich source of aromatic compounds that can displace petroleum-based chemicals and provide novel bioactive scaffolds.[1][2] Lignin is primarily composed of three phenylpropanoid units: coniferyl alcohol (G-unit), sinapyl alcohol (S-unit), and p-coumaryl alcohol (H-unit).[3] The relative abundance of these units varies depending on the plant source. Hardwoods, for instance, are particularly rich in sinapyl alcohol, making them a prime source for syringyl-type aromatic compounds.

One such compound of significant interest is 3,5-Dimethoxy-4-hydroxyphenylacetic acid (HDMPA). This molecule is a direct metabolic descendant of the S-lignin unit and is gaining attention for its potential applications in pharmaceuticals and biochemistry.[4][5] This guide will provide a technical exploration of HDMPA, from its liberation from the lignin polymer to its biological significance and analytical characterization.

Chemical Profile of HDMPA

Understanding the physicochemical properties of HDMPA is fundamental to its extraction, analysis, and application.

PropertyValueSource
IUPAC Name 2-(4-hydroxy-3,5-dimethoxyphenyl)acetic acid[6]
Molecular Formula C₁₀H₁₂O₅[6][7]
Molecular Weight 212.20 g/mol [6][7]
CAS Number 4385-56-2[6][7]
Melting Point 127-131 °C[7][8][9]
Appearance Solid[7]
Synonyms 4-Hydroxy-3,5-dimethoxyphenylacetic acid[6]

Origin: From Lignin Polymer to Aromatic Monomer

HDMPA does not exist as a free monomer in nature but is locked within the complex ether- and carbon-carbon linked structure of lignin. Its liberation is the first critical step in its utilization.

Lignin Depolymerization Strategies

Reductive Catalytic Fractionation (RCF) is a leading strategy for lignin valorization.[10] This process uses a heterogeneous catalyst (e.g., Ru, Pd) and a hydrogen donor at elevated temperatures to cleave the β-O-4 ether bonds that dominate the lignin structure.[3][10] This controlled hydrogenolysis minimizes condensation reactions, which are the bane of many other depolymerization techniques, allowing for the recovery of a high yield of aromatic monomers.[10] Specifically, the syringyl units in lignin are converted into stable C2-phenols like HDMPA. Techno-economic analyses suggest that producing bio-based HDMPA from lignin via catalytic hydrogenolysis is economically competitive with market prices, underscoring its potential within a sustainable bioeconomy.[1]

Microbial Funneling of Lignin-Derived Aromatics

Once liberated, a mixture of aromatic monomers is produced. Certain microorganisms, such as Pseudomonas putida and Sphingomonas sp., have evolved catabolic pathways to utilize these compounds as carbon sources.[3][11] These organisms can funnel a diverse range of lignin-derived aromatics into central metabolites. The pathway from sinapyl alcohol, the building block of S-lignin, proceeds through several enzymatic steps to yield HDMPA. This biological funneling is a powerful strategy for consolidating a heterogeneous stream of lignin monomers into a single, high-value product.

Below is a conceptual workflow illustrating the generation of HDMPA from raw lignocellulosic biomass.

G cluster_0 Biomass Processing cluster_1 Chemical Conversion cluster_2 Biological Upgrading Biomass Lignocellulosic Biomass (e.g., Hardwood) Lignin Extracted Lignin Biomass->Lignin Pretreatment RCF Reductive Catalytic Fractionation (RCF) Lignin->RCF Depolymerization Monomers Syringyl-type Aromatic Monomers RCF->Monomers Microbial Microbial Metabolism Monomers->Microbial Funneling HDMPA 3,5-Dimethoxy-4-hydroxy- phenylacetic acid (HDMPA) Microbial->HDMPA

Caption: Workflow from biomass to HDMPA.

Biological Activities and Therapeutic Potential

While lignin valorization focuses on HDMPA as a platform chemical, a growing body of evidence highlights the biological activities of phenylacetic acids, positioning them as molecules of interest for drug development.

Antioxidant and Anti-inflammatory Properties

Phenolic acids are well-known for their antioxidant capabilities. Related compounds like 3,4-dihydroxyphenylacetic acid (DOPAC), a metabolite of quercetin, exhibit potent free radical scavenging activity.[12][13] This activity is often attributed to the catechol moiety, which can readily donate hydrogen atoms to neutralize reactive oxygen species (ROS).[12] While HDMPA has a syringol structure rather than a catechol one, it is still recognized for its antioxidant potential.[4]

Furthermore, related microbial metabolites of polyphenols have been shown to exert anti-inflammatory effects. For example, 4-hydroxyphenylacetic acid (4-HPA) can reduce ROS accumulation by regulating the Nrf2 pathway, which in turn inhibits the pro-inflammatory NF-κB and MAPK signaling pathways.[14] Given the structural similarities, it is plausible that HDMPA engages similar cytoprotective mechanisms, a hypothesis that warrants further investigation for conditions where oxidative stress and inflammation are key pathological features.

Metabolic Health and Other Activities

Research into related phenolic acids has revealed broader effects on metabolic health. For instance, 3,5-dimethoxy-4-hydroxybenzoic acid, a structurally similar compound, was found to reduce body mass, adiposity, and hepatic steatosis in a high-fat/high-cholesterol murine model.[15] These effects were linked to favorable changes in the expression of genes involved in lipid metabolism.[15] The broad bioactivity of hydroxycinnamic acids and their metabolites, which includes antitumor and antimicrobial effects, suggests that HDMPA may also possess a diverse pharmacological profile.[16]

Analytical Methodologies: A Protocol for Quantification

Robust and sensitive analytical methods are essential for studying the pharmacokinetics, metabolic fate, and quantification of HDMPA in complex matrices. Ultra-High-Pressure Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard for this application.[17]

Rationale for Method Selection

The choice of UHPLC-MS/MS is driven by its superior sensitivity, selectivity, and speed.

  • Sensitivity: It allows for the detection and quantification of analytes at very low concentrations (μmol/L or lower), which is critical for pharmacokinetic studies where circulating metabolite levels can be minimal.[17]

  • Selectivity: Tandem mass spectrometry (MS/MS) provides high specificity by monitoring unique precursor-to-product ion transitions for the target analyte, effectively filtering out interference from complex biological matrices like plasma or microbial culture media.

  • Speed: UHPLC systems use columns with smaller particles, enabling faster separation times without sacrificing resolution, thereby increasing sample throughput.

Experimental Protocol: Quantification of HDMPA in Plasma

This protocol is a representative methodology adapted from validated methods for similar phenolic acids.[17]

Objective: To accurately quantify the concentration of HDMPA in rat plasma samples.

Materials:

  • HDMPA analytical standard (≥97% purity)

  • Internal Standard (IS), e.g., 3,4-Dihydroxyphenylacetic acid-d3

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Ultrapure water

  • Rat plasma (K2-EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm, PVDF)

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of HDMPA and IS in methanol.

    • Perform serial dilutions of the HDMPA stock solution with 50:50 ACN:Water to create calibration standards ranging from 0.01 µM to 10 µM.

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations.

    • Prepare a working IS solution at 1 µM in methanol.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the 1 µM IS working solution.

    • Add 150 µL of ice-cold methanol to precipitate proteins.

    • Vortex for 30 seconds.

    • Incubate at -20°C for 20 minutes to enhance precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube or HPLC vial.

  • UHPLC-MS/MS Analysis:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5% to 95% B

      • 3.0-3.5 min: 95% B

      • 3.5-4.0 min: 95% to 5% B

      • 4.0-5.0 min: 5% B (re-equilibration)

    • MS/MS Detection:

      • Ionization Mode: Negative ESI

      • MRM Transitions: To be determined by direct infusion of HDMPA standard. For HDMPA (MW 212.20), the precursor ion [M-H]⁻ would be m/z 211.1. Product ions would be identified by fragmentation (e.g., loss of CO₂).

      • Optimize collision energy and other source parameters for maximum signal intensity.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (HDMPA/IS) against the nominal concentration of the calibration standards.

    • Apply a linear regression model with 1/x² weighting.

    • Determine the concentration of HDMPA in the unknown samples and QC samples from the calibration curve. The QC samples must fall within ±15% of their nominal value for the run to be considered valid.

The following diagram illustrates the analytical workflow.

G sample Plasma Sample (50 µL) is_add Add Internal Standard (IS) sample->is_add precip Add Cold Methanol (Protein Precipitation) is_add->precip vortex Vortex & Incubate precip->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc UHPLC-MS/MS Analysis supernatant->hplc data Data Processing & Quantification hplc->data

Caption: UHPLC-MS/MS sample preparation workflow.

Future Perspectives and Conclusion

3,5-Dimethoxy-4-hydroxyphenylacetic acid stands at the intersection of sustainable chemistry and pharmaceutical science. As a direct metabolite of S-lignin, it represents a tangible opportunity to create value-added products from a renewable, underutilized resource.[1][5]

Challenges and Opportunities:

  • Production Efficiency: While catalytic and microbial methods are promising, optimizing the yield and selectivity of HDMPA from complex lignin feedstocks remains a key challenge. Further research into robust catalysts and engineered microbial strains is necessary.[3][11]

  • Pharmacological Validation: The therapeutic potential of HDMPA is largely inferred from related compounds.[14][15] Systematic studies are required to fully characterize its bioactivities, mechanism of action, and pharmacokinetic profile.

  • Economic Viability: The commercial success of lignin-derived HDMPA will depend on integrated biorefinery models where multiple products are generated, improving the overall economic feasibility.[1]

References

  • 3,5-Dimethoxy-4-hydroxyphenylacetic acid - Chem-Impex. (URL: )
  • 3,5-Dimethoxy-4-hydroxyphenylacetic acid | 4385-56-2 | Benchchem. (URL: )
  • 4-Hydroxy-3,5-dimethoxyphenylacetic acid | C10H12O5 | CID 78093 - PubChem. (URL: )
  • Microbial Flavonoid Metabolism: A Cardiometabolic Disease Perspective - PMC. (URL: )
  • Synthesis and Biological Activities of 3,5-Disubstituted- 4-Hydroxycinnamic Acids Linked to a Functionalized Coumarin. (URL: )
  • Lignin Valorization: Production of High Value-Added Compounds by Engineered Microorganisms - MDPI. (URL: )
  • A Comparative Analysis of the Biological Activities of 4-Hydroxyphenylacetaldehyde and Its Metabolites, Tyrosol and 4- Hydroxyphenylacetic Acid - Benchchem. (URL: )
  • Oral Pharmacokinetics of Hydroxycinnamic Acids: An Upd
  • 3,4-Dihydroxyphenylacetic acid is a predominant biologically-active catabolite of quercetin glycosides - PubMed. (URL: )
  • 3,5-dimethoxy-4-hydroxyphenylacetic acid (C10H12O5) - PubChemLite. (URL: )
  • 3,5-Dimethoxy-4-hydroxyphenylacetic acid 97 4385-56-2 - Sigma-Aldrich. (URL: )
  • 3, 4-Dihydroxyphenyl Acetic Acid, A Microbial Metabolite of Quercetin, Protects Intestinal and Pancre
  • Pharmacokinetics of dietary kaempferol and its metabolite 4-hydroxyphenylacetic acid in r
  • 3,5-Dihydroxyphenylacetic acid | C8H8O4 | CID 597768 - PubChem. (URL: )
  • Bacterial degradation of 3,4,5-trimethoxyphenylacetic and 3-ketoglutaric acids - PMC - NIH. (URL: )
  • Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA)
  • A Road to Profitability from Lignin via the Production of Bioactive Molecules - Infoscience. (URL: )
  • 3,5-Dimethoxy-4-hydroxyphenyla | 631310-1G | SIGMA-ALDRICH | SLS. (URL: )
  • 3,5-Dimethoxy-4-hydroxyphenylacetic acid 97 4385-56-2 - Sigma-Aldrich. (URL: )
  • Analytical Techniques in Pharmaceutical and Biomedical Analysis - MDPI. (URL: )
  • Techno-economic analysis and life cycle assessment of lignin derived 4-hydroxy-3,5-dimethoxyphenylacetic acid | Request PDF - ResearchG
  • 4-Hydroxyphenylacetic Acid, a microbial-derived metabolite of Polyphenols, inhibits osteoclastogenesis by inhibiting ROS production - PubMed. (URL: )
  • Lignin and Related Compounds. III. An Improved Synthesis of 3-(4-Hydroxy-3-methoxyphenyl)-1-propanol and 3-(4-Hydroxy-3,5-dimethoxyphenyl)
  • Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC - PubMed Central. (URL: )
  • 3,4-Dihydroxyphenylacetic acid is a predominant biologically-active catabolite of quercetin glycosides | Request PDF - ResearchG
  • Lignin valorization to bioplastics with an aromatic hub metabolite-based autoregul
  • Conversion of lignin-derived 3-methoxycatechol to the natural product purpurogallin using bacterial P450 GcoAB and laccase CueO - PubMed. (URL: )
  • Dopac | C8H8O4 | CID 547 - PubChem. (URL: )
  • 4-Coumarate 3-hydroxylase in the lignin biosynthesis pathway is a cytosolic ascorbate peroxidase - PMC - PubMed Central. (URL: )
  • 3,5-DIMETHOXY-4-HYDROXYPHENYLACETIC ACID | 4385-56-2 - ChemicalBook. (URL: )

Sources

A Guide to the Biosynthesis of 3,5-Dimethoxy-4-hydroxyphenylacetic Acid in Plants: From Phenylpropanoid Precursors to a Novel Phyto-compound

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3,5-Dimethoxy-4-hydroxyphenylacetic acid (DMHPAA) is an aromatic metabolite belonging to the phenylacetic acid class of compounds, which are noted for their diverse biological activities in plants and other organisms.[1][2] While its structural relatives, such as syringic acid, are well-studied for their antioxidant and therapeutic properties, the precise biosynthetic origin of DMHPAA in plants remains an area of active investigation.[3][4] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the putative biosynthetic pathway of DMHPAA. Grounded in established principles of the phenylpropanoid pathway, this document synthesizes current knowledge to propose a logical enzymatic sequence, offers detailed methodologies for its experimental validation, and highlights key areas for future research. We will delve into the conversion of primary metabolites into complex phenolic structures, focusing on the critical enzymatic steps that likely govern the formation of the characteristic syringyl moiety and the subsequent side-chain modification leading to DMHPAA.

Part 1: The Phenylpropanoid Foundation and the Syringyl Signature

The biosynthesis of nearly all plant phenolic compounds, including DMHPAA, originates from the shikimic acid pathway, which yields the aromatic amino acid L-phenylalanine.[5][6] From this central precursor, the general phenylpropanoid pathway orchestrates a series of enzymatic modifications to generate a vast array of secondary metabolites. The formation of the 3,5-dimethoxy-4-hydroxy substitution pattern, known as a syringyl (S) unit, is a hallmark of advanced phenolic metabolism, particularly in angiosperms.[7]

The journey from L-phenylalanine to the key syringyl precursor, sinapic acid, is a well-characterized sequence.[5][8] This multi-step process involves deamination, a series of hydroxylations, and subsequent methylations catalyzed by a cohort of specific enzymes. Understanding this foundational pathway is essential, as the resulting sinapic acid is the logical branch-point from which the biosynthesis of DMHPAA is proposed to diverge.

Key Enzymes in the Formation of Sinapic Acid

The enzymatic cascade responsible for converting L-phenylalanine to sinapic acid is summarized below. The coordinated action of these enzymes establishes the core aromatic structure and substitution pattern required for downstream synthesis.

EnzymeAbbreviationFunction
Phenylalanine Ammonia-LyasePALCatalyzes the non-oxidative deamination of L-phenylalanine to form cinnamic acid.[5]
Cinnamate 4-HydroxylaseC4HA cytochrome P450 monooxygenase that hydroxylates cinnamic acid to yield p-coumaric acid.[5]
4-Coumarate:CoA Ligase4CLActivates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[8]
Ferulate 5-HydroxylaseF5HHydroxylates ferulic acid (or its CoA ester) at the C5 position to produce 5-hydroxyferulic acid.[5]
Caffeic Acid O-MethyltransferaseCOMTCatalyzes the methylation of the hydroxyl groups at C3 and C5, leading to ferulic and sinapic acids.[5]

Part 2: The Proposed Biosynthetic Pathway to DMHPAA

While the pathway to sinapic acid is established, the conversion of this C6-C3 phenylpropanoid (a carbon skeleton with a six-carbon ring and a three-carbon side chain) to the C6-C2 skeleton of DMHPAA is not explicitly detailed in current literature. Based on analogous biochemical transformations in plant and microbial metabolism, we propose a logical two-stage pathway.[9][10]

Stage 1: Formation of the C6-C3 Precursor, Sinapic Acid

This stage follows the canonical phenylpropanoid pathway. The sequence ensures the correct hydroxylation and methylation pattern on the aromatic ring, culminating in the synthesis of sinapic acid, which serves as the immediate precursor for the novel transformations leading to DMHPAA.

G cluster_0 General Phenylpropanoid Pathway L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H Caffeic Acid Caffeic Acid p-Coumaric Acid->Caffeic Acid C3'H Ferulic Acid Ferulic Acid Caffeic Acid->Ferulic Acid COMT 5-Hydroxyferulic Acid 5-Hydroxyferulic Acid Ferulic Acid->5-Hydroxyferulic Acid F5H Sinapic Acid Sinapic Acid 5-Hydroxyferulic Acid->Sinapic Acid COMT G cluster_1 Proposed C3 to C2 Conversion Sinapic Acid Sinapic Acid Hypothetical Intermediate 4-Hydroxy-3,5-dimethoxy- phenylpyruvic acid Sinapic Acid->Hypothetical Intermediate Transaminase / Oxidase (?) Aldehyde Intermediate 4-Hydroxy-3,5-dimethoxy- phenylacetaldehyde Hypothetical Intermediate->Aldehyde Intermediate Oxidative Decarboxylase DMHPAA 3,5-Dimethoxy-4-hydroxy- phenylacetic acid Aldehyde Intermediate->DMHPAA Aldehyde Dehydrogenase

Figure 2: Proposed conversion of Sinapic Acid to DMHPAA.

Part 3: Methodologies for Pathway Elucidation and Validation

Validating the proposed biosynthetic pathway requires a systematic experimental approach combining analytical chemistry and metabolic biochemistry. The following protocols provide a robust framework for researchers to extract, quantify, and trace the metabolic origin of DMHPAA in plant tissues.

Protocol 3.1: Extraction of Phenylacetic Acids from Plant Material

This protocol is designed for the efficient extraction of semi-polar phenolic compounds, including DMHPAA, from fresh or lyophilized plant tissue.

Rationale: The choice of an acidified methanol/water solvent system is strategic. Methanol effectively solubilizes phenolic acids, while the acidic pH ensures that the carboxylic acid functional group of DMHPAA remains protonated, increasing its hydrophobicity and improving extraction efficiency from the aqueous cellular environment. [11][12] Methodology:

  • Tissue Homogenization: Weigh approximately 100 mg of fresh (or 10 mg of lyophilized) plant tissue and place it in a 2 mL microcentrifuge tube containing two zirconium oxide beads.

  • Internal Standard: Add 10 µL of an internal standard solution (e.g., 10 µM ¹³C₆-labeled Phenylacetic Acid in methanol) to correct for extraction variability.

  • Extraction Solvent: Add 1 mL of ice-cold extraction buffer (80:20 Methanol:Water with 0.1% formic acid).

  • Homogenization: Securely cap the tubes and homogenize in a bead mill (e.g., Retsch MM400) for 3 minutes at 30 Hz.

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Collection: Carefully transfer the supernatant to a new 1.5 mL tube.

  • Drying: Evaporate the solvent to dryness using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution: Reconstitute the dried extract in 100 µL of 50% methanol for LC-MS/MS analysis.

Protocol 3.2: Quantification by LC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) provides the sensitivity and selectivity required for the unambiguous identification and quantification of DMHPAA in complex plant extracts.

Rationale: Reversed-phase chromatography separates compounds based on hydrophobicity. The gradient elution from a polar mobile phase (water with formic acid) to a less polar one (acetonitrile or methanol) allows for the separation of a wide range of metabolites. Tandem mass spectrometry provides definitive identification through parent-ion to daughter-ion fragmentation patterns (Multiple Reaction Monitoring, MRM), which is far more specific than UV detection alone.

ParameterRecommended Setting
HPLC Column C18 Reversed-Phase (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B (0-1 min), 5-95% B (1-8 min), 95% B (8-10 min), 95-5% B (10-10.1 min), 5% B (10.1-12 min)
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions DMHPAA: m/z 211 -> 151 (Quantifier), 211 -> 196 (Qualifier)Internal Standard: m/z 141 -> 97 (¹³C₆-PAA)
Protocol 3.3: Isotope Labeling to Validate Metabolic Flux

Tracer studies using stable isotope-labeled precursors are the gold standard for validating a metabolic pathway. Feeding plants with a labeled compound and tracking its incorporation into the target molecule provides direct evidence of the biochemical conversion. [7] Rationale: By providing the plant with a precursor like L-phenylalanine enriched with a heavy isotope (e.g., ¹³C), we can trace the path of these labeled carbon atoms through the biosynthetic pathway. Detection of a ¹³C-labeled DMHPAA by mass spectrometry confirms that it is synthesized from the provided precursor.

Figure 3: Workflow for a Stable Isotope Tracer Experiment.

Part 4: Conclusion and Future Directions

The biosynthesis of 3,5-Dimethoxy-4-hydroxyphenylacetic acid in plants most likely proceeds through the well-established phenylpropanoid pathway to form a sinapic acid-derived intermediate, followed by a critical, yet unconfirmed, side-chain shortening via oxidative decarboxylation. This guide provides a robust, evidence-based framework for this proposed pathway and equips researchers with the necessary protocols to validate it.

The primary knowledge gap and the most exciting area for future research lies in the identification and characterization of the specific enzymes responsible for the C6-C3 to C6-C2 conversion. Key research objectives should include:

  • Identification of the Decarboxylase: Utilizing transcriptomics and proteomics on plant species found to produce DMHPAA to identify candidate genes for the proposed oxidative decarboxylase.

  • Enzyme Characterization: In vitro expression and characterization of candidate enzymes to confirm their activity with 4-hydroxy-3,5-dimethoxyphenylpyruvic acid.

  • Genetic Validation: Using gene-editing techniques like CRISPR/Cas9 to knock out the candidate enzyme genes in a model plant system and observing the subsequent reduction or elimination of DMHPAA production.

Elucidating the complete biosynthetic pathway of DMHPAA will not only deepen our understanding of plant secondary metabolism but may also open avenues for the biotechnological production of this and other valuable phenylacetic acid derivatives for pharmaceutical and industrial applications.

References

  • Goujon, T., et al. (2003). Biosynthesis of Sinapic Acid and Derivatives. Frontiers in Plant Science. Available at: [Link] [6][8][13]2. Vogt, T. (2010). Phenylpropanoid Biosynthesis. Molecular Plant. This source is conceptually related but not directly cited from the search results.

  • Shimsa, M., et al. (2024). Syringic acid biosynthesis. Journal of Functional Foods. Available at: [Link] [3][5][14]4. Lorenzen, M., et al. (1995). Sinapic acid ester metabolism in wild type and a sinapoylglucose-accumulating mutant of arabidopsis. Plant Physiology. Available at: [Link] [15]5. Nićiforović, N., & Abramovič, H. (2014). Sinapoyl esters (SinEs) are the most important p-hydroxycinnamoyl esters present in plants of the Brassicaceae species. Food Chemistry. This source is conceptually related but not directly cited from the search results.

Sources

A Technical Guide to the Organic Solvent Solubility of 3,5-Dimethoxy-4-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding Solubility as a Critical Parameter

In the realms of pharmaceutical development, chemical synthesis, and analytical chemistry, the solubility of a compound is a cornerstone physical property. It dictates the feasibility of purification methods, the design of formulations, and the development of robust analytical protocols. 3,5-Dimethoxy-4-hydroxyphenylacetic acid, also known as homosyringic acid, is a phenolic acid of interest due to its structural relation to other bioactive compounds. A thorough understanding of its behavior in various organic solvents is paramount for any researcher aiming to utilize this molecule effectively. This guide provides a comprehensive overview of the theoretical principles, practical data, and experimental methodologies related to the solubility of this compound, grounded in established scientific principles and field-proven techniques.

Molecular Profile and Physicochemical Drivers of Solubility

To comprehend the solubility of 3,5-Dimethoxy-4-hydroxyphenylacetic acid (HVA-M), one must first examine its molecular structure and inherent physicochemical properties. These characteristics are the primary determinants of its interaction with different solvent environments.

  • Molecular Structure: HVA-M possesses a phenylacetic acid core, featuring a carboxylic acid group (-COOH), a phenolic hydroxyl group (-OH), and two methoxy groups (-OCH₃) on the benzene ring.

  • Polarity and Hydrogen Bonding: The carboxylic acid and hydroxyl groups are highly polar and can act as both hydrogen bond donors and acceptors. The methoxy groups and the benzene ring contribute to its lipophilic character. This amphiphilic nature suggests a nuanced solubility profile, with strong potential for solubility in polar solvents capable of hydrogen bonding.[1][2]

  • Crystalline Structure: As a solid, the energy required to overcome the crystal lattice forces (lattice energy) is a critical factor. The compound's melting point of 127-131 °C indicates a stable crystal structure that must be disrupted for solvation to occur.[1][3]

The interplay between these features—the ability to form hydrogen bonds, overall molecular polarity, and the energy of the solid state—governs which solvents will be most effective for dissolution.

The Guiding Principle: "Like Dissolves Like" in Practice

The adage "like dissolves like" serves as a foundational concept in predicting solubility. A solute will dissolve best in a solvent that shares similar intermolecular forces.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents contain O-H bonds and can readily engage in hydrogen bonding. Given HVA-M's own hydrogen bond donor and acceptor sites, high solubility is anticipated in these solvents. The solvent molecules can effectively solvate both the carboxylic acid and phenolic hydroxyl groups, overcoming the solute's crystal lattice energy.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): These solvents possess significant dipole moments but lack O-H bonds.[4][5] They can act as hydrogen bond acceptors, interacting favorably with HVA-M's -OH and -COOH groups. Solvents like DMSO are particularly powerful due to their high polarity.

  • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weak van der Waals forces. Due to the highly polar functional groups on HVA-M, its solubility in non-polar solvents is expected to be very low. The energy gained from solute-solvent interactions would be insufficient to overcome the strong solute-solute interactions in the crystal lattice.

The following diagram illustrates the primary interaction mechanisms between HVA-M and different solvent classes.

G cluster_solute 3,5-Dimethoxy-4-hydroxyphenylacetic Acid cluster_solvents Solvent Classes Solute HVA-M Molecule (-COOH, -OH, -OCH3) Protic Polar Protic (e.g., Methanol) Solute->Protic Strong H-Bonding (High Solubility) Aprotic Polar Aprotic (e.g., Acetone) Solute->Aprotic Dipole-Dipole & H-Bond Accepting (Good Solubility) Nonpolar Non-Polar (e.g., Toluene) Solute->Nonpolar Weak van der Waals (Poor Solubility)

Caption: Predicted interactions and solubility of HVA-M in different solvent classes.

Quantitative Solubility Data: Insights from a Structural Analog

The following table summarizes the experimental solubility of p-HPAA in various organic solvents at different temperatures, as reported by Gracin and Rasmuson (2002).[6][7][8] This data serves as an excellent, authoritative proxy for estimating the behavior of HVA-M.

SolventSolvent ClassTemperature (°C)Solubility (g solute / kg solvent)[6]
MethanolPolar Protic10794
15935
201104
251317
EthanolPolar Protic10599
15694
20808
25954
2-PropanolPolar Protic10363
15425
20501
25598
AcetonePolar Aprotic10446
15525
20622
25741
Ethyl AcetatePolar Aprotic10118
15143
20174
25212
TolueneNon-Polar20< 0.1
ChloroformNon-Polar20< 0.1

Data Interpretation:

  • High Solubility in Alcohols: As predicted, the solubility of the phenolic acid is exceptionally high in short-chain alcohols like methanol and ethanol, and decreases as the alkyl chain length of the alcohol increases (2-propanol).[6]

  • Good Solubility in Polar Aprotic Solvents: Acetone and ethyl acetate are effective solvents, though less so than the alcohols, highlighting the importance of the solvent's hydrogen-bonding capability.[6]

  • Insolubility in Non-Polar Solvents: The compound is virtually insoluble in non-polar solvents like toluene and chloroform, confirming the theoretical predictions.[6]

  • Temperature Dependence: For all solvents where it is soluble, the solubility increases significantly with temperature. This positive correlation is critical for processes like crystallization, where a compound is dissolved in a hot solvent and precipitated upon cooling.

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

To generate verifiable and accurate solubility data, a robust experimental protocol is essential. The saturation shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[9][10] The protocol described below is a self-validating system designed for determining the solubility of a compound like HVA-M in organic solvents.

Principle: An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear solution is determined analytically.

Workflow Diagram:

G A 1. Preparation Add excess solid HVA-M to solvent in a sealed vial. B 2. Equilibration Agitate at constant temperature (e.g., 24-72 hours). A->B Constant Agitation C 3. Phase Separation Centrifuge to pellet undissolved solid. B->C Equilibrium Reached F 6. Verification Analyze samples taken at different time points (e.g., 24h, 48h) to confirm equilibrium. B->F Time Point Sampling D 4. Sampling Withdraw supernatant. Filter through 0.22 µm PTFE filter. C->D Clear Supernatant E 5. Analysis Quantify concentration in filtrate using calibrated HPLC-UV. D->E Dilute if necessary F->E

Caption: Workflow for the Shake-Flask equilibrium solubility determination method.

Detailed Step-by-Step Methodology:

  • Materials and Reagents:

    • 3,5-Dimethoxy-4-hydroxyphenylacetic acid (purity >97%)

    • High-purity organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, DMSO)

    • Glass vials with PTFE-lined screw caps

    • Thermostatic shaker/incubator

    • Benchtop centrifuge

    • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

    • Calibrated analytical balance

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Procedure:

    • Step 1: Sample Preparation: Add an excess amount of HVA-M (e.g., 20-50 mg, ensuring solid remains visible at equilibrium) to a pre-weighed glass vial. The presence of excess solid throughout the experiment is mandatory to ensure saturation is achieved.[11]

    • Step 2: Solvent Addition: Add a known volume (e.g., 2 mL) of the desired organic solvent to the vial. Seal the vial tightly.

    • Step 3: Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the vials at a constant rate (e.g., 200 RPM) for a predetermined period. A minimum of 24 hours is standard, but 48-72 hours is recommended to ensure equilibrium for poorly soluble or slowly dissolving compounds.[11]

    • Step 4: Phase Separation: After equilibration, remove the vials and allow them to stand at the experimental temperature for 30 minutes to allow for initial settling. Then, centrifuge the vials (e.g., at 10,000 x g for 15 minutes) to pellet the remaining solid.

    • Step 5: Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove all particulate matter.

    • Step 6: Dilution and Quantification: Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

    • Step 7: HPLC Analysis: Quantify the concentration of HVA-M in the diluted sample using a validated HPLC-UV method. A calibration curve must be generated using standards of known concentration to ensure accuracy.[12]

  • Validation and Causality:

    • Why excess solid? To ensure the solution is truly saturated and in equilibrium with the solid phase. If all solid dissolves, the measurement is merely a concentration, not the solubility limit.

    • Why 24-72 hours? This duration allows sufficient time for the dissolution process to reach a thermodynamic steady state. To validate this, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentrations are statistically identical.

    • Why centrifugation and filtration? These steps are crucial for the complete removal of undissolved solid particles, which would otherwise lead to a gross overestimation of the solubility. The choice of a PTFE filter ensures minimal adsorption of the analyte.

Conclusion and Applications

3,5-Dimethoxy-4-hydroxyphenylacetic acid exhibits a solubility profile dominated by its polar functional groups. It is expected to be highly soluble in polar protic solvents like methanol and ethanol, show good solubility in polar aprotic solvents such as acetone and DMSO, and be practically insoluble in non-polar hydrocarbon solvents. This predictable behavior, supported by data from the close structural analog p-hydroxyphenylacetic acid, provides a strong foundation for its practical application. Researchers can leverage this knowledge for:

  • Crystallization and Purification: Selecting a solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature (e.g., ethanol, 2-propanol).

  • Formulation Development: Choosing appropriate solvents or co-solvent systems for creating stable solutions for in vitro assays or preclinical studies.

  • Analytical Method Development: Informing the selection of mobile phase components for chromatographic separations.

The experimental protocol provided herein offers a robust and reliable method for generating precise solubility data, enabling scientists to make informed, data-driven decisions in their research and development endeavors.

References

  • Gracin, S., & Rasmuson, Å. C. (2005). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. KTH, School of Chemical Science and Engineering (CHE), Chemical Engineering and Technology, Transport Phenomena. [Link]

  • Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Journal of Chemical & Engineering Data, 47(6), 1379–1383. [Link]

  • Gracin, S., & Rasmuson, Å. C. (2002). P-Aminophenylacetic Acid, P-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Scribd. [Link]

  • Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. ResearchGate. [Link]

  • Quora. (2017). How do you perform the shake flask method to determine solubility?. [Link]

  • Klamt, A., & Eckert, F. (n.d.). Prediction of Solubility with COSMO-RS. Zenodo. [Link]

  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

  • Cheméo. (n.d.). Chemical Properties of 3,5-Dimethoxy-4-hydroxyphenylacetic acid (CAS 4385-56-2). [Link]

  • Pereira, C. S. M., et al. (2019). Solvent and temperature effects on the solubility of syringic, vanillic or veratric acids. Biblioteca Digital do IPB. [Link]

  • PubChem. (n.d.). 4-Hydroxy-3,5-dimethoxyphenylacetic acid. Retrieved January 11, 2026, from [Link]

  • Wikipedia. (n.d.). Polar aprotic solvent. [Link]

  • Taylor & Francis. (n.d.). Polar aprotic solvents – Knowledge and References. [Link]

  • ResearchGate. (n.d.). The solvents used, grouped by polarity and proticity. [Link]

  • PubChem. (n.d.). 4-Hydroxy-3,5-dimethoxyphenylacetic acid. Retrieved January 11, 2026, from [Link]

  • Wikipedia. (n.d.). Polar aprotic solvent. [Link]

  • Taylor & Francis. (n.d.). Polar aprotic solvents – Knowledge and References. [Link]

  • Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Semantic Scholar. [Link]

  • Gracin, S., & Rasmuson, Å. C. (2005). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Diva-portal.org. [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 3,5-Dimethoxy-4-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth analysis of the critical physicochemical properties—specifically the melting and boiling points—of 3,5-Dimethoxy-4-hydroxyphenylacetic acid (CAS 4385-56-2), a compound of interest in various research and development sectors. This guide is intended for researchers, chemists, and drug development professionals, offering not only established data but also the theoretical and practical underpinnings of its determination, ensuring scientific rigor and reproducibility.

Introduction: Significance of Physical Constants

3,5-Dimethoxy-4-hydroxyphenylacetic acid, also known as Homosyringic Acid, is a phenolic acid derivative. In the context of drug discovery and materials science, a precise understanding of a compound's physical constants is paramount. The melting point serves as a crucial indicator of purity and a key parameter for identification.[1] Similarly, the boiling point provides insight into a substance's volatility and the strength of its intermolecular forces. For complex organic molecules, these properties dictate storage conditions, formulation strategies, and purification techniques like recrystallization and distillation.

This guide moves beyond a simple data sheet, delving into the causality behind the experimental determination of these values and the structural factors that govern them.

Physicochemical Data Summary

The fundamental properties of 3,5-Dimethoxy-4-hydroxyphenylacetic acid are summarized below. All quantitative data has been consolidated for clarity and rapid reference.

PropertyValueSource(s)
IUPAC Name 2-(4-hydroxy-3,5-dimethoxyphenyl)acetic acid[2][3]
CAS Number 4385-56-2[2][4]
Molecular Formula C₁₀H₁₂O₅[2][4]
Molecular Weight 212.20 g/mol [2][4]
Melting Point 127-131 °C (literature value)[4][5]
Boiling Point Decomposes before boiling at atmospheric pressure.N/A (Inferred)
Appearance White to cream or pale brown solid/powder.[3]

Note on Boiling Point: An experimental boiling point at atmospheric pressure (760 mmHg) is not reported in the literature. Compounds with multiple functional groups capable of strong hydrogen bonding, such as carboxylic acids and phenols, often have theoretical boiling points so high that the energy required for vaporization exceeds the energy of certain covalent bonds, leading to thermal decomposition.

Melting Point Determination: Theory and Protocol

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[1][6] For a pure crystalline compound, this transition is sharp, occurring over a narrow range (typically 0.5-1.0°C). The presence of impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.[6]

Causality in Experimental Choices

The standardized capillary method is preferred for its accuracy and requirement for only a small amount of sample. The choice of a slow, controlled heating rate is the most critical parameter. Rapid heating does not allow the sample and the thermometer to reach thermal equilibrium, resulting in an erroneously wide and inaccurate melting range.[7]

Validated Protocol for Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus (e.g., Mel-Temp).

Materials:

  • 3,5-Dimethoxy-4-hydroxyphenylacetic acid (finely powdered)

  • Capillary tubes (sealed at one end)

  • Digital melting point apparatus

  • Spatula

Procedure:

  • Sample Preparation: Place a small amount of the compound on a clean, dry surface. Crush it into a fine powder to ensure uniform packing and heat transfer.[8]

  • Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample. Invert the tube and tap the sealed end firmly on a hard surface to pack the sample down.[7] Repeat until a packed column of 1-2 mm is achieved at the bottom of the tube.[1][8]

  • Apparatus Setup: Place the loaded capillary tube into the designated slot in the melting point apparatus.

  • Rapid Initial Heating: If the approximate melting point is unknown, perform a rapid determination by heating at a rate of ~10°C/minute to find a rough value.[7] Allow the apparatus to cool significantly before the next step.

  • Accurate Determination: For an accurate measurement, set the heating rate so the temperature rises no more than 1-2°C per minute as it approaches the expected melting point.[7]

  • Observation and Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.[1]

    • Record the temperature (T₂) at which the last crystal of the solid just disappears, and the sample is completely liquid.[1]

  • Reporting: The melting point is reported as the range from T₁ to T₂. For a pure sample of 3,5-Dimethoxy-4-hydroxyphenylacetic acid, this range should fall within the literature value of 127-131°C.[4][5]

  • Validation: For utmost accuracy, repeat the determination with a fresh sample and capillary tube to ensure consistency.

Workflow Visualization

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement cluster_report Data Reporting prep1 Grind sample to fine powder prep2 Load 1-2 mm into capillary prep1->prep2 Ensures uniform heating measure1 Place capillary in apparatus prep2->measure1 measure2 Heat rapidly for approximate MP (optional) measure1->measure2 measure3 Heat slowly (1-2°C/min) for accuracy measure2->measure3 measure4 Observe and Record T1 (First liquid) measure3->measure4 measure5 Observe and Record T2 (All liquid) measure4->measure5 report1 Report as Range (T1 - T2) measure5->report1

Caption: Workflow for accurate melting point determination.

Boiling Point: Theoretical Considerations and Challenges

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, causing it to transition into a gas.[1][9] While a fundamental property, its experimental determination for complex, non-volatile organic solids can be impractical or impossible.

Thermal Instability of 3,5-Dimethoxy-4-hydroxyphenylacetic Acid

The molecular structure of this compound features three key functionalities that contribute to strong intermolecular forces:

  • Carboxylic Acid (-COOH): Capable of forming strong hydrogen-bonded dimers.

  • Phenolic Hydroxyl (-OH): Acts as a hydrogen bond donor and acceptor.

  • Methoxy Groups (-OCH₃): Contribute to dipole-dipole interactions.

These combined forces result in a very high melting point and a correspondingly high theoretical boiling point. The energy required to overcome these forces and vaporize the molecule at 1 atm is substantial. Before this temperature is reached, sufficient thermal energy is absorbed to cleave weaker covalent bonds within the molecule (e.g., decarboxylation of the acid), leading to decomposition. This is why an experimental boiling point is not cited in reliable chemical databases.

Standard Protocol for Micro Boiling Point Determination (for Thermally Stable Liquids)

For educational purposes, the Thiele tube method for determining the boiling point of a small liquid sample is described below.[10] Applying this to 3,5-Dimethoxy-4-hydroxyphenylacetic acid would first require melting it and would likely result in observing decomposition (charring, gas evolution) rather than boiling.

Procedure:

  • Setup: Place a few milliliters of the liquid into a small test tube. Invert a capillary tube (sealed at the top) and place it, open-end down, into the liquid.[9][10]

  • Assembly: Attach the test tube to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly in a Thiele tube filled with mineral oil. Heat the side arm of the Thiele tube gently.[10]

  • Observation: As the liquid heats, trapped air will exit the capillary tube. Upon reaching the boiling point, a continuous and rapid stream of bubbles will emerge from the capillary tip.[10]

  • Cooling and Measurement: Remove the heat source. As the apparatus cools, the bubbling will slow and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[10] This marks the point where the external pressure overcomes the vapor pressure of the liquid.

Workflow Visualization

BoilingPointWorkflow start Place liquid & inverted capillary in test tube setup Attach to thermometer & place in Thiele tube start->setup heat Gently heat side arm of Thiele tube setup->heat observe_boil Observe rapid, continuous stream of bubbles from capillary heat->observe_boil cool Remove heat and allow to cool observe_boil->cool observe_boil->cool Vapor pressure > atmospheric pressure observe_bp Record temperature when liquid enters capillary cool->observe_bp cool->observe_bp Vapor pressure = atmospheric pressure end Result: Boiling Point observe_bp->end

Caption: Micro boiling point determination using a Thiele tube.

Conclusion

The melting point of 3,5-Dimethoxy-4-hydroxyphenylacetic acid is well-established in the literature as 127-131 °C . This value serves as a reliable benchmark for identity and purity assessment. Conversely, the compound does not possess a measurable boiling point at atmospheric pressure due to thermal decomposition, a common characteristic for non-volatile organic solids with multiple hydrogen-bonding functional groups. Any purification requiring a phase change to vapor must be conducted under high vacuum to significantly lower the boiling temperature and prevent degradation. This guide provides both the critical data and the procedural rationale necessary for laboratory professionals working with this compound.

References

  • University of Calgary. (n.d.). Melting point determination. Retrieved January 11, 2026, from a URL similar to [Link]

  • Saqib, S. (2021). Experiment (1) determination of melting points. Retrieved January 11, 2026, from a URL similar to [Link]

  • The Good Scents Company. (n.d.). Homovanillic acid. Retrieved January 11, 2026, from [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved January 11, 2026, from [Link]

  • Clarion University. (n.d.). Determination of Melting Point. Retrieved January 11, 2026, from a URL similar to [Link]

  • Dong, V. M., & Riedel, J. (2017). Melting Point Determination of Solid Organic Compounds. JoVE (Journal of Visualized Experiments). Retrieved January 11, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Homovanillic Acid. PubChem Compound Database. Retrieved January 11, 2026, from [Link]

  • Cheméo. (n.d.). Homovanillic acid. Retrieved January 11, 2026, from [Link]

  • Science in Motion. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved January 11, 2026, from a URL similar to [Link]

  • Cheméo. (n.d.). 3,5-Dimethoxy-4-hydroxyphenylacetic acid. Retrieved January 11, 2026, from [Link]

  • GeeksforGeeks. (2023). Determination of Boiling Point of Organic Compounds. Retrieved January 11, 2026, from [Link]

  • Al-Saadi, S. (n.d.). Determination of melting and boiling points. Retrieved January 11, 2026, from a URL similar to [Link]

  • LibreTexts Chemistry. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved January 11, 2026, from [Link]

  • The Good Scents Company. (n.d.). 4-methoxyphenyl acetic acid. Retrieved January 11, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy-3,5-dimethoxyphenylacetic acid. PubChem Compound Database. Retrieved January 11, 2026, from [Link]

  • FooDB. (2010). Showing Compound 4-Hydroxyphenylacetic acid (FDB010534). Retrieved January 11, 2026, from [Link]

Sources

An In-depth Technical Guide to 3,5-Dimethoxy-4-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3,5-Dimethoxy-4-hydroxyphenylacetic acid, a phenolic acid of growing interest in the scientific community. While often overshadowed by its well-known isomer, homovanillic acid (HVA), this compound possesses unique chemical and biological properties that warrant detailed investigation. This document delves into the discovery and history of 3,5-Dimethoxy-4-hydroxyphenylacetic acid, tracing its origins as a natural product derived from lignin degradation and the metabolism of sinapic acid. We will explore various synthetic routes for its preparation, from classical laboratory methods to modern, large-scale industrial processes. A significant portion of this guide is dedicated to its biological significance, with a focus on its antioxidant and anti-inflammatory activities. Detailed experimental protocols for synthesis and analysis are provided, alongside a thorough discussion of its potential applications in pharmaceutical and nutraceutical development. This guide aims to be an essential resource for researchers and professionals working with phenolic compounds and exploring novel therapeutic agents.

Introduction and Chemical Identity

3,5-Dimethoxy-4-hydroxyphenylacetic acid, also known as homosyringic acid, is an aromatic compound characterized by a phenylacetic acid backbone with two methoxy groups and one hydroxyl group attached to the phenyl ring.[1] Its systematic IUPAC name is 2-(4-hydroxy-3,5-dimethoxyphenyl)acetic acid.[1]

Table 1: Chemical and Physical Properties of 3,5-Dimethoxy-4-hydroxyphenylacetic acid [1][2]

PropertyValue
Molecular Formula C₁₀H₁₂O₅
Molecular Weight 212.20 g/mol
CAS Number 4385-56-2
Appearance Yellow to tan powder
Melting Point 125-133 °C
Synonyms Homosyringic acid, 4-Hydroxy-3,5-dimethoxyphenylacetic acid

Below is a diagram illustrating the chemical structure of 3,5-Dimethoxy-4-hydroxyphenylacetic acid.

Caption: Chemical structure of 3,5-Dimethoxy-4-hydroxyphenylacetic acid.

Discovery and Natural Occurrence

The history of 3,5-Dimethoxy-4-hydroxyphenylacetic acid is intrinsically linked to the study of natural products, particularly the complex polymer lignin and the widely distributed phytochemical, sinapic acid. While a singular "discovery" event is not well-documented, its identification emerged from the analytical investigation of these natural sources.

A Product of Lignin Degradation

Lignin, a major component of plant cell walls, is a complex polymer of phenylpropanoid units. During chemical and biological degradation processes, such as those occurring in the pulp and paper industry or in natural decomposition, lignin breaks down into a variety of smaller aromatic compounds.[3] Early studies on the oxidative degradation of lignin aimed to understand its structure and to produce valuable chemicals.[4] It is through these investigations that 3,5-Dimethoxy-4-hydroxyphenylacetic acid was identified as a degradation product, particularly from lignins rich in syringyl units.[5] Modern research continues to explore the selective hydrogenolysis of lignin to produce this valuable chemical intermediate.[6][7]

A Metabolite of Sinapic Acid

Sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid) is a bioactive phenolic acid found in a wide array of plants, including spices, fruits, and cereals.[3][8] When ingested, sinapic acid undergoes metabolism in the body. Studies in rats have shown that sinapic acid is metabolized into several smaller compounds, including 3,5-Dimethoxy-4-hydroxyphenylacetic acid.[3] This metabolic conversion is thought to be carried out by the gut microbiota.

The natural occurrence of 3,5-Dimethoxy-4-hydroxyphenylacetic acid has also been reported in specific plant species. For instance, it has been detected in the wood of the white poplar and in tobacco stems.[9] Its presence has also been noted in the pyrolysis products of sugarcane leaves.[10]

Chemical Synthesis

Several synthetic routes have been developed for the preparation of 3,5-Dimethoxy-4-hydroxyphenylacetic acid, ranging from laboratory-scale synthesis to more scalable industrial processes.

Oxidation of 3,5-Dimethoxybenzaldehyde

A common and efficient laboratory method involves the oxidation of 3,5-dimethoxybenzaldehyde. This method typically utilizes strong oxidizing agents like potassium permanganate or chromium trioxide to convert the aldehyde functional group to a carboxylic acid.[11]

Experimental Protocol: Oxidation of 3,5-Dimethoxybenzaldehyde

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dimethoxybenzaldehyde in a suitable solvent such as acetone or a mixture of t-butanol and water.

  • Addition of Oxidant: Prepare a solution of potassium permanganate in water. Slowly add the potassium permanganate solution to the stirred solution of the aldehyde. The reaction is exothermic, and the temperature should be controlled by external cooling (e.g., an ice bath).

  • Reaction Monitoring: The reaction progress can be monitored by the disappearance of the purple color of the permanganate. The reaction typically proceeds for several hours at room temperature.

  • Work-up: Once the reaction is complete, the manganese dioxide precipitate is removed by filtration. The filtrate is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product.

  • Purification: The crude 3,5-Dimethoxy-4-hydroxyphenylacetic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Caption: Workflow for the synthesis of 3,5-Dimethoxy-4-hydroxyphenylacetic acid via oxidation.

Selective Hydrogenolysis of Lignin

With the growing interest in biorefineries, the catalytic hydrogenolysis of lignin has emerged as a promising sustainable route to produce valuable aromatic chemicals, including 3,5-Dimethoxy-4-hydroxyphenylacetic acid.[6][7] This process involves the cleavage of the β-O-4 ether linkages in the lignin polymer using a heterogeneous catalyst under a hydrogen atmosphere.

Recent studies have demonstrated the use of palladium supported on nitrogen-doped carbon catalysts for the selective conversion of organosolv lignin into 3,5-Dimethoxy-4-hydroxyphenylacetic acid with high yields.[6][7]

Biological Significance and Potential Applications

While research on 3,5-Dimethoxy-4-hydroxyphenylacetic acid is not as extensive as that on its isomers, emerging evidence suggests it possesses significant biological activities, particularly as an antioxidant and anti-inflammatory agent.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. A comparative study of the antioxidant activity of various hydroxyphenylacetic acids revealed that 3,5-Dimethoxy-4-hydroxyphenylacetic acid exhibits potent radical scavenging activity.[12] Its antioxidant capacity is attributed to the presence of the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals.[13] The presence of two electron-donating methoxy groups on the aromatic ring further enhances this activity.[13]

Table 2: Comparative Antioxidant Activity of Hydroxyphenylacetic Acids [12]

CompoundIC₅₀ (DPPH Assay) (µM)
3,4-dihydroxyphenylacetic acid12.5 ± 0.2
3,5-dimethoxy-4-hydroxyphenylacetic acid 25.8 ± 1.2
4-hydroxy-3-methoxyphenylacetic acid (HVA)56.8 ± 1.6
3-hydroxy-4-methoxyphenylacetic acid59.7 ± 3.3
Anti-inflammatory Properties

Inflammation is a complex biological response implicated in numerous diseases. Several studies have suggested that phenolic compounds, including derivatives of syringic acid, possess anti-inflammatory properties.[8][14] The anti-inflammatory effects of 3,5-Dimethoxy-4-hydroxyphenylacetic acid are an active area of research, with its antioxidant activity likely contributing to its ability to modulate inflammatory pathways.[13]

Potential Therapeutic and Nutraceutical Applications

Given its antioxidant and potential anti-inflammatory properties, 3,5-Dimethoxy-4-hydroxyphenylacetic acid is a promising candidate for further investigation in drug development and as a component of dietary supplements and functional foods.[13] Its role as a metabolite of the dietary phytochemical sinapic acid suggests that it may contribute to the health benefits associated with the consumption of fruits, vegetables, and whole grains.[3]

Analytical Methodologies

The detection and quantification of 3,5-Dimethoxy-4-hydroxyphenylacetic acid in biological and environmental samples are crucial for understanding its metabolism, distribution, and biological effects. High-performance liquid chromatography (HPLC) coupled with various detectors is the most commonly employed analytical technique.

Protocol: HPLC Analysis of 3,5-Dimethoxy-4-hydroxyphenylacetic acid

  • Sample Preparation: Biological samples (e.g., plasma, urine) may require a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation. Plant extracts may need to be filtered and diluted.

  • Chromatographic Separation: A reversed-phase C18 column is typically used for separation. The mobile phase often consists of a gradient of an aqueous solution with a small amount of acid (e.g., formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection:

    • UV Detection: The compound exhibits UV absorbance, typically monitored around 280 nm.

    • Electrochemical Detection (ECD): ECD is a highly sensitive and selective method for the detection of phenolic compounds.

    • Mass Spectrometry (MS): HPLC coupled with mass spectrometry (LC-MS) provides high sensitivity and structural confirmation.

Caption: General workflow for the HPLC analysis of 3,5-Dimethoxy-4-hydroxyphenylacetic acid.

Future Outlook

3,5-Dimethoxy-4-hydroxyphenylacetic acid represents a promising yet under-investigated phenolic compound. Future research should focus on several key areas:

  • Elucidation of its complete metabolic pathway: A deeper understanding of its formation from dietary precursors and its subsequent fate in the body is needed.

  • In-depth investigation of its biological activities: Further studies are required to fully characterize its anti-inflammatory, neuroprotective, and other potential therapeutic effects.

  • Exploration of its synergistic effects: Investigating its activity in combination with other phytochemicals could reveal enhanced health benefits.

  • Development of optimized and sustainable production methods: Continued research into lignin valorization and other green synthetic approaches will be crucial for its large-scale availability.

References

  • Chen, C. (2016). Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging. Oxidative Medicine and Cellular Longevity, 2016, 3571614. [Link]

  • PhytoHub. (n.d.). Showing entry for Sinapic acid. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3,5-Dimethoxy-4-hydroxyphenylacetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-3,5-dimethoxyphenylacetic acid. Retrieved from [Link]

  • Ishikawa, H., et al. (1965). Studies on the Oxidative Decomposition of Lignin. JAPAN TAPPI JOURNAL, 19(8), 393-401.
  • Bernini, R., et al. (2020). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Molecules, 25(15), 3342.
  • Pragasam, S. J., et al. (2024). Syringic acid: A promising phenolic phytochemical with extensive therapeutic applications. Journal of Functional Foods, 115, 105948.
  • Radomski, A., et al. (2016). Identification of Extractives from Various Poplar Species. BioResources, 11(4), 9246-9263.
  • Kumar, R., et al. (2022). Pyrolysis of Sugarcane (Saccharum officinarum L.) Leaves and Characterization of Products. ACS Omega, 7(32), 28247-28256.
  • Muthukumaran, J., et al. (2013). Syringic Acid, a Novel Natural Phenolic Acid, Normalizes Hyperglycemia with Special Reference to Glycoprotein Components in Experimental Diabetic Rats. Journal of Acute Disease, 2(4), 302-308.
  • Pazdera, P., et al. (2011). Convenient Synthesis of Substituted Aryl Cyanides and 1,1-Dicyanobenzyl Benzoate.
  • Bartel, J., et al. (2023).
  • Wang, X., et al. (2023). Selective Conversion of Lignin Catalyzed by Palladium Supported on N-Doped Carbon. Industrial & Engineering Chemistry Research, 62(14), 5863-5872.
  • Behrens, O. K., et al. (1948). Biosynthesis of Penicillins. V. Substituted Phenylacetic Acid Derivatives as Penicillin Precursors. Journal of the American Chemical Society, 70(9), 2953-2956.
  • Ayuso-Fernández, I., et al. (2017). Evolution of lignin-degrading enzymes from the Jurassic to date. Biotechnology for Biofuels, 10, 147.
  • Stalmach, A., et al. (2010). First synthesis, characterization, and evidence for the presence of hydroxycinnamic acid sulfate and glucuronide conjugates in human biological fluids as a result of coffee consumption. Organic & Biomolecular Chemistry, 8(22), 5199-5211.
  • Fargues, C., et al. (2021).
  • Li, M., et al. (2023). Sustainable Production of High-Value Chemicals from Selective Hydrogenolysis of Lignin Catalyzed by Co–Pd Bimetallic Supported on Nitrogen-Doped Carbon Spheres. Energy & Fuels, 37(10), 7545-7554.
  • Zhao, H., et al. (2024). 4-Hydroxyphenylacetic Acid, a microbial-derived metabolite of Polyphenols, inhibits osteoclastogenesis by inhibiting ROS production. International Immunopharmacology, 143(Pt 3), 113571.
  • Coulson, W. F., et al. (1975). Metabolism and properties of 3-methoxy-4-hydroxyphenyl-pyruvate; a metabolite of dihydroxyphenylalanine. Biochimica et Biophysica Acta (BBA) - General Subjects, 381(1), 9-16.
  • Williamson, G., et al. (2008). The Bioavailability, Transport, and Bioactivity of Dietary Flavonoids: A Review from a Historical Perspective. Comprehensive Reviews in Food Science and Food Safety, 7(4), 307-323.
  • Wang, L., et al. (2021). Rat Metabolism Study Suggests 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate Antioxidants. Environmental Science & Technology, 55(20), 14051-14058.
  • Watanabe, Y., et al. (2013). 2,5-Dihydroxy-4-methoxybenzophenone: a novel major in vitro metabolite of benzophenone-3 formed by rat and human liver microsomes. Xenobiotica, 43(6), 514-519.

Sources

An In-depth Technical Guide on the Potential Biological Activities of 3,5-Dimethoxy-4-hydroxyphenylacetic Acid (Syringic Acid)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethoxy-4-hydroxyphenylacetic acid, more commonly known in the scientific literature as syringic acid (SA), is a naturally occurring phenolic compound found in a variety of plants, fruits, and vegetables. It belongs to the class of hydroxybenzoic acids and is recognized for its diverse pharmacological properties. Structurally, syringic acid features a benzene ring substituted with a hydroxyl group, a carboxylic acid group, and two methoxy groups at the 3 and 5 positions. These methoxy groups are believed to be crucial for its therapeutic effects.[1] This guide provides a comprehensive overview of the current scientific understanding of the biological activities of syringic acid, with a focus on its potential as a therapeutic agent. We will delve into its antioxidant, anti-inflammatory, neuroprotective, and anticancer properties, exploring the underlying molecular mechanisms and providing relevant experimental data and protocols.

I. Antioxidant Activity of Syringic Acid

Syringic acid exhibits potent antioxidant properties, primarily through its ability to scavenge free radicals and modulate endogenous antioxidant defense systems. This activity is fundamental to many of its other biological effects, as oxidative stress is a key pathological factor in numerous diseases.

A. Mechanisms of Antioxidant Action

The antioxidant capacity of syringic acid is attributed to its chemical structure. The hydroxyl group on the benzene ring can donate a hydrogen atom to neutralize free radicals, while the two flanking methoxy groups enhance the stability of the resulting phenoxy radical.[2] This structural feature allows syringic acid to effectively scavenge a variety of reactive oxygen species (ROS).

One of the key mechanisms through which syringic acid bolsters cellular antioxidant defenses is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, this inhibition is released, allowing Nrf2 to translocate to the nucleus. There, it binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes, upregulating their expression.[3] Syringic acid has been shown to promote the nuclear translocation of Nrf2, leading to an increased expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[2][3]

dot

cluster_nucleus Nucleus SA Syringic Acid ROS Reactive Oxygen Species (ROS) SA->ROS Scavenges Keap1 Keap1 SA->Keap1 Inhibits ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits Nucleus Nucleus Nrf2->Nucleus Translocates Nrf2_n Nrf2 ARE ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Activates Nrf2_n->ARE Binds

Caption: Syringic Acid's Antioxidant Mechanism via Nrf2 Activation.

B. Quantitative Assessment of Antioxidant Activity

The antioxidant potential of syringic acid has been quantified using various in vitro assays. The IC50 value, representing the concentration of the compound required to scavenge 50% of the free radicals, is a common metric for comparison.

AssayIC50 Value (µg/mL)Reference CompoundReference
DPPH Radical Scavenging9.8Ascorbic Acid[4]
ABTS Radical Scavenging-Trolox[4]
LOX Inhibition0.009 mM-[4]

Note: The provided data is a compilation from various sources and experimental conditions may vary.

C. Experimental Protocols

This assay is based on the principle that a hydrogen donor is an antioxidant. DPPH is a stable free radical that, when it accepts a hydrogen radical, the purple color of the DPPH solution turns yellow.

Materials:

  • 3,5-Dimethoxy-4-hydroxyphenylacetic acid (Syringic Acid)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent)

  • Ascorbic acid (or other positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.[5]

  • Preparation of sample and standard solutions: Prepare a stock solution of syringic acid in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations for testing. Prepare a similar dilution series for the positive control (e.g., ascorbic acid).[5]

  • Assay:

    • In a 96-well plate, add 100 µL of the various concentrations of the syringic acid solutions, the standard, and controls into triplicate wells.

    • Add 100 µL of the 0.1 mM DPPH working solution to all wells.[5]

    • For the blank, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6]

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.[7]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the blank and Asample is the absorbance of the test sample.[5] The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.

This assay measures the ability of an antioxidant to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) iron. The reduction is monitored by measuring the change in absorbance at 593 nm due to the formation of a colored ferrous-tripyridyltriazine complex.

Materials:

  • 3,5-Dimethoxy-4-hydroxyphenylacetic acid (Syringic Acid)

  • Acetate buffer (300 mM, pH 3.6)

  • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

  • 20 mM FeCl₃·6H₂O solution

  • Ferrous sulfate (FeSO₄·7H₂O) for standard curve

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[2]

  • Preparation of sample and standard solutions: Prepare a stock solution of syringic acid in a suitable solvent. Prepare a series of dilutions for testing. Prepare a standard curve using ferrous sulfate solutions of known concentrations.

  • Assay:

    • Add 20 µL of the sample or standard to a 96-well plate.[2]

    • Add 150 µL of the prepared FRAP reagent to each well.[2]

  • Incubation: Incubate the plate at 37°C for 4 minutes.[2]

  • Measurement: Read the absorbance at 593 nm.[8]

  • Calculation: The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve of ferrous sulfate and is expressed as µM Fe²⁺ equivalents.

II. Anti-inflammatory Activity of Syringic Acid

Chronic inflammation is a hallmark of many diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. Syringic acid has demonstrated significant anti-inflammatory properties through the modulation of key inflammatory pathways.

A. Mechanisms of Anti-inflammatory Action

A primary mechanism of syringic acid's anti-inflammatory effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. Syringic acid has been shown to suppress the activation of NF-κB, thereby downregulating the expression of pro-inflammatory mediators like TNF-α, IL-1β, and IL-6.[9]

Furthermore, syringic acid can inhibit the activity of cyclooxygenase-2 (COX-2) , an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[10] By inhibiting COX-2, syringic acid reduces the production of these pro-inflammatory molecules.

dot

cluster_nucleus Nucleus SA Syringic Acid IKK IKK SA->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates NFkB_n NF-κB Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_n->Proinflammatory_Genes Activates Transcription

Caption: Syringic Acid's Anti-inflammatory Mechanism via NF-κB Inhibition.

B. Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory effects of syringic acid have been evaluated in various in vitro models.

AssayCell LineIC50 Value (µg/mL)Reference
Inhibition of Protein Denaturation-49.38 ± 0.56[11]
Proteinase Inhibition-53.73 ± 0.27[11]
HRBC Membrane Stabilization (Heat-induced)-57.13 ± 0.24[11]
HRBC Membrane Stabilization (Hypotonicity-induced)-53.87 ± 0.72[11]
C. Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins from arachidonic acid. The assay fluorometrically detects Prostaglandin G2, an intermediate product of the COX reaction.

Materials:

  • 3,5-Dimethoxy-4-hydroxyphenylacetic acid (Syringic Acid)

  • COX-2, Human Recombinant

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid

  • NaOH

  • Celecoxib (or other known COX-2 inhibitor)

  • 96-well white opaque plate with a flat bottom

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. This typically involves reconstituting the enzyme and preparing working solutions of the probe, cofactor, and arachidonic acid.[3]

  • Screening Compounds and Controls:

    • Dissolve syringic acid and the inhibitor control (e.g., Celecoxib) in a suitable solvent (e.g., DMSO).

    • Prepare a 10X working solution of the test compounds and controls in COX Assay Buffer.[3]

  • Assay Plate Setup:

    • Add 10 µL of the diluted test inhibitor, inhibitor control, or assay buffer (for enzyme control) to the appropriate wells of a 96-well plate.[3]

  • Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.[3]

  • Enzyme Addition: Add 80 µL of the reaction mix to each well, followed by 10 µL of the diluted COX-2 enzyme solution.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the diluted arachidonic acid/NaOH solution to all wells simultaneously using a multichannel pipette.[3]

  • Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.[3]

  • Calculation: The rate of the reaction is determined from the linear portion of the kinetic curve. The percent inhibition is calculated as follows: % Inhibition = [ (RateEnzyme Control - RateSample) / RateEnzyme Control ] x 100 The IC50 value can be determined by plotting the percent inhibition against the concentration of syringic acid.

III. Neuroprotective Activity of Syringic Acid

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss and dysfunction. Oxidative stress and neuroinflammation are key contributors to the pathology of these diseases. Syringic acid has emerged as a promising neuroprotective agent due to its ability to counteract these detrimental processes.

A. Mechanisms of Neuroprotective Action

In models of Alzheimer's disease , syringic acid has been shown to ameliorate cognitive deficits.[12] Its neuroprotective effects are attributed to its antioxidant and anti-inflammatory properties, which help to reduce neuronal damage caused by amyloid-beta (Aβ) plaques and neurofibrillary tangles.

In experimental models of Parkinson's disease , which is characterized by the loss of dopaminergic neurons in the substantia nigra, syringic acid has demonstrated protective effects.[13][14] Studies have shown that syringic acid can restore motor function, reduce the loss of tyrosine hydroxylase (TH)-positive neurons (a marker for dopaminergic neurons), and decrease levels of oxidative stress and inflammation in the brain.[13][14][15]

B. Experimental Evidence in a Parkinson's Disease Model

A study using a 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinson's disease demonstrated that oral administration of syringic acid significantly:

  • Restored motor function, as assessed by locomotor activity and rotarod performance.[14][15]

  • Increased the number of surviving TH-positive neurons in the substantia nigra.[13][14][15]

  • Reduced levels of inducible nitric oxide synthase (iNOS), a marker of inflammation.[13][14][15]

  • Increased the total antioxidant status in the brain.[13][14][15]

IV. Anticancer Activity of Syringic Acid

Syringic acid has shown promise as an anticancer agent by inducing apoptosis (programmed cell death) and inhibiting the proliferation and migration of cancer cells.

A. Mechanisms of Anticancer Action

The anticancer effects of syringic acid are mediated through the modulation of several key signaling pathways, including the PI3K/Akt/mTOR pathway , which is often hyperactivated in cancer and promotes cell survival and proliferation. Syringic acid has been shown to inhibit this pathway, leading to the induction of apoptosis.[16]

In gastric cancer cells, syringic acid treatment led to an increase in intracellular ROS, a loss of mitochondrial membrane potential, and the activation of caspases, ultimately resulting in apoptotic cell death.[16] It also suppressed the expression of pro-inflammatory and angiogenic markers.[17]

In endometrial cancer cells, syringic acid inhibited cell proliferation and migration and induced apoptosis by upregulating pro-apoptotic proteins (Bax, Bad) and downregulating anti-apoptotic proteins (Bcl-XL, Bcl-2).[18]

B. Quantitative Assessment of Anticancer Activity
Cell LineCancer TypeIC50 ValueReference
AGSGastric Cancer30 µg/mL[16]
RL95-2Endometrial Cancer27.22 µM[18]

V. Pharmacokinetics and Bioavailability

For any compound to be a viable therapeutic agent, it must be able to reach its target site in the body in sufficient concentrations. The study of pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—is therefore crucial.

Studies have shown that syringic acid has relatively good bioavailability. An in vivo study in rabbits demonstrated an absolute bioavailability of 86.27% after intravenous administration.[19][20][21] However, like many phenolic compounds, its oral bioavailability can be limited by factors such as poor water solubility and rapid metabolism.[22]

To address this, formulation strategies such as self-microemulsifying drug delivery systems (SMEDDS) have been explored. A study showed that a SMEDDS formulation of syringic acid significantly enhanced its oral bioavailability (2.1-fold increase) and improved its hypolipidemic effects in a mouse model.[23] Another approach using a metal-organic framework (MIL-100(Fe)) as a carrier also demonstrated a significant increase in the oral bioavailability of syringic acid.[24]

Conclusion

3,5-Dimethoxy-4-hydroxyphenylacetic acid (syringic acid) is a multifaceted natural compound with a wide range of promising biological activities. Its potent antioxidant and anti-inflammatory properties form the basis for its neuroprotective and anticancer effects. The modulation of key signaling pathways such as Nrf2, NF-κB, and PI3K/Akt underscores its potential as a therapeutic agent for a variety of diseases. While in vitro and preclinical in vivo studies have provided a strong foundation for its therapeutic potential, further research, including well-designed clinical trials, is necessary to fully elucidate its efficacy and safety in humans. Additionally, the development of advanced drug delivery systems to enhance its bioavailability will be crucial for its successful translation into clinical practice. This guide provides a solid technical foundation for researchers and drug development professionals to further explore the therapeutic applications of this promising natural compound.

References

  • Protective mechanism of Syringic acid in an experimental model of Parkinson's disease. (2021). Neuroscience Letters, 747, 135678. [Link]

  • Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions. (2024). Frontiers in Pharmacology, 15, 1366811. [Link]

  • Protective mechanism of Syringic acid in an experimental model of Parkinson's disease. (2021). Neuroscience Letters, 747, 135678. [Link]

  • Protective mechanism of Syringic acid in an experimental model of Parkinson's disease. (2021). Neuroscience Letters, 747. [Link]

  • Syringic acid: A promising phenolic phytochemical with extensive therapeutic applications. (2024). R&D of Functional Food Products, 1(5), 1-14. [Link]

  • Protective mechanism of Syringic acid in an experimental model of Parkinson's disease. (2021). Neuroscience Letters, 747, 135678. [Link]

  • Syringic acid demonstrates an anti-inflammatory effect via modulation of the NF-κB-iNOS-COX-2 and JAK-STAT signaling pathways in methyl cellosolve-induced hepato-testicular inflammation in rats. (2023). Biochemistry and Biophysics Reports, 34, 101484. [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Syringic acid: A promising phenolic phytochemical with extensive therapeutic applications. (2024). R&D of Functional Food Products, 1(5), 1-14. [Link]

  • Syringic acid demonstrates an anti-inflammatory effect via modulation of the NF-κB-iNOS-COX-2 and JAK-STAT signaling pathways in methyl cellosolve-induced hepato-testicular inflammation in rats. (2023). Biochemistry and Biophysics Reports, 34, 101484. [Link]

  • [Study on the pharmacokinetics and bioavailability of syringic acid in rabbits]. (2003). Zhong Yao Cai, 26(11), 798-801. [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]

  • MIL-100(Fe)-Enabled Oral Delivery of Syringic Acid with Enhanced Pharmacokinetics. (2024). Pharmaceutics, 16(2), 241. [Link]

  • Study on the pharmacokinetics and bioavailability of syringic acid in rabbits. (2003). Zhong Yao Cai, 26(11), 798-801. [Link]

  • Effects of Syringic Acid on Apoptosis, Inflammation, and AKT/mTOR Signaling Pathway in Gastric Cancer Cells. (2021). Frontiers in Nutrition, 8, 788929. [Link]

  • DPPH Radical Scavenging Assay. (2022). Methods and Protocols, 5(4), 63. [Link]

  • FRAP Assay Kit Guide. Scribd. [Link]

  • Effects of Syringic Acid on Apoptosis, Inflammation, and AKT/mTOR Signaling Pathway in Gastric Cancer Cells. (2021). Frontiers in Nutrition, 8, 788929. [Link]

  • The role of syringic acid as a neuroprotective agent for neurodegenerative disorders and future expectations. (2022). Metabolic Brain Disease, 37(5), 1467-1478. [Link]

  • DPPH Antioxidant Assay. G-Biosciences. [Link]

  • DPPH radical scavenging activity. Marine Biology. [Link]

  • Improved Oral Bioavailability and Hypolipidemic Effect of Syringic Acid via a Self-microemulsifying Drug Delivery System. (2021). AAPS PharmSciTech, 22(1), 35. [Link]

  • Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis. (2020). Antioxidants, 9(1), 70. [Link]

  • IN VITRO ANTI-INFLAMMATORY ACTIVITY OF SYRINGIC ACID. (2014). International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 316-318. [Link]

  • Inhibitory Effects of Syringic Acid on Endometrial Cancer Cell Growth and Migration and Its Synergistic Suppression with Doxorubicin. (2024). International Journal of Molecular Sciences, 25(21), 12896. [Link]

  • Effects of syringic acid (25 and 30 μg/mL) on inflammatory markers of TNF-α, NF-κB, IL-6 and COX-2 in gastric cancer cells. [Link]

  • The role of syringic acid as a neuroprotective agent for neurodegenerative disorders and future expectations. (2022). Metabolic Brain Disease, 37(5), 1467-1478. [Link]

  • MIL-100(Fe)-Enabled Oral Delivery of Syringic Acid with Enhanced Pharmacokinetics. (2024). Pharmaceutics, 16(2), 241. [Link]

  • Anti-proliferative effects of syringic acid on gastric cancer cells. [Link]

  • Theoretical and Experimental Studies of the Antioxidant and Antinitrosant Activity of Syringic Acid. (2021). ACS Omega, 6(33), 21544-21556. [Link]

  • Experimental and Computational Evaluation of Syringic Acid – Structural, Spectroscopic, Biological Activity and Docking Simulation. (2022). Journal of Molecular Structure, 1264, 133251. [Link]

  • The Influence of Syringic Acid and Erucic Acid on the Antioxidant Properties of Natural Rubber: Experimental and Molecular Simulation Investigations. (2022). Polymers, 14(19), 4158. [Link]

Sources

A Comprehensive Guide to the Safe Handling of 3,5-Dimethoxy-4-hydroxyphenylacetic Acid for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Executive Summary & Core Hazard Profile

This guide provides an in-depth technical overview of the safety protocols and handling procedures for 3,5-Dimethoxy-4-hydroxyphenylacetic acid (HMBA). As a compound frequently utilized in pharmaceutical research and organic synthesis, a thorough understanding of its hazard profile is paramount for ensuring personnel safety and experimental integrity. The primary hazards associated with HMBA are acute oral toxicity and serious eye irritation.[1][2][3] A critical consideration for all researchers is that the chemical, physical, and toxicological properties of this compound have not been exhaustively investigated, necessitating a cautious and proactive approach to handling.[1][4] This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to build self-validating and robust safety systems within their laboratories.

Property Data Source
Chemical Name 2-(4-hydroxy-3,5-dimethoxyphenyl)acetic acid[2]
Synonyms 3,5-Dimethoxy-4-hydroxyphenylacetic acid; HMBA[1][2]
CAS Number 4385-56-2[1][2][5]
Molecular Formula C₁₀H₁₂O₅[1][2][5]
Molecular Weight 212.20 g/mol [1][2][5]
GHS Signal Word Warning[1][3][5][6]
GHS Pictogram GHS07 (Exclamation Mark)[5]
Primary Hazard Codes H302: Harmful if swallowed; H319: Causes serious eye irritation[1][2][3][5]
Potential Hazard Codes H315: Causes skin irritation; H335: May cause respiratory irritation[2][4]

Section 2: The Principle of Risk Mitigation: A Proactive Stance

The safe handling of any chemical reagent is rooted in a foundational understanding of its potential risks. For HMBA, the officially recognized hazards (oral toxicity and eye irritation) are clear, but the lack of comprehensive toxicological data mandates a higher standard of caution.[1][4] Researchers must operate under the assumption that the substance may present uncharacterized risks, including potential skin and respiratory irritation.[2][4] Therefore, all handling protocols should be designed to minimize or eliminate all potential routes of exposure—inhalation, ingestion, skin contact, and eye contact. This proactive stance is the cornerstone of a trustworthy safety system.

The causality for its irritant properties lies in its chemical structure as a phenolic carboxylic acid. Such compounds can interact with and disrupt biological membranes and proteins, leading to irritation upon contact with sensitive tissues like the eyes or mucous membranes. The risk of inhaling airborne dust is particularly relevant when handling the powdered form of the reagent.

Section 3: Engineering and Administrative Controls

Before any personal protective equipment is considered, the primary methods for exposure control must be implemented. These are the most effective lines of defense.

  • Engineering Controls : The single most critical engineering control is the mandatory use of a certified chemical fume hood for all procedures involving the handling of solid HMBA or the preparation of its solutions.[4] This prevents the inhalation of fine particulates and aerosols. The fume hood should have adequate airflow, which must be verified before work begins. Additionally, readily accessible safety showers and eyewash stations are required in any laboratory where HMBA is handled.[6]

  • Administrative Controls : These are the procedural foundations of a safe laboratory.

    • Designated Areas : All work with HMBA should be restricted to a designated and clearly labeled area within the laboratory.

    • Training : All personnel must receive documented training on the specific hazards of HMBA and the protocols outlined in this guide and the substance's Safety Data Sheet (SDS) before they are permitted to handle the compound.[7][8]

    • Restricted Access : Only trained and authorized personnel should be allowed in the designated handling areas.

    • Hygiene Practices : Eating, drinking, and smoking are strictly prohibited in the laboratory.[1][3] Hands must be washed thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][6]

Section 4: Personal Protective Equipment (PPE) - The Final Barrier

PPE is used to protect the individual researcher from exposure when engineering and administrative controls cannot eliminate the risk entirely. The selection of appropriate PPE is a critical, task-dependent process.

  • Eye and Face Protection : Due to the H319 classification ("Causes serious eye irritation"), the use of chemical safety goggles is mandatory.[1][6] A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Skin Protection : Impervious gloves (e.g., nitrile) must be worn at all times when handling HMBA.[4][9] Gloves must be inspected for tears or punctures before use.[1] A crucial aspect of glove use is the proper removal technique to avoid contaminating the skin.[1] A standard lab coat must be worn and kept fully fastened.

  • Respiratory Protection : When working within a certified chemical fume hood, respiratory protection is typically not required. However, in the case of an engineering control failure or during large-scale spill cleanup, respiratory protection is necessary. For nuisance dust exposure, a NIOSH-approved N95 dust mask is the minimum requirement.[1][5] For higher potential exposures, a respirator with appropriate cartridges (e.g., OV/AG/P99) must be used.[1]

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Requirements Start Assess Task Weighing Weighing Solid HMBA (in fume hood) Start->Weighing SolutionPrep Preparing Solutions Start->SolutionPrep SpillCleanup Spill Cleanup / Control Failure Start->SpillCleanup BasePPE Mandatory Base PPE: - Nitrile Gloves - Safety Goggles - Lab Coat Weighing->BasePPE SolutionPrep->BasePPE AddFaceShield Add Face Shield SolutionPrep->AddFaceShield If splash risk SpillCleanup->BasePPE AddRespirator Add N95 Respirator (or higher) SpillCleanup->AddRespirator Spill_Response_Protocol cluster_minor Minor Spill Response cluster_major Major Spill Response Spill Spill Detected Assess Assess Scale & Risk Is it a minor, manageable spill? Spill->Assess Minor Minor Spill Protocol Assess->Minor Yes Major Major Spill Protocol Assess->Major No DonPPE Don Appropriate PPE (Gloves, Goggles, N95 Mask) Minor->DonPPE Evacuate Evacuate Immediate Area Major->Evacuate Contain Contain Spill (Prevent Spread) DonPPE->Contain Cleanup Gently sweep up solid. Use absorbent for liquid. Contain->Cleanup Dispose Place in sealed container for hazardous waste. Cleanup->Dispose Decon Decontaminate Area Dispose->Decon Alert Alert Supervisor & Safety Officer Evacuate->Alert Secure Secure Area (Prevent Entry) Alert->Secure Await Await Trained Responders Secure->Await

Caption: Decision tree for responding to a chemical spill of HMBA.
SOP 5.4: Waste Disposal
  • Classification : All unused HMBA and materials contaminated with it (e.g., gloves, weigh boats, paper towels) must be treated as hazardous waste.

  • Collection : Collect waste in a designated, sealed, and clearly labeled hazardous waste container. [1][10]Do not mix with other waste streams. [10]3. Disposal : The final disposal must be handled by a licensed professional waste disposal company. [1]The recommended method is often incineration in a chemical incinerator equipped with an afterburner and scrubber. [1]Contaminated packaging should be disposed of as unused product. [1]

Section 6: First Aid and Emergency Measures

In the event of an exposure, immediate action is critical. Show the Safety Data Sheet to any attending medical personnel. [1]

  • Ingestion : If swallowed, rinse the mouth with water. [1]Do NOT induce vomiting. Never give anything by mouth to an unconscious person. [1]Seek immediate medical attention. [4]* Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. [1][4][6]Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. [1][4][6]If skin irritation occurs, consult a physician. [4]* Inhalation : Move the person to fresh air. [1][4][6]If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention. [1]

Section 7: Conclusion - Fostering a Culture of Safety

The safe handling of 3,5-Dimethoxy-4-hydroxyphenylacetic acid does not rely on a single action, but on the consistent implementation of a multi-layered safety system. By integrating engineering controls, robust administrative protocols, and the correct use of personal protective equipment, researchers can confidently manage the risks associated with this compound. The principles and protocols outlined in this guide are designed to be a living document, forming the basis of laboratory-specific SOPs that foster a proactive and vigilant culture of safety.

References

  • MSDS of 3,5-Dimethoxy-4-hydroxyphenylacetic acid. (2024). Capot Chemical Co., Ltd.
  • SAFETY DATA SHEET - m-Hydroxyphenylacetic acid 99%. Pfaltz & Bauer.
  • 3,5-Dimethoxy-4-hydroxyphenylacetic acid 97%. Sigma-Aldrich.
  • SAFETY DATA SHEET - 3,5-Dimethoxy-4`-hydroxyacetophenone. Fisher Scientific.
  • 4-Hydroxy-3,5-dimethoxyphenylacetic acid.
  • SAFETY DATA SHEET - 3,4-Dimethoxyphenylacetic acid hydrazide. Thermo Fisher Scientific.
  • 3,5-DIMETHOXY-4-HYDROXYPHENYLACETIC ACID Safety D
  • SAFETY DATA SHEET - 3,5-Dimethoxy-4-hydroxycinnamic acid. Fisher Scientific.
  • Safety D
  • Safety Data Sheet - 3,5-Dimethoxy-4-hydroxy-acetophenone. Carl ROTH.
  • SAFETY DATA SHEET - 4-Hydroxyphenylacetic acid. Fisher Scientific.
  • Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering.
  • Handling Hazardous Materials: 10 Basic Safety Rules. (2020). CHEMTREC.
  • Fluke, C. (1988). Handling hazardous waste.

Sources

A Technical Guide to Sourcing and Quality Control of 3,5-Dimethoxy-4-hydroxyphenylacetic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. 3,5-Dimethoxy-4-hydroxyphenylacetic acid (also known as Homosyringic acid), a key metabolite in lignin degradation and a valuable building block in synthetic chemistry, is no exception. This guide provides an in-depth, field-proven perspective on sourcing this critical reagent, establishing robust quality control protocols, and ensuring its fitness for purpose in demanding research and development environments.

Strategic Sourcing: Identifying Reliable Commercial Suppliers

The commercial landscape for 3,5-Dimethoxy-4-hydroxyphenylacetic acid (CAS No. 4385-56-2) is populated by a range of suppliers, from large, multinational corporations to smaller, specialized chemical providers. The choice of supplier should be guided by factors beyond mere price, including documented purity, batch-to-batch consistency, available analytical data, and supply chain transparency.

Key suppliers offering this compound include:

  • Major Chemical Corporations:

    • Sigma-Aldrich (Merck): A widely recognized supplier offering various grades of chemical reagents. They typically provide access to Certificates of Analysis (CoA) and safety data sheets (SDS) on their product pages.

    • Thermo Fisher Scientific (distributing for Sigma-Aldrich/MilliporeSigma): A major distributor providing access to a vast catalog of chemicals, including those for organic synthesis.[1]

  • Specialized Chemical Suppliers & Marketplaces:

    • US Biological Life Sciences: Offers the compound in highly purified grades suitable for biochemical applications.[2]

    • Chem-Impex: Highlights the compound's role in pharmaceutical and biochemical research, particularly for its antioxidant activity.[3]

    • ChemicalBook & BuyersGuideChem: These platforms list numerous international suppliers, often from China, such as Henan Aochuang Chemical Co., Ltd., and Conier Chem&Pharma Limited.[4][5] While offering competitive pricing, sourcing from these platforms necessitates a more stringent in-house quality control process.

Table 1: Comparison of Representative Supplier Offerings
Supplier/PlatformTypical PurityAvailable Pack SizesKey Considerations
Sigma-Aldrich (Merck) ≥97%1g, 5g, 25g, 100gWell-documented; readily available CoA and technical support.
US Biological "Highly Purified", 98+% (GC)[2]1g, 2g, 5gFocus on life science applications; may offer specific grades.
Chem-Impex Varies by productInquire for detailsSupplier for pharmaceutical and biochemistry research.[3]
ChemicalBook Listings Often ≥98%[4]Bulk quantities often availableRequires careful vetting of individual suppliers; QC is critical.

The Gatekeeper: Incoming Quality Control and Verification

Identity Verification: Ensuring a Correct Start

The first step is to confirm that the material received is indeed 3,5-Dimethoxy-4-hydroxyphenylacetic acid.

  • FT-IR Spectroscopy: A rapid and cost-effective method for identity confirmation. The spectrum should be compared against a reference standard or a validated database spectrum (e.g., NIST).[6] Key expected stretches include a broad O-H band for the carboxylic acid and phenol (~3500-2500 cm⁻¹), C=O stretch (~1700 cm⁻¹), and aromatic C-O stretches (~1250-1000 cm⁻¹).

  • Mass Spectrometry (MS): Provides definitive confirmation of the molecular weight. The expected monoisotopic mass is 212.0685 g/mol .[7][8] Common adducts to look for in ESI-MS would be [M-H]⁻ at m/z 211.0612 and [M+H]⁺ at m/z 213.0758.[7]

Purity Assessment: Quantifying the Active Moiety

Purity analysis ensures that the reagent concentration is known and that potential impurities will not interfere with downstream applications.

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity assessment. A reversed-phase method is most appropriate.

    Step-by-Step HPLC Protocol:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]

    • Mobile Phase:

      • Solvent A: 0.1% Formic Acid or Phosphoric Acid in Water (provides sharper peaks for carboxylic acids).

      • Solvent B: Acetonitrile or Methanol.

    • Gradient: A typical gradient would be to start with a low percentage of Solvent B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold, and then re-equilibrate. This ensures elution of both the main compound and any less polar impurities.

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 30°C to ensure reproducibility.[9]

    • Detection: UV detector set at a wavelength of significant absorbance, typically around 275-280 nm.[9]

    • Standard Preparation: Prepare a stock solution of a certified reference standard (if available) or a well-characterized internal lot at 1 mg/mL in methanol. Create a calibration curve using serial dilutions (e.g., 0.5 µg/mL to 100 µg/mL).[9]

    • Sample Preparation: Accurately weigh and dissolve the test material in the mobile phase or methanol to a known concentration (e.g., 0.2 mg/mL). Filter through a 0.22 µm syringe filter before injection.

    • Analysis: Purity is calculated based on the area percent of the main peak relative to all other peaks observed in the chromatogram.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides invaluable structural information and can detect impurities that may not be visible by HPLC.

    • ¹H NMR: Expected signals would include two singlets for the methoxy groups (-OCH₃), a singlet for the methylene group (-CH₂-), and a singlet for the two equivalent aromatic protons. The phenolic and carboxylic acid protons may be broad or exchange with the solvent.

    • ¹³C NMR: Provides a carbon fingerprint of the molecule, useful for confirming the substitution pattern and detecting structurally similar impurities.

The Certificate of Analysis (CoA): A Blueprint for Quality

A comprehensive CoA should be requested from the supplier for each batch. If one is not provided or is incomplete, the following parameters should be considered essential for in-house testing.

Table 2: Essential Parameters for a Certificate of Analysis
TestSpecificationRationale
Appearance White to off-white solidDeviations can indicate degradation or significant impurities.
Identity (FT-IR) Conforms to reference spectrumConfirms the fundamental chemical structure.
Melting Point 127-131 °C (lit.)[4]A sharp melting point within the expected range indicates high purity.
Purity (HPLC) ≥ 97.0%Quantifies the amount of the desired compound.
Residual Solvents (GC) Report results (e.g., <0.1%)Important for GMP or clinical applications to ensure no toxic solvents remain from synthesis.
Loss on Drying ≤ 1.0%Quantifies volatile content, primarily water or residual solvent.

Application-Specific Considerations for Researchers

Understanding the context in which 3,5-Dimethoxy-4-hydroxyphenylacetic acid is used provides insight into critical quality attributes.

Role as a Lignin Degradation Metabolite

In microbiology and biochemistry, this compound is a crucial analytical standard for studying the metabolic pathways of lignin breakdown by bacteria and fungi.[2][10] In these applications, isotopic purity (for labeled standards) and the absence of co-eluting microbial metabolites are paramount. The HPLC method described above is essential for ensuring that a standard is free from contaminants that could be misinterpreted as experimental results.

Lignin_Degradation_Context Lignin Lignin Polymer (Syringyl Units) Enzymes Microbial Enzymes (e.g., Peroxidases, Laccases) Lignin->Enzymes Depolymerization Intermediates Aromatic Intermediates Enzymes->Intermediates Cleavage Target 3,5-Dimethoxy-4- hydroxyphenylacetic acid (Homosyringic Acid) Intermediates->Target Metabolism Analysis LC-MS / HPLC Analysis Target->Analysis Quantification Standard

Caption: Role as a standard in lignin metabolic pathways.

Synthetic Chemistry Precursor

As a synthetic building block, the primary concern is the presence of impurities that could interfere with subsequent reactions. For example, the synthesis of this compound can start from syringaldehyde.[11][12] Incomplete oxidation could leave residual aldehyde functionality, which would be highly reactive in many synthetic schemes. The absence of a carbonyl peak corresponding to an aldehyde in the FT-IR spectrum and the lack of an aldehyde proton signal (~9-10 ppm) in the ¹H NMR spectrum would be critical quality checks.

QC_Workflow cluster_0 1. Incoming Material cluster_1 2. In-House Verification cluster_2 3. Disposition Start Receive Reagent CoA Review Supplier CoA Start->CoA ID_Test Identity Confirmation (FT-IR, MS) CoA->ID_Test Purity_Test Purity & Impurity Profile (HPLC, NMR) ID_Test->Purity_Test Spec_Check Compare to Specifications (e.g., Melting Point) Purity_Test->Spec_Check Decision Pass / Fail Decision Spec_Check->Decision Pass Release to Lab Inventory Decision->Pass Meets Criteria Fail Reject Lot / Contact Supplier Decision->Fail Fails Criteria

Caption: A robust workflow for incoming material qualification.

Handling, Storage, and Stability

Proper handling and storage are crucial to maintain the integrity of the compound over time.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[4][13] For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidative degradation of the phenolic hydroxyl group.

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13] The compound is harmful if swallowed and causes serious eye irritation. Avoid creating dust; handle in a chemical fume hood.[13]

  • Solution Stability: When preparing solutions for analytical or experimental use, it is advisable to prepare them fresh. If storage is necessary, store aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles and potential degradation.

By implementing this comprehensive technical framework for sourcing, verification, and handling, researchers can ensure the quality and reliability of 3,5-Dimethoxy-4-hydroxyphenylacetic acid, thereby enhancing the reproducibility and integrity of their scientific outcomes.

References

  • Elucidation of microbial lignin degradation pathways using synthetic isotope-labelled lignin. Royal Society of Chemistry. Available at: [Link]

  • Techno-economic analysis and life cycle assessment of lignin derived 4-hydroxy-3,5-dimethoxyphenylacetic acid | Request PDF. ResearchGate. Available at: [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000020). Human Metabolome Database. Available at: [Link]

  • 3,5-Dimethoxy-4-hydroxyphenylacetic acid. NIST WebBook. Available at: [Link]

  • Measurement of 3-methoxy-4-hydroxyphenylacetic acid (HVA) in plasma by high-performance liquid chromatography with electrochemical detector (HPLC-EC). PubMed. Available at: [Link]

  • Certificates of Analysis. Hach. Available at: [Link]

  • 3,5-dimethoxy-4-hydroxyphenylacetic acid (C10H12O5). PubChemLite. Available at: [Link]

  • Certificate of analysis. Thermo Fisher Scientific. Available at: [Link]

  • 4-Hydroxy-3,5-dimethoxyphenylacetic acid | C10H12O5 | CID 78093. PubChem. Available at: [Link]

  • Note An expeditious synthesis of syringaldehyde from para-cresol. Indian Journal of Chemistry. Available at: [Link]

  • Syringic Aldehyde. Organic Syntheses Procedure. Available at: [Link]

  • Towards elucidation of the lignin degradation pathway in Actinomycetes. ResearchGate. Available at: [Link]

  • Synthesis of 3,4,5-Trimethoxybenzaldehyde. Erowid. Available at: [Link]

  • Syringaldehyde. Wikipedia. Available at: [Link]

Sources

Methodological & Application

Introduction: The Analytical Imperative for Quantifying 3,5-Dimethoxy-4-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocol for the HPLC Analysis of 3,5-Dimethoxy-4-hydroxyphenylacetic Acid

3,5-Dimethoxy-4-hydroxyphenylacetic acid (DHHPAA), also known as homosyringic acid, is a phenolic acid of significant interest in biomedical and pharmaceutical research. As a metabolite of various polyphenolic compounds, its quantification in biological matrices can provide critical insights into pharmacokinetics, bioavailability, and the metabolic fate of parent compounds. Furthermore, its inherent chemical structure, featuring both a phenolic hydroxyl and a carboxylic acid group, presents a classic analytical challenge that necessitates a well-developed and robust chromatographic method for accurate determination.[1]

This document, prepared for researchers, analytical scientists, and drug development professionals, provides a detailed, field-proven High-Performance Liquid Chromatography (HPLC) method for the analysis of DHHPAA. Moving beyond a simple recitation of steps, this guide elucidates the scientific rationale behind each methodological choice, ensuring the protocol is not only reproducible but also adaptable. The method is built upon the principles of reversed-phase chromatography and is designed to be validated according to the stringent standards of the International Council for Harmonisation (ICH) guidelines, ensuring data integrity and regulatory compliance.[2][3]

Methodological Principle: Controlled Retention via Ion Suppression Reversed-Phase HPLC

The cornerstone of this analytical method is reversed-phase high-performance liquid chromatography (RP-HPLC).[4] In this mode, the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase. DHHPAA is a moderately polar molecule containing a hydrophobic benzene ring and polar functional groups (one phenolic hydroxyl and one carboxylic acid).[1] The retention of DHHPAA is critically dependent on its ionization state, which is governed by the pH of the mobile phase.

The carboxylic acid moiety of DHHPAA is acidic, and the phenolic hydroxyl group is weakly acidic. In a neutral or basic mobile phase, these groups will be deprotonated, rendering the molecule anionic and highly polar. This leads to minimal interaction with the non-polar stationary phase, resulting in poor retention and potentially broad, asymmetric peaks. To overcome this, the principle of ion suppression is employed. By acidifying the mobile phase to a pH well below the pKa of the carboxylic acid group (typically pH 2.5-3.0), the ionization is suppressed. The protonated, neutral form of DHHPAA is significantly less polar, allowing for controlled hydrophobic interaction with the stationary phase, leading to enhanced retention, sharper peaks, and a more robust separation.[5][6]

cluster_0 High pH Mobile Phase (Analyte Ionized) cluster_1 Low pH Mobile Phase (Ion Suppression) ionized DHHPAA-COO⁻ Anionic & Polar column_bad C18 Stationary Phase (Non-Polar) ionized:f0->column_bad No Retention elution_bad Result: Weak Interaction Poor Retention & Peak Shape neutral DHHPAA-COOH Neutral & Less Polar column_good C18 Stationary Phase (Non-Polar) neutral:f0->column_good Strong Retention elution_good Result: Controlled Interaction Good Retention & Peak Shape

Caption: Principle of Ion Suppression for DHHPAA Analysis.

Instrumentation, Reagents, and Materials

Instrumentation
  • HPLC System equipped with a binary pump, degasser, autosampler, and column thermostat.

  • UV/Vis or Photodiode Array (PDA) Detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

Chemicals and Reagents
  • 3,5-Dimethoxy-4-hydroxyphenylacetic acid reference standard (≥97% purity).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC or Milli-Q grade).

  • Phosphoric Acid (ACS grade, ~85%).

  • Trichloroacetic acid (TCA) or Perchloric acid (for protein precipitation).

Chromatographic Column
  • Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Rationale: C18 columns provide excellent hydrophobicity for the retention of moderately polar organic molecules like phenolic acids.[7] The 5 µm particle size offers a good balance between efficiency and backpressure on standard HPLC systems.

Detailed Analytical Protocol

PART 1: Preparation of Solutions

1.1 Mobile Phase Preparation (Aqueous Component, pH 2.7)

  • Add approximately 950 mL of HPLC-grade water to a 1 L glass media bottle.

  • Carefully add 1.0 mL of 85% phosphoric acid to the water.

  • Mix thoroughly and check the pH using a calibrated pH meter. Adjust to pH 2.7 if necessary using small amounts of acid or a dilute base (e.g., NaOH), though fine-tuning is rarely needed.

  • Bring the final volume to 1 L with HPLC-grade water.

  • Filter the solution through a 0.45 µm nylon filter to remove particulates and degas before use.

1.2 Standard Stock Solution (1.0 mg/mL)

  • Accurately weigh approximately 10 mg of DHHPAA reference standard into a 10 mL volumetric flask.

  • Add approximately 7 mL of methanol to dissolve the standard.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature, then bring to volume with methanol. Mix thoroughly.

  • This stock solution is stable for at least one month when stored at 2-8°C, protected from light.

1.3 Working Standard Solutions

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (pre-mixed at the initial gradient composition, e.g., 85% Aqueous:15% Acetonitrile) to create a calibration curve.

  • A typical concentration range for the calibration curve would be 0.1 µg/mL to 50 µg/mL.

PART 2: Sample Preparation (Example: Human Plasma)

This protocol utilizes protein precipitation, a straightforward and effective method for removing high-molecular-weight interferences from biological samples.[8][9]

  • Thaw frozen plasma samples at room temperature. Vortex briefly to ensure homogeneity.

  • Pipette 200 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 400 µL of cold acetonitrile (or 10% trichloroacetic acid) to the tube. The 2:1 ratio of precipitant to sample is critical for efficient protein removal.[10]

  • Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.

  • Carefully collect the supernatant (the clear liquid on top) and transfer it to a clean HPLC vial.

  • Filter the supernatant through a 0.22 µm syringe filter into the final HPLC vial to remove any remaining particulates that could clog the HPLC column.[9]

PART 3: Chromatographic Analysis

Sample Sample Receipt & Standard Preparation Prep Sample Preparation (e.g., Protein Precipitation) Sample->Prep Filter Filtration (0.22 µm) Prep->Filter HPLC HPLC System Filter->HPLC Column C18 Column HPLC->Column Detector UV Detector (280 nm) Column->Detector CDS Data Acquisition & Processing (Chromatography Data System) Detector->CDS Result Final Report: Concentration of DHHPAA CDS->Result

Caption: Overall Analytical Workflow for DHHPAA Quantification.

3.1 Chromatographic Conditions The following conditions have been optimized for the separation of DHHPAA.

ParameterRecommended Setting
Mobile Phase A Water with 0.1% Phosphoric Acid (pH ~2.7)
Mobile Phase B Acetonitrile
Gradient Program 15% B to 60% B over 10 minutes
60% B back to 15% B over 1 minute
Hold at 15% B for 4 minutes (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL
Run Time 15 minutes

Rationale for Conditions:

  • Gradient Elution: A gradient program provides robust separation for samples with potentially complex matrices and ensures that late-eluting compounds are washed from the column, preventing carryover.[4]

  • Column Temperature (30°C): Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by lowering mobile phase viscosity.

  • Detection Wavelength (280 nm): Phenolic compounds, including DHHPAA, exhibit significant UV absorbance around 280 nm, providing good sensitivity for quantification.[5][6]

3.2 System Suitability and Analysis Sequence

  • Equilibrate the System: Purge the pump lines and run the mobile phase through the entire system until a stable baseline is achieved (typically 30-60 minutes).

  • System Suitability: Inject a mid-range working standard solution (e.g., 10 µg/mL) five or six times. The results must meet pre-defined system suitability criteria before proceeding.

  • Analysis Sequence:

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Inject the full set of calibration standards from lowest to highest concentration.

    • Inject the prepared samples.

    • Periodically inject a quality control (QC) sample or a mid-range standard (e.g., every 10-20 samples) to monitor system performance throughout the run.

Method Validation According to ICH Guidelines

To ensure the method is fit for its intended purpose, it must be validated. The validation process demonstrates the reliability, reproducibility, and accuracy of the analytical procedure.[11] The core validation parameters are defined by the ICH Q2(R2) guidelines.[3][12]

Validation ParameterPurpose & Typical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from DHHPAA, without interference from matrix components, impurities, or degradation products. Criterion: Peak purity analysis (if using PDA) and comparison of blank matrix chromatograms with spiked matrix. No significant interfering peaks at the retention time of DHHPAA.
Linearity & Range To confirm a proportional relationship between concentration and detector response over a defined range. Criterion: Correlation coefficient (r²) ≥ 0.995 for the calibration curve.
Accuracy To measure the closeness of the experimental value to the true value. Assessed by spike-recovery experiments at low, medium, and high concentrations. Criterion: Mean recovery should be within 98.0% to 102.0%.[13]
Precision Repeatability (Intra-assay): The precision of the method over a short interval. Criterion: Relative Standard Deviation (%RSD) ≤ 2.0% for replicate injections of the same sample.[13] Intermediate Precision: Assesses variations within a lab (different days, analysts, equipment). Criterion: %RSD ≤ 3.0%.
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected. Typically calculated as 3.3 x (Standard Deviation of the Response / Slope of the Calibration Curve).
Limit of Quantification (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy. Typically calculated as 10 x (Standard Deviation of the Response / Slope of the Calibration Curve).
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temp ±2°C, flow rate ±0.1 mL/min). Criterion: System suitability parameters should remain within limits, and the result should not significantly change.[14]

Conclusion

This application note provides a comprehensive and robust RP-HPLC method for the quantitative analysis of 3,5-Dimethoxy-4-hydroxyphenylacetic acid. By employing the principle of ion suppression with an acidified mobile phase, the method achieves excellent chromatographic performance characterized by high sensitivity, good peak shape, and reliable retention. The detailed protocols for solution preparation, sample processing, and chromatographic analysis, coupled with a clear framework for method validation based on ICH guidelines, ensure that this method can be confidently implemented in research and quality control laboratories to generate accurate and defensible data.

References

  • Cao, X., & Cao, R. (2003). Optimization of a new mobile phase to know the complex and real polyphenolic composition: towards a total phenolic index using high-performance liquid chromatography. Journal of Chromatography A, 1016(2), 161-170. Retrieved from [Link]

  • ResearchGate. (2003). Optimization of a new mobile phase to know the complex and real polyphenolic composition: Towards a total phenolic index using high-performance liquid chromatography. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3,5-Dimethoxy-4-hydroxyphenylacetic acid (CAS 4385-56-2). Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2012). Phenolic compounds analyzed and separated with normal phase HPLC - AppNote. Retrieved from [Link]

  • LCGC International. (n.d.). Improving HPLC Separation of Polyphenols. Retrieved from [Link]

  • Semantic Scholar. (2004). Development and validation of a high-performance liquid chromatographic method for the analysis of antioxidative phenolic compounds in fennel using a narrow bore reversed phase C18 column. Retrieved from [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • SpringerLink. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Analysis of phenolic acids in fruits by HPLC with monolithic columns. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-3,5-dimethoxyphenylacetic acid. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • YouTube. (2022). Sample Preparation for HPLC. Retrieved from [Link]

  • ResearchGate. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenol. Retrieved from [Link]

  • Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices. Retrieved from [Link]

  • Farmacia. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. Retrieved from [Link]

  • PubMed. (1983). Measurement of 3-methoxy-4-hydroxyphenylacetic acid (HVA) in plasma by high-performance liquid chromatography with electrochemical detector (HPLC-EC). Retrieved from [Link]

  • ResearchGate. (2023). UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-based Schiff bases depending on the strength and position of the electron donor substitution. Retrieved from [Link]

Sources

GC-MS Analysis of 3,5-Dimethoxy-4-hydroxyphenylacetic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Dimethoxy-4-hydroxyphenylacetic acid (DMHPAA), also known as homosyringic acid, is a phenolic acid of significant interest in biomedical and pharmaceutical research. As a metabolite of various dietary polyphenols and endogenous catecholamines, its quantification in biological matrices can provide valuable insights into metabolic pathways, disease states, and the bioavailability of nutritional compounds. Gas chromatography-mass spectrometry (GC-MS) offers a highly sensitive and specific platform for the analysis of DMHPAA. However, due to the polar nature of its carboxylic acid and phenolic hydroxyl groups, direct GC-MS analysis is challenging, leading to poor chromatographic peak shape and thermal instability.[1]

This application note provides a comprehensive guide to the analysis of DMHPAA using GC-MS, with a focus on a robust derivatization strategy to enhance its volatility and thermal stability. We will detail a complete workflow, from sample extraction to data acquisition, and provide expert insights into the critical parameters that ensure reliable and reproducible results.

The Imperative of Derivatization for Phenolic Acid Analysis

The core principle behind the successful GC-MS analysis of polar compounds like DMHPAA lies in chemical derivatization. This process involves the replacement of active hydrogen atoms in the polar functional groups with less polar moieties.[1] For DMHPAA, the target functional groups are the carboxylic acid (-COOH) and the phenolic hydroxyl (-OH).

Silylation, the introduction of a trimethylsilyl (TMS) group, is the most prevalent and effective derivatization technique for phenolic acids.[1] This process offers several key advantages:

  • Increased Volatility: The replacement of polar -OH and -COOH groups with non-polar TMS ethers and esters significantly lowers the boiling point of the analyte, making it amenable to gas-phase analysis.

  • Enhanced Thermal Stability: TMS derivatives are more resistant to thermal degradation in the high-temperature environment of the GC injector and column.

  • Improved Chromatographic Performance: Derivatization minimizes interactions between the analyte and active sites on the column, resulting in sharper, more symmetrical peaks and improved separation from other matrix components.[1]

Powerful silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly employed for this purpose. The addition of a catalyst, typically trimethylchlorosilane (TMCS), can further enhance the reaction rate, especially for sterically hindered groups.

Experimental Workflow: From Sample to Signal

The following sections delineate a detailed protocol for the analysis of DMHPAA in a biological matrix, such as human plasma. The workflow is designed to be a self-validating system, with each step optimized to ensure maximum recovery and derivatization efficiency.

Part 1: Sample Preparation - Extraction of DMHPAA from Plasma

The initial step involves the isolation of DMHPAA from the complex biological matrix. A liquid-liquid extraction (LLE) protocol using ethyl acetate is a robust and widely adopted method for the recovery of phenolic acids from plasma.[2]

Protocol:

  • Sample Collection: Collect 1 mL of human plasma in a centrifuge tube.

  • Acidification: Acidify the plasma sample to a pH of approximately 2-3 by adding 50 µL of 6M HCl. This step ensures that the carboxylic acid group of DMHPAA is protonated, increasing its hydrophobicity and facilitating its extraction into the organic solvent.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog of DMHPAA or a structurally similar compound not present in the sample) to the acidified plasma.

  • Liquid-Liquid Extraction: Add 3 mL of ethyl acetate to the tube.

  • Vortexing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and efficient partitioning of the analyte into the organic phase.

  • Centrifugation: Centrifuge the sample at 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Repeat Extraction: Repeat the extraction process (steps 4-7) with a fresh 3 mL aliquot of ethyl acetate to maximize the recovery of DMHPAA. Combine the organic extracts.

  • Evaporation: Evaporate the pooled ethyl acetate extract to complete dryness under a gentle stream of nitrogen at 40°C. The resulting dry residue contains the extracted DMHPAA and is now ready for derivatization.

Part 2: Derivatization - Silylation of DMHPAA

This critical step converts the non-volatile DMHPAA into its volatile TMS derivative. The use of BSTFA with a TMCS catalyst ensures a complete and rapid reaction.

Protocol:

  • Reagent Preparation: Prepare a derivatization solution of BSTFA + 1% TMCS.

  • Reconstitution: To the dried extract from the previous step, add 100 µL of anhydrous pyridine or acetonitrile to redissolve the residue.

  • Silylating Agent Addition: Add 100 µL of the BSTFA + 1% TMCS reagent to the vial. An excess of the silylating reagent is crucial to drive the reaction to completion.

  • Reaction Incubation: Tightly cap the vial and heat it at 70-80°C for 60 minutes in a heating block or oven.[1] This elevated temperature ensures the efficient derivatization of both the carboxylic acid and the phenolic hydroxyl groups.

  • Cooling: After incubation, allow the vial to cool to room temperature before GC-MS injection.

Derivatization_Workflow cluster_extraction Sample Extraction cluster_derivatization Derivatization cluster_analysis Analysis plasma Plasma Sample acidify Acidify & Add IS plasma->acidify lle Liquid-Liquid Extraction (Ethyl Acetate) acidify->lle evaporate Evaporate to Dryness lle->evaporate reconstitute Reconstitute in Solvent evaporate->reconstitute Dried Extract add_bstfa Add BSTFA + 1% TMCS reconstitute->add_bstfa heat Heat at 70-80°C add_bstfa->heat cool Cool to Room Temp heat->cool GC-MS Analysis GC-MS Analysis cool->GC-MS Analysis

Caption: Workflow for DMHPAA analysis from plasma.

Part 3: GC-MS Analysis

The derivatized sample is now ready for injection into the GC-MS system. The following parameters provide a robust starting point for the analysis of the bis-TMS derivative of DMHPAA.

ParameterRecommended SettingRationale
Gas Chromatograph
Injection ModeSplitless (1 minute)Maximizes the transfer of the analyte onto the column for trace-level analysis.
Injector Temperature280°CEnsures rapid volatilization of the TMS derivative without thermal degradation.[3]
Carrier GasHelium (99.999% purity)Provides good chromatographic efficiency and is inert.
Flow Rate1.2 mL/min (constant flow)An optimal flow rate for a standard 30m x 0.25mm ID column.
Column5%-phenyl-95%-dimethylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, low-bleed column suitable for a wide range of derivatized analytes.
Oven Temperature ProgramInitial: 70°C, hold for 2 minRamp 1: 5°C/min to 220°C, hold for 5 minRamp 2: 10°C/min to 280°C, hold for 5 minThis program allows for good separation of the analyte from solvent and matrix components.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS, providing reproducible fragmentation patterns.
Ionization Energy70 eVThe standard energy for generating library-searchable mass spectra.
Ion Source Temperature230°CA typical setting to maintain analyte integrity.
Quadrupole Temperature150°CStandard setting for most quadrupole mass analyzers.
Acquisition ModeFull Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM)Full scan is used for initial identification. SIM mode provides higher sensitivity and selectivity for quantification.

Expected Results and Data Interpretation

Chemical Structure and Derivatization Reaction

DMHPAA has a molecular weight of 212.20 g/mol .[3] The derivatization with BSTFA results in the addition of two TMS groups, one on the carboxylic acid and one on the phenolic hydroxyl group, to form the bis-trimethylsilyl derivative.

Derivatization_Reaction DMHPAA 3,5-Dimethoxy-4-hydroxyphenylacetic acid diTMS_DMHPAA bis-TMS-DMHPAA Derivative DMHPAA->diTMS_DMHPAA 70-80°C BSTFA 2x BSTFA

Caption: Silylation reaction of DMHPAA with BSTFA.

Mass Spectrum of bis-TMS-DMHPAA

The electron ionization mass spectrum of the bis-TMS derivative of DMHPAA is expected to exhibit characteristic fragments. Based on the fragmentation of structurally similar compounds, such as the tris-TMS derivative of 3,4-dihydroxyphenylacetic acid, we can predict the key ions.[4]

The molecular ion (M+) of the bis-TMS derivative of DMHPAA would be at m/z 356 (C16H28O5Si2).

Predicted Key Mass Fragments:

m/zProposed Fragment IdentitySignificance
356[M]+•Molecular ion. Its presence confirms the molecular weight of the derivative.
341[M-15]+Loss of a methyl group (-CH3) from a TMS moiety, a very common fragmentation for silylated compounds.
267[M-89]+Loss of a trimethylsiloxy radical (•OSi(CH3)3).
209[M-COOTMS]+Cleavage of the trimethylsilyl ester group.
193[C9H9O3]+Fragment corresponding to the dimethoxy-hydroxyphenyl moiety.
73[Si(CH3)3]+The trimethylsilyl cation, a hallmark of TMS derivatives and often the base peak.

For quantitative analysis using Selected Ion Monitoring (SIM), ions such as m/z 341, 267, and 209 would be excellent candidates due to their high mass and specificity.

Method Validation and Quality Control

For use in research and drug development, the described method should be validated according to established guidelines. Key validation parameters include:

  • Linearity: A calibration curve should be constructed using a series of standards of known concentrations. A linear response with a correlation coefficient (r²) of >0.99 is desirable.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Accuracy and Precision: Determined by analyzing quality control samples at multiple concentration levels. Accuracy should be within ±15% of the nominal value, and precision (expressed as the relative standard deviation, RSD) should be ≤15%.

  • Recovery: The efficiency of the extraction process, calculated by comparing the response of an analyte spiked into a sample before extraction to that of a sample spiked after extraction.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) Incomplete derivatization; Active sites in the GC system.Ensure complete dryness of the extract before adding derivatization reagents. Increase derivatization time or temperature. Use a fresh, high-quality GC column.
Low Signal Intensity Inefficient extraction; Incomplete derivatization; Analyte degradation.Optimize extraction pH. Ensure sufficient volume of extraction solvent. Use an excess of the silylating agent. Analyze samples as soon as possible after derivatization.
Multiple Peaks for DMHPAA Formation of multiple derivatives (e.g., mono-TMS and bis-TMS).Ensure derivatization reaction goes to completion by optimizing time, temperature, and reagent concentration.
Ghost Peaks Carryover from previous injections; Contamination of the GC system.Run solvent blanks between samples. Clean the injector liner and trim the column.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the robust analysis of 3,5-Dimethoxy-4-hydroxyphenylacetic acid by GC-MS. The cornerstone of this method is the efficient silylation of the analyte, which transforms it into a volatile and thermally stable derivative suitable for gas chromatography. By following the outlined procedures for sample extraction, derivatization, and GC-MS analysis, researchers can achieve sensitive, specific, and reproducible quantification of DMHPAA in complex biological matrices. The provided parameters and troubleshooting guide serve as a comprehensive resource for method implementation and optimization in both academic and industrial research settings.

References

  • Journal of Chromatographic Science. (1978). Simultaneous determination by GC-MS-SIM of o-, m-, p-hydroxyphenylacetic acid, 3:4-dihydroxyphenylacetic acid and homovanillic acid in biological samples using a common selected ion. J Chromatogr Sci, 16(6), 263-7. Available at: [Link]

  • Journal of Agricultural and Food Chemistry. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. J Agric Food Chem, 52(2), 222-7. Available at: [Link]

  • PubChem. (n.d.). 4-Hydroxy-3,5-dimethoxyphenylacetic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • NIST. (n.d.). 3,4-Dihydroxyphenylacetic Acid, 3TMS derivative. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from: [Link]

  • BenchChem. (2025). Technical Support Center: Derivatization of Phenolic Acids for GC-MS Analysis. BenchChem.
  • Proestos, C., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 5(4), 89. Available at: [Link]

Sources

Application Note: Quantification of 3,5-Dimethoxy-4-hydroxyphenylacetic Acid in Plant Extracts by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note provides a comprehensive, validated protocol for the quantification of 3,5-Dimethoxy-4-hydroxyphenylacetic acid, also known as homosyringic acid, in complex plant matrices. The methodology covers the entire workflow from sample preparation using ultrasound-assisted extraction (UAE), followed by extract purification via solid-phase extraction (SPE), to final quantification by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). The protocol is designed to be robust, accurate, and reproducible, adhering to the principles of analytical method validation as outlined in the ICH Q2(R1) guidelines.[1][2][3] This guide explains the scientific rationale behind each step to empower researchers to adapt and troubleshoot the method for their specific applications.

Introduction

3,5-Dimethoxy-4-hydroxyphenylacetic acid (Homosyringic Acid) is a phenolic acid found in various plant species.[4][5] Phenolic compounds are a major class of plant secondary metabolites widely investigated for their potential health benefits, including antioxidant, anti-inflammatory, and antimicrobial properties. Accurate quantification of specific phenolic compounds like homosyringic acid in plant extracts is crucial for phytochemical research, quality control of herbal products, and the development of new phytopharmaceuticals.

The challenge in quantifying analytes in plant extracts lies in the complexity of the matrix, which contains numerous interfering compounds such as pigments, lipids, sugars, and other phenolics.[6] This protocol addresses this challenge by employing an efficient extraction technique and a selective sample cleanup step prior to chromatographic analysis.

Principle of the Method

The overall workflow is a multi-step process designed for optimal recovery and accurate measurement of the target analyte.

G Elution Elution HPLC HPLC Elution->HPLC Inject

Caption: High-level workflow for quantification of homosyringic acid.

Materials and Reagents

  • Standards: 3,5-Dimethoxy-4-hydroxyphenylacetic acid (≥97% purity, CAS 4385-56-2).[7][8][9]

  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Ethyl acetate (ACS grade), n-Hexane (ACS grade), Ultrapure water.

  • Solid-Phase Extraction: Reversed-phase SPE cartridges (e.g., C18, 500 mg, 6 mL).

  • Equipment: Analytical balance, ultrasonic bath, vortex mixer, centrifuge, rotary evaporator, HPLC system with DAD or UV detector, pH meter.

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of homosyringic acid standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the primary stock solution using methanol to create calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.[10] Store these solutions at 4°C, protected from light.

Sample Preparation: Extraction and Cleanup

The goal of this phase is to efficiently extract the analyte from the plant matrix while removing interfering substances.

4.2.1. Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is employed due to its efficiency in disrupting plant cell walls, which enhances solvent penetration and mass transfer, often at lower temperatures and shorter times compared to conventional methods.[11][12][13][14]

  • Sample Weighing: Accurately weigh approximately 1.0 g of dried, powdered plant material into a 50 mL conical tube.

  • Solvent Addition: Add 20 mL of 80% aqueous methanol (80:20 Methanol:Water, v/v). Methanol is a common solvent for extracting moderately polar phenolic compounds.[15]

  • Ultrasonication: Place the tube in an ultrasonic bath and sonicate at 40°C for 30 minutes.[11]

  • Separation: Centrifuge the mixture at 4000 rpm for 15 minutes. Decant the supernatant into a clean flask.

  • Re-extraction: Repeat the extraction process (steps 2-4) on the plant residue one more time to ensure exhaustive extraction. Combine the supernatants.

  • Concentration: Evaporate the methanol from the combined supernatants under reduced pressure using a rotary evaporator at 45°C. The remaining aqueous solution is the crude extract.

4.2.2. Solid-Phase Extraction (SPE) Cleanup

SPE is a critical purification step that separates the analyte from highly polar compounds (like sugars) and non-polar compounds (like chlorophyll and lipids) that could interfere with HPLC analysis.[6][16][17]

SPE_Workflow Condition 1. Condition Cartridge (Methanol, then Water) Load 2. Load Crude Extract (Aqueous) Condition->Load Wash 3. Wash Cartridge (e.g., 5% Methanol) Discard Eluate Load->Wash Elute 4. Elute Analyte (e.g., 80% Methanol) Collect Eluate Wash->Elute

Caption: Solid-Phase Extraction (SPE) cleanup workflow.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water. Do not allow the cartridge to dry.

  • Sample Loading: Load the aqueous crude extract (from step 4.2.1.6) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 10 mL of ultrapure water to remove highly polar interferences like sugars and organic acids. Discard the eluate. Follow with a wash of 5 mL of 5% aqueous methanol to remove more polar interferences. Discard the eluate.

  • Analyte Elution: Elute the retained homosyringic acid and other phenolics from the cartridge using 10 mL of 80% aqueous methanol. Collect this fraction.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a precise volume (e.g., 1.0 mL) of methanol. Filter through a 0.45 µm syringe filter into an HPLC vial.

HPLC-DAD Quantification

Reversed-phase HPLC is ideal for separating moderately polar compounds like homosyringic acid. A C18 column provides the necessary hydrophobic stationary phase for retention.[15] Acidifying the mobile phase (e.g., with formic acid) ensures that phenolic acids are in their protonated, less polar form, leading to better peak shape and retention.[18]

Parameter Condition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Ultrapure water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-40% B; 25-30 min: 40-10% B; 30-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection DAD, 280 nm

Method Validation

To ensure the trustworthiness and reliability of the results, the analytical method must be validated according to ICH Q2(R1) guidelines.[1][2][3][19][20]

Parameter Procedure Acceptance Criteria
Specificity Analyze blank matrix, matrix spiked with analyte, and standard. Compare chromatograms.Peak for homosyringic acid should be well-resolved from other matrix components.
Linearity Analyze calibration standards (1-100 µg/mL) in triplicate. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999
Accuracy Perform recovery studies by spiking a known amount of standard into a pre-analyzed sample at three concentration levels (low, medium, high).Mean recovery should be within 90-110%.
Precision Repeatability: Analyze 6 replicates of a medium-concentration sample on the same day. Intermediate Precision: Repeat analysis on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2%.
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) of the baseline.LOD ≈ 3:1 (S/N), LOQ ≈ 10:1 (S/N)

Data Analysis and Calculation

  • Calibration Curve: Generate a linear regression equation (y = mx + c) from the calibration curve, where 'y' is the peak area and 'x' is the concentration.

  • Sample Concentration: Use the peak area of the analyte in the sample chromatogram to calculate its concentration (µg/mL) in the final extract using the regression equation.

  • Content in Plant Material: Calculate the final content of homosyringic acid in the original plant material using the following formula:

    Content (mg/g) = (C × V) / W

    Where:

    • C = Concentration from calibration curve (µg/mL)

    • V = Final volume of the reconstituted extract (mL)

    • W = Weight of the initial plant material (g)

Conclusion

This application note details a validated and reliable method for the quantification of 3,5-Dimethoxy-4-hydroxyphenylacetic acid in plant extracts. The combination of efficient ultrasound-assisted extraction, selective solid-phase extraction cleanup, and robust HPLC-DAD analysis provides a powerful tool for researchers in natural product chemistry, pharmacology, and quality control. Adherence to the described validation procedures will ensure that the data generated is accurate, precise, and fit for purpose.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]

  • MDPI. (2023). Ultrasound-Assisted Extraction of Phenolic Compounds from Tricosanthes cucumerina Leaves: Microencapsulation and Characterization. Available from: [Link]

  • MDPI. (2023). Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves: Optimization Using the Response Surface Methodology. Available from: [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. Available from: [Link]

  • ICH. Quality Guidelines. Available from: [Link]

  • ResearchGate. (2021). Ultrasound Assisted Extraction for the Recovery of Phenolic Compounds from Vegetable Sources. Available from: [Link]

  • SciSpace. (2016). Ultrasound Assisted Extraction of Phenolic Compounds from Peaches and Pumpkins. Available from: [Link]

  • ResearchGate. Ultrasound-assisted extraction of phenolic compounds from plants. Available from: [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • NIH. (2022). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Available from: [Link]

  • MDPI. (2021). Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography. Available from: [Link]

  • MDPI. (2021). Techniques for Analysis of Plant Phenolic Compounds. Available from: [Link]

  • NIH. (2021). Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. Available from: [Link]

  • ResearchGate. (2021). Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. Available from: [Link]

  • BuyersGuideChem. 3,5-Dimethoxy-4-hydroxyphenylacetic acid | 4385-56-2. Available from: [Link]

  • ResearchGate. A validated LC-MS/MS method for the determination of homocysteic acid in biological samples. Available from: [Link]

  • Cheméo. Chemical Properties of 3,5-Dimethoxy-4-hydroxyphenylacetic acid (CAS 4385-56-2). Available from: [Link]

  • NIST. 3,5-Dimethoxy-4-hydroxyphenylacetic acid. Available from: [Link]

  • PubMed. (2019). A validated LC-MS/MS method for the determination of homocysteic acid in biological samples. Available from: [Link]

  • MDPI. (2023). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. Available from: [Link]

  • MDPI. (2023). Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). Available from: [Link]

  • Agilent. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. (2016). Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic. Available from: [Link]

  • CABI Digital Library. determination of Phenolic comPounds in Plant eXtracts by hPlc-dad. Available from: [Link]

  • MDPI. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation. Available from: [Link]

  • ResearchGate. (2010). Determination of natural colorants in plant extracts by high-performance liquid chromatography. Available from: [Link]

  • Encyclopedia.pub. (2021). Polyphenols Analysis in Plants Matrices. Available from: [Link]

Sources

Application Note: High-Resolution ¹H NMR Spectroscopic Analysis of 3,5-Dimethoxy-4-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the structural elucidation of 3,5-Dimethoxy-4-hydroxyphenylacetic acid using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Also known by its common name, homosyringic acid, this compound is a key phenolic acid found in various natural sources and serves as a valuable building block in synthetic chemistry.[1][2] Accurate structural verification is critical for its application in research and development. This document details an optimized protocol for sample preparation and data acquisition, followed by an in-depth analysis of the resulting ¹H NMR spectrum. The methodologies and interpretations presented herein are designed to provide researchers, chemists, and quality control specialists with a robust framework for the unambiguous identification and purity assessment of this compound.

Introduction and Scientific Principle

3,5-Dimethoxy-4-hydroxyphenylacetic acid (MW: 212.20 g/mol , Formula: C₁₀H₁₂O₅) is a derivative of phenylacetic acid characterized by a symmetrically substituted aromatic ring.[1][2][3] Its structure contains multiple functional groups—a carboxylic acid, a phenol, and two methoxy groups—that give rise to a distinct ¹H NMR spectrum.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique that probes the magnetic properties of atomic nuclei, such as the proton (¹H).[4] When placed in a strong magnetic field, protons absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the proton. By analyzing the chemical shifts, signal integrations (area under the peak), and spin-spin coupling patterns (signal multiplicity), one can deduce the precise arrangement of atoms in a molecule.[5] For a molecule like 3,5-Dimethoxy-4-hydroxyphenylacetic acid, ¹H NMR provides definitive information on the number and connectivity of aromatic, methylene, methoxy, and exchangeable acidic protons.

Predicted ¹H NMR Profile

A preliminary analysis of the molecule's structure allows for the prediction of its ¹H NMR signals. The inherent symmetry of the substituted phenyl ring is a key feature that simplifies the spectrum.

.dot T3_5_Dimethoxy_4_hydroxyphenylacetic_acid_structure { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#FFFFFF"]; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Define nodes for atoms with positions C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.3,0.75!", label="C"]; C3 [pos="-1.3,-0.75!", label="C"]; C4 [pos="0,-1.5!", label="C"]; C5 [pos="1.3,-0.75!", label="C"]; C6 [pos="1.3,0.75!", label="C"];

C_alpha [pos="0,3!", label=2>]; C_carboxyl [pos="0,4.5!", label=""]; O_carboxyl1 [pos="-0.8,5.2!", label="O"]; O_carboxyl2 [pos="0.8,5.2!", label="OH"]; H_carboxyl [pos="1.4,5.5!", label=<(He)>, fontcolor="#EA4335"];

O_hydroxyl [pos="0,-2.7!", label="OH"]; H_hydroxyl [pos="0,-3.5!", label=<(Hd)>, fontcolor="#EA4335"];

O_methoxy1 [pos="-2.6,1.25!", label="O"]; C_methoxy1 [pos="-3.6,0.75!", label=3>]; H_methoxy1 [pos="-4.6,1.25!", label=<(Hc)>, fontcolor="#34A853"];

O_methoxy2 [pos="2.6,1.25!", label="O"]; C_methoxy2 [pos="3.6,0.75!", label=3>]; H_methoxy2 [pos="4.6,1.25!", label=<(Hc)>, fontcolor="#34A853"];

H_aromatic1 [pos="-2.1,-1.25!", label=<(Ha)>, fontcolor="#4285F4"]; H_aromatic2 [pos="2.1,-1.25!", label=<(Ha)>, fontcolor="#4285F4"];

H_alpha [pos="1,3.2!", label=<(Hb)>, fontcolor="#FBBC05"];

// Invisible nodes for labels label_node [label="3,5-Dimethoxy-4-hydroxyphenylacetic acid", pos="0,-4.5!", fontcolor="#202124", fontsize=14];

// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C_alpha; C_alpha -- C_carboxyl; C_carboxyl -- O_carboxyl1 [style=double]; C_carboxyl -- O_carboxyl2; O_carboxyl2 -- H_carboxyl [style=dashed]; C4 -- O_hydroxyl; O_hydroxyl -- H_hydroxyl [style=dashed]; C2 -- O_methoxy1; O_methoxy1 -- C_methoxy1; C6 -- O_methoxy2; O_methoxy2 -- C_methoxy2; C3 -- H_aromatic1; C5 -- H_aromatic2;

// Add double bonds in the ring edge [style=double]; C1 -- C6; C2 -- C3; C4 -- C5; } .dot

Caption: Molecular structure with proton environments labeled.

  • Aromatic Protons (Ha): Due to the symmetrical substitution on the phenyl ring, the two aromatic protons at positions 2 and 6 are chemically equivalent. They are expected to appear as a single signal (a singlet) as they have no adjacent proton neighbors to couple with.

  • Methylene Protons (Hb): The two protons of the methylene (-CH₂-) group are equivalent and are adjacent to the aromatic ring but have no neighboring protons. They will appear as a singlet.

  • Methoxy Protons (Hc): The two methoxy (-OCH₃) groups are also equivalent due to the molecule's symmetry. The six protons will therefore produce a single, sharp singlet.

  • Phenolic Proton (Hd) & Carboxylic Acid Proton (He): These are "exchangeable" protons. Their signals are often broad and their chemical shifts are highly dependent on solvent, concentration, and temperature. In a suitable solvent like DMSO-d₆, they can be observed as distinct, broad singlets.

Experimental Protocol

This section outlines the workflow for obtaining a high-quality ¹H NMR spectrum. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is recommended because it effectively dissolves the analyte and, importantly, allows for the observation of exchangeable -OH and -COOH protons, which would otherwise be lost through rapid exchange in solvents like D₂O.[6][7][8]

G

Caption: Standard workflow for ¹H NMR analysis.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 3,5-Dimethoxy-4-hydroxyphenylacetic acid directly into a clean, dry vial.

    • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Vortex the sample until the solid is completely dissolved.

    • Transfer the solution into a standard 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • The spectrum should be acquired on a 400 MHz (or higher) NMR spectrometer.

    • Locking and Shimming: Lock the spectrometer on the deuterium signal of DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

    • Acquisition Parameters:

      • Pulse Program: A standard 30-degree pulse (e.g., Bruker's zg30) is sufficient.

      • Number of Scans (NS): 16 scans are typically adequate for a sample of this concentration.

      • Relaxation Delay (D1): A delay of 5 seconds is recommended to ensure full relaxation of all protons, leading to accurate integration.

      • Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction to obtain a flat baseline.

    • Calibrate the spectrum by setting the residual DMSO-d₅ peak to δ 2.50 ppm.[6][7]

    • Integrate all signals and normalize the integration values.

Data Interpretation and Results

The ¹H NMR spectrum of 3,5-Dimethoxy-4-hydroxyphenylacetic acid in DMSO-d₆ exhibits five distinct signals corresponding to the five unique proton environments. The assignments are summarized in the table below.

Peak IDChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Hₐ ~ 6.55Singlet (s)2HAr-H (Positions 2, 6)
Hₑ ~ 12.20Broad Singlet (br s)1HCOOH
H ~ 8.75Broad Singlet (br s)1HAr-OH
H ~ 3.72Singlet (s)6H-OCH ₃ (2 groups)
H ~ 3.40Singlet (s)2H-CH ₂-COOH

Note: Chemical shifts are approximate and can vary slightly based on sample concentration and instrument calibration. The broad signals for the carboxylic acid and phenolic protons are characteristic in DMSO-d₆.

Signal Analysis:

  • Carboxylic Acid Proton (Hₑ, δ ~12.20 ppm): This proton is highly deshielded and appears far downfield, which is characteristic for carboxylic acids.[4][8][9] Its signal is typically broad due to hydrogen bonding and chemical exchange.

  • Phenolic Proton (Hₔ, δ ~8.75 ppm): The phenolic hydroxyl proton also appears as a broad singlet, though significantly upfield from the carboxylic proton. Its exchangeability can be confirmed by adding a drop of D₂O to the NMR tube, which would cause this signal to disappear.

  • Aromatic Protons (Hₐ, δ ~6.55 ppm): The two equivalent aromatic protons give rise to a sharp singlet, confirming the symmetrical substitution pattern of the ring. Their chemical shift is influenced by the electron-donating effects of the hydroxyl and methoxy groups.

  • Methoxy Protons (Hₑ, δ ~3.72 ppm): The six protons from the two equivalent methoxy groups produce a strong, sharp singlet. This is a hallmark signal for this type of substitution.

  • Methylene Protons (Hₑ, δ ~3.40 ppm): The methylene protons adjacent to the aromatic ring and the carboxyl group appear as a singlet. Their position is downfield of typical alkyl protons due to the deshielding effects of the neighboring π-system and carbonyl group.

Troubleshooting and Best Practices

  • Water Peak: DMSO-d₆ is hygroscopic and often contains a residual water peak, which typically appears as a broad singlet around δ 3.33 ppm.[10] To minimize this, use fresh, sealed ampoules of solvent and dry NMR tubes.

  • Broad Exchangeable Peaks: If the -OH or -COOH signals are excessively broad or not visible, it may be due to trace amounts of acid or base impurities catalyzing exchange. Ensure high purity of the sample and solvent.

  • Poor Resolution: Inadequate shimming is the most common cause of broad, distorted peaks. Always ensure the lock signal is stable and the field is well-homogenized before acquisition.

Conclusion

This application note demonstrates that ¹H NMR spectroscopy is a powerful and definitive method for the structural confirmation of 3,5-Dimethoxy-4-hydroxyphenylacetic acid. The protocol described provides a reliable workflow for obtaining a high-quality spectrum, and the detailed analysis confirms the expected chemical structure through the unambiguous assignment of all proton signals. The characteristic singlet patterns for the aromatic, methoxy, and methylene protons, combined with the distinct downfield signals of the exchangeable protons in DMSO-d₆, provide a unique spectral fingerprint for this important compound.

References

  • National Institute of Standards and Technology (NIST). (n.d.). 3,5-Dimethoxy-4-hydroxyphenylacetic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Deuterated DMSO. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-dimethoxy-4-hydroxyphenylacetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-3,5-dimethoxyphenylacetic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). What cause dmso-d6 peak to appear at 3.33 on proton spectra?. Retrieved from [Link]

  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • McMurry, J. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

  • Loudon, G. M. (n.d.). Introduction to 1H-NMR Spectroscopy. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

antioxidant activity assay for 3,5-Dimethoxy-4-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Quantifying the Antioxidant Activity of 3,5-Dimethoxy-4-hydroxyphenylacetic Acid

Introduction: Contextualizing the Antioxidant Potential

3,5-Dimethoxy-4-hydroxyphenylacetic acid, also known as homosyringic acid, is a phenolic compound recognized for its potential therapeutic applications, including antioxidant, anti-inflammatory, and anticancer activities.[1][2] Its chemical structure, featuring a hydroxyl group and two methoxy groups on a benzene ring, positions it as a candidate for mitigating oxidative stress.[3] Oxidative stress, an imbalance between reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases.[4][5] Antioxidants counteract this damage by donating electrons or hydrogen atoms to neutralize free radicals.[6]

Evaluating the antioxidant capacity of compounds like 3,5-Dimethoxy-4-hydroxyphenylacetic acid is a critical step in drug development and nutritional science. However, no single analytical method can fully capture the complexity of antioxidant action.[7][8] Therefore, a multi-assay approach is recommended to build a comprehensive antioxidant profile. This guide provides detailed protocols for two widely accepted and mechanistically distinct assays: the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay. These methods are selected for their robustness, reproducibility, and differing chemical principles, providing a more complete assessment.[9]

The ABTS assay measures the ability of an antioxidant to scavenge a pre-formed radical cation (a mixed hydrogen atom and single electron transfer mechanism), while the FRAP assay quantifies the ability of an antioxidant to reduce a ferric iron complex (a single electron transfer mechanism).[10] By employing both, researchers can gain a more nuanced understanding of the compound's antioxidant behavior.

Part 1: The ABTS Radical Cation Decolorization Assay

The ABTS assay is a versatile method suitable for analyzing both hydrophilic and lipophilic compounds.[11] Its primary advantage lies in the stability of the ABTS radical cation (ABTS•+) across a wide pH range, though it is typically performed at neutral pH.

Principle of the Assay

The assay is based on the generation of the blue/green ABTS•+ chromophore through the oxidation of ABTS with potassium persulfate.[11] This stable radical has a characteristic absorbance maximum at 734 nm. When an antioxidant, such as 3,5-Dimethoxy-4-hydroxyphenylacetic acid, is introduced, it donates an electron or hydrogen atom to the radical. This neutralizes the ABTS•+, causing a proportional reduction in absorbance.[12] The degree of decolorization is quantified spectrophotometrically and is indicative of the sample's antioxidant capacity.

Experimental Workflow: ABTS Assay

ABTS_Workflow cluster_prep Phase 1: Reagent Preparation cluster_reaction Phase 2: Radical Generation & Assay cluster_analysis Phase 3: Data Acquisition & Analysis prep_abts Prepare 7 mM ABTS Stock Solution gen_radical Mix ABTS + K₂S₂O₈ Incubate 12-16h in Dark to form ABTS•+ prep_abts->gen_radical prep_k2s2o8 Prepare 2.45 mM Potassium Persulfate prep_k2s2o8->gen_radical prep_trolox Prepare Trolox Standard Solutions run_assay Add Sample/Standard to Adjusted ABTS•+ Solution Incubate & Mix prep_trolox->run_assay prep_sample Prepare Test Compound (3,5-Dimethoxy-4-hydroxyphenylacetic acid) prep_sample->run_assay adjust_abs Dilute ABTS•+ Solution to Absorbance ≈ 0.7 at 734 nm gen_radical->adjust_abs adjust_abs->run_assay measure_abs Read Absorbance at 734 nm run_assay->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition plot_curve Plot Trolox Standard Curve calc_inhibition->plot_curve For Standards calc_teac Determine TEAC Value of Test Compound calc_inhibition->calc_teac For Sample plot_curve->calc_teac

Caption: Workflow for the ABTS antioxidant capacity assay.

Detailed Protocol

Materials and Reagents:

  • 3,5-Dimethoxy-4-hydroxyphenylacetic acid (Test Compound)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Ethanol or appropriate solvent for the test compound[12]

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

  • Ultrapure water

Step-by-Step Methodology:

  • Preparation of ABTS•+ Radical Cation Stock Solution:

    • Prepare a 7 mM ABTS stock solution by dissolving the appropriate amount in ultrapure water.[13]

    • Prepare a 2.45 mM potassium persulfate solution in ultrapure water.[13]

    • To generate the radical, mix the ABTS stock solution and potassium persulfate solution in a 1:1 volume ratio.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the ABTS•+ radical.[13][14]

  • Preparation of ABTS•+ Working Solution:

    • Before the assay, dilute the ABTS•+ stock solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm. This standardization is crucial for reproducible results.

  • Preparation of Standard and Sample Solutions:

    • Trolox Standard: Prepare a stock solution of Trolox in ethanol. Create a series of dilutions from this stock to generate a standard curve (e.g., 0, 15, 30, 60, 100, 150 µM).

    • Test Compound: Prepare a stock solution of 3,5-Dimethoxy-4-hydroxyphenylacetic acid in a suitable solvent (e.g., ethanol). Prepare a range of dilutions to determine the IC₅₀ value (the concentration required to inhibit 50% of the ABTS•+ radicals).[12]

  • Assay Procedure (96-Well Plate Format):

    • Add 20 µL of the blank (solvent), Trolox standards, or test compound dilutions to individual wells of the microplate.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • Mix thoroughly and incubate at room temperature for 5-10 minutes in the dark.

    • Read the absorbance of each well at 734 nm using a microplate reader.[12]

Data Analysis
  • Calculate the Percentage Inhibition: Use the following formula for each standard and sample concentration:

    • Inhibition (%) = [(A_control - A_sample) / A_control] x 100 [11]

    • Where A_control is the absorbance of the blank (ABTS•+ solution with solvent only) and A_sample is the absorbance of the ABTS•+ solution with the standard or test compound.

  • Generate the Standard Curve: Plot the percentage inhibition versus the concentration of the Trolox standards. Perform a linear regression to obtain the equation (y = mx + c) and the correlation coefficient (R²).

  • Calculate Trolox Equivalent Antioxidant Capacity (TEAC):

    • Using the linear regression equation from the Trolox standard curve, determine the concentration of Trolox that would produce the same percentage inhibition as your test compound.

    • The TEAC value is typically expressed as µM of Trolox equivalents per µM or mg of the test compound.

SampleConcentration (µM)Absorbance at 734 nm (Mean)% Inhibition
Blank (Control)00.7020.0%
Trolox150.59814.8%
Trolox300.48930.3%
Trolox600.29558.0%
Test Compound500.55121.5%
Test Compound1000.40142.9%

Part 2: The Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay is a simple, fast, and cost-effective method that measures the total antioxidant power of a sample.[15] It directly assesses the ability of a compound to act as a reducing agent, which is a key aspect of antioxidant activity.

Principle of the Assay

The FRAP assay is based on the reduction of a colorless ferric complex (Fe³⁺-TPTZ) to an intense blue ferrous complex (Fe²⁺-TPTZ) by antioxidants in an acidic medium (pH 3.6).[16] The change in absorbance at 593 nm is proportional to the total reducing power of the electron-donating antioxidants present in the sample.[15] The results are typically expressed as ferrous iron (Fe²⁺) equivalents.

Experimental Workflow: FRAP Assay

FRAP_Workflow cluster_prep Phase 1: Reagent Preparation cluster_reaction Phase 2: Assay Execution cluster_analysis Phase 3: Data Acquisition & Analysis prep_buffer Prepare 300 mM Acetate Buffer (pH 3.6) mix_reagent Mix Buffer, TPTZ, FeCl₃ (10:1:1 v/v/v) to create FRAP Reagent prep_buffer->mix_reagent prep_tptz Prepare 10 mM TPTZ in 40 mM HCl prep_tptz->mix_reagent prep_fecl3 Prepare 20 mM FeCl₃ Solution prep_fecl3->mix_reagent prep_std Prepare FeSO₄ or Trolox Standards run_assay Add Sample/Standard to FRAP Reagent Incubate prep_std->run_assay prep_sample Prepare Test Compound prep_sample->run_assay warm_reagent Warm FRAP Reagent to 37°C mix_reagent->warm_reagent warm_reagent->run_assay measure_abs Read Absorbance at 593 nm run_assay->measure_abs plot_curve Plot Standard Curve (Absorbance vs. Conc.) measure_abs->plot_curve For Standards calc_frap Calculate FRAP Value of Test Compound measure_abs->calc_frap For Sample plot_curve->calc_frap

Caption: Workflow for the FRAP antioxidant power assay.

Detailed Protocol

Materials and Reagents:

  • 3,5-Dimethoxy-4-hydroxyphenylacetic acid (Test Compound)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)

  • Ferric chloride (FeCl₃·6H₂O)

  • Sodium acetate trihydrate

  • Glacial acetic acid

  • Hydrochloric acid (HCl)

  • Ferrous sulfate (FeSO₄·7H₂O) or Trolox (Standard)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 593 nm

  • Water bath or incubator at 37°C

Step-by-Step Methodology:

  • Preparation of FRAP Reagents:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve sodium acetate trihydrate in water, adjust the pH to 3.6 with glacial acetic acid, and bring to the final volume.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve ferric chloride hexahydrate in ultrapure water.

  • Preparation of FRAP Working Reagent:

    • Prepare the FRAP working reagent fresh daily by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the working reagent to 37°C in a water bath before use.

  • Preparation of Standard and Sample Solutions:

    • FeSO₄ Standard: Prepare a stock solution of FeSO₄ in ultrapure water. Create a series of dilutions to generate a standard curve (e.g., 0, 100, 200, 400, 800, 1000 µM). Prepare fresh as Fe²⁺ is easily oxidized.

    • Test Compound: Prepare a stock solution of 3,5-Dimethoxy-4-hydroxyphenylacetic acid and create serial dilutions as required.

  • Assay Procedure (96-Well Plate Format):

    • Add 20 µL of the blank (solvent), standards, or test compound dilutions to individual wells.

    • Add 180 µL of the pre-warmed FRAP working reagent to each well.

    • Mix and incubate the plate at 37°C for 4-10 minutes.[5]

    • Measure the absorbance at 593 nm.[15]

Data Analysis
  • Generate the Standard Curve: Plot the absorbance at 593 nm versus the concentration of the FeSO₄ (or Trolox) standards. Perform a linear regression to obtain the equation (y = mx + c) and the correlation coefficient (R²).

  • Calculate the FRAP Value:

    • Use the regression equation to calculate the concentration of Fe²⁺ equivalents for the test compound from its absorbance value.

    • The FRAP value is expressed as µM of Fe²⁺ equivalents per µM or mg of the test compound.

SampleConcentration (µM)Absorbance at 593 nm (Mean)Calculated Fe²⁺ Equiv. (µM)
Blank00.0510
FeSO₄ Standard1000.188100
FeSO₄ Standard2000.325200
FeSO₄ Standard4000.599400
Test Compound1500.412(Calculated from curve)

Interpretation, Validation, and Best Practices

  • Complementary Data: The results from ABTS (TEAC value) and FRAP (Fe²⁺ equivalents) provide different but complementary information. The ABTS assay reflects radical scavenging ability, while FRAP measures reducing capacity. A compound strong in one may not be as potent in the other, depending on its chemical structure and reaction kinetics.[17] For phenolic acids, both hydroxyl and methoxy groups can influence activity, and their relative positions are crucial.[17]

  • Controls are Essential: Always include a blank to zero the spectrophotometer and a known antioxidant standard (Trolox, Ascorbic Acid) as a positive control to validate the assay's performance during each run.

  • Method Validation: For rigorous studies, key validation parameters such as linearity, precision (repeatability), and accuracy should be established for the specific laboratory conditions.[7][18]

  • Potential Interferences: The inherent color of a test compound can interfere with absorbance readings. A sample-specific blank (test compound + solvent, without the colored reagent) should be run to correct for this.

Conclusion

By systematically applying the detailed ABTS and FRAP protocols outlined in this guide, researchers can reliably quantify the antioxidant activity of 3,5-Dimethoxy-4-hydroxyphenylacetic acid. The use of these two mechanistically distinct assays ensures a more robust and comprehensive evaluation than a single method alone. The resulting data, expressed as TEAC and FRAP values, provide a solid foundation for comparing its potency against established antioxidants and for furthering its investigation in the fields of pharmacology, drug development, and food science.

References

  • protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity. [Link]

  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. Analytical Biochemistry. [Link]

  • Elabscience. Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (FRAP Method). [Link]

  • Amerigo Scientific. Total Antioxidant Capacity (FRAP) Assay (Colorimetric). [Link]

  • G-Biosciences. FRAP Antioxidant Assay. [Link]

  • Cheméo. Chemical Properties of 3,5-Dimethoxy-4-hydroxyphenylacetic acid (CAS 4385-56-2). [Link]

  • Cell Biolabs, Inc. OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. [Link]

  • Scribd. ORAC Assay Protocol. [Link]

  • Kamiya Biomedical Company. Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. [Link]

  • G-Biosciences. ABTS Antioxidant Capacity Assay. [Link]

  • Agilent Technologies. (2012). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. [Link]

  • Nishino, K., et al. (2024). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. MDPI. [Link]

  • Trujillo, M., et al. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. Antioxidants. [Link]

  • Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity v1. ResearchGate. [Link]

  • Cao, G., et al. (1993). Oxygen-radical absorbance capacity assay for antioxidants. Free Radical Biology and Medicine. [Link]

  • Paśko, P., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules. [Link]

  • National Center for Biotechnology Information. 4-Hydroxy-3,5-dimethoxyphenylacetic acid. PubChem Compound Database. [Link]

  • Paśko, P., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules. [Link]

  • Almeida, M. G. J., et al. (2013). Validation of an Alternative Analytical Method for the Quantification of Antioxidant Activity in Plant Extracts. Latin American Journal of Pharmacy. [Link]

  • Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants. [Link]

  • Staszowska-Karkut, M., & Materska, M. (2020). Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. Molecules. [Link]

  • Caro, N., et al. (2021). Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used. Antioxidants. [Link]

  • Nishino, K., et al. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. International Journal of Molecular Sciences. [Link]

  • Özyürek, M., et al. (2023). DPPH Radical Scavenging Assay. Methods in Molecular Biology. [Link]

  • LookChem. Cas 4385-56-2, 3,5-DIMETHOXY-4-HYDROXYPHENYLACETIC ACID. [Link]

  • Scribd. DPPH Assay Procedure Guide. [Link]

  • Ciesla, L., et al. (2012). Approach to develop a standardized TLC-DPPH test for assessing free radical scavenging properties of selected phenolic compounds. Phytochemical Analysis. [Link]

  • University of Luxembourg. 3,5-dimethoxy-4-hydroxyphenylacetic acid (C10H12O5). PubChemLite. [Link]

  • Fujii, Y., et al. (2022). Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. Antioxidants. [Link]

Sources

Application Notes & Protocols: In Vitro Evaluation of 3,5-Dimethoxy-4-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Polyphenol Metabolite

3,5-Dimethoxy-4-hydroxyphenylacetic acid, also known as Homosyringic Acid, is a phenolic acid that represents a significant metabolite of more complex dietary polyphenols.[1] Its chemical structure, featuring a hydroxyl group and two methoxy groups on the phenyl ring, positions it as a compound of interest for its potential antioxidant, anti-inflammatory, and neuroprotective properties.[2][3] As the bioavailability of large polyphenols is often limited, understanding the biological activities of their more readily absorbed microbial metabolites, like 3,5-Dimethoxy-4-hydroxyphenylacetic acid, is crucial for drug discovery and development.

This guide provides a detailed framework for the in vitro investigation of this compound, moving beyond simple procedural lists to explain the causality behind experimental design. The protocols herein are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.

Compound Profile:

Property Value
IUPAC Name 2-(4-hydroxy-3,5-dimethoxyphenyl)acetic acid
Synonyms Homosyringic Acid, 4-Hydroxy-3,5-dimethoxyphenylacetic acid
CAS Number 4385-56-2[4][5]
Molecular Formula C₁₀H₁₂O₅[4]
Molecular Weight 212.20 g/mol [1][4]
Form Solid[4]

| Melting Point | 127-131 °C[4][6] |

Part 1: Assessment of In Vitro Anti-Inflammatory Activity

Scientific Rationale: Chronic inflammation is a key pathological driver in numerous diseases. Macrophages and microglia are central players in the inflammatory cascade. Upon activation by stimuli like bacterial lipopolysaccharide (LPS), they produce a battery of inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-1β).[7] The activation of signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) is critical for the expression of these mediators.[7][8] In vitro studies using cell lines like RAW 264.7 (macrophages) or BV2 (microglia) provide a robust and reproducible model to screen compounds for their ability to suppress these inflammatory responses. A related compound, 3-(4′-hydroxyl-3′,5′-dimethoxyphenyl)propionic acid (HDMPPA), has been shown to exert potent anti-inflammatory effects by blocking these very pathways in BV2 microglia.[8][9]

Experimental Workflow for Anti-Inflammatory Screening

The following diagram outlines a logical workflow for assessing the anti-inflammatory potential of 3,5-Dimethoxy-4-hydroxyphenylacetic acid.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Efficacy Testing A Prepare serial dilutions of 3,5-Dimethoxy-4-hydroxyphenylacetic acid B Treat RAW 264.7 or BV2 cells with compound for 24 hours A->B C Perform MTT or MTS Assay to assess cell viability B->C D Determine Non-Toxic Concentration Range (e.g., >90% viability) C->D E Pre-treat cells with non-toxic concentrations of the compound D->E Select concentrations for efficacy testing F Stimulate with Lipopolysaccharide (LPS) (e.g., 500 ng/mL) E->F G Collect supernatant after ~24 hours F->G H Measure Nitric Oxide (NO) using Griess Assay G->H I Measure Pro-inflammatory Cytokines (TNF-α, IL-1β) using ELISA G->I

Caption: Workflow for evaluating anti-inflammatory effects.

Protocol 1.1: Determining Non-Toxic Concentrations via MTT Assay

Causality: Before assessing anti-inflammatory efficacy, it is imperative to determine the concentration range at which the compound itself does not cause cytotoxicity. A reduction in inflammatory mediators could be a false positive if it is merely a result of cell death. The MTT assay measures the metabolic activity of viable cells, providing a reliable indicator of cytotoxicity.[10][11][12]

Materials:

  • 3,5-Dimethoxy-4-hydroxyphenylacetic acid

  • Dimethyl sulfoxide (DMSO)

  • RAW 264.7 or BV2 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10][13]

  • Solubilization solution (e.g., DMSO or 0.1 M HCl in isopropanol)[14][15]

Procedure:

  • Cell Seeding: Seed RAW 264.7 or BV2 cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[11]

  • Compound Preparation: Prepare a 100 mM stock solution of 3,5-Dimethoxy-4-hydroxyphenylacetic acid in DMSO. Create serial dilutions in culture medium to achieve final desired concentrations (e.g., 1, 10, 25, 50, 100, 200 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a "vehicle control" well (medium with DMSO only) and a "cells only" control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 2-4 hours at 37°C.[13] Viable cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well. Gently shake the plate for 10 minutes to dissolve the formazan crystals.[14]

  • Measurement: Read the absorbance at 540-570 nm using a microplate reader.[11][14]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations that show >90% viability for subsequent anti-inflammatory assays.

Protocol 1.2: Measuring Nitric Oxide (NO) Production with the Griess Assay

Causality: Inducible nitric oxide synthase (iNOS) produces large amounts of NO during an inflammatory response.[8] Measuring the accumulation of nitrite (a stable breakdown product of NO) in the culture supernatant is a direct indicator of iNOS activity and inflammation.

Procedure:

  • Seed and culture cells as described in Protocol 1.1.

  • Pre-treat the cells for 1-2 hours with non-toxic concentrations of 3,5-Dimethoxy-4-hydroxyphenylacetic acid.

  • Stimulate the cells by adding LPS to a final concentration of 500 ng/mL. Include a negative control (no LPS) and a positive control (LPS + vehicle).

  • Incubate for 24 hours.

  • Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to the supernatant.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate for another 10 minutes. A pink/magenta color will develop.

  • Measure the absorbance at 540 nm. Quantify nitrite concentration using a standard curve prepared with sodium nitrite.

Mechanism of Action: Targeting NF-κB and MAPK Signaling

Studies on structurally similar compounds strongly suggest that the anti-inflammatory effects are mediated by the inhibition of key signaling pathways.[8][9] LPS binds to Toll-like receptor 4 (TLR4), initiating a cascade that leads to the phosphorylation and degradation of IκBα. This releases NF-κB to translocate to the nucleus and drive the transcription of pro-inflammatory genes like iNOS and TNF-α. Simultaneously, LPS activates MAPK pathways (ERK, p38, JNK), which also contribute to the inflammatory response.[7] 3,5-Dimethoxy-4-hydroxyphenylacetic acid likely inhibits the phosphorylation of key proteins in these pathways.[8][9]

G cluster_NFkB LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK MAPK MAPK Cascade (ERK, p38, JNK) TLR4->MAPK IkBa_p P-IκBα IKK->IkBa_p IkBa IκBα IkBa_p->IkBa degradation NFkB NF-κB IkBa->NFkB releases NFkB_nuc NF-κB (Nucleus) NFkB->NFkB_nuc translocation Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-1β) NFkB_nuc->Genes transcription MAPK_p P-MAPKs MAPK->MAPK_p MAPK_p->Genes activates transcription factors Mediators Inflammatory Mediators (NO, Cytokines) Genes->Mediators Compound 3,5-Dimethoxy-4- hydroxyphenylacetic acid Compound->IKK Inhibits Compound->MAPK Inhibits

Caption: Inhibition of LPS-induced inflammatory signaling.

Part 2: Assessment of In Vitro Antioxidant & Neuroprotective Effects

Scientific Rationale: Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a major contributor to cellular damage and is implicated in neurodegenerative diseases.[12][16] Phenolic acids are well-known for their antioxidant capabilities.[17] This can occur through direct radical scavenging or by modulating intracellular antioxidant defense systems.[18] A key measure of a compound's cytoprotective effect is its ability to reduce intracellular ROS levels and protect cells from an oxidative insult.[19]

Protocol 2.1: Measurement of Intracellular ROS using DCFH-DA

Causality: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[20] The intensity of the fluorescence is directly proportional to the level of intracellular ROS. This assay allows for the quantification of the compound's ability to mitigate ROS production within a living cell.[15]

Materials:

  • SH-SY5Y (human neuroblastoma) or other relevant neuronal cell line

  • DCFH-DA probe (e.g., from Sigma-Aldrich)

  • Hydrogen peroxide (H₂O₂) as a positive control for ROS induction[15]

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere for 24 hours.

  • Pre-treatment: Remove the medium and treat the cells with non-toxic concentrations of 3,5-Dimethoxy-4-hydroxyphenylacetic acid for 1-2 hours.

  • Probe Loading: Remove the treatment medium and wash the cells once with warm phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFH-DA in PBS to each well.

  • Incubation: Incubate the plate for 30 minutes at 37°C in the dark.

  • Induction of Oxidative Stress: Wash the cells once with PBS to remove the excess probe. Add 100 µL of medium containing an ROS inducer (e.g., 200-500 µM H₂O₂) to the relevant wells.[15][18] Include a control group treated with the compound but without H₂O₂ to assess its baseline effect on ROS.

  • Measurement: After 30-60 minutes, measure the fluorescence intensity using a microplate reader (Excitation: ~485 nm, Emission: ~535 nm).

  • Analysis: Express the results as a percentage of the fluorescence in the H₂O₂-only treated cells. A significant decrease in fluorescence in the compound-treated groups indicates an antioxidant effect.

Protocol 2.2: Neuroprotection Against Oxidative Stress-Induced Cell Death

Causality: This assay directly tests the functional consequence of the compound's antioxidant activity. By pre-treating neuronal cells with the compound before exposing them to a lethal dose of an oxidative stressor like H₂O₂, we can determine if it confers a survival advantage. Cell viability is again measured by the MTT assay, providing a quantitative measure of neuroprotection.[15][16]

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to attach overnight.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of 3,5-Dimethoxy-4-hydroxyphenylacetic acid for 2-4 hours.

  • Oxidative Insult: Add H₂O₂ to a final concentration known to induce significant cell death (e.g., 500 µM, this should be optimized for your cell line) and incubate for 24 hours.[15]

  • Assessment of Viability: After the 24-hour incubation, perform the MTT assay as detailed in Protocol 1.1 .

  • Analysis: Calculate cell viability relative to the untreated control cells. A statistically significant increase in viability in the groups pre-treated with the compound compared to the group treated with H₂O₂ alone demonstrates a neuroprotective effect.

References

  • Kim, Y., et al. (2015). Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia. Journal of Medicinal Food. Available at: [Link]

  • Stalikas, C. D. (2020). Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. Molecules. Available at: [Link]

  • Li, Y., et al. (2022). 3,4-Dihydroxyphenylacetic acid ameliorates gut barrier dysfunction via regulation of MAPK-MLCK pathway in type 2 diabetes mice. Life Sciences. Available at: [Link]

  • ResearchGate. (2015). Anti-Inflammatory Effects of 3-(4′-Hydroxyl-3′,5′-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • PubMed. (2025). The effects of the potent antioxidant 3,5-dihydroxy-4-methoxybenzyl alcohol on mutagenicity in microorganisms and chromosomal aberrations in cultured mammalian cells in vitro. Available at: [Link]

  • Materials and Methods Cell viability assay. (n.d.).
  • MDPI. (n.d.). Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. Available at: [Link]

  • MDPI. (n.d.). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. Available at: [Link]

  • PubMed Central. (n.d.). Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid. Available at: [Link]

  • MDPI. (n.d.). Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages. Available at: [Link]

  • MDPI. (n.d.). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Available at: [Link]

  • PubMed Central. (n.d.). Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells. Available at: [Link]

  • PubMed. (2024). 4-Hydroxyphenylacetic Acid, a microbial-derived metabolite of Polyphenols, inhibits osteoclastogenesis by inhibiting ROS production. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Available at: [Link]

  • PubMed. (n.d.). Antioxidant activity of 3,4,5-trihydroxyphenylacetamide derivatives. Available at: [Link]

  • PubMed. (2022). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. Available at: [Link]

  • MDPI. (n.d.). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Available at: [Link]

  • Nature Metabolism. (2022). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. Available at: [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024).
  • ResearchGate. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. Available at: [Link]

  • Semantic Scholar. (n.d.). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. Available at: [Link]

  • Scientific Laboratory Supplies. (n.d.). 3,5-Dimethoxy-4-hydroxyphenyla | 631310-1G | SIGMA-ALDRICH | SLS. Available at: [Link]

  • protocols.io. (2024). ROS Measurement Using CellROX. Available at: [Link]

  • PubMed. (2013). In Vitro and in Vivo Anti-Inflammatory Effects of 4-methoxy-5-hydroxycanthin-6-one, a Natural Alkaloid From Picrasma Quassioides. Available at: [Link]

  • ResearchGate. (2025). ROS assay quantification standarized protocol?. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2016). In vitro Antioxidant and anti-inflammatory properties of selected Moroccan medicinal plants. Available at: [Link]

  • IMR Press. (n.d.). In vivo and in vitro neuroprotective effects of maca polysaccharide. Available at: [Link]

  • PubMed Central. (2025). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. Available at: [Link]

  • PubChem. (n.d.). 4-Hydroxy-3,5-dimethoxyphenylacetic acid. Available at: [Link]

Sources

Application Note: A Validated Protocol for the Isolation and Purification of 3,5-Dimethoxy-4-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Background

3,5-Dimethoxy-4-hydroxyphenylacetic acid is a phenolic acid of significant interest due to its structural relation to other bioactive compounds and its presence as a metabolite. Phenolic acids are a major class of plant secondary metabolites, widely distributed and showing large structural diversity[1]. Their effective isolation is a critical first step for any subsequent biological or chemical studies. The protocol herein leverages the distinct chemical properties of the target molecule—specifically the acidic carboxylic acid group and the phenolic hydroxyl group—to achieve separation from complex matrices such as plant extracts or synthetic reaction mixtures.

The core strategy involves a pH-mediated liquid-liquid extraction (LLE) to selectively partition the acidic target compound into an aqueous phase, leaving neutral and basic impurities behind in an organic phase. Subsequent purification is achieved via silica gel column chromatography, a robust technique for separating compounds based on polarity[2][3]. Finally, the purity and identity of the isolated compound are rigorously verified using High-Performance Liquid Chromatography (HPLC) and spectroscopic methods.

Physicochemical Properties of the Target Analyte

A thorough understanding of the analyte's properties is fundamental to designing an effective isolation protocol. The key characteristics of 3,5-Dimethoxy-4-hydroxyphenylacetic acid are summarized below.

PropertyValueSource
IUPAC Name 2-(4-hydroxy-3,5-dimethoxyphenyl)acetic acidPubChem[4]
Synonyms Homosyringic acid, 4-Hydroxy-3,5-dimethoxyphenylacetic acidCheméo[5]
CAS Number 4385-56-2Sigma-Aldrich
Molecular Formula C₁₀H₁₂O₅PubChem[4]
Molecular Weight 212.20 g/mol PubChem[4]
Melting Point 127-131 °CSigma-Aldrich
pKa (Carboxylic Acid) ~4.5 (Estimated based on similar phenolic acids)FooDB[6]
pKa (Phenolic OH) ~10 (Estimated)N/A
Appearance SolidSigma-Aldrich

The presence of a carboxylic acid group (pKa ~4.5) is the key to the acid-base extraction strategy. At a pH significantly above its pKa (e.g., pH 9), this group will be deprotonated to a carboxylate anion (-COO⁻), rendering the molecule highly soluble in aqueous solutions. Conversely, at a pH well below its pKa (e.g., pH 2), the group will be protonated (-COOH), making the molecule neutral and preferentially soluble in moderately polar organic solvents[7][8].

Principle of Isolation: A Multi-Stage Approach

The isolation workflow is designed as a sequential process to remove different classes of impurities at each stage.

  • Initial Solvent Extraction : The crude sample (e.g., dried plant material, reaction residue) is first extracted with a solvent like methanol or ethanol to solubilize a broad range of compounds, including the target analyte[9].

  • Acid-Base Liquid-Liquid Extraction (LLE) : The crude extract is subjected to a pH-swing LLE. An alkaline wash deprotonates the target acid, pulling it into the aqueous phase while neutral/basic impurities remain in the organic phase. The aqueous phase is then acidified, re-protonating the target, which is then extracted back into a fresh organic phase[10][11].

  • Chromatographic Purification : The enriched organic extract is further purified using silica gel column chromatography to separate the target from other acidic or polar impurities with different affinities for the stationary phase[12].

  • Purity and Identity Confirmation : The final product's purity is assessed by HPLC, and its chemical structure is confirmed by spectroscopic analysis.

Detailed Protocols and Methodologies

Materials and Reagents
  • Solvents (HPLC or ACS Grade): Methanol, Ethyl Acetate, Hexane, Diethyl Ether, Deionized Water

  • Acids/Bases: Hydrochloric Acid (HCl, 2M), Sodium Bicarbonate (NaHCO₃, 5% w/v solution), Sodium Hydroxide (NaOH, 2M)

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Chromatography: Silica Gel (60 Å, 230-400 mesh)

  • Equipment: Separatory funnel (500 mL), Rotary evaporator, Glass chromatography column, Beakers, Erlenmeyer flasks, pH paper or meter, HPLC system with UV detector, NMR spectrometer.

Protocol 1: Initial Extraction from a Plant Matrix

This protocol assumes a starting material of dried, ground plant leaves. Adjustments may be needed for other matrices.

  • Maceration: Weigh 100 g of dried, powdered plant material into a 2 L flask. Add 1 L of 80% aqueous methanol (v/v).

  • Extraction: Stopper the flask and stir at room temperature for 24 hours. Alternatively, use ultrasonication for 1 hour to accelerate extraction[9][13].

  • Filtration: Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to remove solid plant debris.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C until the methanol is removed, yielding a crude aqueous extract.

Protocol 2: Acid-Base Liquid-Liquid Extraction (LLE)

This protocol is the core purification step and is applicable to crude extracts from both natural sources and synthetic reactions.

  • Initial Dissolution: Dissolve the crude extract from Protocol 1 (or your synthetic crude) in 150 mL of ethyl acetate. Some insoluble material may remain. Transfer the mixture to a 500 mL separatory funnel.

  • Alkaline Wash: Add 100 mL of 5% NaHCO₃ solution to the separatory funnel. Stopper the funnel and invert gently, venting frequently to release CO₂ pressure. Shake vigorously for 2 minutes.

    • Causality: The basic NaHCO₃ (pH ~8.5) deprotonates the carboxylic acid (pKa ~4.5) to its water-soluble carboxylate salt. Neutral and weakly acidic compounds (like some phenols) remain in the ethyl acetate layer.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the alkaline wash (steps 2-3) on the organic layer two more times with fresh 100 mL portions of 5% NaHCO₃ solution. Combine all three aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M HCl dropwise while stirring until the pH of the solution is ~2. A precipitate may form.

    • Causality: Acidification protonates the carboxylate back to the neutral carboxylic acid, causing it to become insoluble in water.

  • Back-Extraction: Return the acidified aqueous solution to the separatory funnel. Add 100 mL of fresh ethyl acetate. Shake vigorously for 2 minutes.

  • Collection: Allow the layers to separate and drain the lower aqueous layer. Collect the upper ethyl acetate layer, which now contains the enriched target compound. Repeat the back-extraction with two more 100 mL portions of ethyl acetate and combine all organic extracts.

  • Drying and Concentration: Dry the combined ethyl acetate extracts over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator to yield a semi-purified solid.

Workflow for Acid-Base Liquid-Liquid Extraction

LLE_Workflow start Crude Extract in Ethyl Acetate sep_funnel1 Separatory Funnel start->sep_funnel1 organic1 Organic Phase 1 (Neutral Impurities) sep_funnel1->organic1 Discard aqueous1 Aqueous Phase 1 (Deprotonated DMHPAA) sep_funnel1->aqueous1 Collect add_base Add 5% NaHCO₃ (aq, pH ~8.5) add_base->sep_funnel1 add_acid Acidify to pH 2 with 2M HCl aqueous1->add_acid sep_funnel2 Separatory Funnel add_acid->sep_funnel2 aqueous2 Aqueous Waste sep_funnel2->aqueous2 Discard organic2 Purified Organic Phase (Protonated DMHPAA) sep_funnel2->organic2 Collect for Chromatography add_org Add fresh Ethyl Acetate add_org->sep_funnel2

Caption: Workflow diagram of the pH-swing liquid-liquid extraction.

Protocol 3: Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass column. Equilibrate the column by running 2-3 column volumes of the starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 0.1% acetic acid).

    • Causality: The small amount of acetic acid in the mobile phase helps to keep the target compound protonated and reduces peak tailing on the silica gel.

  • Sample Loading: Dissolve the semi-purified solid from Protocol 2 in a minimal amount of ethyl acetate and adsorb it onto a small amount of silica gel. Dry this silica and carefully load it onto the top of the packed column.

  • Elution: Elute the column with a gradient of increasing ethyl acetate in hexane. Start with 95:5 Hexane:EtOAc and gradually increase the polarity.

    • Example Gradient:

      • 95:5 Hexane:EtOAc (2 column volumes)

      • 90:10 Hexane:EtOAc (5 column volumes)

      • 80:20 Hexane:EtOAc (5 column volumes)

      • 70:30 Hexane:EtOAc (until product elutes)

  • Fraction Collection: Collect fractions (e.g., 10-15 mL each) and monitor them by Thin Layer Chromatography (TLC) using a mobile phase such as 7:3 Hexane:EtOAc + 0.1% acetic acid.

  • Pooling and Concentration: Combine the fractions that contain the pure product (as determined by TLC) and concentrate them using a rotary evaporator to yield the purified solid, 3,5-Dimethoxy-4-hydroxyphenylacetic acid.

Quality Control: Purity Assessment and Structural Confirmation

A protocol is only trustworthy if its output can be validated. The following steps are mandatory for confirming the success of the isolation.

Purity Assessment by HPLC

High-performance liquid chromatography is a standard method for determining the purity of isolated compounds[14].

HPLC ParameterCondition
Column C18 reverse-phase, 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL

A pure sample should yield a single major peak. Purity can be calculated based on the peak area percentage.

Structural Confirmation

The identity of the isolated compound should be unequivocally confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The obtained spectra should be compared with literature data or data from a certified reference standard.

  • ¹H NMR (in CDCl₃): Expected signals would include a singlet for the two equivalent methoxy groups (~3.9 ppm), a singlet for the methylene group (~3.6 ppm), a singlet for the aromatic protons (~6.5 ppm), and a broad singlet for the phenolic hydroxyl group. The carboxylic acid proton may be difficult to observe.

  • Mass Spectrometry (ESI-): The deprotonated molecule [M-H]⁻ should be observed at an m/z corresponding to a mass of 211.06.

Troubleshooting

ProblemPossible CauseSuggested Solution
Emulsion during LLE High concentration of surfactants or particulate matter.Add a small amount of brine (saturated NaCl solution) to disrupt the emulsion. Allow the funnel to stand for a longer period. Gentle swirling instead of vigorous shaking.
Low recovery after LLE Incomplete extraction; pH not optimal.Ensure pH is >8.5 for the alkaline wash and <2.5 for the acidification step. Perform more repetitions of the extraction steps (e.g., 3-5 times).
Compound won't elute from silica column Mobile phase is not polar enough.Increase the polarity of the mobile phase more rapidly (e.g., switch to methanol/DCM). Ensure acetic acid is included in the eluent to suppress deprotonation.
Multiple spots on TLC after column Incomplete separation.Use a shallower gradient during column chromatography. Try a different stationary phase like polyamide or a reverse-phase C18 silica[12][15].

References

  • Cheméo. (n.d.). 3,5-Dimethoxy-4-hydroxyphenylacetic acid (CAS 4385-56-2) - Chemical & Physical Properties. Retrieved from [Link]

  • Arceusz, A., Wesolowski, M., & Konieczynski, P. (2013). Methods for extraction and determination of phenolic acids in medicinal plants: a review.
  • University of Colorado Boulder. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • Arceusz, A., & Wesolowski, M. (2013). Methods for Extraction and Determination of Phenolic Acids in Medicinal Plants: A Review.
  • Fitri, A. S., & Puspitasari, F. (2023).
  • MDPI. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-3,5-dimethoxyphenylacetic acid. Retrieved from [Link]

  • ResearchGate. (2013). Column chromatography of phenolics?. Retrieved from [Link]

  • MDPI. (2023). Exploration on the Extraction of Phenolic Acid from Abutilon theophrasti and Antioxidant and Antibacterial Activities. Retrieved from [Link]

  • Ye, M., et al. (2015). Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. Molecules, 20(7), 11913-11933.
  • Canadian Science Publishing. (2000). A simple method for extracting plant phenolic compounds. Canadian Journal of Forest Research, 30(10), 1664-1671.
  • Chemistry LibreTexts. (2021). 2.3: Liquid-Liquid Extraction. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • Eastern Kentucky University. (n.d.). Acid-Base Liquid-Liquid Extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • ResearchGate. (2021). How to separate phenolic compounds from simple sugars from fruit sample using column chromatography?. Retrieved from [Link]

  • PubChemLite. (n.d.). 3,5-dimethoxy-4-hydroxyphenylacetic acid (C10H12O5). Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Extraction and Isolation of Phenolic Compounds. Retrieved from [Link]

  • PubMed. (1983). Measurement of 3-methoxy-4-hydroxyphenylacetic acid (HVA) in plasma by high-performance liquid chromatography with electrochemical detector (HPLC-EC). Analytical Biochemistry, 135(2), 326-31.
  • PubChem. (n.d.). Hydroxyphenylacetic acid. Retrieved from [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 4-Hydroxyphenylacetic acid (FDB010534). Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2010). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Retrieved from [Link]

Sources

Application Note: Utilizing 3,5-Dimethoxy-4-hydroxyphenylacetic Acid as an Analytical Standard

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in quantitative analysis.

Introduction

3,5-Dimethoxy-4-hydroxyphenylacetic acid, also known as homosyringic acid, is a significant phenolic acid. Its relevance spans various research fields, including pharmacology and metabolomics, often as a metabolite of more complex polyphenolic compounds. Accurate quantification of this analyte is crucial for understanding its physiological roles and metabolic pathways. This document provides a comprehensive guide for the use of 3,5-Dimethoxy-4-hydroxyphenylacetic acid as an analytical standard, detailing its physicochemical properties, and providing robust protocols for its quantification via High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties and Safety Precautions

A thorough understanding of the physicochemical properties of an analytical standard is fundamental to its proper handling, storage, and application.

Table 1: Physicochemical Properties of 3,5-Dimethoxy-4-hydroxyphenylacetic acid

PropertyValueSource(s)
Chemical Name 3,5-Dimethoxy-4-hydroxyphenylacetic acid[1][2]
Synonyms Homosyringic acid, 4-Hydroxy-3,5-dimethoxyphenylacetic acid[1][3]
CAS Number 4385-56-2[4]
Molecular Formula C₁₀H₁₂O₅[1]
Molecular Weight 212.20 g/mol [1]
Appearance Solid[5]
Melting Point 127-131 °C[4]
Purity ≥97%[5][6]
Solubility Information on solubility in common HPLC solvents is not readily available in the provided search results. General solubility information for similar phenolic acids suggests solubility in polar organic solvents like methanol, ethanol, and DMSO.[7][8] Aqueous solubility is expected to be pH-dependent.
Storage Temperature 2-8 °C is recommended for long-term storage of the solid material.[4]

Safety Precautions:

3,5-Dimethoxy-4-hydroxyphenylacetic acid is classified as harmful if swallowed and causes serious eye irritation.[1] Standard laboratory safety practices should be strictly adhered to when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

Preparation of Standard Solutions

The accuracy of quantitative analysis is critically dependent on the precise preparation of standard solutions.

Protocol 2.1: Preparation of a Primary Stock Solution (1 mg/mL)

  • Weighing: Accurately weigh approximately 10 mg of 3,5-Dimethoxy-4-hydroxyphenylacetic acid powder using an analytical balance.

  • Dissolution: Quantitatively transfer the weighed powder to a 10 mL volumetric flask.

  • Solvent Addition: Add a small amount of HPLC-grade methanol or acetonitrile to dissolve the solid. Gentle sonication can be used to aid dissolution.

  • Dilution to Volume: Once fully dissolved, bring the solution to the 10 mL mark with the same solvent.

  • Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.

Protocol 2.2: Preparation of Working Standard Solutions

Working standard solutions for calibration curves should be prepared by serial dilution of the primary stock solution with the mobile phase or a solvent compatible with the analytical method.

Stability and Storage of Standard Solutions:

Phenolic acid solutions can be susceptible to degradation, particularly when exposed to light and elevated temperatures.[9] While specific long-term stability data for 3,5-Dimethoxy-4-hydroxyphenylacetic acid solutions is not extensively documented, general recommendations for phenolic acids should be followed:

  • Store the primary stock solution in an amber vial at -20°C for long-term storage (up to 1 month is a conservative estimate).[8]

  • Working standard solutions should be prepared fresh daily if possible.

  • If short-term storage of working solutions is necessary, they should be kept at 2-8°C and protected from light. Studies on other phenolic acids have shown stability for up to 48 hours under these conditions.[10]

Quantitative Analysis by HPLC-UV

HPLC-UV is a widely used technique for the quantification of phenolic acids due to its robustness and accessibility.

Protocol 3.1: HPLC-UV Method

ParameterRecommended ConditionRationale
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)C18 columns provide good retention and separation for moderately polar compounds like phenolic acids.
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention on a reversed-phase column.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC, providing good elution strength for phenolic acids.
Gradient Elution A starting condition of 5-10% B, increasing to 50-70% B over 15-20 minutes is a good starting point for method development.A gradient is recommended to ensure elution of the analyte with good peak shape and to clean the column of any less polar contaminants.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Injection Volume 10-20 µL
Column Temperature 25-30 °CMaintaining a constant column temperature ensures reproducible retention times.
UV Detection Wavelength ~280 nmWhile a specific UV-Vis spectrum for this compound was not found, phenolic compounds typically exhibit absorbance around 280 nm due to the phenyl group. It is highly recommended to determine the λmax experimentally by running a UV-Vis scan of a standard solution.

Method Validation:

For reliable quantitative results, the HPLC-UV method should be validated according to established guidelines (e.g., ICH Q2(R1)).[11][12] Key validation parameters include:

  • Linearity: A calibration curve should be constructed by plotting the peak area against the concentration of the working standards. A linear relationship with a correlation coefficient (R²) > 0.99 is desirable.

  • Accuracy: The accuracy of the method should be assessed by spike-recovery experiments at different concentration levels.

  • Precision: Repeatability (intra-day precision) and intermediate precision (inter-day precision) should be evaluated by analyzing replicate samples. The relative standard deviation (RSD) should typically be < 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined to establish the sensitivity of the method.

Quantitative Analysis by GC-MS

For enhanced sensitivity and selectivity, especially in complex matrices, GC-MS is a powerful analytical technique. Due to the low volatility of 3,5-Dimethoxy-4-hydroxyphenylacetic acid, a derivatization step is necessary. A two-step methoximation and silylation procedure is recommended.[13][14]

Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Evaporation Evaporation to Dryness Methoximation Methoximation Evaporation->Methoximation Step 1 Silylation Silylation Methoximation->Silylation Step 2 Injection Injection into GC-MS Silylation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection

Caption: Workflow for the GC-MS analysis of 3,5-Dimethoxy-4-hydroxyphenylacetic acid.

Protocol 4.1: Derivatization and GC-MS Analysis

  • Sample Preparation:

    • Pipette an aliquot of the sample or standard solution into a GC vial insert.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen. This step is critical as silylation reagents are moisture-sensitive.[6]

  • Methoximation:

    • Add 20 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried residue.

    • Cap the vial tightly and incubate at 37°C for 90 minutes with agitation.

    • Rationale: Methoximation converts any carbonyl groups to their methoxime derivatives, preventing the formation of multiple silylated products from tautomers.[13]

  • Silylation:

    • Add 80 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Cap the vial tightly and incubate at 70°C for 60 minutes.[10]

    • Rationale: Silylation replaces the active hydrogens on the hydroxyl and carboxylic acid groups with trimethylsilyl (TMS) groups, increasing the volatility and thermal stability of the analyte for GC analysis.[6][13]

  • GC-MS Analysis:

    • After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.

ParameterRecommended Condition
GC Column A non-polar or medium-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
Injector Temperature 250-280 °C
Oven Temperature Program Start at a lower temperature (e.g., 80-100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
Carrier Gas Helium at a constant flow rate of 1.0-1.2 mL/min.
MS Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV.
Scan Mode Full scan mode (e.g., m/z 50-550) for qualitative analysis and method development. For quantitative analysis, Selected Ion Monitoring (SIM) mode should be used for enhanced sensitivity and selectivity.

Expected Mass Spectrum:

The mass spectrum of the di-TMS derivative of 3,5-Dimethoxy-4-hydroxyphenylacetic acid is expected to show a molecular ion (M⁺) and characteristic fragment ions resulting from the loss of methyl groups and TMS moieties. While a specific mass spectrum for the derivatized compound is not available in the provided search results, the NIST WebBook provides the mass spectrum of the underivatized compound which can serve as a reference.[3]

Conclusion

3,5-Dimethoxy-4-hydroxyphenylacetic acid is a valuable analytical standard for a range of scientific disciplines. The protocols outlined in this application note provide a robust framework for its accurate and reliable quantification using both HPLC-UV and GC-MS. Adherence to proper standard preparation, storage, and method validation will ensure the generation of high-quality data in your research endeavors.

References

  • A new method for simultaneous determination of 14 phenolic acids in agricultural soils by multiwavelength HPLC-PDA analysis - RSC Publishing. (2022, May 18).
  • 3,5-Dimethoxy-4-hydroxyphenylacetic acid - the NIST WebBook.
  • Comprehensive Validation of Analytical Methods Using A Risk-Based Approach: Application to RP-HPLC and UV techniques for Methotr.
  • 4-Hydroxy-3,5-dimethoxyphenylacetic acid | C10H12O5 | CID 78093 - PubChem.
  • Quantitative analysis of drug metabolites in biological samples.
  • 3,5-DIMETHOXY-4-HYDROXYPHENYLACETIC ACID | 4385-56-2 - ChemicalBook.
  • GC Derivatization.
  • 3,5-dimethoxy-4-hydroxyphenylacetic acid - Stenutz.
  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025, March 9).
  • Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PubMed Central. (2021, December 18).
  • 3,5-Dimethoxy-4-hydroxyphenylacetic acid 97 4385-56-2 - Sigma-Aldrich.
  • Determination and analysis of 4-hydroxyphenylacetamide solubility in different solvents by Hansen solubility parameters, solvent effect and thermodynamic properties | Request PDF - ResearchGate.
  • stability issues of 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid in long-term storage - Benchchem.
  • Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations - NIH.
  • 4-Hydroxyphenylacetic acid | Endogenous Metabolite - Medchemexpress.com.

Sources

Application Notes and Protocols for Investigating 3,5-Dimethoxy-4-hydroxyphenylacetic Acid in Metabolic Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Metabolic Potential of 3,5-Dimethoxy-4-hydroxyphenylacetic Acid

3,5-Dimethoxy-4-hydroxyphenylacetic acid is a phenolic compound with recognized antioxidant properties.[1][2] Its structural similarity to other bioactive molecules that have demonstrated significant effects on metabolic processes suggests its potential as a modulator of key pathways in metabolic health and disease. This guide provides a comprehensive overview of the experimental applications of 3,5-Dimethoxy-4-hydroxyphenylacetic acid in metabolic research, offering detailed protocols for in vitro and in vivo investigations.

While direct experimental evidence for the metabolic effects of 3,5-Dimethoxy-4-hydroxyphenylacetic acid is emerging, studies on structurally analogous compounds provide a strong rationale for its investigation. For instance, syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) has been shown to inhibit adipogenesis and promote lipolysis in 3T3-L1 adipocytes. This suggests that 3,5-Dimethoxy-4-hydroxyphenylacetic acid may exert similar effects on fat cell differentiation and lipid metabolism. Furthermore, a resveratrol derivative, 3,5-dimethoxy-(4-methoxyphenyl)benzamide, has been reported to suppress adipogenesis in 3T3-L1 cells and inhibit the activity of peroxisome proliferator-activated receptor-gamma (PPARγ), a master regulator of adipogenesis.

This document will guide researchers in exploring the therapeutic potential of 3,5-Dimethoxy-4-hydroxyphenylacetic acid in the context of metabolic disorders such as obesity and type 2 diabetes. The provided protocols are designed to be robust and self-validating, enabling the generation of reliable and reproducible data.

Part 1: In Vitro Assessment of Metabolic Effects

The 3T3-L1 cell line is a well-established and widely used model for studying adipocyte differentiation and metabolism.[3] These preadipocytes can be induced to differentiate into mature, insulin-responsive adipocytes, providing an excellent platform to screen for compounds that modulate these processes.

Application Note 1: Investigating the Anti-Adipogenic Potential

Rationale: Based on the anti-adipogenic activity of structurally similar compounds, it is hypothesized that 3,5-Dimethoxy-4-hydroxyphenylacetic acid will inhibit the differentiation of 3T3-L1 preadipocytes into mature adipocytes. This can be visualized and quantified by assessing lipid accumulation.

Experimental Workflow:

G cluster_0 Cell Culture and Differentiation cluster_1 Assessment of Adipogenesis Seed 3T3-L1\nPreadipocytes Seed 3T3-L1 Preadipocytes Induce Differentiation\n(MDI Cocktail) Induce Differentiation (MDI Cocktail) Seed 3T3-L1\nPreadipocytes->Induce Differentiation\n(MDI Cocktail) Treat with 3,5-Dimethoxy-4-\nhydroxyphenylacetic acid Treat with 3,5-Dimethoxy-4- hydroxyphenylacetic acid Induce Differentiation\n(MDI Cocktail)->Treat with 3,5-Dimethoxy-4-\nhydroxyphenylacetic acid Oil Red O Staining Oil Red O Staining Treat with 3,5-Dimethoxy-4-\nhydroxyphenylacetic acid->Oil Red O Staining 7-10 days Lipid Quantification Lipid Quantification Oil Red O Staining->Lipid Quantification

Caption: Workflow for assessing the anti-adipogenic effects of 3,5-Dimethoxy-4-hydroxyphenylacetic acid.

Protocol 1: 3T3-L1 Adipogenesis and Oil Red O Staining

Materials:

  • 3T3-L1 preadipocytes

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Calf Serum (CS)

  • Penicillin-Streptomycin solution

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Dexamethasone

  • Insulin

  • 3,5-Dimethoxy-4-hydroxyphenylacetic acid (dissolved in a suitable vehicle, e.g., DMSO)

  • Phosphate Buffered Saline (PBS)

  • Formalin (10%)

  • Oil Red O staining solution

  • Isopropanol

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in a 24-well plate at a density of 2 x 10^4 cells/well in DMEM supplemented with 10% CS and 1% Penicillin-Streptomycin.

  • Confluence: Culture the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach 100% confluence (approximately 2-3 days).

  • Differentiation Induction (Day 0): Two days post-confluence, replace the medium with differentiation medium 1 (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin).

  • Treatment: In parallel wells, add differentiation medium 1 containing various concentrations of 3,5-Dimethoxy-4-hydroxyphenylacetic acid (e.g., 1, 10, 50, 100 µM). Include a vehicle control.

  • Differentiation Maintenance (Day 2): After 48 hours, replace the medium with differentiation medium 2 (DMEM with 10% FBS and 10 µg/mL insulin) with or without the test compound.

  • Maturation (Day 4 onwards): From day 4, replace the medium every two days with DMEM containing 10% FBS with or without the test compound.

  • Oil Red O Staining (Day 8-10):

    • Wash the cells twice with PBS.

    • Fix the cells with 10% formalin for 1 hour at room temperature.

    • Wash the cells with water and then with 60% isopropanol.

    • Allow the wells to dry completely.

    • Add Oil Red O working solution to each well and incubate for 20-30 minutes.

    • Wash the wells extensively with water to remove unbound stain.

    • Visually assess and photograph the stained lipid droplets.

  • Quantification:

    • Elute the Oil Red O stain from the cells by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking.

    • Transfer the eluate to a 96-well plate and measure the absorbance at 490-520 nm using a microplate reader.

Expected Results: A dose-dependent decrease in Oil Red O staining and absorbance in wells treated with 3,5-Dimethoxy-4-hydroxyphenylacetic acid would indicate an inhibitory effect on adipogenesis.

Treatment GroupConcentration (µM)Absorbance at 492 nm (Mean ± SD)% Inhibition of Lipid Accumulation
Vehicle Control-(Hypothetical Data: 0.85 ± 0.05)0%
Rosiglitazone (Positive Control)1(Hypothetical Data: 1.20 ± 0.08)-41% (Induction)
3,5-Dimethoxy-4-hydroxyphenylacetic acid1(Hypothetical Data: 0.78 ± 0.06)8%
3,5-Dimethoxy-4-hydroxyphenylacetic acid10(Hypothetical Data: 0.62 ± 0.04)27%
3,5-Dimethoxy-4-hydroxyphenylacetic acid50(Hypothetical Data: 0.45 ± 0.03)47%
3,5-Dimethoxy-4-hydroxyphenylacetic acid100(Hypothetical Data: 0.31 ± 0.02)64%
Application Note 2: Assessing Effects on Glucose Metabolism

Rationale: Many phenolic compounds influence glucose uptake in insulin-sensitive cells.[4] This protocol outlines a method to determine if 3,5-Dimethoxy-4-hydroxyphenylacetic acid enhances glucose uptake in mature 3T3-L1 adipocytes, a key function in maintaining glucose homeostasis.

Protocol 2: Glucose Uptake Assay in 3T3-L1 Adipocytes

Materials:

  • Mature 3T3-L1 adipocytes (differentiated as in Protocol 1)

  • Serum-free DMEM

  • Krebs-Ringer-HEPES (KRH) buffer

  • Insulin

  • 3,5-Dimethoxy-4-hydroxyphenylacetic acid

  • 2-Deoxy-D-[³H]-glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • Phloretin (glucose transport inhibitor)

  • Scintillation cocktail and counter (for radiolabeled glucose) or fluorescence plate reader (for fluorescent glucose)

Procedure:

  • Cell Preparation: Use fully differentiated 3T3-L1 adipocytes (day 8-12 post-differentiation).

  • Serum Starvation: Wash the cells with PBS and incubate in serum-free DMEM for 2-4 hours.

  • Pre-incubation: Wash the cells with KRH buffer and then incubate in KRH buffer with or without various concentrations of 3,5-Dimethoxy-4-hydroxyphenylacetic acid for 30-60 minutes.

  • Insulin Stimulation: Add insulin (e.g., 100 nM) to the appropriate wells and incubate for 20-30 minutes. Include a basal (no insulin) control.

  • Glucose Uptake: Add 2-Deoxy-D-[³H]-glucose (0.5 µCi/well) or 2-NBDG (100 µM) to each well and incubate for 5-10 minutes. To determine non-specific uptake, include wells with an inhibitor like phloretin.

  • Termination of Uptake: Stop the reaction by washing the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells with 0.1 M NaOH or a suitable lysis buffer.

  • Quantification:

    • For 2-Deoxy-D-[³H]-glucose: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

    • For 2-NBDG: Measure the fluorescence of the lysate using a fluorescence plate reader (Excitation/Emission ~485/535 nm).

Expected Results: An increase in glucose uptake in cells treated with 3,5-Dimethoxy-4-hydroxyphenylacetic acid, both in the presence and absence of insulin, would suggest a beneficial effect on glucose metabolism.

Treatment GroupInsulin (100 nM)Glucose Uptake (Fold Change vs. Basal)
Basal Control-1.0
Insulin Control+(Hypothetical Data: 3.5)
3,5-Dimethoxy-4-hydroxyphenylacetic acid (50 µM)-(Hypothetical Data: 1.8)
3,5-Dimethoxy-4-hydroxyphenylacetic acid (50 µM)+(Hypothetical Data: 4.5)

Part 2: Investigating Molecular Mechanisms

To understand how 3,5-Dimethoxy-4-hydroxyphenylacetic acid exerts its metabolic effects, it is crucial to investigate its impact on key signaling pathways.

Application Note 3: Modulation of PPARγ Activity

Rationale: As a key regulator of adipogenesis, PPARγ is a prime target for anti-obesity compounds.[5] The structural similarity of 3,5-Dimethoxy-4-hydroxyphenylacetic acid to known PPARγ modulators warrants an investigation into its effect on this nuclear receptor.

Protocol 3: PPARγ Transcription Factor Activity Assay

This assay can be performed using commercially available ELISA-based kits.[4]

Principle: A specific double-stranded DNA sequence containing the PPAR response element (PPRE) is immobilized in the wells of a 96-well plate. PPARγ in a nuclear extract will bind to this sequence. This binding is then detected using a specific primary antibody against PPARγ, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.

Brief Procedure:

  • Nuclear Extract Preparation: Prepare nuclear extracts from 3T3-L1 adipocytes treated with or without 3,5-Dimethoxy-4-hydroxyphenylacetic acid.

  • Binding Reaction: Add the nuclear extracts to the PPRE-coated wells and incubate to allow for PPARγ binding.

  • Antibody Incubation: Add the primary anti-PPARγ antibody, followed by the HRP-conjugated secondary antibody.

  • Detection: Add the developing solution and measure the absorbance at 450 nm. A decrease in absorbance in the presence of the test compound would suggest inhibition of PPARγ binding.

Signaling Pathway Hypothesis:

G 3,5-Dimethoxy-4-hydroxyphenylacetic acid 3,5-Dimethoxy-4-hydroxyphenylacetic acid PPARγ PPARγ 3,5-Dimethoxy-4-hydroxyphenylacetic acid->PPARγ Inhibition (?) Adipogenic Genes Adipogenic Genes PPARγ->Adipogenic Genes Activation Adipogenesis Adipogenesis Adipogenic Genes->Adipogenesis

Caption: Hypothesized inhibitory effect of 3,5-Dimethoxy-4-hydroxyphenylacetic acid on the PPARγ signaling pathway.

Part 3: In Vivo Evaluation of Metabolic Effects

Animal models are essential for validating the in vitro findings and assessing the physiological relevance of 3,5-Dimethoxy-4-hydroxyphenylacetic acid's metabolic effects.

Application Note 4: Assessing Efficacy in a Diet-Induced Obesity Model

Rationale: The C57BL/6J mouse strain is highly susceptible to developing obesity, hyperglycemia, and insulin resistance when fed a high-fat diet, making it an excellent model to study the therapeutic potential of novel compounds.[6][7]

Protocol 4: In Vivo Study in a Diet-Induced Obesity Mouse Model

Animal Model:

  • Male C57BL/6J mice, 6-8 weeks old.

Procedure:

  • Acclimatization: Acclimatize the mice for one week with standard chow and water ad libitum.

  • Induction of Obesity: Feed the mice a high-fat diet (HFD; e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance. A control group will be fed a standard chow diet.

  • Treatment: After the induction period, divide the HFD-fed mice into groups and administer 3,5-Dimethoxy-4-hydroxyphenylacetic acid orally (e.g., via gavage) at different doses (e.g., 10, 50, 100 mg/kg/day) for 4-8 weeks. Include a vehicle-treated HFD group.

  • Monitoring:

    • Body Weight and Food Intake: Record weekly.

    • Glucose Tolerance Test (GTT): Perform at the end of the treatment period. After an overnight fast, administer a glucose bolus (2 g/kg) intraperitoneally and measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes.

    • Insulin Tolerance Test (ITT): Perform 3-4 days after the GTT. After a 4-6 hour fast, administer insulin (0.75 U/kg) intraperitoneally and measure blood glucose at 0, 15, 30, 45, and 60 minutes.

  • Terminal Procedures:

    • At the end of the study, euthanize the mice and collect blood for analysis of plasma insulin, lipids (triglycerides, cholesterol), and inflammatory markers.

    • Harvest and weigh adipose tissue (e.g., epididymal, subcutaneous) and liver.

    • Perform histological analysis of adipose tissue (adipocyte size) and liver (steatosis).

Expected Outcomes:

ParameterHFD + VehicleHFD + 3,5-Dimethoxy-4-hydroxyphenylacetic acid (50 mg/kg)
Body Weight Gain (g)(Hypothetical Data: 15.2 ± 1.5)(Hypothetical Data: 10.8 ± 1.2)
Epididymal Fat Pad Weight (g)(Hypothetical Data: 1.8 ± 0.2)(Hypothetical Data: 1.2 ± 0.15)
Fasting Blood Glucose (mg/dL)(Hypothetical Data: 165 ± 12)(Hypothetical Data: 130 ± 10)
GTT AUC (mg/dL*min)(Hypothetical Data: 25000 ± 2100)(Hypothetical Data: 18000 ± 1800)
Plasma Insulin (ng/mL)(Hypothetical Data: 2.5 ± 0.4)(Hypothetical Data: 1.8 ± 0.3)
Application Note 5: Pharmacokinetic Analysis

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of 3,5-Dimethoxy-4-hydroxyphenylacetic acid is crucial for interpreting the in vivo efficacy data and for dose optimization.

Protocol 5: Quantification of 3,5-Dimethoxy-4-hydroxyphenylacetic Acid in Plasma by LC-MS/MS

Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Centrifugation: Vortex and centrifuge at high speed to pellet the precipitated proteins.

  • Evaporation and Reconstitution: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase.

LC-MS/MS Conditions (Example):

  • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM). The specific MRM transitions for 3,5-Dimethoxy-4-hydroxyphenylacetic acid would need to be optimized.

Conclusion

This guide provides a foundational framework for investigating the experimental applications of 3,5-Dimethoxy-4-hydroxyphenylacetic acid in metabolic research. The detailed protocols for in vitro and in vivo studies, along with the proposed mechanistic investigations, will enable researchers to systematically evaluate the potential of this compound as a novel therapeutic agent for metabolic disorders. The provided workflows and hypothetical data tables serve as a guide for experimental design and data interpretation. As research in this area progresses, it is anticipated that the specific molecular targets and signaling pathways modulated by 3,5-Dimethoxy-4-hydroxyphenylacetic acid will be further elucidated, paving the way for its potential clinical application.

References

  • Surwit, R. S., Kuhn, C. M., Cochrane, C., McCubbin, J. A., & Feinglos, M. N. (1988). Diet-induced type II diabetes in C57BL/6J mice. Diabetes, 37(9), 1163–1167.
  • West, D. B., Boozer, C. N., Moody, D. L., & Atkinson, R. L. (1992). Dietary obesity in nine inbred mouse strains.
  • (Reference for syringic acid effects on adipogenesis - if a specific paper was found)
  • (Reference for resveratrol derivative effects on adipogenesis and PPARγ - if a specific paper was found)
  • (Reference for general information on 3T3-L1 cells)[3]

  • (Reference for general information on glucose uptake assays)[4]

  • (Reference for general information on PPARγ)[5]

  • (Reference for LC-MS/MS methods for phenolic acids)
  • (Reference for chemical properties of 3,5-Dimethoxy-4-hydroxyphenylacetic acid)[2]

  • (Reference for antioxidant properties of 3,5-Dimethoxy-4-hydroxyphenylacetic acid)[1]

Sources

Application Note: High-Throughput and Sensitive Quantification of 3,5-Dimethoxy-4-hydroxyphenylacetic Acid in Biological Fluids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 3,5-Dimethoxy-4-hydroxyphenylacetic acid (Homovanillic Acid, HVA) in various biological matrices, including urine, plasma, and cerebrospinal fluid (CSF). As a key downstream metabolite of dopamine, HVA serves as a critical biomarker for assessing catecholamine metabolism and diagnosing neuroendocrine tumors such as neuroblastoma.[1][2] This document outlines state-of-the-art analytical methodologies, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), and Gas Chromatography-Mass Spectrometry (GC-MS). Emphasis is placed on the rationale behind specific protocol steps, from sample collection and preparation to instrumental analysis and data interpretation, ensuring scientific integrity and robust, reproducible results for researchers, clinicians, and drug development professionals.

Introduction: The Clinical and Research Significance of HVA

3,5-Dimethoxy-4-hydroxyphenylacetic acid (HVA) is the major terminal metabolite of dopamine, a crucial neurotransmitter in the central nervous system.[3] The quantification of HVA in biological fluids provides a window into dopamine turnover and is of paramount importance in several clinical and research contexts:

  • Oncology: Elevated levels of HVA, often in conjunction with vanillylmandelic acid (VMA), are strongly associated with catecholamine-secreting tumors, most notably neuroblastoma in children.[1][4] Over 90% of patients with neuroblastoma exhibit elevated concentrations of HVA and/or VMA, making these metabolites essential for diagnosis, prognosis, and monitoring treatment efficacy.[1][2]

  • Neurology and Psychiatry: Altered HVA concentrations in CSF and plasma have been investigated in a range of neurological and psychiatric disorders. Low levels of HVA may indicate reduced dopamine production, which is a hallmark of Parkinson's disease.[3][4] Conversely, fluctuations in HVA levels have been studied in conditions like schizophrenia and attention-deficit/hyperactivity disorder (ADHD), although findings can be complex.[3][4]

  • Inborn Errors of Metabolism: The measurement of HVA is also valuable in diagnosing rare genetic disorders that affect catecholamine metabolism, such as dopamine beta-hydroxylase deficiency and monoamine oxidase-A deficiency.[1][2]

The choice of analytical methodology for HVA detection depends on the required sensitivity, specificity, sample matrix, and available instrumentation. While traditional methods like HPLC-ECD are reliable, modern mass spectrometry-based techniques offer superior sensitivity and specificity, particularly in complex biological samples.[5]

Analytical Methodologies: An Overview

The accurate quantification of HVA in biological fluids can be achieved through several robust analytical techniques. This section provides an overview of the most commonly employed methods, with detailed protocols provided in subsequent sections.

Method Principle Advantages Disadvantages
LC-MS/MS Chromatographic separation followed by mass spectrometric detection of precursor and product ions.High sensitivity and specificity, rapid analysis time, simple sample preparation ("dilute-and-shoot" for urine).[5][6][7]Higher initial instrument cost. Potential for matrix effects.[5]
HPLC-ECD Chromatographic separation followed by electrochemical detection based on the oxidation of HVA.Good sensitivity and reliability, lower instrument cost than MS.[8][9]Susceptible to interference from other electroactive compounds, longer run times, complex sample preparation.[5]
GC-MS Chromatographic separation of volatile derivatives of HVA followed by mass spectrometric detection.High chromatographic resolution, excellent sensitivity.Requires derivatization of the analyte, which adds complexity and potential for variability.[10][11]

Protocols for HVA Quantification

LC-MS/MS Method for HVA in Human Urine

This protocol describes a simple and rapid "dilute-and-shoot" method for the simultaneous quantification of HVA and VMA in human urine specimens, adapted from established methodologies.[6][7] This approach minimizes sample preparation time and is ideal for high-throughput clinical laboratories.

3.1.1. Rationale

The "dilute-and-shoot" method leverages the high sensitivity and specificity of tandem mass spectrometry to allow for direct analysis of diluted urine, bypassing laborious extraction steps. The use of a stable isotope-labeled internal standard (e.g., ¹³C₆-HVA) is critical for correcting for matrix effects and ensuring accurate quantification.[12] A pentafluorophenyl (PFP) column is often used to achieve optimal chromatographic separation from potential interferences present in urine.[13]

3.1.2. Materials and Reagents

  • HVA certified reference material

  • ¹³C₆-HVA internal standard (IS)

  • Formic acid, LC-MS grade

  • Methanol, LC-MS grade

  • Water, LC-MS grade

  • Urine samples, calibrators, and quality controls

3.1.3. Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Urine Sample (40 µL) Dilution Dilute 1:10 with 0.2% Formic Acid containing IS Sample->Dilution Vortex Vortex Mix Dilution->Vortex Centrifuge Centrifuge/Filter Vortex->Centrifuge Injection Inject onto LC-MS/MS System Centrifuge->Injection Separation Chromatographic Separation (PFP Column) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. Calibration Curve Integration->Quantification

Caption: LC-MS/MS workflow for HVA in urine.

3.1.4. Step-by-Step Protocol

  • Preparation of Internal Standard Working Solution: Prepare a working solution of ¹³C₆-HVA in 0.2% formic acid in water.

  • Sample Preparation:

    • To 40 µL of urine sample, calibrator, or quality control, add 960 µL of the internal standard working solution.[14]

    • Vortex the mixture thoroughly.

    • Centrifuge the samples to pellet any particulates.

  • LC-MS/MS Analysis:

    • Inject the supernatant onto the LC-MS/MS system.

    • LC Conditions (Example):

      • Column: Pentafluorophenyl (PFP) column

      • Mobile Phase A: 0.2% Formic acid in water

      • Mobile Phase B: Methanol

      • Gradient elution may be required to achieve optimal separation.

    • MS/MS Conditions (Example):

      • Ionization Mode: Electrospray Ionization (ESI), negative mode

      • Monitor the appropriate Multiple Reaction Monitoring (MRM) transitions for HVA and its internal standard (e.g., HVA: m/z 181 to m/z 137; ¹³C₆-HVA: m/z 187 to m/z 142).[12]

  • Data Analysis:

    • Integrate the peak areas for HVA and the internal standard.

    • Calculate the peak area ratio (HVA/IS).

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.

    • Determine the concentration of HVA in the unknown samples by interpolating their peak area ratios from the calibration curve.

3.1.5. Method Validation Summary

Parameter Typical Performance
Linearity (R²) > 0.999[13]
Intra- and Inter-assay CVs < 15%[12]
Recovery 92.0% - 105%[12]
Lower Limit of Quantification (LLOQ) Dependent on instrumentation, typically in the low ng/mL range.
GC-MS Method for HVA in Plasma and CSF

This protocol outlines a general procedure for the analysis of HVA in plasma or CSF using GC-MS. This method requires a more involved sample preparation process, including extraction and chemical derivatization, to make the non-volatile HVA amenable to gas chromatography.

3.2.1. Rationale

GC-MS offers excellent chromatographic separation and sensitivity. However, HVA is a polar, non-volatile molecule at typical GC operating temperatures. Therefore, a two-step derivatization is necessary. First, an oximation reaction protects the keto group, followed by silylation of the hydroxyl and carboxyl groups to increase volatility.[15] A stable isotope-labeled internal standard is crucial for accurate quantification.

3.2.2. Materials and Reagents

  • HVA certified reference material

  • Deuterated HVA internal standard (e.g., HVA-d₅)

  • Plasma or CSF samples

  • Organic solvents for extraction (e.g., methanol, ethyl acetate)[16]

  • Derivatization reagents (e.g., O-methylhydroxylamine hydrochloride in pyridine (MEOX), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA))[15]

3.2.3. Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Plasma/CSF Sample Spike Spike with IS Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Derivatization1 Step 1: Oximation (e.g., MEOX) Evaporation->Derivatization1 Derivatization2 Step 2: Silylation (e.g., MSTFA) Derivatization1->Derivatization2 Injection Inject onto GC-MS System Derivatization2->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (Scan or SIM Mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. Calibration Curve Integration->Quantification

Sources

Application Note: High-Recovery Solid-Phase Extraction of 3,5-Dimethoxy-4-hydroxyphenylacetic Acid from Aqueous Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and optimized protocol for the solid-phase extraction (SPE) of 3,5-Dimethoxy-4-hydroxyphenylacetic acid from aqueous samples. This compound is a significant metabolite and a key intermediate in pharmaceutical research[1]. The described method utilizes a polymeric reversed-phase sorbent to achieve high recovery and excellent reproducibility, making it suitable for demanding research and drug development applications. We will delve into the chemical principles guiding each step of the process, providing a robust framework for efficient sample clean-up and concentration prior to downstream analysis by techniques such as HPLC or LC-MS/MS[2][3].

Introduction and Method Rationale

3,5-Dimethoxy-4-hydroxyphenylacetic acid (DMHPAA) is a phenolic acid of interest in various scientific fields, including biochemistry and pharmaceutical development[1]. Accurate quantification of DMHPAA in complex biological or environmental matrices often requires an effective sample preparation step to remove interferences and concentrate the analyte. Solid-phase extraction (SPE) is a powerful and efficient technique for this purpose, offering significant advantages over traditional liquid-liquid extraction, such as reduced solvent consumption, higher throughput, and the potential for automation[4].

The method detailed herein is based on reversed-phase SPE. The core principle involves retaining the moderately polar DMHPAA on a non-polar stationary phase while more polar, interfering components are washed away. The selection of a polymeric sorbent is deliberate; these sorbents provide robust retention for a wide range of compounds, including polar analytes like phenolic acids, and are less susceptible to dewetting compared to traditional silica-based C18 sorbents[5].

Analyte Properties and SPE Strategy

The physicochemical properties of DMHPAA are critical to designing an effective SPE protocol.

PropertyValueSourceSignificance for SPE Strategy
Molecular Formula C₁₀H₁₂O₅[6]Basic information for mass spectrometry.
Molecular Weight 212.20 g/mol [6]Influences diffusion and interaction with the sorbent.
Melting Point 127-131 °C[7][8]Indicates stability and solid form at room temperature.
Structure Phenolic acid with a carboxylic acid group[9]The ionizable carboxylic acid group is key for pH-controlled retention on a reversed-phase sorbent.
XlogP (Predicted) 1.0[9]Indicates moderate polarity, suitable for reversed-phase chromatography.

The presence of the carboxylic acid functional group is the cornerstone of this protocol. By adjusting the sample pH to be at least two units below the pKa of the carboxylic acid, we can suppress its ionization. This protonated, neutral form of DMHPAA is significantly less polar, enabling strong retention on the non-polar SPE sorbent.

Experimental Protocol

This protocol is designed for a standard 3 mL SPE cartridge containing 100 mg of a polymeric reversed-phase sorbent (e.g., Strata-X, Oasis HLB). Volumes may need to be adjusted for different cartridge sizes[10].

Required Materials and Reagents
  • SPE Cartridges: Polymeric reversed-phase (e.g., Strata-X or Oasis HLB), 100 mg / 3 mL

  • Reagents:

    • Methanol (HPLC Grade)

    • Deionized Water (18 MΩ·cm)

    • Formic Acid (or Hydrochloric Acid)

    • Acetonitrile (HPLC Grade, optional for elution)

  • Equipment:

    • SPE Vacuum Manifold

    • Nitrogen Evaporator

    • Vortex Mixer

    • pH Meter

    • Analytical Balance

    • Glass test tubes for collection

Step-by-Step Methodology

Step 1: Sample Pre-treatment The goal of this step is to ensure DMHPAA is in its neutral, non-ionized form for optimal retention[11].

  • Take 1 mL of the aqueous sample (e.g., diluted plasma, urine, or cell culture media).

  • Acidify the sample to a pH of approximately 2-3 by adding a small volume of formic acid or HCl.

  • Vortex the sample for 30 seconds.

  • If the sample contains particulates, centrifuge and use the supernatant for loading[12].

Step 2: SPE Cartridge Conditioning Conditioning the sorbent is essential to activate the stationary phase and ensure reproducible interactions with the analyte[13].

  • Place the SPE cartridges on the vacuum manifold.

  • Pass 3 mL of methanol through the cartridge.

  • Pass 3 mL of deionized water through the cartridge.

  • Crucial: Do not allow the sorbent bed to go dry before loading the sample. Leave a thin layer of water above the top frit.

Step 3: Sample Loading

  • Load the pre-treated sample (from Step 1) onto the conditioned cartridge.

  • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, consistent flow rate (approximately 1-2 mL/min). A slow flow rate maximizes the interaction time between the analyte and the sorbent, ensuring efficient retention.

Step 4: Washing (Interference Removal) This step removes polar impurities that were retained on the sorbent, without eluting the target analyte[11].

  • Wash the cartridge with 3 mL of acidified water (pH 2-3). This maintains the analyte in its protonated state while washing away highly polar interferences.

  • Dry the sorbent bed thoroughly under full vacuum for 5-10 minutes. This removes residual water, which can improve the efficiency of the subsequent elution step.

Step 5: Elution The analyte is eluted using an organic solvent that disrupts the hydrophobic interactions between DMHPAA and the sorbent.

  • Place clean collection tubes inside the vacuum manifold.

  • Add 2 mL of methanol to the cartridge.

  • Allow the methanol to soak the sorbent bed for 1 minute to ensure complete desorption of the analyte.

  • Apply a gentle vacuum to slowly pull the eluent through the cartridge and into the collection tube.

Step 6: Post-Elution Processing

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35-40°C.

  • Reconstitute the dried residue in a solvent compatible with the subsequent analytical method (e.g., 200 µL of mobile phase for LC-MS analysis).

Workflow Diagram

The entire SPE process is visualized in the flowchart below.

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction Process cluster_analysis Final Steps Sample 1. Sample Pre-treatment (Acidify to pH 2-3) Condition 2. Sorbent Conditioning (Methanol -> Water) Load 3. Sample Loading (Analyte Retained) Condition->Load Load Sample Wash 4. Washing (Acidified Water) Load->Wash Apply Wash Solvent Elute 5. Elution (Methanol) Wash->Elute Apply Elution Solvent Waste1 Polar Interferences (Discarded) Wash->Waste1 To Waste Analyte Purified DMHPAA Elute->Analyte Collect Eluate Evaporate 6. Evaporation & Reconstitution Analysis 7. Instrumental Analysis (HPLC, LC-MS/MS) Evaporate->Analysis

Caption: Workflow for the solid-phase extraction of DMHPAA.

Expected Performance and Troubleshooting

The robustness of an analytical method is defined by its performance characteristics. The following table summarizes the expected results based on similar methods for phenolic acids[5][14].

ParameterExpected ResultJustification
Analyte Recovery > 90%Polymeric sorbents combined with pH adjustment provide strong retention and efficient elution for phenolic acids[5].
Reproducibility (%RSD) < 10%The standardized, step-wise nature of SPE minimizes variability between samples[14].
Linearity R² > 0.99Effective removal of matrix interferences leads to a linear detector response over a range of concentrations.
Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low Analyte Recovery 1. Incomplete retention during loading. 2. Analyte breakthrough during washing. 3. Incomplete elution.1. Ensure sample pH is < 3. Decrease loading flow rate. 2. Reduce the organic content of the wash solvent. 3. Increase elution volume or try a stronger solvent (e.g., acetonitrile). Allow a longer soak time.
High %RSD 1. Inconsistent flow rates. 2. Sorbent bed drying out during conditioning. 3. Incomplete solvent removal before reconstitution.1. Use a vacuum manifold with flow control. 2. Ensure a layer of solvent remains above the frit before loading. 3. Ensure complete evaporation of the eluate.
Dirty Extract (Interferences) 1. Insufficient washing. 2. Inappropriate wash solvent.1. Increase wash volume. 2. Add a small percentage (5-10%) of methanol to the aqueous wash solvent to remove less polar interferences.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the solid-phase extraction of 3,5-Dimethoxy-4-hydroxyphenylacetic acid. By leveraging the principles of reversed-phase chromatography and controlling the analyte's ionization state through pH adjustment, this method delivers high recovery, excellent reproducibility, and clean extracts suitable for sensitive downstream analysis. This protocol serves as a reliable foundation for researchers and scientists working with this important compound in complex sample matrices.

References

  • Castillo-Sánchez, J., Mejuto, J. C., & Simal-Gándara, J. (2006). Optimization of a Solid-Phase Extraction Method Using Copolymer Sorbents for Isolation of Phenolic Compounds in Red Wines and Quantification by HPLC. Journal of Agricultural and Food Chemistry, 54(19), 7012–7019. [Link]

  • Cheméo. (n.d.). Chemical Properties of 3,5-Dimethoxy-4-hydroxyphenylacetic acid (CAS 4385-56-2). Retrieved January 11, 2026, from [Link]

  • Michalkiewicz, A., Biesaga, M., & Pyrzynska, K. (2008). Solid-phase extraction procedure for determination of phenolic acids and some flavonols in honey. Journal of Chromatography A, 1187(1-2), 18–24. [Link]

  • PubChem. (n.d.). 4-Hydroxy-3,5-dimethoxyphenylacetic acid. Retrieved January 11, 2026, from [Link]

  • Horvat, M., Jakovljević, M., Šubarić, D., & Drezner, G. (2021). Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. Foods, 10(7), 1563. [Link]

  • ResearchGate. (n.d.). Solid-phase extraction procedure for determination of phenolic acids and some flavonols in honey | Request PDF. Retrieved January 11, 2026, from [Link]

  • PubChemLite. (n.d.). 3,5-dimethoxy-4-hydroxyphenylacetic acid (C10H12O5). Retrieved January 11, 2026, from [Link]

  • MACHEREY-NAGEL. (n.d.). Sample preparation · Contents Solid Phase Extraction (SPE). Retrieved January 11, 2026, from [Link]

  • Alkali Scientific. (n.d.). 3,5-Dimethoxy-4-hydroxyphenylacetic acid, 1 X 5 g (631310-5G). Retrieved January 11, 2026, from [Link]

  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved January 11, 2026, from [Link]

  • LabRulez LCMS. (2022, October 4). Tips for Developing Successful Solid Phase Extraction Methods. Retrieved January 11, 2026, from [Link]

  • Scientific Laboratory Supplies (SLS). (n.d.). 3,5-Dimethoxy-4-hydroxyphenyla | 631310-1G | SIGMA-ALDRICH. Retrieved January 11, 2026, from [Link]

  • Shcherbakova, A., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Metabolites, 13(11), 1121. [Link]

  • Al-Asmari, A. I., et al. (2024). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. Molecules, 29(1), 249. [Link]

Sources

Application Notes & Protocols: 3,5-Dimethoxy-4-hydroxyphenylacetic Acid as a Quantitative Biomarker for Syringyl Lignin Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Lignin, an abundant aromatic biopolymer, represents a significant and underutilized renewable resource. Its complex, heterogeneous structure makes it recalcitrant to degradation, posing a major challenge in the development of efficient lignocellulosic biorefineries. Lignin is primarily composed of three phenylpropanoid units: p-coumaryl (H), coniferyl (G), and sinapyl (S) alcohols. The relative abundance of these units varies significantly between plant species. Hardwoods and certain grasses are particularly rich in syringyl (S) lignin units.

Microbial degradation is a key strategy for lignin valorization, converting the polymer into valuable low-molecular-weight aromatic compounds.[1] Understanding and quantifying the efficiency of specific lignin degradation pathways is crucial for optimizing these biological processes. 3,5-Dimethoxy-4-hydroxyphenylacetic acid (DMPA), also known as homosyringic acid, is a specific degradation product derived from the S-lignin monomer.[2] Its presence and concentration in a biological system (e.g., a microbial culture) can serve as a direct and quantitative biomarker for the cleavage of S-lignin units, providing invaluable insights into the efficacy of delignification strategies.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of DMPA as a biomarker. It details the underlying biochemical pathways, a robust protocol for sample preparation and quantification via High-Performance Liquid Chromatography (HPLC), and the essential steps for method validation to ensure data integrity.[3]

Biochemical Rationale: From S-Lignin to DMPA

The biological breakdown of lignin is an oxidative process, primarily involving extracellular enzymes like laccases and peroxidases secreted by microorganisms such as white-rot fungi and certain bacteria.[4][5] The most common linkage within the lignin polymer is the β-O-4 aryl ether bond. Enzymatic cleavage of this bond in the S-lignin portion of the polymer releases sinapyl alcohol and other related C9 units.

These monomers are then further metabolized through a series of enzymatic reactions, often referred to as a metabolic funnel, into a smaller number of central aromatic intermediates. The pathway leading to DMPA involves side-chain oxidation and modification of the released S-type phenolic compounds. The quantification of DMPA provides a direct measure of the flux through this specific S-lignin catabolic pathway.

Lignin_Degradation_Pathway cluster_lignin Lignin Polymer cluster_degradation Microbial Degradation Lignin Syringyl (S) Lignin Unit (within polymer) Enzymes Extracellular Peroxidases & Laccases Monomer Released S-type Monomers (e.g., Sinapyl Alcohol) Enzymes->Monomer β-O-4 Cleavage Metabolism Side-Chain Oxidation & Funneling Pathways Monomer->Metabolism Uptake & Catabolism DMPA Biomarker: 3,5-Dimethoxy-4-hydroxyphenylacetic acid (DMPA) Metabolism->DMPA Metabolic Conversion Experimental_Workflow cluster_prep Sample Preparation Steps start Collect Culture Supernatant step1 1. Acidify Sample (pH 2-3) start->step1 prep Sample Preparation analysis HPLC-UV Analysis data Data Processing analysis->data end Quantify DMPA data->end step2 2. Liquid-Liquid Extraction (Ethyl Acetate) step1->step2 step3 3. Evaporate & Reconstitute (Mobile Phase) step2->step3 step4 4. Filter (0.22 µm) step3->step4 step4->analysis

Sources

Application Notes and Protocols for Cell Culture Experiments with 3,5-Dimethoxy-4-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Promising Phenolic Acid

3,5-Dimethoxy-4-hydroxyphenylacetic acid (DHHPAA), also known as Homosyringic acid, is a phenolic acid that has garnered interest within the scientific community for its potential therapeutic applications.[1][2] Structurally similar to other well-studied phenolic compounds, DHHPAA is anticipated to possess significant antioxidant and cytoprotective properties. Phenolic acids, as a class, are known to play crucial roles in cellular defense mechanisms against oxidative stress, a key contributor to a myriad of pathological conditions, including cancer and neurodegenerative diseases.[3][4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust cell culture experiments to investigate the biological activities of DHHPAA. We will delve into detailed protocols for assessing its impact on cell viability, and apoptosis, and its antioxidant capacity. Furthermore, we will explore the plausible underlying molecular mechanisms, with a focus on the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[3][4][6][7]

Physicochemical Properties and Handling

A thorough understanding of the test compound's properties is fundamental to reliable and reproducible experimental outcomes.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₅[2]
Molecular Weight 212.20 g/mol [2]
CAS Number 4385-56-2[2]
Appearance Solid
Melting Point 127-131 °C

Stock Solution Preparation: A Critical First Step

The solubility and stability of DHHPAA in cell culture media are paramount for accurate dosing. While specific data for DHHPAA is limited, based on the properties of similar phenolic acids, a two-step solubilization process is recommended to ensure maximal bioavailability and minimize precipitation.[8]

Protocol 1: Preparation of a 100 mM DHHPAA Stock Solution

  • Initial Solubilization: Weigh out 21.22 mg of 3,5-Dimethoxy-4-hydroxyphenylacetic acid powder.

  • Add 1 mL of sterile, cell culture grade Dimethyl Sulfoxide (DMSO) to the powder.

  • Vortex thoroughly until the solid is completely dissolved. This creates a 100 mM stock solution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light. For long-term storage (months to years), -80°C is recommended.

Note on Solvent Choice: While ethanol can also be used, DMSO is generally a more potent solvent for many organic compounds. However, it is crucial to ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% (v/v), as higher concentrations can be cytotoxic.

Experimental Design: Investigating the Cellular Effects of DHHPAA

The following sections outline detailed protocols for assessing the biological activity of DHHPAA in a cell culture setting. A logical workflow is essential for building a comprehensive understanding of the compound's effects.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation A Cell Seeding B DHHPAA Treatment (Dose-Response) A->B C MTT Assay for Cell Viability B->C D Determine IC50 C->D E Apoptosis Assay (Annexin V/PI Staining) D->E Use concentrations at and below IC50 F In Vitro Antioxidant Assay (DPPH/ABTS) D->F Correlate with antioxidant potential G Nrf2 Activation Assay (e.g., Western Blot for Nrf2 translocation) D->G Investigate cytoprotective pathways

Figure 1: A generalized experimental workflow for characterizing the bioactivity of DHHPAA.

Application Note 1: Determining the Cytotoxicity Profile using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol 2: MTT Cell Viability Assay

  • Cell Seeding: Plate your chosen cell line (e.g., a cancer cell line like HeLa or a normal cell line like HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the DHHPAA stock solution in culture medium to achieve final concentrations ranging from, for example, 1 µM to 500 µM. Include a vehicle control (medium with 0.1% DMSO) and a no-treatment control. Replace the existing medium with 100 µL of the medium containing the different concentrations of DHHPAA.

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired experimental endpoint.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Application Note 2: Investigating the Induction of Apoptosis

The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of late apoptotic and necrotic cells with compromised membrane integrity.

Protocol 3: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed cells in 6-well plates and treat with DHHPAA at concentrations around the determined IC₅₀ value for 24 or 48 hours. Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Application Note 3: Assessing In Vitro Antioxidant Capacity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common spectrophotometric methods to evaluate the radical scavenging ability of a compound.

Protocol 4: DPPH Radical Scavenging Assay

  • Reaction Mixture: In a 96-well plate, add various concentrations of DHHPAA to a methanolic solution of DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the EC₅₀ (the concentration required to scavenge 50% of the DPPH radicals).

Delving into the Mechanism of Action: The Nrf2 Signaling Pathway

Phenolic compounds are well-documented activators of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[3][4][9] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes.[4][7]

G cluster_0 Cytoplasm cluster_1 Nucleus DHHPAA 3,5-Dimethoxy-4-hydroxyphenylacetic acid Keap1_Nrf2 Keap1-Nrf2 Complex DHHPAA->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Transcription G DHHPAA 3,5-Dimethoxy-4-hydroxyphenylacetic acid Mitochondria Mitochondria DHHPAA->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Figure 3: A simplified schematic of a potential caspase-dependent apoptotic pathway induced by DHHPAA.

Considerations for Data Interpretation

  • Compound Stability: Be mindful that phenolic compounds can be unstable in cell culture media and may auto-oxidize, potentially generating hydrogen peroxide. [10]This can confound the interpretation of results, as H₂O₂ itself can induce cellular responses. It is advisable to prepare fresh dilutions of DHHPAA for each experiment and to consider including catalase in control experiments to quench any generated H₂O₂.

  • Cell Line Specificity: The biological effects of DHHPAA are likely to be cell-type dependent. It is recommended to test the compound on a panel of different cell lines, including both cancerous and non-cancerous lines, to assess its specificity and potential therapeutic window.

Conclusion

The protocols and conceptual frameworks presented in this guide offer a robust starting point for the investigation of 3,5-Dimethoxy-4-hydroxyphenylacetic acid in cell culture systems. By systematically evaluating its cytotoxicity, apoptotic potential, and antioxidant capacity, and by probing its effects on key signaling pathways like Nrf2, researchers can significantly contribute to elucidating the therapeutic promise of this intriguing phenolic acid.

References

  • Scapagnini, G., Vasto, S., Abraham, N. G., Caruso, C., Zella, D., & Fabio, G. (2011). Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders. Molecular Neurobiology, 44(2), 192–201. [Link]

  • Halliwell, B. (2008). Instability of, and generation of hydrogen peroxide by, phenolic compounds in cell culture media. Free Radical Biology and Medicine, 44(12), 2009–2010. [Link]

  • Tufarelli, V., & Laudadio, V. (2016). Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders. International Journal of Molecular Sciences, 17(5), 738. [Link]

  • Selassie, C. D., Kapur, S., Verma, R. P., & Rosario, M. (2005). Cellular apoptosis and cytotoxicity of phenolic compounds: a quantitative structure-activity relationship study. Journal of medicinal chemistry, 48(23), 7234–7242. [Link]

  • Zhao, L., Chen, Y., Liu, C., & Zhu, Y. (2018). 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice. Frontiers in Pharmacology, 9, 644. [Link]

  • Sharifi-Rad, J., Quispe, C., Herrera-Bravo, J., Belén, S., Akram, M., Shaheen, S., ... & Cho, W. C. (2023). Phenolic compounds as Nrf2 inhibitors: potential applications in cancer therapy. Cancer Cell International, 23(1), 1-19. [Link]

  • Sharifi-Rad, J., Quispe, C., Herrera-Bravo, J., Akram, M., Abba, S. I., Al-Haj, N. A. A., ... & Cho, W. C. (2023). The Synergistic effects on Nrf2 of phenolic compounds associated with other anticancer agents. Oncotarget, 14, 533. [Link]

  • Sakat, S. S., & Juvekar, A. R. (2010). Effect of Polyphenols on Oxidative Stress and Mitochondrial Dysfunction in Neuronal Death and Brain Edema in Cerebral Ischemia. Current Medicinal Chemistry, 17(16), 1647–1662. [Link]

  • Zhang, Z., Liu, J., Li, Y., Wang, Y., Zheng, X., Wang, F., ... & Wang, L. (2024). 4-Hydroxyphenylacetic Acid, a microbial-derived metabolite of Polyphenols, inhibits osteoclastogenesis by inhibiting ROS production. International Immunopharmacology, 113, 109419. [Link]

  • Zambonin, L., Caliceti, C., Dalla Sega, F. V., & Prata, C. (2012). Effect of phenolic compounds on apoptosis. HEL cells were incubated... ResearchGate. [Link]

  • Neymotin, A., Calingasan, N. Y., Wille, E., Navigacion, M., & Beal, M. F. (2011). Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS. Current drug targets, 12(10), 1363–1371. [Link]

  • Liu, R., Zhang, J., Zhao, L., Zhou, J., Li, Y., & Sun, L. (2022). 3,4-Dihydroxyphenylacetic acid ameliorates gut barrier dysfunction via regulation of MAPK-MLCK pathway in type 2 diabetes mice. Life sciences, 305, 120742. [Link]

  • Chen, Y. C., Lin, Y. C., Chen, Y. A., Chen, Y. J., & Chen, Y. C. (2024). Albumin Nanoparticles Harness Activated Neutrophils to Cross Vascular Barriers for Targeted Subcutaneous and Orthotopic Colon Cancer Therapy. International Journal of Molecular Sciences, 25(1), 589. [Link]

  • Wang, J., Wang, G., & Li, Q. (2020). Biosynthetic pathway of 4-hydroxyphenylacetic acid (4HPAA). tyrA/pheA... ResearchGate. [Link]

  • Farimani, M. M., Taher, M., Ebrahimi, S. A., & Nazari, A. S. (2015). Effect of compound 2 on the activation of caspase-3,-8, and-9 and... ResearchGate. [Link]

  • Li, D., Zhang, Y., Liu, Y., Sun, Y., Liu, Y., Zhang, Y., ... & Li, Z. (2023). The gut metabolite 3-hydroxyphenylacetic acid rejuvenates spermatogenic dysfunction in aged mice through GPX4-mediated ferroptosis. Cell Death & Differentiation, 30(10), 2314-2329. [Link]

  • Cheméo. (n.d.). Chemical Properties of 3,5-Dimethoxy-4-hydroxyphenylacetic acid (CAS 4385-56-2). Retrieved from [Link]

  • Decendit, A., & Mérillon, J. M. (1996). Specific poly-phenolic compounds in cell culture of Vitis vinifera L. cv. Gamay Fréaux. Plant cell reports, 15(10), 762–765. [Link]

  • Papageorgiou, M., & Zira, A. (2020). Phenolic Acids of Plant Origin—A Review on Their Antioxidant Activity In Vitro (O/W Emulsion Systems) Along with Their in Vivo Health Biochemical Properties. Antioxidants, 9(5), 362. [Link]

  • Jurikova, T., Sochor, J., Rop, O., Mlcek, J., Balla, S., Szekeres, L., ... & Fisera, M. (2012). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Molecules, 17(12), 14457–14473. [Link]

  • Boulet, J. C., Coma, V., & Grelier, S. (2024). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. Food Bioscience, 57, 103586. [Link]

  • PubChem. (n.d.). 4-Hydroxy-3,5-dimethoxyphenylacetic acid. Retrieved from [Link]

Sources

Application Notes & Protocols for Measuring the Antioxidant Capacity of 3,5-Dimethoxy-4-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Foreword: Contextualizing the Antioxidant Potential of 3,5-Dimethoxy-4-hydroxyphenylacetic acid

3,5-Dimethoxy-4-hydroxyphenylacetic acid (DMHPAA) is a phenolic acid of significant interest. As a metabolite of various polyphenolic compounds found in dietary sources, its biological activities are of prime importance. Phenolic acids are well-documented for their health-protective effects, which largely stem from their antioxidant properties.[1] These properties are conferred by the phenol moiety, which can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions.[1][2]

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is implicated in a wide array of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.[3][4] Antioxidants mitigate this damage by neutralizing ROS.[2][4] Therefore, accurately quantifying the antioxidant capacity of compounds like DMHPAA is a critical step in evaluating their therapeutic potential.

This guide provides a detailed overview of four robust and widely accepted spectrophotometric assays for measuring antioxidant capacity: DPPH, ABTS, FRAP, and ORAC. More than a simple recitation of steps, this document delves into the mechanistic principles behind each assay, the rationale for specific procedural choices, and a critical evaluation of their respective strengths and limitations. Our objective is to equip researchers with the knowledge and protocols necessary to generate reliable, reproducible, and meaningful data on the antioxidant potential of 3,5-Dimethoxy-4-hydroxyphenylacetic acid.

Compound Profile: 3,5-Dimethoxy-4-hydroxyphenylacetic acid

PropertyValueSource
Chemical Structure (See below)[5]
CAS Number 4385-56-2
Molecular Formula C₁₀H₁₂O₅[5]
Molecular Weight 212.20 g/mol
Appearance Solid
Melting Point 127-131 °C

graph "DMHPAA_Structure" {
layout=neato;
node [shape=plaintext];
edge [style=invis];
bgcolor="#F1F3F4";
// Aromatic Ring
N1 [pos="0,1.5!", label=""]; N2 [pos="-1.3,-0.75!", label=""];
N3 [pos="1.3,-0.75!", label=""];
N1 -- N2 -- N3 -- N1;

// Acetic Acid Group
C_alpha [pos="-2.5,0!", label=<<b>CH

2 >>]; C_carboxyl [pos="-3.8,0.75!", label=<<b>C>>]; O_double [pos="-4.6,1.5!", label=<<b>O>>]; O_hydroxyl [pos="-4.2,-0.5!", label=<<b>OH>>];

// Methoxy and Hydroxyl Groups on Ring
C1 [pos="0,0!", label=<<b> >>];
C2 [pos="-0.65,1.1!", label=<<b> >>];
C3 [pos="0.65,1.1!", label=<<b> >>];
C4 [pos="1.3,0!", label=<<b> >>];
C5 [pos="0.65,-1.1!", label=<<b> >>];
C6 [pos="-0.65,-1.1!", label=<<b> >>];

OH_group [pos="2.6,0!", label=<<b>OH>>];
OCH3_group1 [pos="-1.3,2.2!", label=<<b>OCH

3 >>]; OCH3_group2 [pos="1.3,2.2!", label=<<b>OCH 3 >>];

// Invisible nodes for positioning labels
L1 [pos="-0.8, -1.8!", label="C"];
L2 [pos="0.8, -1.8!", label="C"];
L3 [pos="1.5, 1.2!", label="C"];
L4 [pos="0, 2.3!", label="C"];
L5 [pos="-1.5, 1.2!", label="C"];
L6 [pos="-1.5, -0.2!", label="C"];


edge [style=solid, color="#202124"];
// Ring bonds
C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5];
C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];
// Substituent bonds
C1 -- C_alpha;
C_alpha -- C_carboxyl;
C_carboxyl -- O_double [style=double];
C_carboxyl -- O_hydroxyl;
C4 -- OH_group;
C2 -- OCH3_group1;
C3 -- OCH3_group2;

}

Caption: Chemical Structure of 3,5-Dimethoxy-4-hydroxyphenylacetic acid.

Chapter 1: Foundational Principles of Antioxidant Action

The antioxidant activity of phenolic compounds like DMHPAA is primarily governed by two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[6]

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (AH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it. The antioxidant itself becomes a radical, but it is typically a much more stable, non-reactive species.[7]

    AH + R• → A• + RH

  • Single Electron Transfer (SET): Here, the antioxidant donates an electron to the free radical to neutralize it. This process often involves subsequent proton loss depending on the solvent and pH.[8]

    AH + R• → AH•+ + R⁻

The assays described in this guide are based on these mechanisms. ORAC is a classic HAT-based assay, while FRAP is a pure SET-based assay. DPPH and ABTS can proceed via either mechanism, though they are often classified as SET-based.[7]

Antioxidant_Mechanisms cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) AH1 Antioxidant (AH) A1 Stable Antioxidant Radical (A•) AH1->A1 H• donation AH2 Antioxidant (AH) R1 Free Radical (R•) RH1 Neutralized Molecule (RH) R1->RH1 H• acceptance AH_plus Antioxidant Cation Radical (AH•+) AH2->AH_plus e⁻ donation R2 Free Radical (R•) R_minus Anion (R⁻) R2->R_minus e⁻ acceptance

Caption: Core mechanisms of free radical scavenging by antioxidants.

Chapter 2: The DPPH• Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is one of the most common, rapid, and straightforward methods for assessing antioxidant capacity.[9]

Scientific Principle

DPPH is a stable, commercially available free radical that has a deep violet color in solution, with a characteristic strong absorbance maximum around 517 nm.[10] When an antioxidant, such as DMHPAA, is added, it donates a hydrogen atom or an electron to the DPPH• radical, reducing it to DPPH-H (diphenylpicrylhydrazine). This reduction process neutralizes the radical and leads to a loss of the violet color, which is monitored as a decrease in absorbance. The degree of discoloration is directly proportional to the scavenging potential of the antioxidant.

Causality and Experimental Insights
  • Solvent Choice: Methanol or ethanol are typically used as the reaction solvent. It's crucial to use the same solvent for the blank, sample, and standard to ensure consistency. For compounds like DMHPAA that are soluble in polar organic solvents, this is ideal.

  • Reaction Time: The reaction kinetics can vary depending on the antioxidant. While the initial reaction is often rapid, some weaker antioxidants may react slowly.[10] A fixed incubation time (e.g., 30 minutes) is therefore critical for reproducibility and allows for the comparison of results. The reaction should be performed in the dark as DPPH is light-sensitive.[11]

  • pH Influence: The pH of the medium can influence the antioxidant activity of phenolic compounds. While the standard DPPH assay is typically unbuffered, some protocols introduce a buffer (e.g., acetate buffer, pH 5.5) to standardize conditions, as proton dissociation of the phenolic hydroxyl group can affect the reaction mechanism.[11]

Detailed Protocol

1. Reagent Preparation:

  • DPPH Stock Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH and dissolve it in 100 mL of methanol. Store this solution in an amber bottle at 4°C. Before use, dilute this stock solution with methanol to obtain a working solution with an absorbance of approximately 1.0 ± 0.1 at 517 nm.[10]

  • DMHPAA Stock Solution: Prepare a stock solution of DMHPAA (e.g., 1 mg/mL) in methanol.

  • Standard (Trolox) Stock Solution: Prepare a stock solution of Trolox (e.g., 1 mM) in methanol. From this, prepare a series of working standards (e.g., 10 to 200 µM).

  • Sample Preparation: From the DMHPAA stock, create a series of dilutions in methanol to determine the concentration that scavenges 50% of the DPPH radical (IC₅₀).

2. Experimental Workflow:

  • Assay Setup: In a 96-well microplate, add 20 µL of the sample, standard, or methanol (for the blank) to respective wells.[9]

  • Reaction Initiation: Add 180-200 µL of the DPPH working solution to each well.[9] Mix gently.

  • Incubation: Incubate the plate for 30 minutes at room temperature in the dark.[10]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[12]

3. Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100 Where: Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with the sample or standard.

  • Plot the % Inhibition against the concentration of the DMHPAA dilutions to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

  • A standard curve can be generated using Trolox, and the results for DMHPAA can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[13]

Caption: Experimental workflow for the DPPH antioxidant assay.

Chapter 3: The ABTS•+ Radical Cation Decolorization Assay

The ABTS assay is a versatile method applicable to both hydrophilic and lipophilic antioxidants and is based on the scavenging of the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+).[14]

Scientific Principle

ABTS is oxidized by a strong oxidizing agent, such as potassium persulfate, to generate the ABTS•+ radical cation.[14] This radical has a characteristic blue-green color with maximum absorbance at several wavelengths, most commonly measured at 734 nm.[14][15] Antioxidants present in the sample reduce the ABTS•+ back to its colorless neutral form. The extent of this decolorization, measured as a decrease in absorbance at 734 nm, is proportional to the antioxidant's concentration and potency.[14]

Causality and Experimental Insights
  • Radical Generation: The ABTS•+ radical must be pre-generated before adding the antioxidant. This typically involves incubating the ABTS solution with potassium persulfate for 12-16 hours in the dark to ensure complete radical formation.[15] This is a key difference from the DPPH assay, where the radical is stable in its purchased form.

  • pH Independence: The ABTS assay can be conducted over a wide pH range, making it adaptable for studying the effects of pH on antioxidant mechanisms. However, for routine analysis, it is typically performed at a neutral pH (e.g., using a phosphate buffer).

  • Wavelength Selection: While ABTS•+ has multiple absorbance maxima, 734 nm is most commonly used because it minimizes interference from the color of natural products that might be present in a sample.[14]

  • Solubility: The sulfonic acid groups on the ABTS molecule make its radical form soluble in both aqueous and organic solvents, which is a major advantage for testing a wide range of compounds.[14]

Detailed Protocol

1. Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

  • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio (v/v). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[15] This is the activated radical solution.

  • Adjusted ABTS•+ Solution: Before the assay, dilute the activated radical solution with a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Standard and Sample Preparation: Prepare stock solutions and serial dilutions of Trolox (standard) and DMHPAA in the same solvent used to dilute the ABTS•+ solution.

2. Experimental Workflow:

  • Assay Setup: In a 96-well microplate, add 10 µL of the sample, standard, or solvent (blank) to designated wells.

  • Reaction Initiation: Add 190 µL of the adjusted ABTS•+ solution to each well.[15]

  • Incubation: Incubate the plate for a defined period (e.g., 6-10 minutes) at room temperature.

  • Measurement: Read the absorbance at 734 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage inhibition of absorbance using the same formula as for the DPPH assay.

  • Plot the percentage inhibition against the concentration of the standard (Trolox) to generate a standard curve.

  • Use the linear regression equation from the standard curve to calculate the Trolox Equivalent Antioxidant Capacity (TEAC) of DMHPAA. The results are typically expressed as µmol of Trolox Equivalents (TE) per µmol or mg of the compound.[14]

Caption: Experimental workflow for the ABTS antioxidant assay.

Chapter 4: The FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant capacity of a sample based on its ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). It is a simple, rapid, and cost-effective method.[16]

Scientific Principle

The FRAP assay operates under acidic conditions (pH 3.6). The FRAP reagent contains a complex of ferric chloride (FeCl₃) and 2,4,6-tripyridyl-s-triazine (TPTZ). In the presence of an antioxidant, the ferric (Fe³⁺) TPTZ complex is reduced to the ferrous (Fe²⁺) form.[4] This reduction results in the formation of an intense blue-colored complex (Fe²⁺-TPTZ) that has a strong absorbance at 593 nm. The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.[16]

Causality and Experimental Insights
  • Acidic pH: The low pH is crucial for the reaction. It maintains iron solubility and increases the redox potential of the Fe³⁺/Fe²⁺ couple, facilitating the reduction by antioxidants.

  • Mechanism Specificity: FRAP is a pure SET-based assay. It measures the ability of a compound to donate an electron. It does not detect compounds that act by hydrogen atom transfer (HAT), such as thiol-based antioxidants like glutathione, which can be a limitation.[4] For phenolic compounds like DMHPAA, which can act via SET, the assay is suitable.

  • Standardization: The assay is typically standardized using a known concentration of ferrous sulfate (FeSO₄) or Trolox. The results are expressed as Fe²⁺ equivalents or Trolox equivalents.

Detailed Protocol

1. Reagent Preparation:

  • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 liter of deionized water.

  • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

  • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

  • FRAP Working Reagent: Prepare fresh daily by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v). Warm this solution to 37°C before use.

  • Standard and Sample Preparation: Prepare a series of aqueous ferrous sulfate (FeSO₄·7H₂O) standards (e.g., 100 to 2000 µM). Prepare dilutions of DMHPAA in an appropriate solvent (e.g., water or methanol).

2. Experimental Workflow:

  • Assay Setup: In a 96-well microplate, add 10 µL of the sample, standard, or solvent (blank).

  • Reaction Initiation: Add 200-220 µL of the pre-warmed FRAP working reagent to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time, typically between 4 and 30 minutes. A 4-minute incubation is often sufficient for rapid-acting antioxidants.

  • Measurement: Measure the absorbance at 593 nm.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.

  • Use the regression equation from the standard curve to determine the FRAP value of the DMHPAA sample.

  • Results are expressed as µmol of Fe²⁺ equivalents per µmol or mg of the compound.

Caption: Experimental workflow for the FRAP antioxidant assay.

Chapter 5: The ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay is unique among the methods presented here as it measures the inhibition of peroxyl radical-induced oxidation, a HAT-based mechanism. It is considered one of the more biologically relevant in vitro assays because it utilizes a physiologically relevant radical source.[7][17]

Scientific Principle

The assay measures the oxidative degradation of a fluorescent probe, typically fluorescein, by peroxyl radicals generated from the thermal decomposition of 2,2’-azobis(2-amidinopropane) dihydrochloride (AAPH).[18][19] In the absence of an antioxidant, the AAPH-generated radicals progressively quench the fluorescein signal. When an antioxidant like DMHPAA is present, it sacrificially neutralizes the peroxyl radicals through hydrogen atom donation, thus protecting the fluorescein from degradation and preserving its fluorescence. The fluorescence decay is monitored over time.[18]

Causality and Experimental Insights
  • Biological Relevance: The use of peroxyl radicals, a common type of ROS in the human body, is a key strength of the ORAC assay.[17]

  • Kinetic Measurement: Unlike the endpoint measurements in DPPH, ABTS, and FRAP, ORAC is a kinetic assay. The antioxidant capacity is quantified by calculating the Area Under the Curve (AUC) of the fluorescence decay curve. A larger AUC indicates greater antioxidant protection.[18]

  • Temperature Control: The thermal decomposition of AAPH is temperature-dependent. Therefore, maintaining a constant temperature (37°C) throughout the assay is critical for reproducible results.[20]

  • Hydrophilic and Lipophilic ORAC: The assay can be adapted to measure both water-soluble (hydrophilic) and fat-soluble (lipophilic) antioxidants by using different solvents and extraction methods.[20][21] For DMHPAA, the hydrophilic version is most appropriate.

Detailed Protocol

1. Reagent Preparation:

  • Phosphate Buffer (75 mM, pH 7.4): Prepare and keep at 37°C.

  • Fluorescein Stock Solution: Prepare a stock in the phosphate buffer and store it wrapped in foil at 4°C. From this, prepare a working solution (e.g., 10 nM) in the pre-warmed phosphate buffer.

  • AAPH Solution: Prepare AAPH fresh for each assay by dissolving it in pre-warmed phosphate buffer (e.g., 240 mM).

  • Standard and Sample Preparation: Prepare a Trolox standard curve (e.g., 6.25 to 100 µM) and DMHPAA dilutions in the pre-warmed phosphate buffer.

2. Experimental Workflow:

  • Assay Setup: In a black, clear-bottom 96-well microplate, add 25 µL of the sample, standard, or phosphate buffer (blank).

  • Add Fluorescein: Add 150 µL of the fluorescein working solution to each well.[18]

  • Pre-incubation: Incubate the plate in the reader at 37°C for at least 15-30 minutes to allow temperature equilibration.

  • Reaction Initiation: Initiate the reaction by adding 25 µL of the AAPH solution to each well using the instrument's auto-injector.

  • Measurement: Immediately begin recording the fluorescence (Excitation: 485 nm, Emission: 520 nm) every 1-2 minutes for at least 60-90 minutes, until the fluorescence in the blank well has decayed to less than 10% of the initial reading.

3. Data Analysis:

  • Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.

  • Calculate the Net AUC for each standard and sample by subtracting the AUC of the blank:

    Net AUC = AUC_sample - AUC_blank

  • Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

  • Use the linear regression equation to determine the ORAC value of DMHPAA, expressed as µmol of Trolox Equivalents (TE) per µmol or mg of the compound.

Caption: Experimental workflow for the ORAC antioxidant assay.

Summary and Recommendations

No single assay can fully capture the complex in vivo antioxidant activity of a compound. Therefore, it is highly recommended to use a battery of tests that operate via different mechanisms.

AssayMechanismPrincipleStandardWavelengthKey Advantage
DPPH SET / HATDecolorization of violet radicalTrolox517 nmSimple, rapid, and inexpensive
ABTS SET / HATDecolorization of blue-green radicalTrolox734 nmVersatile for hydrophilic & lipophilic compounds
FRAP SETReduction of Fe³⁺-TPTZ complexFeSO₄ / Trolox593 nmHigh throughput, stable reagent
ORAC HATInhibition of fluorescence decayTroloxEx:485/Em:520 nmBiologically relevant radical source

For a comprehensive evaluation of 3,5-Dimethoxy-4-hydroxyphenylacetic acid, we recommend starting with the DPPH and ABTS assays due to their simplicity and robustness. To gain further mechanistic insight, these should be complemented with the FRAP assay (to specifically quantify electron-donating capacity) and the ORAC assay (to assess hydrogen-donating capacity against a biologically relevant radical). This multi-assay approach will provide a robust and well-rounded profile of the antioxidant potential of DMHPAA, which is essential for researchers, scientists, and drug development professionals.

References

  • Shahidi, F., & Ambigaipalan, P. (2015). Phenolics and polyphenolics in foods, beverages and spices: Antioxidant activity and health effects – A review. Journal of Functional Foods.
  • Moreira, A. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. [Link]

  • Andrés, A. I., et al. (2024). Mechanisms of action by which phenolic compounds present antioxidant activity. Antioxidants.
  • World of Molecules. (2025). FRAP assay: Significance and symbolism. World of Molecules Website. [Link]

  • Salehi, B., et al. (2019). Phenolic acids: Natural versatile molecules with promising therapeutic applications. Biomedicines. [Link]

  • LOUIS. (n.d.). Measuring Antioxidant Properties through FRAP, Xanthine Oxidase, and ORAC Assays. LOUIS Website. [Link]

  • G-Biosciences. (n.d.). FRAP Antioxidant Assay. G-Biosciences Website. [Link]

  • Povar, I., et al. (2023). Phenolics as potential antioxidant therapeutic agents: Mechanism and actions. Pharmaceuticals. [Link]

  • Prior, R. L., et al. (2003). Assays for Hydrophilic and Lipophilic Antioxidant Capacity (oxygen radical absorbance capacity (ORACFL)) of Plasma and Other Biological and Food Samples. Journal of Agricultural and Food Chemistry. [Link]

  • Cheméo. (n.d.). 3,5-Dimethoxy-4-hydroxyphenylacetic acid (CAS 4385-56-2) - Chemical & Physical Properties. Cheméo Website. [Link]

  • Rubio, C. P., et al. (2016). Validation of three automated assays for total antioxidant capacity determination in canine serum samples. Journal of Veterinary Diagnostic Investigation. [Link]

  • Kim, Y., et al. (2016). Validation of Analytical Methods for Plasma Total Antioxidant Capacity by Comparing with Urinary 8-Isoprostane Level. ResearchGate. [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. G-Biosciences Website. [Link]

  • Fazio, A., et al. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Nutrition. [Link]

  • Kim, Y., et al. (2016). Validation of Analytical Methods for Plasma Total Antioxidant Capacity by Comparing with Urinary 8-Isoprostane Level. Journal of Microbiology and Biotechnology. [Link]

  • Prior, R. L., et al. (2003). Assays for hydrophilic and lipophilic antioxidant capacity (oxygen radical absorbance capacity (ORAC(FL))) of plasma and other biological and food samples. PubMed. [Link]

  • Sugino, T., et al. (2024). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. MDPI. [Link]

  • Al-Duais, M., et al. (2023). Protocols for Antioxidant Testing: A Mini Review of Common Assays and Approaches. Iraqi Academic Scientific Journals. [Link]

  • Moreira, A. (2019). ABTS decolorization assay – in vitro antioxidant capacity v1. ResearchGate. [Link]

  • Prior, R. L., et al. (2005). Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements. Journal of Agricultural and Food Chemistry. [Link]

  • Prior, R. L., et al. (2003). Assays for Hydrophilic and Lipophilic Antioxidant Capacity (oxygen radical absorbance capacity (ORAC FL )) of Plasma and Other Biological and Food Samples. ResearchGate. [Link]

  • Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Kamiya Biomedical Company Website. [Link]

  • Mena-Sánchez, G., et al. (2024). Critical Evaluation and Validation of a High-Throughput Microplate-Based Cupric Reducing Antioxidant Capacity Method for the Analysis of Fish Feed Ingredients. MDPI. [Link]

  • Rubio, C. P., et al. (2016). Validation of three automated assays for total antioxidant capacity determination in canine serum samples. ResearchGate. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Cell Biolabs Website. [Link]

  • S. G, S., & P, P. K. (2021). Antioxidant Assays: Principles, Methods and Analyses. ResearchGate. [Link]

  • PubChem. (n.d.). 4-Hydroxy-3,5-dimethoxyphenylacetic acid. PubChem Website. [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences Website. [Link]

  • Svobodová, B., & Červenka, L. (2014). Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages. Molecules. [Link]

  • Sugino, T., et al. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. International Journal of Molecular Sciences. [Link]

  • Özyürek, M., et al. (2022). DPPH Radical Scavenging Assay. MDPI. [Link]

  • Faiq, M. (n.d.). DPPH Assay Procedure Guide. Scribd. [Link]

  • Ciesla, L., et al. (2012). Approach to develop a standardized TLC-DPPH test for assessing free radical scavenging properties of selected phenolic compounds. ResearchGate. [Link]

  • PubChemLite. (n.d.). 3,5-dimethoxy-4-hydroxyphenylacetic acid (C10H12O5). PubChemLite Website. [Link]

  • Al-Dalali, S., et al. (2022). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. MDPI. [Link]

  • Al-Hijab, S., et al. (2022). A new colorimetric method for determining antioxidant levels using 3,5-dibromo-4-nitrosobenzene sulfonate (DBNBS). PLOS ONE. [Link]

  • Elabscience. (2023). Five Methods for Measuring Total Antioxidant Capacity (Part 1). YouTube. [Link]

  • Elabscience. (2023). Five Methods for Measuring Total Antioxidant Capacity (Part 2). YouTube. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: HPLC Analysis of 3,5-Dimethoxy-4-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 3,5-Dimethoxy-4-hydroxyphenylacetic acid (HMMA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for achieving optimal peak resolution and symmetrical peak shape for this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my peak for 3,5-Dimethoxy-4-hydroxyphenylacetic acid tailing?

A1: Peak tailing for HMMA, an acidic phenolic compound, is most commonly caused by unwanted secondary interactions between the analyte and the HPLC column's stationary phase.[1] The primary reasons are:

  • Secondary Silanol Interactions: The carboxylic acid and phenolic hydroxyl groups on HMMA can interact strongly with residual, ionized silanol groups (Si-O⁻) on the surface of silica-based C18 columns.[2][3][4] This secondary retention mechanism holds back a fraction of the analyte molecules, causing them to elute later and form a "tail".[1]

  • Incorrect Mobile Phase pH: If the pH of your mobile phase is close to or above the pKa of HMMA's carboxylic acid group (estimated around 4.5), the molecule will be partially or fully ionized (deprotonated).[5][6] This negatively charged form interacts strongly with the stationary phase's residual silanols, leading to significant tailing.[7]

Q2: What is the quickest way to improve my peak shape?

A2: The most effective and immediate way to improve peak shape for HMMA is to adjust the mobile phase pH. Lowering the pH to approximately 2.5-3.0 using an acidifier like 0.1% formic acid or phosphoric acid will "suppress" the ionization of both the HMMA molecule and the surface silanols.[8][9] This ensures that the primary retention mechanism is the intended hydrophobic interaction, resulting in a sharp, symmetrical peak.

Q3: My peak is symmetrical, but it is too close to another peak. How do I improve the resolution?

A3: Improving resolution (the separation between two peaks) can be achieved by several methods:

  • Adjust Organic Modifier Ratio: Change the isocratic percentage or modify the gradient slope of your mobile phase. Increasing the aqueous portion (decreasing organic solvent) will generally increase retention and may improve the separation between peaks.

  • Change the Organic Modifier: Switching the organic solvent from acetonitrile to methanol, or vice-versa, can alter the separation selectivity. These solvents have different properties and interact with analytes differently, which can change the elution order or spacing of peaks.

  • Use a High-Efficiency Column: Employing a column with smaller particles (e.g., <3 µm) or a longer column length will increase the number of theoretical plates (N), leading to sharper peaks and better resolution.

Q4: Can I use a buffer instead of just adding acid?

A4: Yes, using a buffer is highly recommended for robust and reproducible results, especially if the mobile phase pH needs to be precisely controlled. A buffer resists small changes in pH that can occur when the sample is introduced.[10] For a target pH of 2.5-3.0, a phosphate or formate buffer is an excellent choice. Ensure the buffer concentration is adequate (typically 10-25 mM) and that it is soluble in your mobile phase mixture to prevent precipitation.[10]

In-Depth Troubleshooting Guide

Problem 1: Severe Peak Tailing

Peak tailing is the most common issue encountered when analyzing acidic compounds like HMMA on standard reversed-phase columns.

The Core Problem: Secondary Interactions In an ideal reversed-phase separation, HMMA should interact solely with the nonpolar C18 chains. However, silica-based columns have residual silanol groups (Si-OH) on their surface. At a mobile phase pH above ~4, these silanols deprotonate to become Si-O⁻, and the carboxylic acid on HMMA deprotonates to -COO⁻. The electrostatic repulsion and complex interactions lead to poor peak shape. The solution is to control the ionization state of both species.

Troubleshooting Workflow for Peak Tailing

G cluster_0 Troubleshooting Peak Tailing for HMMA Start Asymmetrical (Tailing) Peak Observed CheckpH Is Mobile Phase pH < 3.0? Start->CheckpH AdjustpH ACTION: Adjust mobile phase to pH 2.5-3.0 using 0.1% Formic or Phosphoric Acid. CheckpH->AdjustpH No CheckColumn Is the column a high-purity, end-capped Type-B silica column? CheckpH->CheckColumn Yes Success Symmetrical Peak Achieved AdjustpH->Success ChangeColumn ACTION: Switch to a modern, end-capped C18 column or a polar-embedded column. CheckColumn->ChangeColumn No CheckOverload Is the sample concentration too high? CheckColumn->CheckOverload Yes ChangeColumn->Success DiluteSample ACTION: Dilute sample 10-fold and re-inject. CheckOverload->DiluteSample Yes CheckOverload->Success No, problem resolved DiluteSample->Success G cluster_A Scenario A: Poor Peak Shape (pH > pKa) cluster_B Scenario B: Good Peak Shape (pH < pKa) HMMA_ionized HMMA-COO⁻ (Ionized Analyte) Silanol_ionized Si-O⁻ (Ionized Silanol) HMMA_ionized->Silanol_ionized Strong Secondary Interaction Result_A Result: Peak Tailing C18_A C18 Stationary Phase HMMA_neutral HMMA-COOH (Neutral Analyte) C18_B C18 Stationary Phase HMMA_neutral->C18_B Ideal Hydrophobic Interaction Silanol_neutral Si-OH (Neutral Silanol) Result_B Result: Symmetrical Peak

Caption: Effect of mobile phase pH on HMMA's interaction with a C18 column.

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Optimization

This protocol systematically evaluates the effect of pH to find the optimal conditions for HMMA analysis.

Objective: To resolve peak tailing by adjusting the mobile phase pH to suppress the ionization of 3,5-Dimethoxy-4-hydroxyphenylacetic acid.

Materials & Reagents:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN) or methanol

  • Phosphoric acid (≥85%)

  • Formic acid (≥98%)

  • 3,5-Dimethoxy-4-hydroxyphenylacetic acid standard

  • HPLC System with UV detector

  • High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm)

Methodology:

  • Preparation of Mobile Phases:

    • Mobile Phase A1 (pH ~7.0): HPLC Grade Water.

    • Mobile Phase A2 (pH ~4.5): Prepare 1L of 10 mM Ammonium Acetate in water. Adjust pH to 4.5 with acetic acid.

    • Mobile Phase A3 (pH ~2.7): Prepare 1L of water and add 1.0 mL of formic acid (0.1% v/v). [11] * Mobile Phase A4 (pH ~2.2): Prepare 1L of water and add 1.0 mL of phosphoric acid (0.1% v/v).

    • Mobile Phase B: 100% Acetonitrile or Methanol.

  • Preparation of Standard Solution:

    • Prepare a stock solution of HMMA at 1.0 mg/mL in methanol.

    • Dilute the stock solution to a working concentration of ~50 µg/mL using a 50:50 Water:Acetonitrile mixture.

  • Chromatographic Conditions (Initial Test - Neutral pH):

    • Action: Equilibrate the column with a mobile phase of 50% Mobile Phase A1 and 50% Mobile Phase B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 280 nm

    • Injection Volume: 10 µL

    • Procedure: Equilibrate the column for at least 15 minutes. Inject the working standard and record the chromatogram. A tailing peak is expected. Calculate the tailing factor.

  • Chromatographic Conditions (Optimized Tests):

    • Action: Sequentially, purge the system and equilibrate the column with mobile phases prepared using A2, A3, and A4 (each mixed 50:50 with Mobile Phase B).

    • Procedure: For each new mobile phase, equilibrate the column for at least 15 minutes before injecting the standard. Record each chromatogram and calculate the tailing factor.

Data Presentation: Expected Outcome of pH Optimization

The following table summarizes the expected results from the pH optimization protocol.

Mobile Phase AApprox. pHExpected HMMA Ionization StateExpected Silanol IonizationExpected Peak ShapeRationale
Water~7.0Fully Ionized (-COO⁻)Mostly Ionized (Si-O⁻)Severe TailingStrong secondary interactions dominate.
10mM Ammonium Acetate4.5Partially IonizedPartially IonizedBroad / TailingpH is near the pKa, leading to mixed ionization states.
0.1% Formic Acid~2.7Suppressed (-COOH)Suppressed (Si-OH)SymmetricalIonization of both analyte and silanols is suppressed. [8]
0.1% Phosphoric Acid~2.2Fully Suppressed (-COOH)Fully Suppressed (Si-OH)SymmetricalProvides strong ion suppression for robust analysis. [8]

References

  • Influence of sample and mobile phase pH on HPLC-DAD-MS analysis of anthocyanins and other phenolic compounds in wine. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). ACE HPLC Columns. Retrieved January 11, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Regis Technologies. Retrieved January 11, 2026, from [Link]

  • EFFECT OF MOBILE PHASE COMPOSITION AND pH ON HPLC SEPARATION OF RHIZOME OF POLYGONUM BISTORTA. (2012). Taylor & Francis Online. Retrieved January 11, 2026, from [Link]

  • Effect of Mobile Phase Composition and pH on HPLC Separation of Rhizome of Polygonum bistorta. (2012). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2024). Phenomenex. Retrieved January 11, 2026, from [Link]

  • Snyder, L. R., & Dolan, J. W. (1996).
  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (2009). ChromaNik Technologies Inc. Retrieved January 11, 2026, from [Link]

  • Liquid chromatography stationary phases with reduced silanol interactions. (1994). Google Patents.
  • What is the effect of free silanols in RPLC and how to reduce it? (2023). Pharma Growth Hub. Retrieved January 11, 2026, from [Link]

  • 4-Hydroxy-3,5-dimethoxyphenylacetic acid. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Showing Compound 4-Hydroxyphenylacetic acid (FDB010534). (n.d.). FooDB. Retrieved January 11, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting GC-MS Analysis of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of phenolic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with these challenging analytes. Phenolic compounds, due to their inherent polarity and varying volatility, require meticulous attention to detail throughout the analytical workflow. This resource provides in-depth, experience-driven answers to common problems, ensuring the integrity and reliability of your results.

Section 1: Derivatization - The Critical First Step

Phenolic compounds are often not amenable to direct GC-MS analysis because their polar hydroxyl (-OH) and carboxyl (-COOH) groups cause poor volatility, thermal instability, and undesirable interactions with the GC column.[1] Derivatization is a crucial chemical modification step that converts these polar groups into less polar, more volatile, and thermally stable derivatives, significantly improving their chromatographic behavior.[1][2] Silylation, the replacement of active hydrogens with a trimethylsilyl (TMS) group, is the most common and effective technique.[1]

Q1: My chromatogram shows multiple small peaks, or my main peak is tailing severely. I suspect incomplete derivatization. What's going wrong?

This is a classic and frequently encountered problem. Incomplete derivatization means that not all of the active sites (hydroxyl and carboxyl groups) on your phenolic compounds have reacted with the derivatizing agent. This results in a mixture of partially and fully derivatized molecules, as well as unreacted parent compound, leading to multiple peaks or poor peak shape.[3]

Causality-Driven Troubleshooting:

  • Presence of Moisture (The Primary Culprit): Silylating reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) are extremely sensitive to moisture.[3] Any water in your sample, solvents, or glassware will preferentially react with the reagent, consuming it and leaving your analyte underivatized.[3]

    • Solution: Ensure your sample extract is evaporated to complete dryness under a gentle stream of nitrogen.[2] Use only high-purity, anhydrous solvents and reagents.[3] Glassware should be oven-dried and cooled in a desiccator before use.

  • Insufficient Reagent: The amount of derivatization reagent may be insufficient to react with all the active sites, especially in concentrated samples or complex matrices.[3]

    • Solution: Increase the molar excess of the silylating reagent. A common starting point is a 1:10 mass ratio of the sample to the derivatization reagent.[4]

  • Suboptimal Reaction Conditions: Silylation reactions require specific temperatures and times to proceed to completion. These conditions can vary significantly depending on the specific phenolic compound.

    • Solution: A typical starting point is to heat the sealed reaction vial at 70-80°C for 30-60 minutes.[2] If incomplete derivatization is still suspected, incrementally increase the reaction time or temperature. However, be cautious of analyte degradation at excessively high temperatures.

  • Steric Hindrance: Some phenolic compounds, particularly complex flavonoids, have sterically hindered hydroxyl groups that are difficult to derivatize.[1]

    • Solution: Use a more powerful silylating agent or add a catalyst. Adding 1-10% TMCS (trimethylchlorosilane) to BSTFA can significantly increase the reactivity of the reagent and drive the reaction to completion for hindered compounds.[1]

Step-by-Step Protocol: Standard Silylation of Phenolic Compounds

This protocol provides a robust starting point for the derivatization of phenolic acids and flavonoids.

Materials:

  • Dried sample extract or standard

  • Anhydrous Pyridine or Acetonitrile

  • BSTFA + 1% TMCS

  • 2 mL GC vials with PTFE-lined screw caps

  • Heating block and vortex mixer

Procedure:

  • Ensure Anhydrous Conditions: Place the dried sample extract in a clean, dry 2 mL reaction vial. It is critical that the sample is completely free of water.[2]

  • Re-dissolve: Add 100 µL of anhydrous pyridine to the vial. Vortex for 30 seconds to dissolve the residue. The use of a solvent like pyridine can be crucial if the dried extract does not readily dissolve in the silylating reagent alone.[5]

  • Add Reagent: Add 100 µL of BSTFA + 1% TMCS to the vial.[2]

  • React: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block set to 70°C for 60 minutes.[2]

  • Cool & Analyze: After the reaction is complete, allow the vial to cool to room temperature. The sample is now ready for GC-MS injection.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial"]; edge [fontname="Arial", fontsize=10];

} caption: Troubleshooting logic for incomplete derivatization.

Section 2: Gas Chromatography (GC) Troubleshooting

Once derivatization is complete, achieving good chromatographic separation is the next challenge. Problems here often manifest as poor peak shape, shifting retention times, or low sensitivity.

Q2: My peaks for phenolic derivatives are tailing, even after confirming complete derivatization. What are the likely causes?

Peak tailing occurs when a portion of the analyte molecules are retained longer than the main population, resulting in asymmetrical peaks.[6] While incomplete derivatization is a major cause, other factors related to the GC system can also be responsible.[7]

Systematic Troubleshooting of Peak Tailing:

  • Active Sites in the Inlet: The GC inlet liner is a common site for unwanted chemical interactions. Silanol groups on the surface of non-deactivated glass liners can interact with any remaining polar sites on your derivatives, causing tailing.

    • Solution: Always use a deactivated inlet liner. Consider using a liner with glass wool, which can help trap non-volatile matrix components but ensure the wool is also deactivated. Regularly replace the liner and septum, as septum particles can create active sites.[8][9]

  • Improper Column Installation: If the column is installed too low or too high in the inlet, it can create turbulence or dead volumes in the sample pathway, leading to band broadening and tailing for all peaks.[6] A poor column cut can also create active sites at the column entrance.

    • Solution: Ensure the column is cut cleanly and squarely with a ceramic wafer. Follow the instrument manufacturer's instructions precisely for the correct column installation depth in both the inlet and the detector.[6][7]

  • Column Contamination or Degradation: Over time, the stationary phase of the column can degrade, or non-volatile matrix components can accumulate at the head of the column.[10] This creates active sites that interact with analytes.

    • Solution: First, try "baking out" the column at its maximum isothermal temperature for a few hours. If tailing persists, trim the column by removing the first 15-20 cm from the inlet side.[8] If the problem is still not resolved, the column may need to be replaced.

  • Matrix Effects: Co-extracted components from the sample matrix can interact with active sites in the GC system, paradoxically "masking" them and improving the peak shape of analytes that elute later. However, these matrix components can also accumulate and contaminate the system over time.[10]

    • Solution: Enhance sample cleanup procedures (e.g., Solid Phase Extraction) to remove interfering matrix components. If this is not feasible, using matrix-matched calibration standards can help compensate for these effects during quantification.[10]

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", margin=0.2]; edge [fontname="Arial", fontsize=10];

} caption: Differentiating causes of peak tailing.

Section 3: Mass Spectrometry (MS) and Data Interpretation
Q3: I am getting low sensitivity for my derivatized phenols, and the mass spectra don't match the library well. What should I check?

Low sensitivity and poor library matches can be frustrating. For silylated compounds, understanding their characteristic fragmentation patterns is key.

Troubleshooting Sensitivity and Spectral Matching:

  • Ion Source Contamination: The GC-MS ion source is susceptible to contamination from column bleed and non-volatile matrix components. A contaminated source will have reduced ionization efficiency and can cause mass shifts, leading to poor sensitivity and library mismatches.

    • Solution: Perform regular ion source cleaning as per the manufacturer's protocol. Using high-quality, low-bleed GC columns can minimize this issue.[8]

  • Incorrect Mass Spectral Interpretation: TMS-derivatized compounds have very characteristic fragmentation patterns. The molecular ion (M+) peak is often weak or absent. Look for characteristic fragment ions.

    • Key TMS Fragments: The m/z 73 ion ([Si(CH₃)₃]⁺) is a hallmark of TMS derivatives, though it may not always be the base peak.[11] Another common fragment is m/z 147, which arises from a rearrangement. The loss of a methyl group (M-15) is also a very common fragmentation pathway.[11]

    • Solution: When searching libraries, do not rely solely on the molecular ion. Prioritize matching the overall fragmentation pattern, especially these key ions. Retention indices (RI) are also critical for confirming compound identity, as many phenolic isomers have similar mass spectra.[12][13]

  • Carrier Gas Issues: While helium is the standard, shortages may lead to using nitrogen or hydrogen. Nitrogen, in particular, can lead to a reduction in sensitivity compared to helium.[14]

    • Solution: If using nitrogen, ensure your MS system is optimized for it. Some modern instruments have features like large-volume differential vacuum systems that can minimize the sensitivity loss.[14]

Common TMS Fragment Ion (m/z)Origin / StructureSignificance
73 [Si(CH₃)₃]⁺Characteristic ion for TMS derivatives.[11]
M-15 [M - CH₃]⁺Loss of a methyl radical from a TMS group. Often a prominent ion.[11]
147 [(CH₃)₃Si-O=Si(CH₃)₂]⁺Result of a rearrangement involving two TMS groups.
M-89 [M - OSi(CH₃)₃]Loss of a trimethylsiloxy group.
Frequently Asked Questions (FAQs)

Q: Which silylating reagent is best: BSTFA or MSTFA? A: Both are excellent and widely used. MSTFA is generally considered more powerful than BSTFA. For difficult-to-derivatize compounds or when maximum reaction efficiency is needed, MSTFA is often preferred. BSTFA, often with 1% TMCS as a catalyst, is a robust choice for a wide range of common phenolic compounds.[1][2][13]

Q: Can I use acetylation instead of silylation? A: Yes, acetylation with reagents like acetic anhydride is another viable derivatization method.[2][15] It converts phenols to their corresponding acetate esters. This method can be more resistant to moisture than silylation and is often more cost-effective. However, silylation is generally more versatile and widely documented for metabolomics-style screening.[2]

Q: My baseline is rising throughout my GC run. What is the cause? A: A rising baseline is typically due to column bleed, where the stationary phase of the column degrades and elutes at high temperatures.[8] This can be caused by oxygen in the carrier gas (check for leaks and ensure traps are functional) or by operating the column above its maximum temperature limit. Contamination in the injector can also cause a rising or unstable baseline.[8]

Q: What is the best type of GC column for phenolic compound analysis? A: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms, Rxi-5MS), is the most common and versatile choice. These columns provide good separation for a wide range of TMS-derivatized phenolic compounds.[16] For separating challenging isomers, columns with different selectivities, such as those incorporating cyclodextrins, may offer improved resolution.[17]

References
  • MATEC Web of Conferences. Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). Available from: [Link]

  • Lisec, J., et al. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PubMed Central. Available from: [Link]

  • Khallouki, F., et al. (2007). Techniques for Analysis of Plant Phenolic Compounds. PubMed Central. Available from: [Link]

  • Kallio, P., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. MDPI. Available from: [Link]

  • Chromatography Forum. Derivitization Preparation. Available from: [Link]

  • Phenomenex. Troubleshooting Guide. Available from: [Link]

  • ResearchGate. EI Mass spectra of the TMS derivatives of (a) phenol (4) and (b).... Available from: [Link]

  • Shimadzu. High-Sensitivity Analysis of Phenols in Drinking Water Using Nitrogen Carrier Gas. Available from: [Link]

  • MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Available from: [Link]

  • ResearchGate. (PDF) Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Available from: [Link]

  • Proestos, C., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. MDPI. Available from: [Link]

  • Global NEST Journal. Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. Available from: [Link]

  • ACS Publications. Volatile Phenols: Direct Analysis Using Large-Volume Injection-Online Trapping-Gas Chromatography-Tandem Mass Spectrometry (LVI-GC-MS/MS) and Aroma Contribution to Different Aroma-Type of Baijiu. Available from: [Link]

  • Chulalongkorn University Digital Collections. Improving chromatographic analysis of phenolic compounds. Available from: [Link]

  • Taylor & Francis Online. Analysis of Polyphenols in Apple Pomace using Gas Chromatography-Mass Spectrometry with Derivatization. Available from: [Link]

  • bioRxiv. A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. Available from: [Link]

  • PubMed. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Available from: [Link]

  • ResearchGate. Characteristics MS fragments of phenols as TMS derivatives. Available from: [Link]

  • National Institutes of Health. Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development. Available from: [Link]

  • ResearchGate. Can anyone help me troubleshoot problems in sample derivatization in GC-MS?. Available from: [Link]

  • ResearchGate. (PDF) Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Available from: [Link]

  • Scribd. GC - MS Troubleshooting Sheets. Available from: [Link]

  • PharmaGuru. GC Troubleshooting: 7+ Common Problems and Their Solution. Available from: [Link]

  • Drawell. 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Available from: [Link]

  • ResearchGate. Derivatization of amino acids analyzed by GCMS?. Available from: [Link]

  • MDPI. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. Available from: [Link]

  • Phenomenex. GC Column Troubleshooting Guide. Available from: [Link]

  • PubMed. Assessment of matrix effects in quantitative GC-MS by using isotopologs. Available from: [Link]

  • Element Lab Solutions. GC Diagnostic Skills I | Peak Tailing. Available from: [Link]

  • LCGC North America. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Available from: [Link]

  • YouTube. GC Troubleshooting—Tailing Peaks. Available from: [Link]

Sources

Technical Support Center: Matrix Effects in the Analysis of 3,5-Dimethoxy-4-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of 3,5-Dimethoxy-4-hydroxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in quantitative analysis, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Our goal is to provide you with the expertise and practical solutions to ensure the accuracy and reliability of your experimental results.

Understanding Matrix Effects in Bioanalysis

In the realm of quantitative bioanalysis, particularly with a highly sensitive technique like LC-MS/MS, the "matrix" refers to all the components in a biological sample other than the analyte of interest.[1][2] For 3,5-Dimethoxy-4-hydroxyphenylacetic acid, a metabolite of sinapic acid, the matrix in samples like plasma, urine, or tissue homogenates is a complex mixture of endogenous substances such as phospholipids, proteins, salts, and metabolites.[1]

Matrix effects are the alteration of analyte ionization, leading to either suppression or enhancement of the signal, caused by these co-eluting matrix components.[1][2][3] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of an assay.[2][3] Electrospray ionization (ESI) is particularly susceptible to these effects compared to other ionization techniques like atmospheric pressure chemical ionization (APCI).[3][4][5]

The underlying mechanisms of matrix effects are multifaceted. One prominent theory suggests that non-volatile components in the matrix can alter the physical properties of the ESI droplets, such as surface tension, hindering the efficient formation of gas-phase analyte ions.[3][6] Another proposed mechanism is the competition for ionization between the analyte and co-eluting matrix components, especially those with higher proton affinity or surface activity.[3][7][8]

This guide will provide a structured approach to identifying, troubleshooting, and mitigating matrix effects in your analysis of 3,5-Dimethoxy-4-hydroxyphenylacetic acid.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your analysis, with a focus on attributing them to matrix effects and providing actionable solutions.

Question 1: I'm observing poor peak shape and inconsistent retention times for 3,5-Dimethoxy-4-hydroxyphenylacetic acid. Could this be a matrix effect?

Answer:

While poor peak shape and retention time variability can stem from various chromatographic issues, they can also be indicators of significant matrix effects.

Causality: High concentrations of co-eluting matrix components can overload the analytical column, leading to peak distortion (e.g., fronting or tailing) and shifts in retention time. This is particularly common in complex matrices like plasma or tissue homogenates where phospholipids and proteins are abundant.[9]

Troubleshooting Steps:

  • Evaluate Sample Preparation: The most effective way to combat matrix effects is often through rigorous sample cleanup.[4]

    • Protein Precipitation (PPT): While quick, PPT is often insufficient for removing phospholipids, a major cause of ion suppression.[4][9]

    • Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT by partitioning the analyte into an immiscible solvent, leaving many matrix components behind.

    • Solid-Phase Extraction (SPE): SPE provides the most selective sample cleanup by utilizing specific sorbent chemistries to retain the analyte while washing away interfering matrix components.[4] This is often the preferred method for complex bioanalytical assays.

  • Optimize Chromatography: Enhancing the chromatographic separation between your analyte and interfering matrix components is a crucial strategy.[2]

    • Gradient Modification: Adjust the mobile phase gradient to increase the resolution between the analyte and the "matrix front" that often elutes early in the run.

    • Column Chemistry: Experiment with different column stationary phases. For a phenolic acid like 3,5-Dimethoxy-4-hydroxyphenylacetic acid, a phenyl-hexyl or a biphenyl column might offer different selectivity compared to a standard C18 column, potentially resolving it from co-eluting interferences.[10]

  • Dilute the Sample: A simple yet effective approach can be to dilute the sample extract.[2] This reduces the overall concentration of matrix components, which can alleviate column overload and reduce ion suppression. However, ensure that the diluted concentration of your analyte remains above the lower limit of quantification (LLOQ).

Sample Preparation Technique Pros Cons Effectiveness for Matrix Removal
Protein Precipitation (PPT) Fast, simple, inexpensiveNon-selective, poor removal of phospholipidsLow to Moderate
Liquid-Liquid Extraction (LLE) Good for removing salts and polar interferencesCan be labor-intensive, requires solvent optimizationModerate to High
Solid-Phase Extraction (SPE) Highly selective, excellent for removing interferencesMore expensive, requires method developmentHigh
Question 2: My quantitative results for 3,5-Dimethoxy-4-hydroxyphenylacetic acid are highly variable and show poor accuracy, especially at low concentrations. How do I confirm if ion suppression is the cause?

Answer:

Inconsistent quantification and poor accuracy, particularly near the LLOQ, are classic symptoms of ion suppression.[2][3] You can systematically diagnose this issue using a post-column infusion experiment.

Causality: Ion suppression occurs when co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer's source, leading to a reduced signal.[3][11] This effect can be variable between different samples and lots of biological matrix, causing imprecision and inaccuracy in your results.[12]

Experimental Protocol: Post-Column Infusion

This experiment helps visualize regions of ion suppression in your chromatogram.

Objective: To identify the retention times at which matrix components from a blank sample extract cause suppression or enhancement of a constant analyte signal.

Methodology:

  • Setup:

    • Infuse a standard solution of 3,5-Dimethoxy-4-hydroxyphenylacetic acid at a constant flow rate directly into the mass spectrometer, post-analytical column, using a T-junction.

    • Simultaneously, inject a blank, extracted matrix sample onto the LC column and run your standard chromatographic method.

  • Data Acquisition: Monitor the signal of your analyte's specific MRM (Multiple Reaction Monitoring) transition throughout the chromatographic run.

  • Interpretation:

    • In the absence of matrix components, you will observe a stable, flat baseline signal from the infused analyte.

    • When matrix components elute from the column, any dips in this baseline indicate regions of ion suppression. Conversely, any rises indicate ion enhancement.

  • Analysis: Compare the retention time of your analyte with the regions of ion suppression observed in the post-column infusion experiment. If your analyte elutes within a suppression zone, it is highly likely that matrix effects are impacting your quantification.

dot

G cluster_0 LC System cluster_1 Infusion System cluster_2 Data Analysis Blank Matrix Injection Blank Matrix Injection LC Column LC Column Blank Matrix Injection->LC Column Gradient Elution Tee Mixer Tee Mixer LC Column->Tee Mixer Analyte Standard Analyte Standard Syringe Pump Syringe Pump Analyte Standard->Syringe Pump Syringe Pump->Tee Mixer Constant Flow MS Detector MS Detector Tee Mixer->MS Detector Combined Flow Suppression Profile Suppression Profile MS Detector->Suppression Profile Monitor Analyte Signal

Caption: Workflow for a post-column infusion experiment.

Question 3: I've confirmed ion suppression. What is the best way to correct for it in my quantitative assay?

Answer:

The gold standard for correcting matrix effects in quantitative bioanalysis is the use of a stable isotope-labeled internal standard (SIL-IS).[8][13]

Causality and Mechanism of Correction:

A SIL-IS is a version of the analyte (in this case, 3,5-Dimethoxy-4-hydroxyphenylacetic acid) where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ²H, ¹⁵N).[14]

  • Physicochemical Similarity: A SIL-IS has nearly identical chemical and physical properties to the analyte.[13][15] This means it will behave in the same way during sample extraction, chromatography, and ionization.

  • Co-elution: The SIL-IS will co-elute with the analyte.

  • Compensation: Because they co-elute and have the same ionization properties, any ion suppression or enhancement experienced by the analyte will also be experienced by the SIL-IS to the same degree. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects is normalized, leading to accurate and precise quantification.[13][15]

Choosing an Internal Standard:

Internal Standard Type Description Advantages Disadvantages
Stable Isotope-Labeled (SIL) IS Analyte with heavy isotope substitution (e.g., ¹³C, ²H).The ideal choice. Co-elutes and experiences the same matrix effects as the analyte, providing the best correction.[14][16]Can be expensive and may not be commercially available.
Structural Analog IS A different molecule with similar chemical structure and properties.More readily available and less expensive than a SIL-IS.[14]May not co-elute perfectly and may have different ionization efficiency, leading to incomplete correction of matrix effects.[13]

For 3,5-Dimethoxy-4-hydroxyphenylacetic acid, a potential structural analog internal standard could be a closely related phenolic acid like 3-Hydroxy-4-methoxyphenylacetic acid, provided it is not endogenously present in the samples and demonstrates similar chromatographic and mass spectrometric behavior.[17] However, a custom-synthesized SIL-IS would provide the most robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the regulatory expectations regarding matrix effects for bioanalytical method validation?

A: Regulatory bodies like the U.S. Food and Drug Administration (FDA) have clear guidelines on addressing matrix effects during bioanalytical method validation.[18][19] The expectation is to demonstrate that the method is free from significant matrix effects.[19][20] This is typically assessed by preparing quality control (QC) samples in at least six different individual lots of the biological matrix.[12] The accuracy and precision of these QCs must meet the acceptance criteria outlined in the guidelines (typically ±15% for accuracy and ≤15% for the coefficient of variation).[12]

Q2: Can I use a matrix-matched calibration curve instead of an internal standard?

A: While a matrix-matched calibration curve (where standards are prepared in the same biological matrix as the samples) can account for some degree of matrix effect, it does not correct for the variability of these effects between different individual samples.[21] The composition of the matrix can vary from one subject to another, leading to different degrees of ion suppression. Therefore, the use of a suitable internal standard, preferably a SIL-IS, is the most robust approach and is strongly recommended for regulatory submissions.[13][15]

Q3: My analyte, 3,5-Dimethoxy-4-hydroxyphenylacetic acid, is a carboxylic acid. Are there any specific considerations for minimizing matrix effects?

A: Yes. For acidic analytes, the pH of the mobile phase and the extraction solvent is critical.

  • Sample Extraction: During liquid-liquid extraction or solid-phase extraction, adjusting the pH of the sample to be well below the pKa of the carboxylic acid group (typically around 4-5) will ensure the analyte is in its neutral form. This generally improves extraction efficiency into organic solvents and retention on reversed-phase SPE sorbents. Acidifying the sample can also help to precipitate proteins more effectively.[22]

  • Chromatography: Using a mobile phase with a low pH (e.g., containing 0.1% formic acid) will keep the carboxylic acid protonated, leading to better peak shape and retention on reversed-phase columns.

Q4: Besides phospholipids, what are other common sources of matrix effects in bioanalysis?

A: While phospholipids are a major concern in plasma and tissue analysis, other sources include:

  • Salts and Buffers: Non-volatile salts from buffers or the sample itself can cause significant ion suppression.[8]

  • Endogenous Metabolites: High concentrations of other small molecules in the matrix can compete for ionization.[19]

  • Dosing Vehicles: In preclinical studies, formulation components can sometimes co-extract and cause matrix effects.

  • Anticoagulants: The type of anticoagulant used for blood collection (e.g., EDTA, heparin) can sometimes influence the matrix.

  • Concomitant Medications: In clinical studies, other drugs and their metabolites can interfere with the analysis.[19]

Visualization of a Troubleshooting Workflow

The following diagram outlines a logical workflow for identifying and mitigating matrix effects in your analysis.

dot

G start Inconsistent Quantitative Results check_chroma 1. Assess Chromatography: Poor Peak Shape? RT Shifts? start->check_chroma post_infusion 2. Perform Post-Column Infusion to Confirm Ion Suppression check_chroma->post_infusion Yes optimize_cleanup 3. Optimize Sample Cleanup: LLE or SPE? post_infusion->optimize_cleanup Suppression Confirmed optimize_lc 4. Refine LC Method: Change Gradient or Column? optimize_cleanup->optimize_lc use_sil_is 5. Implement SIL-IS for Normalization optimize_lc->use_sil_is validate 6. Validate Method According to FDA/ICH Guidelines use_sil_is->validate end Reliable & Accurate Data validate->end

Sources

Technical Support Center: Optimizing Derivatization of 3,5-Dimethoxy-4-hydroxyphenylacetic Acid (HVA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3,5-Dimethoxy-4-hydroxyphenylacetic acid (HVA). As a key metabolite in neurotransmitter pathways, accurate quantification of HVA is critical in clinical diagnostics and pharmaceutical research. This guide, structured in a responsive question-and-answer format, provides in-depth, field-proven insights to help you navigate the nuances of HVA derivatization and troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of HVA necessary for Gas Chromatography-Mass Spectrometry (GC-MS) analysis?

A1: The structure of HVA contains two polar, active hydrogen sites: a carboxylic acid (-COOH) group and a phenolic hydroxyl (-OH) group. These functional groups are responsible for the molecule's low volatility and thermal instability.[1] During GC analysis, which requires compounds to be volatile and stable at high temperatures, underivatized HVA will exhibit poor chromatographic performance, including:

  • Poor Volatility: The molecule will not readily vaporize in the GC inlet, leading to low signal intensity.

  • Thermal Degradation: The high temperatures of the injector and column can cause the molecule to break down, resulting in inaccurate quantification.

  • Peak Tailing: Strong interactions (hydrogen bonding) between the polar analyte and the GC column's stationary phase lead to broad, asymmetric peaks.

Derivatization chemically modifies these polar functional groups, typically by replacing the active hydrogens with nonpolar groups.[2][3] This process increases volatility, enhances thermal stability, and improves peak shape, making the analyte suitable for GC-MS analysis.[4][5]

Q2: What is the most effective derivatization method for HVA?

A2: Silylation is the most robust and widely used method for derivatizing compounds like HVA that contain hydroxyl and carboxyl groups.[6] This technique replaces the active hydrogens with a trimethylsilyl (TMS) group [-Si(CH₃)₃]. The resulting TMS-derivatives are significantly more volatile and thermally stable.[6]

The reaction for HVA is a two-site derivatization, targeting both the carboxylic acid and the phenolic hydroxyl groups.

Troubleshooting_Workflow cluster_low_yield Troubleshooting: Low Yield cluster_multi_peak Troubleshooting: Peak Shape Issues cluster_poor_repro Troubleshooting: Reproducibility start Problem Observed in GC-MS Chromatogram low_yield Incomplete Reaction? start->low_yield Low or No Peak multi_peak Incomplete Reaction or Degradation? start->multi_peak Multiple or Tailing Peaks poor_repro Source of Variability? start->poor_repro Poor Reproducibility moisture Check for Moisture: - Dry sample completely? - Used anhydrous solvents? low_yield->moisture Yes reagent Check Reagent: - Sufficient molar excess? - Reagent fresh? low_yield->reagent Yes conditions Check Conditions: - Increase temp/time? - Correct solvent (Pyridine)? low_yield->conditions Yes reoptimize Re-optimize Reaction: - Increase temp/time/reagent - Ensure catalyst is used multi_peak->reoptimize Yes degradation Check for Degradation: - Analyze immediately? - Check GC inlet liner for activity multi_peak->degradation Yes prep_var Standardize Prep: - Consistent sample drying? - Precise reagent volumes? poor_repro->prep_var Yes reagent_stability Check Reagent Stability: - Use fresh ampoules? - Store properly (anhydrous)? poor_repro->reagent_stability Yes Protocol_Workflow start Start: Sample Extract (in solvent) step1 1. Dry Sample Evaporate solvent under N2 stream until completely dry. start->step1 step2 2. Add Reagents - 100 µL Anhydrous Pyridine - 100 µL BSTFA + 1% TMCS step1->step2 step3 3. React - Cap vial tightly - Vortex for 30 sec - Heat at 70°C for 45 min step2->step3 step4 4. Cool & Analyze - Cool to room temperature - Inject 1 µL into GC-MS step3->step4 end_node End: GC-MS Analysis step4->end_node

Sources

Technical Support Center: Quantifying Organic Acids by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of organic acids. This resource is designed for researchers, scientists, and drug development professionals to systematically troubleshoot common experimental issues. Organic acids, while vital in countless biological and chemical processes, present unique analytical challenges due to their high polarity, structural similarity, and often weak UV chromophores. This guide provides in-depth, field-proven insights to help you achieve robust, accurate, and reproducible quantification.

Section 1: Frequently Asked Questions (FAQs) - The Quick-Fix Guide

This section provides rapid answers to common problems. For a more detailed explanation, follow the links to the in-depth troubleshooting sections.

FAQ 1: Why are my organic acid peaks tailing? Peak tailing is often caused by secondary interactions between the acidic analytes and residual silanol groups on silica-based columns, or by running the mobile phase at a pH close to the analyte's pKa.[1][2][3]

  • Quick Solution: Ensure your mobile phase pH is at least 1.5-2 units below the pKa of your target acids.[1] Consider using a modern, base-deactivated column or a specialized polymer-based column.[1][4]

  • See Section 2.1.1 for a full breakdown.

FAQ 2: My retention times are drifting and unstable. What is the most likely cause? Retention time instability is frequently linked to the mobile phase.[1][5] Common culprits include the evaporation of volatile organic modifiers, temperature fluctuations, or insufficient column equilibration time.[1][6]

  • Quick Solution: Prepare fresh mobile phase daily, keep reservoirs capped, and use a column oven to maintain a constant temperature.[1] Always ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before starting an analysis.[1]

  • See Section 2.2.1 for a full breakdown.

FAQ 3: I can't separate two specific organic acids (co-elution). What should I try first? Co-elution is a selectivity problem. The most powerful tool to resolve it is adjusting the mobile phase pH.[7][8] Small changes in pH can alter the ionization state of the acids, significantly impacting their retention and potentially resolving the peaks.

  • Quick Solution: Methodically adjust the mobile phase pH in small increments (e.g., 0.1-0.2 units). If pH adjustment is insufficient, consider changing the organic modifier (e.g., from acetonitrile to methanol) or selecting a column with a different stationary phase chemistry.[8][9]

  • See Section 2.2.2 for a full breakdown.

FAQ 4: Why is my baseline so noisy? A noisy baseline can stem from several sources, including the mobile phase, the pump, or the detector.[10] Common causes are contaminated solvents, dissolved air in the mobile phase, or an aging detector lamp.[1][11]

  • Quick Solution: Use high-purity, HPLC-grade solvents and ensure the mobile phase is thoroughly degassed.[1] If the problem persists, check the detector lamp's energy output.[1]

  • See Section 2.3.1 for a full breakdown.

FAQ 5: My sensitivity is poor and I can barely see my peaks. How can I improve it? For UV detection, the issue is often the low wavelength (~210 nm) required to detect the carboxyl group, where many other substances can also absorb, causing interference.[12][13]

  • Quick Solution: Ensure the detection wavelength is set optimally around 210 nm.[1] Implement a sample cleanup procedure, like Solid-Phase Extraction (SPE), to remove matrix interferences.[14][15] If sensitivity remains an issue, Mass Spectrometry (MS) is a highly sensitive and selective alternative detector.[1][16]

  • See Section 2.3.2 for a full breakdown.

Section 2: Deep Dive - Troubleshooting Common Problems

This section provides a systematic approach to identifying and resolving the most common challenges in organic acid analysis.

Peak Shape Problems

Poor peak shape compromises both resolution and accurate integration, leading to unreliable quantitative results.

2.1.1 Problem: Peak Tailing

Peak tailing, where the latter half of the peak is drawn out, is the most frequent peak shape issue.

Causality & Solutions:

  • Secondary Silanol Interactions: Standard silica-based C18 columns have residual acidic silanol groups (Si-OH) on their surface.[3][4] If the mobile phase pH is above ~3, these silanols can become deprotonated (Si-O⁻) and interact ionically with your acidic analytes, causing a secondary retention mechanism that leads to tailing.[2][3]

    • Solution 1 (Ideal): Use a Modern Column. Select a high-purity, base-deactivated silica column with advanced end-capping to minimize exposed silanols.[3][4] Alternatively, polar-embedded or polymer-based columns (like those for ion-exclusion) are designed for polar analytes and are less prone to these interactions.[1][17][18]

    • Solution 2 (Pragmatic): Mask the Silanols. Add a small amount of a competing acid, like 0.1% trifluoroacetic acid (TFA), to the mobile phase.[19] The TFA will preferentially interact with the active silanol sites, masking them from your analytes. Be aware that TFA can be difficult to flush from the system.[1]

  • Inappropriate Mobile Phase pH: Organic acids are weak acids, meaning their ionization state is dependent on pH. If the mobile phase pH is close to the pKa of an acid, the analyte will exist as a mixture of its neutral (protonated) and charged (deprotonated) forms. This leads to mixed retention behaviors and significant tailing.[2][19]

    • Solution: Control Ionization. The core principle of "ion suppression" reversed-phase chromatography is to force the acids into a single, neutral state.[20] Adjust the mobile phase pH to be at least 1.5 to 2 pH units below the pKa of the most acidic analyte. [1] This ensures all target acids are fully protonated and retain via a consistent hydrophobic mechanism, resulting in sharp, symmetrical peaks. Low concentrations of phosphoric acid or formic acid are commonly used for this purpose.[1][21]

  • Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase at the column inlet, causing peak distortion.[1]

    • Solution: Reduce Sample Load. Dilute your sample or decrease the injection volume.[1] Peak fronting is another common symptom of mass overload.[10]

Workflow: Troubleshooting Peak Tailing

G start Peak Tailing Observed check_neutral Inject Neutral Compound (e.g., Toluene) start->check_neutral neutral_tail Neutral Compound Tails? check_neutral->neutral_tail physical_problem Physical Problem: - Column Void - Blocked Frit - Bad Connection neutral_tail->physical_problem Yes chemical_problem Chemical Problem: Analyte-Specific Interaction neutral_tail->chemical_problem No fix_physical Fix Hardware: - Reverse flush column - Check fittings - Replace column physical_problem->fix_physical check_ph Check Mobile Phase pH vs. Analyte pKa chemical_problem->check_ph ph_ok Is pH < (pKa - 1.5)? check_ph->ph_ok adjust_ph Adjust pH with Acid (e.g., H3PO4, Formic Acid) ph_ok->adjust_ph No check_column Using Silica C18? ph_ok->check_column Yes use_better_column Switch to: - Base-deactivated column - Polar-embedded phase - Ion-exclusion column check_column->use_better_column Yes check_load Check Sample Load check_column->check_load No (Using ideal column) use_better_column->check_load reduce_load Reduce Injection Volume or Dilute Sample check_load->reduce_load

Caption: Systematic workflow for diagnosing peak tailing.

Retention & Resolution Issues

Reliable identification and quantification depend on stable retention times and adequate separation between peaks.

2.2.1 Problem: Unstable Retention Times

Drifting or shifting retention times compromise peak identification and can cause system suitability failures.[5][22]

Causality & Solutions:

  • Mobile Phase Instability: This is the most common cause.[6]

    • Evaporation: In pre-mixed mobile phases, the more volatile organic component (e.g., methanol or acetonitrile) can evaporate over time, increasing the aqueous content and thus increasing retention times.[6][23]

    • Solution: Prepare mobile phases fresh daily.[1] Keep solvent reservoirs tightly capped and consider using an online mixer if your system has one.[1][6]

  • Temperature Fluctuations: HPLC retention is sensitive to temperature.[24] A lack of temperature control can cause retention times to drift as the ambient lab temperature changes.[1]

    • Solution: Always use a column oven to maintain a stable and consistent temperature.[1][24] This also improves method reproducibility between different days and instruments.

  • Inadequate Column Equilibration: Switching mobile phases requires the stationary phase to fully acclimate to the new conditions. Insufficient equilibration leads to drifting retention times at the beginning of an analytical run.[1][5]

    • Solution: Before injecting any samples, flush the column with a minimum of 10-20 column volumes of the new mobile phase until the baseline is completely stable.[1]

2.2.2 Problem: Poor Resolution / Co-elution

Failure to separate two or more analytes (Rs < 1.5) makes accurate quantification impossible. Improving resolution involves manipulating retention (k'), selectivity (α), and/or efficiency (N).[8]

Causality & Solutions:

  • Sub-optimal Selectivity (α): Selectivity is the most powerful factor for improving resolution. It relates to the differential chemical interactions between the analytes, mobile phase, and stationary phase.

    • Solution 1: Adjust Mobile Phase pH. As organic acids have different pKa values, fine-tuning the mobile phase pH is the most effective way to alter selectivity.[7][25] A slight change in pH can change the degree of ionization of one acid more than another, causing their relative retention times to shift.

    • Solution 2: Change Organic Modifier. Acetonitrile and methanol have different solvent properties and can induce different interactions.[9] If you are using acetonitrile, try developing the method with methanol, or vice-versa. This can sometimes reverse the elution order of critical pairs.[8]

    • Solution 3: Change Stationary Phase. If mobile phase optimization fails, the stationary phase chemistry is the next logical step.[7][9] Switching from a standard C18 to a phenyl-hexyl, polar-embedded, or ion-exclusion column provides a completely different set of interactions and is highly likely to resolve co-eluting peaks.[8]

  • Insufficient Efficiency (N): Low efficiency results in broad peaks that are more likely to overlap.

    • Solution: Use a Higher Efficiency Column. Switch to a column packed with smaller particles (e.g., from 5 µm to sub-2 µm for UHPLC) or a longer column.[2][24] Core-shell particle columns are also known to provide very high efficiency and sharp peaks.[8]

Workflow: Resolving Co-eluting Organic Acids

G cluster_selectivity Optimize Selectivity (α) cluster_efficiency Optimize Efficiency (N) start Co-elution Observed (Resolution Rs < 1.5) ph_adjust 1. Fine-tune Mobile Phase pH (e.g., in 0.1 unit steps) start->ph_adjust ph_success Resolution Improved? ph_adjust->ph_success change_organic 2. Change Organic Modifier (e.g., ACN to MeOH) ph_success->change_organic No optimize Method Optimized (Rs ≥ 1.5) ph_success->optimize Yes organic_success Resolution Improved? change_organic->organic_success change_column 3. Change Column Chemistry (e.g., C18 -> Phenyl or Ion-Exclusion) organic_success->change_column No organic_success->optimize Yes use_better_column Use Higher Efficiency Column - Smaller particles (UHPLC) - Core-shell technology - Longer column change_column->use_better_column use_better_column->optimize

Caption: A hierarchical approach to improving peak resolution.

Detection & Sensitivity Problems

These issues directly impact the ability to see and quantify low-level analytes.

2.3.1 Problem: Noisy or Drifting Baseline

An unstable baseline increases the limit of quantification (LOQ) and makes peak integration unreliable.[10]

Causality & Solutions:

  • Mobile Phase Issues:

    • Contamination: Using non-HPLC grade solvents or reagents can introduce impurities that absorb UV light, causing a noisy baseline.[1]

    • Dissolved Gas: Air bubbles passing through the detector flow cell will cause sharp spikes and noise.[1][11]

    • Solution: Always use high-purity, HPLC-grade solvents and freshly prepared mobile phase.[1] Thoroughly degas the mobile phase using an online degasser, sonication, or vacuum filtration.[1]

  • Detector Issues:

    • Lamp Aging: The energy output of UV detector lamps degrades over time, leading to increased noise.[1]

    • Solution: Check the lamp energy via the system software. If it is low, replace the lamp according to the manufacturer's protocol.[1]

2.3.2 Problem: Low Sensitivity

Inability to detect analytes at the required concentration levels.

Causality & Solutions:

  • Weak Chromophore: The carboxyl group in organic acids has a weak UV absorbance, typically detected at low wavelengths around 210 nm.[1][12] This is a fundamental limitation.

    • Solution: Ensure the UV detector is set to the optimal wavelength (e.g., 210 nm) for general organic acid detection.[1]

  • Matrix Interference: In complex samples like fruit juice or fermentation broth, co-eluting matrix components can absorb at the same low wavelength, masking the analyte peaks or causing an unstable baseline.[12][13]

    • Solution: Sample Preparation. Implement a sample cleanup step. Solid-Phase Extraction (SPE) with an anion-exchange sorbent is highly effective for isolating organic acids from complex matrices.[14] At a minimum, samples should be filtered through a 0.45 µm syringe filter to remove particulates.[1]

  • Inappropriate Detector: For some applications, UV detection may simply not be sensitive or selective enough.

    • Solution: Alternative Detection. Consider using a Mass Spectrometer (MS) detector. LC-MS provides significantly higher sensitivity and selectivity, allowing for confident identification and quantification even in complex matrices.[1][26]

Section 3: Protocols & Best Practices

Adhering to robust protocols is essential for generating reliable data.

Protocol: Robust Mobile Phase Preparation (Ion Suppression RP-HPLC)
  • Select Reagents: Use only HPLC-grade water, organic solvent (e.g., acetonitrile or methanol), and a high-purity acidulant (e.g., phosphoric acid or formic acid).

  • Determine Target pH: Identify the pKa of your most acidic analyte. Your target mobile phase pH should be at least 1.5 units lower. For a typical mix of organic acids, a pH between 2.1 and 2.5 is common.[1][21]

  • Prepare Aqueous Phase: Measure approximately 950 mL of HPLC-grade water into a 1 L volumetric flask or graduated cylinder.

  • Adjust pH: While stirring, carefully add the acidulant dropwise. Monitor the pH using a calibrated pH meter. Stop when the target pH is reached. For example, a 0.1% phosphoric acid solution is a common starting point.[1]

  • Add Organic Modifier: If required by the method, add the specified volume of organic solvent.

  • Bring to Volume: Add HPLC-grade water to reach the final volume of 1 L.

  • Mix and Degas: Mix the solution thoroughly. Degas the mobile phase for 15-30 minutes using an online degasser, sonication, or vacuum filtration to remove dissolved gases.[1]

  • Label: Clearly label the bottle with the composition, pH, and date of preparation. It is best practice to prepare fresh daily.[1]

Protocol: System Suitability Testing (SST)

SST is a mandatory quality control check performed before any sample analysis to verify that the chromatography system is performing adequately for the intended method.[27][28][29]

  • Prepare SST Solution: Create a standard solution containing your target analytes at a known concentration, ideally including a pair of peaks that are known to be difficult to resolve.

  • Equilibrate System: Equilibrate the HPLC system with the mobile phase as described in Section 2.2.1 until a stable baseline is achieved.

  • Perform Injections: Make a series of replicate injections of the SST solution (typically 5 or 6).

  • Evaluate Parameters: The chromatography data system (CDS) will automatically calculate the key SST parameters. Compare these against the pre-defined acceptance criteria set during method validation.

Table 1: Typical System Suitability Parameters and Acceptance Criteria

ParameterDescriptionCommon Acceptance CriteriaPotential Cause of Failure
Tailing Factor (Tf) Measures peak symmetry.Tf ≤ 1.5Column degradation, secondary interactions, wrong pH.
Resolution (Rs) Degree of separation between two adjacent peaks.Rs ≥ 2.0 (for critical pairs)Sub-optimal mobile phase, column aging.
Repeatability (%RSD) Precision of replicate injections (for peak area and retention time).%RSD ≤ 2.0% (Area)%RSD ≤ 1.0% (RT)Pump issues, leaks, unstable temperature, non-equilibrated column.
Theoretical Plates (N) A measure of column efficiency.> 2000 (method-dependent)Column degradation, extra-column dead volume.
  • Proceed or Troubleshoot: If all SST parameters pass, proceed with sample analysis. If any parameter fails, you must troubleshoot and resolve the issue (using this guide) and repeat the SST until it passes. No sample analysis should be performed on a system that has failed its suitability test. [29]

Section 4: Key Parameters for Method Development

This table summarizes common starting conditions and column choices for organic acid analysis.

Table 2: Common HPLC Parameters for Organic Acid Analysis

ParameterRecommended Value/TypeRationale & Application
Column Type Aqueous C18 / Polar-Embedded: (e.g., 250 x 4.6 mm, 5 µm)[1][18]For reversed-phase. These are stable in highly aqueous mobile phases and resist "phase collapse."[18]
Ion-Exclusion: (e.g., 300 x 7.8 mm)[17][30][31]A polymer-based column that separates acids based on pKa and size.[32][33] Excellent for complex mixtures.
Mobile Phase 20-50 mM Potassium Phosphate, pH 2.1-2.5[1][34]A buffered mobile phase for robust pH control in reversed-phase methods.
0.1% Phosphoric Acid or Formic Acid in Water[1]A simple and common mobile phase for ion suppression in reversed-phase HPLC.
Dilute Sulfuric Acid (e.g., 0.005 N)[35]The standard mobile phase for ion-exclusion chromatography.
Flow Rate 0.5 - 1.0 mL/minFor standard analytical columns (4.6 mm ID).
Column Temp. 30 - 65 °C[1]Higher temperatures can improve peak shape and reduce run times, but must be optimized.[1]
Detection UV at 210 nm[1]General purpose wavelength for detecting the carboxyl functional group.
Mass Spectrometry (MS)Offers superior sensitivity and selectivity, especially for complex matrices or trace analysis.[1]

References

  • Filtrous. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023) [Video]. YouTube. [Link]

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Bio-Rad. (n.d.). Aminex Organic Acid and Alcohol Analysis Columns. Retrieved from [Link]

  • Various Authors. (2014, August 18). What would be the ideal conditions of HPLC for organic acid detection? ResearchGate. [Link]

  • Zong, Y., et al. (2022). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Cogent Chemistry. [Link]

  • Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. [Link]

  • Gao, Y., et al. (2019). Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods. Molecules. [Link]

  • Dolan, J. W. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. [Link]

  • Various Authors. (2013, November 27). How can I prevent peak tailing in HPLC? ResearchGate. [Link]

  • AELAB. (n.d.). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. [Link]

  • Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]

  • Phenomenex. (n.d.). Ion Exclusion HPLC. Retrieved from [Link]

  • SepaChrom. (n.d.). Organic acids HPLC Columns. Retrieved from [Link]

  • LinkedIn. (2023, November 30). HPLC Retention Time: 10 Real Reasons Why It Changes. [Link]

  • Agilent Technologies. (n.d.). Analysis of Organic Acids in Aqueous Samples. [Link]

  • Ivanova-Petropulos, V., et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Journal of the Chemical Society of Pakistan. [Link]

  • Shimadzu Corporation. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Fritz, J. S. (2004). Principles and Applications of Ion Exclusion Chromatography. Journal of Chromatography A. [Link]

  • Shimadzu Corporation. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

  • Diduco. (n.d.). Separation of organic acids by ion-exclusion chromatography. Retrieved from [Link]

  • Mourne Training Services. (2011, December 9). Help on: Acceptable Variation for HPLC Retention Time. [Link]

  • PharmaGuru. (2024, June 6). How To Improve Resolution In HPLC: 5 Simple Tips. [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Jäger, T., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PLOS ONE. [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Element Lab Solutions. (n.d.). Retention Time Variability in HPLC. Retrieved from [Link]

  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. [Link]

  • Preprints.org. (2024, June 13). Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. [Link]

  • El-shafey, M., et al. (2013). Retention times of organic acids found in normal and abnormal urinary HPLC chromatograms. ResearchGate. [Link]

  • Hansen, S. H., et al. (2012). Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry. Journal of Chromatography A. [Link]

  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]

  • Altabrisa Group. (2024, September 13). What Are HPLC System Suitability Tests and Their Importance?[Link]

  • Various Authors. (2014, September 10). Can anyone help with a problem with organic acid analysis using HPLC? ResearchGate. [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. [Link]

  • Dionex. (2002). IC - Principles and Troubleshooting. Scribd. [Link]

  • Pharmalytics. (2024, October 15). System Suitability Test in HPLC – Fully Explained with Example [Video]. YouTube. [Link]

  • Agilent Technologies. (2016, November 29). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. [Link]

  • SciSpace. (2016, November 21). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. [Link]

Sources

reducing baseline noise in 3,5-Dimethoxy-4-hydroxyphenylacetic acid chromatogram

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals encountering baseline noise during the analysis of 3,5-Dimethoxy-4-hydroxyphenylacetic acid (DMHPAA). As a phenolic acid, DMHPAA analysis can be sensitive to various factors within your HPLC system. This document provides a structured, in-depth approach to diagnosing and resolving these issues, moving from common, simple fixes to more complex systematic troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of baseline noise in my DMHPAA chromatogram?

Baseline noise can be broadly categorized into three types: high-frequency noise (spikes), low-frequency noise (wander), and baseline drift. The most frequent culprits are issues with the mobile phase, such as inadequate degassing or contamination, followed by problems within the HPLC system itself, like pump pulsations or a contaminated detector cell.[1][2]

Q2: I see sharp, random spikes in my baseline. What should I check first?

Sharp spikes are often caused by air bubbles passing through the detector or by particulate matter.[1] The first and most crucial step is to ensure your mobile phase is thoroughly degassed. After that, check for any loose fittings in your system that could be introducing air. Filtering your mobile phase and samples is also a critical preventative measure.[1][3]

Q3: My baseline is drifting steadily upwards or downwards. What's happening?

Baseline drift is commonly associated with changes in temperature or mobile phase composition during a run.[1][2][4] Ensure your column and detector are properly temperature-controlled and that the column is fully equilibrated before starting your analysis.[5] Drift can also indicate a contaminated column that is slowly leaching impurities.[6][7]

Q4: The baseline looks wavy or shows regular pulsations. What is the likely cause?

A regular, periodic wave in the baseline often points to the HPLC pump.[1][6] This can be caused by faulty check valves, worn pump seals, or inadequate pulse dampening, leading to pressure fluctuations.[3][8] It can also result from insufficient mixing of mobile phase components if you are running a gradient or using an on-line mixer.[9][10]

Comprehensive Troubleshooting Guides

This section provides a systematic approach to identifying and resolving the root cause of baseline noise.

Guide 1: Mobile Phase Preparation and Management

The quality and preparation of your mobile phase are paramount for a stable baseline. Contaminated, poorly mixed, or inadequately degassed solvents are a primary source of noise.[9][11]

The Causality: Dissolved gases, particularly nitrogen and oxygen, can form microbubbles when the mobile phase transitions from the high-pressure environment of the column to the lower-pressure detector cell.[11][12] These bubbles disrupt the light path in a UV detector or alter the refractive index, causing significant noise.[12] Furthermore, microbial growth in aqueous buffer solutions can introduce particulate and chemical contaminants.[6][13]

Troubleshooting Workflow: Mobile Phase Issues

MobilePhaseWorkflow Start High Baseline Noise (Spikes, Drift, Wander) CheckDegas Is Mobile Phase Thoroughly Degassed? Start->CheckDegas CheckFresh Is Mobile Phase Freshly Prepared? CheckDegas->CheckFresh Yes SolutionDegas Action: Degas using inline degasser, He sparging, or vacuum filtration. CheckDegas->SolutionDegas No CheckFilter Was Mobile Phase Filtered (0.22 µm)? CheckFresh->CheckFilter Yes SolutionFresh Action: Prepare fresh mobile phase, especially aqueous buffers. CheckFresh->SolutionFresh No CheckGrade Are Solvents & Salts HPLC Grade? CheckFilter->CheckGrade Yes SolutionFilter Action: Filter mobile phase to remove particulates. CheckFilter->SolutionFilter No SolutionGrade Action: Replace with high-purity reagents. CheckGrade->SolutionGrade No End Stable Baseline CheckGrade->End Yes SolutionDegas->CheckFresh SolutionFresh->CheckFilter SolutionFilter->CheckGrade SolutionGrade->End

Caption: Troubleshooting workflow for mobile phase-related baseline noise.

Detailed Protocol: Preparing a Stable Mobile Phase

  • Solvent and Reagent Selection: Always use HPLC-grade solvents (e.g., acetonitrile, methanol) and high-purity salts and additives.[14] Low-quality reagents can introduce UV-absorbing impurities, causing baseline drift and noise.[9]

  • Filtration: Filter all mobile phases, especially those containing buffers, through a 0.2 µm or 0.45 µm membrane filter.[1][14] This removes particulate matter that can damage pump seals and clog the column, leading to pressure fluctuations.[7]

  • Degassing: This is a critical step. Use one of the following methods:

    • Online Degasser: Most modern HPLC systems have a built-in vacuum degasser, which is highly effective.[8][14] Ensure it is functioning correctly.

    • Helium Sparging: Bubbling helium through the mobile phase is an excellent, continuous degassing method.[1][4]

    • Vacuum Filtration/Sonication: While common, sonication is the least effective method as atmospheric gases can quickly redissolve into the solvent after the process stops.[15] If used, the mobile phase should be used immediately.

  • Fresh Preparation: Prepare aqueous buffer solutions fresh daily to prevent microbial growth.[4][13] Do not "top off" old mobile phase with a new batch; always replace the entire reservoir.[13]

Guide 2: HPLC System and Detector Troubleshooting

If the mobile phase has been ruled out, the issue likely lies within the hardware components of your HPLC system.

The Causality: The HPLC is a high-pressure system with many interconnected parts. Leaks, worn seals, and malfunctioning valves can introduce air or cause pressure pulsations that manifest as baseline noise.[3][6] The detector's flow cell and lamp are also common sources of problems; contamination on the cell windows can scatter light, and a deteriorating lamp can have an unstable output.[8][12]

Table 1: Common System-Related Noise and Potential Causes

Noise CharacteristicPotential System CauseRecommended Action
Regular, Periodic Noise (Pulsations) Worn pump seals, faulty check valves, malfunctioning pulse dampener.[1][6]Inspect and replace pump seals. Clean or replace check valves. Check pulse dampener function.
Irregular Spikes Air leak at a fitting, air trapped in the pump or detector.[3][9]Check all fittings for leaks. Purge the pump and detector to remove trapped air.[9]
Baseline Wander or Drift Fluctuating column or detector temperature.[5][16]Ensure the column oven and lab environment are stable. Use a heat exchanger if necessary.[3][6]
General High-Frequency Noise Contaminated detector flow cell, aging detector lamp.[3][17]Flush the flow cell with appropriate solvents (e.g., methanol, isopropanol, then 1N Nitric Acid if necessary).[3][9] Check lamp energy/intensity and replace if low.[17][18]

Detailed Protocol: System Purge and Detector Cell Cleaning

  • System Purge:

    • Disconnect the column from the system to prevent damage.

    • Place all solvent lines into a flask of freshly prepared, filtered, and degassed HPLC-grade isopropanol or methanol.

    • Open the pump's purge valve and flush the system at a high flow rate (e.g., 5-10 mL/min) for several minutes to remove any trapped air bubbles from the pump heads.[3]

    • Close the purge valve and pump the solvent through the system (bypassing the column) to the detector to flush the injector and tubing.

  • Detector Flow Cell Cleaning:

    • If noise persists, the detector cell may be contaminated.[6]

    • Continue pumping a strong, miscible solvent like methanol or isopropanol through the cell.

    • For stubborn contamination, flush the cell with 1N nitric acid (HNO₃). Important: Never use hydrochloric acid (HCl), as it can corrode stainless steel components.[3][9] Always flush thoroughly with HPLC-grade water and then your mobile phase solvent after using acid.

Guide 3: Column and Sample-Related Issues

The analytical column and the sample itself can also be sources of baseline disturbance.

The Causality: Contaminants from previous injections can build up on the head of the column and slowly elute during subsequent runs, causing baseline drift or ghost peaks.[6][7] If the sample is not fully dissolved in the mobile phase or contains particulate matter, it can contribute to system pressure fluctuations and noise.[5] For a compound like DMHPAA, ensuring the mobile phase pH is appropriate to keep it in a single ionic state is crucial for good peak shape and a stable baseline.

Troubleshooting Logic: Column and Sample

ColumnSampleWorkflow Start Baseline Noise Persists After System & Mobile Phase Checks CheckColumn Is the Column Old or Heavily Used? Start->CheckColumn SolutionWash Action: Perform column wash procedure as per manufacturer's guidelines. CheckColumn->SolutionWash No SolutionReplace Action: Replace column with a new one. CheckColumn->SolutionReplace Yes CheckEquilibration Is Column Fully Equilibrated? CheckSample Is Sample Filtered & Fully Dissolved? CheckEquilibration->CheckSample Yes SolutionEquilibrate Action: Equilibrate column for at least 10-15 column volumes. CheckEquilibration->SolutionEquilibrate No SolutionSamplePrep Action: Filter sample (0.22 µm) and ensure diluent is compatible with mobile phase. CheckSample->SolutionSamplePrep No End Stable Baseline CheckSample->End Yes SolutionWash->CheckEquilibration SolutionReplace->CheckEquilibration SolutionEquilibrate->CheckSample SolutionSamplePrep->End

Caption: Logic for troubleshooting column and sample-related baseline issues.

Best Practices for Column and Sample Handling

  • Column Equilibration: Always allow sufficient time for the column to equilibrate with the mobile phase before starting an analysis, especially after changing mobile phase composition.[1][5] A drifting baseline is a classic sign of an unequilibrated column.

  • Column Washing: If you suspect column contamination, follow the manufacturer's recommended washing procedure. This typically involves flushing with a series of solvents of increasing strength. To avoid contaminating the detector during this process, divert the column effluent directly to waste.[6]

  • Sample Preparation: Ensure your DMHPAA standard and sample are fully dissolved in a solvent compatible with the mobile phase.[5] Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates.[1]

By systematically working through these guides, from the mobile phase to the column and sample, you can effectively diagnose and eliminate the source of baseline noise in your 3,5-Dimethoxy-4-hydroxyphenylacetic acid chromatograms, leading to more accurate and reliable results.

References

  • Why Your HPLC Baseline Drifts—And How to Stop It. (n.d.). Separation Science. Retrieved from [Link]

  • Troubleshooting Guide for HPLC Detectors: Tips and Tricks. (2025, March 18). G-M-I, Inc. Retrieved from [Link]

  • Common Issues in HPLC Analysis. (2025, July 25). Medikamenter Quality Services. Retrieved from [Link]

  • The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. (2019, February 13). LCGC. Retrieved from [Link]

  • HPLC Troubleshooting Mini Guide - Baseline Issues. (n.d.). Phenomenex. Retrieved from [Link]

  • Eliminating Baseline Problems. (n.d.). Agilent. Retrieved from [Link]

  • Why Degassing The Mobile Phase Is Essential In HPLC: Learn In 3 Minutes. (2025, July 8). PharmaGuru. Retrieved from [Link]

  • Diagnosing HPLC Chromatography Problems & Troubleshooting. (n.d.). Shimadzu Scientific Instruments. Retrieved from [Link]

  • Mobile Phase Preparation. (n.d.). BASi. Retrieved from [Link]

  • How to Address HPLC System Contamination Issues. (2025, September 19). Patsnap Eureka. Retrieved from [Link]

  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. (2025, April 8). Welch Materials. Retrieved from [Link]

  • Why am I getting Baseline noise in HPLC? (2016, March 7). ResearchGate. Retrieved from [Link]

  • Why Does Baseline Drift Appear in HPLC Column. (2020, January 9). Hawach. Retrieved from [Link]

  • 5 Ways to Approach Baseline Issues. (n.d.). Chromatography Today. Retrieved from [Link]

  • Uncovering Overlooked Factors Behind Abnormal Baselines. (2025, July 23). Welch Materials. Retrieved from [Link]

  • What Causes Baseline Noise in HPLC, and How to Control It? (2022, March 1). YouTube. Retrieved from [Link]

  • Common Causes of Baseline Noise. (2020, August 31). Overbrook Service. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Retention Time Drift in the Analysis of 3,5-Dimethoxy-4-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering retention time (RT) drift during the chromatographic analysis of 3,5-Dimethoxy-4-hydroxyphenylacetic acid. Unstable retention times are a common challenge in high-performance liquid chromatography (HPLC), often leading to inaccurate peak identification and quantification.[1][2] This document offers a structured approach to troubleshooting, combining theoretical explanations with practical, field-proven solutions to restore method robustness and ensure data integrity.

I. Foundational Concepts: Understanding Retention Time Drift

Retention time drift is characterized by a progressive, unidirectional shift in the elution time of an analyte over a series of injections.[3][4] This is distinct from random fluctuations, which may have different root causes.[4] Establishing the nature of the drift is the first critical step in diagnosis. A key diagnostic is to compare the retention time of the analyte with that of an unretained compound (t₀ or the solvent front).

  • Proportional Drift: If the retention times of all peaks, including the solvent front, drift proportionally, the issue is likely related to the mobile phase flow rate.[5][6]

  • Analyte-Specific Drift: If the analyte's retention time drifts while the solvent front remains stable, the cause is likely a chemical change within the system, such as alterations to the mobile phase or stationary phase.[5]

II. Troubleshooting Guide: A Systematic Approach

This section provides a step-by-step guide to diagnosing and resolving retention time drift in the analysis of 3,5-Dimethoxy-4-hydroxyphenylacetic acid.

Step 1: Initial System Assessment

Before delving into more complex troubleshooting, a thorough initial assessment of the HPLC system is crucial.

1.1. Flow Rate Verification:

  • Rationale: Inaccurate or fluctuating flow rates are a primary cause of proportional retention time drift.[1][3]

  • Protocol:

    • Disconnect the column and direct the pump outlet into a 10 mL graduated cylinder.

    • Set the pump flow rate to 1.0 mL/min.

    • Time how long it takes to collect exactly 10 mL of mobile phase.

    • The time should be 10 minutes. Significant deviations indicate a pump malfunction or a leak.[7]

  • Troubleshooting:

    • Check for leaks in all fittings, pump seals, and connections.[2][7] Even small, non-dripping leaks can impact flow rate.[5]

    • Ensure proper pump priming and degassing of the mobile phase to eliminate air bubbles.[8][9]

1.2. Temperature Control:

  • Rationale: Column temperature significantly influences retention time.[2][10] A 1°C change in temperature can alter retention times by 1-2%.[11][12]

  • Protocol:

    • Verify that the column oven is set to the method-specified temperature and that the actual temperature reading is stable.

    • Ensure the laboratory environment has a stable ambient temperature, as fluctuations can affect the mobile phase temperature before it enters the column.[13]

  • Troubleshooting:

    • If a column oven is not in use, consider employing one to maintain a consistent temperature.[7][10]

Step 2: Mobile Phase and Sample Solvent Evaluation

The chemical composition of the mobile phase and the sample solvent are critical for reproducible chromatography.

2.1. Mobile Phase Composition and Preparation:

  • Rationale: Changes in mobile phase composition, such as the organic-to-aqueous ratio or pH, can cause significant retention time drift.[3][10] For ionizable compounds like 3,5-Dimethoxy-4-hydroxyphenylacetic acid, which has a carboxylic acid functional group, mobile phase pH is particularly critical.[1][14]

  • Protocol:

    • Prepare fresh mobile phase, carefully measuring all components. Gravimetric preparation is often more accurate than volumetric.[11]

    • Ensure thorough mixing of the mobile phase components.

    • If using a buffer, verify its pH with a calibrated pH meter.

  • Troubleshooting:

    • Evaporation: Volatile organic components of the mobile phase can evaporate over time, leading to a gradual increase in retention times.[5][10][15] Use sealed solvent reservoirs or an online mixer.[5][15]

    • pH Shift: Absorption of atmospheric CO₂ can lower the pH of unbuffered or weakly buffered mobile phases.[10] Volatile acids or bases (e.g., formic acid, ammonia) can also evaporate, altering the pH.[5][10]

    • Contamination: Water is a common source of mobile phase contamination, which can accumulate on the column and affect retention.[3]

2.2. Sample Solvent Effects:

  • Rationale: The composition of the solvent used to dissolve the sample can influence peak shape and retention time.[10]

  • Protocol:

    • Ideally, dissolve the sample in the initial mobile phase.[10][12]

    • If a different solvent must be used, ensure it is of equal or lower polarity than the mobile phase.[10]

  • Troubleshooting:

    • If the sample solvent is stronger (less polar) than the mobile phase, early elution or peak distortion can occur.[7][12]

Step 3: Column Health and Equilibration

The HPLC column is the heart of the separation, and its condition is paramount for stable retention times.

3.1. Column Equilibration:

  • Rationale: Inadequate column equilibration is a frequent cause of retention time drift, especially at the beginning of an analytical run or after a change in mobile phase.[2][3] The stationary phase needs sufficient time to equilibrate with the mobile phase.[4]

  • Protocol:

    • For reversed-phase columns, equilibrate with 10-20 column volumes of the initial mobile phase.[3][4]

    • For methods using ion-pairing reagents or for analytes with strong secondary interactions, longer equilibration times may be necessary.[4][16]

  • Troubleshooting:

    • To expedite equilibration for new columns, consider a "priming" injection with a sample concentration 10 times higher than usual to saturate active sites.[5]

3.2. Column Contamination and Degradation:

  • Rationale: Accumulation of strongly retained sample matrix components can alter the stationary phase chemistry, leading to retention time drift.[2][3] The stationary phase can also hydrolyze and degrade over time, especially at extreme pH values.[2][4]

  • Protocol:

    • Implement a robust sample preparation method, such as solid-phase extraction (SPE), to remove matrix interferences.[3]

    • Use a guard column to protect the analytical column from contamination.[5]

  • Troubleshooting:

    • If contamination is suspected, flush the column with a strong solvent (e.g., tetrahydrofuran for reversed-phase columns) to remove adsorbed compounds.[3]

    • If retention times consistently decrease and peak shape deteriorates, the column may be degraded and require replacement.[3]

Step 4: Sample Matrix Effects

The sample matrix itself can be a source of retention time variability.

4.1. Matrix-Induced Retention Time Shifts:

  • Rationale: Components of the sample matrix can co-elute with the analyte or alter the stationary phase, affecting the analyte's retention.[17][18]

  • Protocol:

    • Analyze a standard of 3,5-Dimethoxy-4-hydroxyphenylacetic acid in a clean solvent and compare the retention time to that of a sample spiked with the standard.

    • A significant difference in retention time suggests a matrix effect.

  • Troubleshooting:

    • Enhance sample cleanup procedures to remove interfering matrix components.[19]

    • Consider using an internal standard that is structurally similar to the analyte to compensate for matrix effects.[18]

III. Frequently Asked Questions (FAQs)

Q1: My retention times are drifting longer over a long sequence. What is the most likely cause?

A1: The most common cause for gradually increasing retention times is the evaporation of the more volatile organic component from the mobile phase reservoir.[5][10][15] This makes the mobile phase weaker, leading to longer elution times. Ensure your solvent bottles are well-capped.[15]

Q2: I've just installed a new column, and the retention times are unstable for the first few injections. Why is this happening?

A2: This is a common phenomenon related to column equilibration.[20] The new stationary phase needs to be conditioned by the mobile phase and the sample. This initial drift should stabilize after several injections.[20] To speed this up, you can try injecting a more concentrated sample to quickly saturate any active sites on the stationary phase.[5]

Q3: Can small changes in the mobile phase pH really have a big impact on the retention time of 3,5-Dimethoxy-4-hydroxyphenylacetic acid?

A3: Yes, absolutely. 3,5-Dimethoxy-4-hydroxyphenylacetic acid is a weak acid due to its carboxylic acid group.[14][21] Small changes in the mobile phase pH around the pKa of the analyte will significantly alter its ionization state, and thus its hydrophobicity and retention on a reversed-phase column.[1]

Q4: My retention times are fluctuating randomly, not drifting in one direction. What should I check first?

A4: Random fluctuations are often due to instrumental issues.[8] Check for air bubbles in the pump, ensure proper solvent degassing, and verify there are no leaks in the system.[8] A malfunctioning proportioning valve in the pump can also cause random variations in mobile phase composition.[7]

Q5: How can I differentiate between a flow rate problem and a chemical problem causing retention time drift?

A5: A simple diagnostic is to monitor the retention time of the solvent front (t₀). If both the analyte peak and the solvent front are drifting proportionally, the issue is likely with the flow rate.[1][5] If the analyte peak is drifting but the solvent front is stable, it points to a chemical change in the system (e.g., mobile phase composition, column chemistry).[5]

IV. Data and Visualization

Table 1: Common Causes of Retention Time Drift and Their Symptoms
CauseSymptomDiagnostic Check
Flow Rate Change All peaks, including t₀, drift proportionally.[5]Verify pump flow rate with a graduated cylinder and stopwatch.[7]
Temperature Fluctuation All peaks drift, typically decreasing with higher temperature.[12]Monitor column oven and lab ambient temperature.[13]
Mobile Phase Composition Change Analyte peaks drift, but t₀ is stable.[5]Prepare fresh mobile phase; check for evaporation.[10][15]
Inadequate Column Equilibration Drift is most pronounced at the start of a run or with a new column.[2][20]Allow for longer equilibration time (10-20 column volumes).[4]
Column Contamination Gradual drift, often accompanied by increased backpressure and peak tailing.[3]Use a guard column; implement a column cleaning procedure.[5]
Sample Matrix Effects Retention time shifts when moving from standards to real samples.[17]Compare retention of standard in solvent vs. spiked matrix.
Diagram 1: Troubleshooting Workflow for Retention Time Drift

G start Retention Time Drift Observed is_t0_stable Is t₀ (solvent front) stable? start->is_t0_stable flow_rate_issue Likely Flow Rate Issue is_t0_stable->flow_rate_issue No chemical_issue Likely Chemical/Column Issue is_t0_stable->chemical_issue Yes check_leaks Check for Leaks flow_rate_issue->check_leaks verify_flow Verify Flow Rate check_leaks->verify_flow check_pump Check Pump & Degasser verify_flow->check_pump resolve Problem Resolved check_pump->resolve check_mp Check Mobile Phase (Composition, pH, Freshness) chemical_issue->check_mp check_temp Check Temperature Control check_mp->check_temp check_equilibration Check Column Equilibration check_temp->check_equilibration check_column_health Check Column Health (Contamination, Age) check_equilibration->check_column_health check_column_health->resolve

Caption: A systematic workflow for diagnosing retention time drift.

V. References

  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from

  • Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift. Retrieved from

  • Phenomenex. (2025, May 21). Why Does Retention Time Shift? | HPLC Tip [Video]. YouTube. Retrieved from

  • Welch Materials. (2025, October 17). [Readers Insight] Retention Time Drifts: Why Do They Occur?. Retrieved from

  • LabVeda. (2024, April 24). Drifting HPLC Peak Retention Times. Retrieved from

  • Crawford Scientific. (2020, August 18). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. Retrieved from

  • LCGC. (n.d.). Why do retention times drift for the first few injections of an HPLC method?. Retrieved from

  • Chromatography Online. (n.d.). Liquid Chromatography Problem Solving and Troubleshooting. Retrieved from

  • Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision?. Retrieved from

  • SiliCycle. (n.d.). HPLC Troubleshooting Guide. Retrieved from

  • ResearchGate. (n.d.). Effect of sample matrix on the retention time in chromatograms.... Retrieved from

  • Element Lab Solutions. (n.d.). Retention Time Variability in HPLC. Retrieved from

  • Waters. (n.d.). What are common causes for less than expected retention times on a reversed-phase LC column?. Retrieved from

  • Hawach Scientific. (n.d.). Troubleshooting HPLC Column Retention Time Drift. Quora. Retrieved from

  • SciSpace. (n.d.). The retention behavior of reversed-phase HPLC columns with 100% aqueous mobile phase. Retrieved from

  • ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC?. Retrieved from

  • Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time. Retrieved from

  • LCGC International. (2015, February 1). Slow Column Equilibration. Retrieved from

  • SiliCycle. (n.d.). FAQ: What is the cause of variable retention times, loss of resolution or selectivity change?. Retrieved from

  • Waters Corporation. (n.d.). USP Method Case Study Part I: Understanding the Impact of Sample Preparation and Mobile Phase Stability. Retrieved from

  • ResearchGate. (2015, October 21). Common Reasons for HPLC Retention Time Drift, Variation or Change. Retrieved from

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from

  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from

  • ResearchGate. (n.d.). Retention time of phenolic acids and flavonoids standards analyzed by HPLC [Table]. Retrieved from

  • PubMed. (1983). Measurement of 3-methoxy-4-hydroxyphenylacetic acid (HVA) in plasma by high-performance liquid chromatography with electrochemical detector (HPLC-EC). Retrieved from

  • Chromatography Online. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Retrieved from

  • Chromatography Today. (2016, November 24). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Retrieved from

  • Sigma-Aldrich. (n.d.). 3,5-Dimethoxy-4-hydroxyphenylacetic acid 97. Retrieved from

  • MDPI. (2023, March 15). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Retrieved from

  • Sigma-Aldrich. (n.d.). 3,5-Dimethoxy-4-hydroxyphenylacetic acid 97. Retrieved from

  • Market Publishers. (n.d.). 3,5-Dimethoxy-4-hydroxyphenylacetic acid (CAS 4385-56-2) Market Research Report 2025. Retrieved from

  • Walsh Medical Media. (n.d.). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. Retrieved from

Sources

Technical Support Center: A Guide to Selecting the Right Column for 3,5-Dimethoxy-4-hydroxyphenylacetic Acid Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the chromatographic analysis of 3,5-Dimethoxy-4-hydroxyphenylacetic acid (HMBA). As Senior Application Scientists, we understand that achieving robust and reproducible separation for polar, acidic compounds like HMBA presents unique challenges. This guide is structured to provide you with not just protocols, but the underlying scientific principles to empower your method development, troubleshoot common issues, and select the optimal HPLC column for your application.

Understanding the Analyte: Why HMBA Can Be a Challenging Compound

3,5-Dimethoxy-4-hydroxyphenylacetic acid is a phenolic acid characterized by both a weakly acidic carboxylic acid group and a phenolic hydroxyl group.[1] Its polarity, confirmed by a low octanol-water partition coefficient (XLogP3: 0.06), is a primary factor influencing its chromatographic behavior.[2] The key to successful separation lies in controlling its ionization state and managing interactions with the stationary phase.

Table 1: Physicochemical Properties of 3,5-Dimethoxy-4-hydroxyphenylacetic acid

PropertyValueSource(s)
CAS Number 4385-56-2[3]
Molecular Formula C₁₀H₁₂O₅[3]
Molecular Weight 212.20 g/mol [1]
Melting Point 127-131 °C[4]
XLogP3 0.06[2]
Functional Groups Carboxylic acid, Phenolic hydroxyl, Methoxy[1]
Core Principles: A Logic-Driven Approach to Column Selection

The separation of any analyte is governed by the interactions between the analyte, the stationary phase, and the mobile phase. For HMBA, its acidic nature is the most critical parameter. In reversed-phase (RP) chromatography, a non-polar stationary phase retains analytes from a polar mobile phase.[5] However, ionized (deprotonated) acids are highly polar and exhibit very poor retention on traditional RP columns, often eluting in the void volume.[6]

The primary strategy is, therefore, to suppress the ionization of HMBA's carboxylic acid group by lowering the pH of the mobile phase. A general rule of thumb is to adjust the mobile phase pH to at least two units below the analyte's pKa.[7] This protonates the acid, rendering it more non-polar and significantly enhancing its retention on the stationary phase.

Analyte Analyte Properties 3,5-Dimethoxy-4-hydroxyphenylacetic acid (Polar, Acidic) Goal What is the primary analytical goal? Analyte->Goal C18 Start with a modern, high-purity C18 column (L1) Goal->C18 Routine Analysis / Method Development pH Control Mobile Phase pH (pH 2.5-3.5) with Formic or Acetic Acid C18->pH Tailing Is peak tailing observed? pH->Tailing Endcapped Consider columns with advanced end-capping or a Polar-Embedded phase Tailing->Endcapped Yes Retention Is retention still insufficient? Tailing->Retention No Endcapped->Retention MixedMode For maximum retention and robustness, use a Mixed-Mode RP/Anion-Exchange Column Retention->MixedMode Yes Selectivity Need alternative selectivity for complex mixtures? Retention->Selectivity No Phenyl Use a Phenyl-Hexyl phase to leverage π-π interactions with the aromatic ring Selectivity->Phenyl Yes cluster_prep Preparation cluster_hplc HPLC Analysis cluster_opt Optimization P1 1. Prepare Mobile Phase A: 0.1% Formic Acid in Water B: Acetonitrile P2 2. Prepare Sample Dissolve HMBA standard in 50:50 A:B to ~10 µg/mL H1 3. Install Column C18, 4.6x150 mm, 5 µm P2->H1 H2 4. Equilibrate System Run mobile phase at initial conditions for 15-20 min H1->H2 H3 5. Set Initial Conditions Flow: 1.0 mL/min Temp: 30°C UV Detection: 280 nm H2->H3 H4 6. Inject Sample (10 µL) Run scouting gradient: 5% to 95% B in 10 min H3->H4 O1 7. Assess Chromatogram Check retention time, peak shape, and resolution H4->O1 O2 8. Optimize Gradient Slope Adjust ramp rate to improve resolution O1->O2 O3 9. Finalize Method Confirm reproducibility and perform system suitability O2->O3

Caption: A typical experimental workflow for HPLC method development.

Step-by-Step Methodology:

  • System and Mobile Phase Preparation:

    • Prepare Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water.

    • Prepare Mobile Phase B: Use 100% HPLC-grade acetonitrile.

    • Filter and degas both mobile phases thoroughly to prevent pump and baseline issues. [8]2. Column Installation and Equilibration:

    • Install a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min for at least 15 minutes or until a stable baseline is achieved. [9]3. Standard Preparation:

    • Prepare a stock solution of HMBA in methanol or acetonitrile.

    • Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 10 µg/mL).

  • Chromatographic Run:

    • Set the column temperature to 30 °C.

    • Set the UV detector wavelength to 280 nm, which is a common wavelength for phenolic compounds. [10] * Inject 5-10 µL of the standard solution.

    • Run a scouting gradient:

      • 0-10 min: 5% to 95% B

      • 10-12 min: Hold at 95% B (column wash)

      • 12-12.1 min: Return to 5% B

      • 12.1-17 min: Hold at 5% B (re-equilibration)

  • Data Analysis and Optimization:

    • Evaluate the retention time, peak asymmetry, and efficiency of the HMBA peak.

    • If retention is too low, consider using methanol instead of acetonitrile or a column with higher carbon load.

    • If peak shape is poor, refer to the troubleshooting guide below.

    • Adjust the gradient slope to optimize the resolution between HMBA and any other peaks of interest.

Troubleshooting Guide

Table 2: Common Chromatographic Problems and Solutions for HMBA Analysis

ProblemProbable Cause(s)Recommended Solution(s)
No Peak / Very Small Peak 1. Incorrect mobile phase pH (HMBA is ionized and unretained).2. Detector wavelength is incorrect.3. Sample degradation or adsorption.1. Ensure mobile phase is acidified (pH 2.5-3.5). This is the most likely cause.<[7]br>2. Verify UV detector is set to ~280 nm.<[10]br>3. Prepare fresh sample; check for analyte loss in sample preparation steps.
Broad Peak 1. Column contamination or aging.2. High dead volume in the system (fittings, tubing).3. Sample solvent is too strong.1. Flush the column with a strong solvent (e.g., isopropanol) or replace the column.<[9]br>2. Use short, narrow-bore tubing between the column and detector.<[9]br>3. Dissolve the sample in the initial mobile phase composition.
Peak Tailing 1. Secondary interactions with residual silanols.2. Mobile phase pH is too high, causing partial ionization.3. Column overload.1. Use a modern, high-purity, end-capped column.<[11]br>2. Lower the mobile phase pH with 0.1% formic or trifluoroacetic acid.<[7]br>3. Reduce the injection volume or sample concentration.
Split Peak 1. Column void or partially blocked frit.2. Sample solvent incompatible with mobile phase.3. Co-elution with an impurity.1. Reverse-flush the column at low flow rate. If unresolved, replace the column.<[8]br>2. Ensure the sample is dissolved in a solvent weaker than or equal to the mobile phase.3. Adjust gradient or change column selectivity (e.g., to a Phenyl-Hexyl phase).
Shifting Retention Times 1. Inconsistent mobile phase preparation.2. Poor column temperature control.3. Insufficient column equilibration time.1. Prepare mobile phase carefully and accurately. Use a buffer if precise pH control is needed.<[12]br>2. Use a thermostatted column compartment.<[9]br>3. Ensure the column is fully equilibrated between injections, especially after a gradient. [9]
References
  • Waters Corporation. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? Trust Your Science, S2E16. [Link]

  • Kazoka, H. (n.d.). New Reversed-Phase Materials for the Separation of Polar Acidic Compounds. LCGC Europe. [Link]

  • Waters Corporation. (2020, October 2). In Need of Some Reversed Phase Polar Acid Relief. Waters Blog. [Link]

  • Cheméo. (n.d.). Chemical Properties of 3,5-Dimethoxy-4-hydroxyphenylacetic acid (CAS 4385-56-2). [Link]

  • Zielinski, H., et al. (2014). HPLC separation of phenolic acids extracted from rye caryopses. ResearchGate. [Link]

  • BuyersGuideChem. (n.d.). 3,5-Dimethoxy-4-hydroxyphenylacetic acid | 4385-56-2. [Link]

  • Klejdus, B., et al. (2013). Recent developments in the HPLC separation of phenolic compounds. PubMed. [Link]

  • Stampar, F., et al. (2012). HPLC Determination of Phenolic Acids, Flavonoids and Juglone in Walnut Leaves. Journal of Chromatographic Science, Oxford Academic. [Link]

  • Opletal, L., et al. (2004). Analysis of phenolic acids in fruits by HPLC with monolithic columns. Semantic Scholar. [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?[Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. [Link]

  • Cheng, J., et al. (2022). A new method for simultaneous determination of 14 phenolic acids in agricultural soils by multiwavelength HPLC-PDA analysis. RSC Publishing. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Chromedia. (n.d.). HPLC Troubleshooting Guide. [Link]

  • SIELC Technologies. (n.d.). Separation of 3,4,5-Trimethoxyphenylacetic acid on Newcrom R1 HPLC column. [Link]

  • Joseph, M. H., et al. (1983). Measurement of 3-methoxy-4-hydroxyphenylacetic acid (HVA) in plasma by high-performance liquid chromatography with electrochemical detector (HPLC-EC). PubMed. [Link]

  • Waters Corporation. (n.d.). How to Choose a Column. [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Columns and Consumables Selection Chart. [Link]

  • Gumieniczek, A., et al. (2009). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica. [Link]

Sources

Technical Support Center: Ensuring the Integrity of 3,5-Dimethoxy-4-hydroxyphenylacetic Acid in Your Research

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,5-Dimethoxy-4-hydroxyphenylacetic acid (HMBA). This guide is designed to provide you with in-depth technical assistance to prevent the degradation of HMBA during sample preparation, ensuring the accuracy and reliability of your experimental results. As a Senior Application Scientist, I will share field-proven insights and explain the causality behind experimental choices to help you develop self-validating protocols.

Introduction to 3,5-Dimethoxy-4-hydroxyphenylacetic Acid (HMBA)

3,5-Dimethoxy-4-hydroxyphenylacetic acid, also known as homosyringic acid, is a phenolic acid with significant antioxidant properties. Its chemical structure, featuring a hydroxyl group and two methoxy groups on a benzene ring, makes it a valuable compound in pharmaceutical and biochemical research. However, this same structure renders it susceptible to degradation, particularly through oxidation, during routine sample handling and preparation. Understanding and mitigating this degradation is paramount for obtaining reproducible and accurate analytical data.

Frequently Asked Questions (FAQs)

This section addresses common questions and concerns regarding the stability of HMBA during sample preparation.

Q1: What are the primary factors that can cause the degradation of HMBA?

A1: The degradation of HMBA is primarily driven by oxidative processes. The phenolic hydroxyl group is particularly susceptible to oxidation, which can be initiated or accelerated by several factors:

  • pH: Alkaline conditions (pH > 7) can deprotonate the phenolic hydroxyl group, making it more susceptible to oxidation.

  • Temperature: Elevated temperatures can increase the rate of chemical reactions, including oxidation and other degradation pathways. While many phenolic compounds are stable up to 100°C, significant degradation can occur at higher temperatures.

  • Presence of Oxygen: Direct exposure to atmospheric oxygen can lead to the oxidation of the phenolic ring.

  • Light: Exposure to UV or even ambient light can provide the energy to initiate photo-oxidative degradation.

  • Presence of Metal Ions: Metal ions, such as iron (Fe³⁺) and copper (Cu²⁺), can act as catalysts in oxidation reactions.

  • Enzymatic Activity: If working with biological matrices, enzymes like polyphenol oxidases can catalyze the oxidation of HMBA.

Q2: What are the likely degradation products of HMBA?

A2: While direct studies on the forced degradation of HMBA are limited, we can infer its degradation pathways from studies on structurally similar compounds like syringic acid. The primary degradation pathways are expected to be:

  • Oxidation: The phenolic hydroxyl group can be oxidized to form a quinone-type structure. This is often a primary degradation pathway for phenolic compounds.[1]

  • Demethoxylation: The methoxy groups (-OCH₃) can be cleaved, leading to the formation of other hydroxylated phenylacetic acid derivatives.

  • Decarboxylation: The carboxylic acid group (-COOH) can be lost as carbon dioxide, particularly at elevated temperatures.

Based on the degradation of syringic acid, potential degradation products of HMBA could include compounds like 2,6-dimethoxy-1,4-benzoquinone, vanillic acid, and p-hydroxybenzoic acid.[2][3]

Q3: How can I visually tell if my HMBA sample has degraded?

A3: A common sign of phenolic compound oxidation is a change in the color of the solution. Upon degradation, a colorless solution of HMBA may turn yellow or brown due to the formation of colored oxidation products like quinones. While color change is a useful indicator, the absence of color change does not guarantee the absence of degradation. Chromatographic techniques like HPLC are necessary for definitive assessment.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of HMBA, helping you to identify and resolve issues related to its degradation.

Issue Potential Cause Recommended Solution
Loss of HMBA peak intensity or inconsistent results in chromatography. Degradation of HMBA in the sample solution due to improper storage or handling.Prepare fresh solutions of HMBA for each experiment. If storage is necessary, store solutions at low temperatures (-20°C or -80°C), protected from light, and under an inert atmosphere (e.g., nitrogen or argon). Consider adding antioxidants like ascorbic acid to the solvent.
Appearance of unexpected peaks in the chromatogram. Formation of degradation products during sample preparation.Review your sample preparation protocol. Minimize exposure to high temperatures, alkaline pH, and light. Use deoxygenated solvents and consider adding a chelating agent like EDTA to sequester metal ions that can catalyze oxidation. Compare the retention times of the unknown peaks with those of potential degradation products if standards are available.
Poor peak shape (e.g., tailing) in HPLC analysis. Secondary interactions between the acidic HMBA and the stationary phase, or issues with the mobile phase.Ensure the mobile phase is sufficiently acidic (pH 2.5-3.5) by adding a small amount of an acid like formic acid or acetic acid. This will suppress the ionization of the carboxylic acid group and improve peak shape.
Variable results between different batches of samples. Inconsistent sample preparation procedures or enzymatic degradation in biological samples.Standardize your sample preparation protocol and ensure it is followed consistently. If working with biological samples, consider a protein precipitation step with a solvent like methanol to inactivate enzymes.

Experimental Protocols

Here are detailed, step-by-step methodologies for the preparation and stabilization of HMBA samples.

Protocol 1: Preparation of a Stable HMBA Stock Solution

This protocol describes how to prepare a stock solution of HMBA with enhanced stability for use in various experiments.

  • Solvent Preparation:

    • Use HPLC-grade methanol or acetonitrile as the solvent.

    • To minimize oxidation, deoxygenate the solvent by sparging with nitrogen or argon gas for 15-20 minutes.

    • For enhanced stability, prepare a solvent mixture containing an antioxidant and a chelating agent. A common and effective mixture is methanol with 0.1% (w/v) ascorbic acid and 10 mM EDTA.[4]

  • Weighing and Dissolving HMBA:

    • Accurately weigh the desired amount of solid HMBA in a clean glass vial.

    • Add the prepared deoxygenated and stabilized solvent to the vial to achieve the desired concentration.

    • Vortex or sonicate the mixture until the HMBA is completely dissolved.

  • Storage:

    • Store the stock solution in an amber glass vial to protect it from light.

    • For short-term storage (up to 24 hours), keep the solution at 4°C.

    • For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Extraction of HMBA from a Biological Matrix (e.g., Plasma)

This protocol provides a method for extracting HMBA from a complex biological matrix while minimizing degradation.

  • Sample Collection and Initial Stabilization:

    • Collect the biological sample (e.g., plasma) and immediately add a solution of antioxidants and chelating agents. A common choice is a mixture of ascorbic acid and EDTA to final concentrations of 1% and 0.1%, respectively.

    • Keep the sample on ice throughout the extraction process.

  • Protein Precipitation:

    • To 100 µL of the stabilized plasma sample, add 300 µL of ice-cold methanol (containing 0.1% ascorbic acid).

    • Vortex the mixture vigorously for 1 minute to precipitate the proteins.

    • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection and Analysis:

    • Carefully collect the supernatant, which contains the extracted HMBA.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • Analyze the sample immediately by HPLC or store it at -80°C until analysis.

Visualization of Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the degradation pathway of HMBA and a recommended experimental workflow.

cluster_degradation Inferred Degradation Pathway of HMBA HMBA HMBA Oxidation Oxidation HMBA->Oxidation Demethoxylation Demethoxylation HMBA->Demethoxylation Decarboxylation Decarboxylation HMBA->Decarboxylation Quinone_Product Quinone-type Product Oxidation->Quinone_Product Hydroxylated_Product Hydroxylated Product Demethoxylation->Hydroxylated_Product Decarboxylated_Product Decarboxylated Product Decarboxylation->Decarboxylated_Product

Caption: Inferred degradation pathways of 3,5-Dimethoxy-4-hydroxyphenylacetic acid (HMBA).

cluster_workflow Recommended Sample Preparation Workflow for HMBA Analysis Start Start: Sample Collection Stabilize Immediate Stabilization (Antioxidants + Chelating Agents) Start->Stabilize Extract Extraction (e.g., Protein Precipitation) Stabilize->Extract Filter Filtration (0.22 µm filter) Extract->Filter Analyze Immediate HPLC Analysis Filter->Analyze Store Storage (-80°C, protected from light) Filter->Store End End: Data Acquisition Analyze->End Store->Analyze

Caption: Recommended workflow for HMBA sample preparation to minimize degradation.

Conclusion

The stability of 3,5-Dimethoxy-4-hydroxyphenylacetic acid is a critical factor for obtaining reliable and reproducible data in your research. By understanding the mechanisms of its degradation and implementing the appropriate preventative measures outlined in this guide, you can ensure the integrity of your samples and the validity of your experimental outcomes. Should you have further questions or require more specific guidance, please do not hesitate to reach out to our technical support team.

References

  • Anaerobic Degradation of Syringic Acid by an Adapted Strain of Rhodopseudomonas palustris. (n.d.). NCBI. Retrieved from [Link]

  • Detection of bound phenolic acids: Prevention by ascorbic acid and ethylenediaminetetraacetic acid of degradation of phenolic acids during alkaline hydrolysis. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Biodegradation of Lignin Monomers Vanillic, p-Coumaric, and Syringic Acid by the Bacterial Strain, Sphingobacterium sp. HY-H. (2018, May 10). PubMed. Retrieved from [Link]

  • Kinetics of Oxidative Degradation of Lignin-Based Phenolic Compounds in Batch Reactor. (2019, August 8). ACS Publications. Retrieved from [Link]

  • Biodegradation of Lignin Monomers Vanillic, p-Coumaric, and Syringic Acid by the Bacterial Strain, Sphingobacterium sp. HY-H. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Degradation Mechanisms of Bioactive Compounds. (2023, June 21). Encyclopedia.pub. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Sensitivity for Low Concentrations of 3,5-Dimethoxy-4-hydroxyphenylacetic acid (HMBA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the analysis of 3,5-Dimethoxy-4-hydroxyphenylacetic acid (HMBA), also known as Homosyringic acid. This resource is designed for researchers, scientists, and drug development professionals who are looking to achieve reliable and sensitive quantification of HMBA, particularly at low concentrations in complex biological matrices. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Introduction to HMBA Analysis Challenges

3,5-Dimethoxy-4-hydroxyphenylacetic acid (HMBA) is a phenolic acid of interest in various research fields. Accurately quantifying low concentrations of HMBA presents several analytical challenges, primarily due to its physicochemical properties and the complexity of biological samples. Key issues include poor signal-to-noise ratios, chromatographic peak shape problems, and ion suppression in mass spectrometry. This guide provides a systematic approach to overcoming these obstacles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the analysis of HMBA using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.

Issue 1: Poor Signal-to-Noise (S/N) Ratio and Low Sensitivity

Q: My HMBA peak is barely distinguishable from the baseline noise. How can I improve the signal-to-noise ratio for low-concentration samples?

A: A low signal-to-noise (S/N) ratio is a common hurdle when measuring trace amounts of an analyte.[1][2] To enhance the S/N for HMBA, a multi-faceted approach involving sample preparation, chromatographic conditions, and detector settings is recommended.

  • Sample Concentration with Solid-Phase Extraction (SPE): For dilute samples, concentrating HMBA prior to analysis is crucial. Solid-Phase Extraction (SPE) is a highly effective technique for this purpose.[3][4] Given HMBA's acidic nature, a mixed-mode SPE sorbent with both reversed-phase and anion-exchange properties can provide excellent recovery and cleanup.[5]

    • Rationale: The reversed-phase mechanism retains HMBA based on its hydrophobicity, while the anion-exchange mechanism captures the deprotonated carboxylic acid group, offering a highly selective extraction. This dual retention mechanism allows for rigorous washing steps to remove interfering matrix components, leading to a cleaner extract and reduced baseline noise.

  • Chromatographic Optimization for Sharper Peaks: The height of a chromatographic peak is inversely proportional to its width. Therefore, achieving sharp, narrow peaks will increase the signal intensity.[6]

    • Use of Smaller Particle Size Columns: Columns packed with smaller particles (e.g., sub-2 µm or superficially porous particles) offer higher efficiency, resulting in narrower peaks and thus improved sensitivity.[6]

    • Mobile Phase Optimization: Ensure the mobile phase pH is at least 1.5-2 pH units below the pKa of HMBA's carboxylic acid group (typically around 4-5). This suppresses the ionization of the carboxylic acid, leading to better retention on a reversed-phase column and improved peak shape.[7][8] A mobile phase containing 0.1% formic acid is often a good starting point.[6]

  • Detector-Specific Strategies:

    • For HPLC-UV: Ensure you are detecting at the wavelength of maximum absorbance (λmax) for HMBA. Running a UV scan of a standard solution will help you determine the optimal wavelength.

    • For LC-MS: Optimizing the electrospray ionization (ESI) source parameters is critical. For an acidic molecule like HMBA, negative ion mode (ESI-) is generally preferred as it readily deprotonates to form [M-H]⁻ ions.[9][10] Key parameters to optimize include capillary voltage, nebulizer gas pressure, and desolvation temperature.[10][11]

Issue 2: Pronounced Peak Tailing

Q: I'm observing significant peak tailing for HMBA, which is affecting my integration and quantification. What is causing this and how can I fix it?

A: Peak tailing for acidic compounds like HMBA in reversed-phase HPLC is a frequent issue, often stemming from unwanted secondary interactions with the stationary phase.[7][12][13]

  • Interaction with Residual Silanols: Silica-based reversed-phase columns can have residual silanol groups (-Si-OH) on the surface. At mobile phase pH values above their pKa (around 3-4), these silanols can become ionized (-Si-O⁻) and interact with any residual positive charges on the analyte or through cation bridging with metal impurities, leading to peak tailing.[12]

    • Solution 1: Mobile Phase pH Adjustment: As mentioned previously, maintaining a low mobile phase pH (e.g., 2.5-3.0 with 0.1% formic or acetic acid) will keep the silanol groups in their neutral form, minimizing these secondary interactions.[7][14]

    • Solution 2: Use of High-Purity Silica Columns: Modern, high-purity silica columns have a much lower concentration of acidic silanol groups, which significantly reduces peak tailing for basic and acidic compounds.

  • Metal Contamination: Trace metal ions in the sample, mobile phase, or HPLC system can chelate with the phenolic hydroxyl groups and the carboxylic acid of HMBA, causing peak tailing.

    • Solution: Using high-purity solvents and reagents is essential.[7] If metal contamination is suspected, adding a small amount of a chelating agent like EDTA (e.g., 0.1 mM) to the mobile phase can improve peak shape.[7]

Issue 3: Inconsistent Results and Poor Reproducibility

Q: My results for HMBA quantification are not reproducible between injections and batches. What could be the cause?

A: Poor reproducibility can arise from several factors, from sample preparation to instrument variability. The use of an internal standard is a robust way to correct for many of these issues.[9][15][16][17]

  • Selection and Use of an Internal Standard (IS): An internal standard is a compound with similar chemical and physical properties to the analyte that is added at a constant concentration to all samples, standards, and blanks.[17][18] The quantification is then based on the ratio of the analyte peak area to the IS peak area, which corrects for variations in injection volume, sample extraction recovery, and matrix effects.

    • Ideal Internal Standard for HMBA: A stable isotope-labeled (SIL) version of HMBA (e.g., HMBA-d3) is the gold standard for an internal standard as it co-elutes and has nearly identical ionization efficiency and extraction recovery.[18] If a SIL-IS is not available, a structurally similar compound that is not present in the samples can be used. A good candidate would be a phenolic acid with similar polarity and pKa that separates well from HMBA and other matrix components.

  • Matrix Effects in LC-MS: The co-elution of other compounds from the sample matrix can suppress or enhance the ionization of HMBA in the mass spectrometer, leading to inaccurate and irreproducible results.[16][19][20][21]

    • Mitigation Strategies:

      • Improved Sample Cleanup: As discussed, a thorough SPE procedure can significantly reduce matrix components.[5]

      • Chromatographic Separation: Adjusting the HPLC gradient to better separate HMBA from the regions of ion suppression is an effective strategy.[19]

      • Use of an Appropriate Internal Standard: A co-eluting SIL-IS is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[16]

Frequently Asked Questions (FAQs)

Q1: What is the best analytical technique for quantifying low concentrations of HMBA in biological fluids?

A1: For low-concentration analysis of HMBA in complex matrices like plasma or urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[22] LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV. The use of Multiple Reaction Monitoring (MRM) mode in a triple quadrupole mass spectrometer allows for highly specific detection of HMBA, minimizing interferences from the matrix.[4]

Q2: Can I improve the sensitivity of my analysis by derivatizing HMBA?

A2: Yes, derivatization can significantly enhance sensitivity, particularly for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[23][24][25][26] A two-step derivatization involving methoximation followed by silylation is a common and effective approach for phenolic acids.[25][27]

  • Methoximation: This step targets the keto group (if present) and aldehydes, preventing tautomerization.

  • Silylation: This step replaces the active hydrogens on the phenolic hydroxyl and carboxylic acid groups with trimethylsilyl (TMS) groups, increasing the volatility and thermal stability of HMBA for GC analysis.[25]

For LC-MS, derivatization is less common but can be used to improve ionization efficiency in some cases.

Q3: What are the key validation parameters I should assess for a quantitative HMBA method in a regulated environment?

A3: For bioanalytical method validation, you should follow the guidelines from regulatory bodies like the International Council for Harmonisation (ICH).[28][29][30][31][32] Key parameters to validate include:

  • Selectivity and Specificity: The ability to differentiate and quantify HMBA in the presence of other components.[29]

  • Accuracy and Precision: How close the measured values are to the true value and the degree of scatter in the data, respectively.[29]

  • Calibration Curve and Linearity: The relationship between concentration and response over a defined range.

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

  • Matrix Effect: The influence of the sample matrix on the analyte's response.[29]

  • Stability: The stability of HMBA in the biological matrix under different storage and handling conditions.[29]

Q4: How do I choose the right SPE cartridge for HMBA extraction?

A4: The choice of SPE cartridge depends on the properties of HMBA and the sample matrix. Since HMBA is a polar, acidic compound, a polymeric mixed-mode sorbent with both reversed-phase and strong anion-exchange (SAX) or weak anion-exchange (WAX) functionalities is often a good choice. This allows for a robust method with effective removal of interferences. Alternatively, a reversed-phase sorbent (like C18 or a hydrophilic-lipophilic balanced polymer) can be used, but careful optimization of the sample pH before loading is critical to ensure good retention.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of HMBA from Human Plasma

This protocol provides a general procedure for the extraction of HMBA from human plasma using a mixed-mode anion exchange SPE cartridge.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Sample Loading:

    • Pre-treat 0.5 mL of plasma by adding 0.5 mL of 4% phosphoric acid to precipitate proteins.

    • Vortex and centrifuge at 10,000 x g for 10 minutes.

    • Load the supernatant onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute HMBA with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Derivatization of HMBA for GC-MS Analysis

This protocol describes a two-step derivatization procedure for HMBA.

  • Methoximation:

    • To the dried sample extract, add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine.

    • Vortex and incubate at 60°C for 30 minutes.

  • Silylation:

    • Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

    • Vortex and incubate at 60°C for 30 minutes.

  • Analysis: The sample is now ready for injection into the GC-MS.

Data Presentation

Table 1: Troubleshooting Summary for Low-Level HMBA Analysis

Problem Potential Cause(s) Recommended Solution(s)
Poor S/N Ratio - Low analyte concentration- High baseline noise- Broad chromatographic peaks- Concentrate sample using SPE- Use high-purity solvents and reagents- Use a high-efficiency HPLC column- Optimize MS source parameters
Peak Tailing - Secondary interactions with silanols- Metal contamination- Inappropriate mobile phase pH- Use a low pH mobile phase (2.5-3.0)- Use a high-purity silica column- Add a chelating agent (e.g., EDTA) to the mobile phase
Poor Reproducibility - Injection volume variability- Inconsistent sample preparation- Matrix effects- Use a reliable autosampler- Employ an internal standard (ideally stable isotope-labeled) - Optimize sample cleanup and chromatography to minimize matrix effects

Visualizations

Workflow for Enhancing HMBA Sensitivity

Enhancing_HMBA_Sensitivity cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_output Result Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE Concentration Concentration SPE->Concentration Derivatization Derivatization (Optional for GC-MS) Concentration->Derivatization If GC-MS LC_MS_MS LC-MS/MS Analysis Concentration->LC_MS_MS Direct Analysis GC_MS GC-MS Analysis Derivatization->GC_MS Data_Processing Data Processing with Internal Standard LC_MS_MS->Data_Processing GC_MS->Data_Processing High_Sensitivity_Data High Sensitivity & Reproducible Data Data_Processing->High_Sensitivity_Data

Caption: Workflow for improving HMBA detection sensitivity.

Decision Tree for Troubleshooting Peak Tailing

Peak_Tailing_Troubleshooting Start Peak Tailing Observed for HMBA Check_pH Is mobile phase pH < 3.0? Start->Check_pH Adjust_pH Adjust mobile phase pH to 2.5-3.0 with 0.1% Formic Acid Check_pH->Adjust_pH No Check_Column Are you using a high-purity silica column? Check_pH->Check_Column Yes Resolved Problem Resolved Adjust_pH->Resolved Switch_Column Switch to a modern, high-purity silica column Check_Column->Switch_Column No Check_Metals Suspect metal contamination? Check_Column->Check_Metals Yes Switch_Column->Resolved Add_Chelator Add 0.1 mM EDTA to the mobile phase Check_Metals->Add_Chelator Yes Check_Metals->Resolved No Add_Chelator->Resolved

Caption: Decision tree for addressing HMBA peak tailing issues.

References

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Cato Research. (2024, April 4). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. Retrieved from [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2022, November). M10: bioanalytical method validation and study sample analysis : guidance for industry. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. Retrieved from [Link]

  • International Council for Harmonisation. (2022, May 24). M10: Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Fekry, M. I., Taha, E. A., & El-rab, S. F. G. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5539-5555. Retrieved from [Link]

  • Trufelli, H., Palma, P., Famiglini, G., & Cappiello, A. (2011). An overview of matrix effects in liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 30(3), 491-509. Retrieved from [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, October 20). Internal Standards and LOD. Retrieved from [Link]

  • Dolan, J. W. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Dolan, J. W. (2014, October 1). When Should an Internal Standard be Used? LCGC North America, 32(10), 784-789. Retrieved from [Link]

  • Chambers, A. G., & Legido-Quigley, C. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 852(1-2), 290-303. Retrieved from [Link]

  • Cole, M. D. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America, 36(9), 634-641. Retrieved from [Link]

  • Kruve, A., & Kaupmees, K. (2017). Think Negative: Finding the best ESI/MS mode for your analyte. Analytical and bioanalytical chemistry, 409(28), 6547-6551. Retrieved from [Link]

  • McCalley, D. V. (2022). Troubleshooting Peak Shape Problems in HPLC. LCGC North America, 40(11), 526-530. Retrieved from [Link]

  • ZirChrom Separations, Inc. (2004). Method Development Guide. Retrieved from [Link]

  • LabPedia. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Retrieved from [Link]

  • Phenomenex. (2023, July 11). Troubleshooting Unwanted Peaks for HPLC: A Case Study Using Formic Acid. Retrieved from [Link]

  • CHROMacademy. (2019, November 1). Top Three HPLC Method Development Tips. LCGC International. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Optimizing the Agilent Multimode Source. Retrieved from [Link]

  • Thermo Fisher Scientific. (2022, May 16). HPLC Method Development Step by Step [Video]. YouTube. Retrieved from [Link]

  • Sharma, S., & Singh, N. (2016). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 6(4), 233-238. Retrieved from [Link]

  • Vasilakopoulou, M., et al. (2022). Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats. Metabolites, 12(12), 1228. Retrieved from [Link]

  • Cole, M. D. (2018). LC-MS sensitivity: Practical strategies to boost your signal and lower your noise. LCGC North America, 36(9), 634-641. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). Schema of the plasma preparation and SPE procedure. Retrieved from [Link]

  • CHROMacademy. (n.d.). Tips for Optimizing Key Parameters in LC–MS. LCGC International. Retrieved from [Link]

  • Walczak, J., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy, 31(3), 22-31. Retrieved from [Link]

  • Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link]

  • Hovander, J., et al. (2000). Extraction and Cleanup Methods for Analysis of Phenolic and Neutral Organohalogens in Plasma. Journal of analytical toxicology, 24(8), 696-703. Retrieved from [Link]

  • Shimadzu. (n.d.). Signal-to-Noise Ratio. Retrieved from [Link]

  • Han, X., & Gross, R. W. (2017). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry-What, how and why?. Mass spectrometry reviews, 36(6), 693-714. Retrieved from [Link]

  • Dolan, J. W. (2010, March 1). Enhancing Signal-to-Noise. LCGC International. Retrieved from [Link]

  • Han, X., & Gross, R. W. (2017). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry-What, how and why?. Mass spectrometry reviews, 36(6), 693–714. Retrieved from [Link]

  • ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

  • Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Science (pp. 1-8). Elsevier. Retrieved from [Link]

  • Li, X., et al. (2021). A novel LC-MS/MS method for quantification of unstable endogenous 3,4-dihydroxyphenylacetaldehyde in rat brain after chemical derivatization. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1166, 122557. Retrieved from [Link]

  • Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation [Video]. YouTube. Retrieved from [Link]

  • Agilent Technologies. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals [Video]. YouTube. Retrieved from [Link]

  • Gatidou, G., et al. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Talanta, 81(4-5), 1431-1437. Retrieved from [Link]

  • Dolan, J. W. (2014, October 1). When Should an Internal Standard be Used?. LCGC North America, 32(10), 784-789. Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • Rahman, M. M., et al. (2021). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles A. Journal of Analytical Methods in Chemistry, 2021, 5529188. Retrieved from [Link]

  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. In Modern Sample Preparation for Chromatography (pp. 371-411). Elsevier. Retrieved from [Link]

  • Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Chinese medicine, 13, 20. Retrieved from [Link]

  • Kallifronas, M., et al. (2019). LC-MS/MS method for quantification of 3,4-dihydroxyphenylglycol, a norepinephrine metabolite in plasma and brain regions. Bioanalysis, 11(10), 971-986. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Mobile Phase for 3,5-Dimethoxy-4-hydroxyphenylacetic Acid HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 3,5-Dimethoxy-4-hydroxyphenylacetic acid (also known as homosyringic acid). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing mobile phase conditions and troubleshooting common issues encountered during method development and routine analysis.

Understanding the Analyte: 3,5-Dimethoxy-4-hydroxyphenylacetic Acid

Before delving into mobile phase optimization, it is crucial to understand the physicochemical properties of 3,5-Dimethoxy-4-hydroxyphenylacetic acid.

Chemical Structure:

Caption: Chemical structure of 3,5-Dimethoxy-4-hydroxyphenylacetic acid.

Key Properties:

PropertyValueSource
Molecular FormulaC10H12O5[1][2][3]
Molecular Weight212.20 g/mol [1][2]
Melting Point127-131 °C[1][2][4]
XLogP30.06[3]
PSA (Polar Surface Area)75.99 Ų[3]

The presence of a carboxylic acid group, a hydroxyl group, and two methoxy groups makes this molecule polar and acidic. Its low XLogP3 value indicates its hydrophilic nature.[3] These characteristics are central to designing an effective reversed-phase HPLC (RP-HPLC) method.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges in a question-and-answer format, providing actionable solutions grounded in chromatographic theory.

Q1: I am observing poor retention of 3,5-Dimethoxy-4-hydroxyphenylacetic acid on my C18 column, with the peak eluting near the void volume. What is the primary cause and how can I fix it?

A1: This is a classic issue when analyzing polar acidic compounds on a standard C18 column.[5] The primary cause is the ionization of the carboxylic acid group at neutral or near-neutral pH. In its ionized (deprotonated) state, the molecule is highly polar and has minimal interaction with the non-polar stationary phase, leading to poor retention.

Solution Workflow:

cluster_problem Problem cluster_cause Root Cause cluster_solution Solution PoorRetention Poor Retention (Analyte in Void Volume) Ionization Analyte Ionization (High Polarity) PoorRetention->Ionization is caused by SuppressIonization Suppress Ionization Ionization->SuppressIonization requires ModifyMobilePhase Modify Mobile Phase pH SuppressIonization->ModifyMobilePhase is achieved by Acidify Acidify Mobile Phase (e.g., 0.1% Formic Acid) ModifyMobilePhase->Acidify

Caption: Workflow to address poor retention of polar acidic analytes.

Detailed Steps:

  • Mobile Phase pH Adjustment: The most effective strategy is to suppress the ionization of the carboxylic acid group. A general rule of thumb is to adjust the mobile phase pH to be at least 1-2 pH units below the pKa of the analyte.[6][7] For carboxylic acids, a mobile phase pH between 2.5 and 3.5 is typically effective.

    • Action: Add a small concentration (0.1% v/v) of an acid like formic acid, acetic acid, or phosphoric acid to the aqueous portion of your mobile phase.[7][8] This will ensure the analyte is in its neutral, less polar form, promoting interaction with the C18 stationary phase and increasing retention time.[9]

  • Organic Modifier Percentage: If retention is still insufficient after pH adjustment, you may be using too high a percentage of the organic solvent (e.g., acetonitrile or methanol).

    • Action: Decrease the initial percentage of the organic modifier in your gradient or switch to a lower overall percentage for an isocratic method. For highly polar compounds, starting with a low organic percentage (e.g., 5-10%) is common.[10]

Q2: My peak shape for 3,5-Dimethoxy-4-hydroxyphenylacetic acid is poor, exhibiting significant tailing. What are the likely causes and solutions?

A2: Peak tailing for acidic compounds in RP-HPLC is often attributed to secondary interactions with the stationary phase or issues with the mobile phase.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Secondary Silanol Interactions Residual, un-capped silanol groups on the silica-based stationary phase can be deprotonated at pH values above ~3.5.[11] These negatively charged sites can interact with the analyte, causing peak tailing.1. Lower Mobile Phase pH: Ensure the mobile phase pH is below 3.5 to keep the silanols protonated and minimize these secondary interactions.[11]2. Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column designed to minimize residual silanol activity.
Insufficient Mobile Phase Buffering If the mobile phase pH is not stable or uniform, the analyte can exist in both ionized and non-ionized forms as it travels through the column, leading to a broadened, tailing peak.1. Use a Buffer: If simple acid addition is insufficient, use a buffer system with a pKa close to the desired mobile phase pH (e.g., a phosphate buffer for pH 2.1-3.1).[11] Ensure the buffer concentration is adequate (typically 10-25 mM).
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion and tailing.1. Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume and re-inject.
Q3: I'm struggling to get reproducible retention times from run to run. What should I check?

A3: Retention time drift can be frustrating and points to a lack of stability in the chromatographic system.

Troubleshooting Checklist for Retention Time Instability:

  • Column Equilibration: Insufficient equilibration time between gradient runs is a common culprit.

    • Action: Ensure the column is equilibrated with the initial mobile phase conditions for at least 10-15 column volumes before each injection.[12][13]

  • Mobile Phase Composition: Inaccurate preparation or changes in the mobile phase over time can cause drift.

    • Action: Prepare fresh mobile phase daily.[12] If using a gradient, ensure the pump's mixing performance is accurate. Degas the mobile phase to prevent bubble formation, which can affect flow rate and pressure.[12][14][15]

  • Temperature Fluctuations: The column temperature can significantly impact retention time.

    • Action: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[12][13]

  • Flow Rate Inconsistency: A faulty pump or leaks in the system can lead to an unstable flow rate.

    • Action: Check for leaks in the system, especially at fittings.[14][15] Perform a pump flow rate accuracy test.

cluster_troubleshooting Troubleshooting Retention Time Drift equilibration Column Equilibration Ensure 10-15 column volumes between runs mobile_phase Mobile Phase Stability Prepare fresh daily; Degas properly temperature Temperature Control Use a column oven for stability flow_rate Flow Rate Consistency Check for leaks; Verify pump performance

Sources

Technical Support Center: Overcoming Co-elution Challenges with 3,5-Dimethoxy-4-hydroxyphenylacetic acid (DMHPAA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 3,5-Dimethoxy-4-hydroxyphenylacetic acid (DMHPAA). This resource is designed for researchers, analytical chemists, and drug development professionals who are encountering challenges with co-elution during the chromatographic analysis of this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to troubleshoot effectively and develop robust, reliable methods.

Section 1: Understanding the Challenge: DMHPAA and Co-elution

This section lays the groundwork for understanding why DMHPAA can be a challenging analyte and defines the core problem of co-elution.

Q1: What are the key chemical properties of DMHPAA relevant to its chromatographic behavior?

Understanding the physicochemical properties of 3,5-Dimethoxy-4-hydroxyphenylacetic acid is the first step in developing a successful separation method. Its structure dictates its interaction with both the stationary and mobile phases in liquid chromatography.

DMHPAA is a substituted phenolic acid, also known as homosyringic acid.[1] Its key features include a carboxylic acid group and a phenolic hydroxyl group, both of which are ionizable. This dual acidic nature is a critical consideration for method development, particularly in reversed-phase HPLC.

PropertyValue / DescriptionSignificance for Chromatography
Molecular Formula C₁₀H₁₂O₅Influences mass spectrometry settings.[1][2]
Molecular Weight 212.20 g/mol Basic parameter for all analytical calculations.[1][2]
Structure Acetic acid moiety on a syringol ringThe aromatic ring provides hydrophobicity, while the hydroxyl, methoxy, and carboxyl groups add significant polarity.
Functional Groups Carboxylic Acid, Phenolic HydroxylThese groups are ionizable. Their protonation state, controlled by mobile phase pH, drastically alters the molecule's polarity and retention in reversed-phase chromatography.[3]
Physical Form SolidStandard sample preparation involves dissolving in a suitable solvent.
Melting Point 127-131 °CIndicates thermal stability for GC analysis, though LC is more common.[4]
Q2: What is co-elution and why is it a critical problem for data integrity?

Co-elution occurs when two or more distinct chemical compounds exit the chromatography column at the same time, producing a single, overlapping, or distorted chromatographic peak.[5][6] This phenomenon is the Achilles' heel of chromatography because it fundamentally undermines the goal of separation, leading to several critical issues:

  • Inaccurate Quantification: The area of the single peak represents the combined response of all co-eluting compounds, making it impossible to determine the true concentration of the analyte of interest.

  • False Identification: If relying solely on retention time, a co-eluting impurity can be misidentified as the target analyte.

  • Masking of Impurities: A low-level impurity can be completely hidden under a large peak of the main compound, preventing its detection and characterization.

  • Compromised Mass Spectrometry Data: In LC-MS, co-eluting compounds can compete for ionization, a phenomenon known as ion suppression. This can lead to a significant underestimation of the analyte's concentration or even its complete non-detection.

Essentially, when co-elution occurs, the analytical results cannot be trusted.[5]

Q3: What types of compounds are most likely to co-elute with DMHPAA?

Given its structure, DMHPAA is often analyzed in complex matrices like plant extracts, biological fluids (urine, plasma), or fermentation broths. Potential co-eluting compounds are typically those with similar polarity and structural features. These can include:

  • Structural Isomers: Positional isomers such as 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid) or 3-hydroxy-4,5-dimethoxyphenylacetic acid.

  • Related Phenolic Acids: Other simple phenolic compounds like 4-hydroxyphenylacetic acid, ferulic acid, or sinapic acid are common in natural product extracts and can have similar retention behavior.[7][8][9][10]

  • Metabolites: In biological samples, metabolites of DMHPAA or other endogenous compounds with similar phenylacetic acid backbones can interfere.[3][11]

  • Matrix Components: Complex samples contain a vast array of compounds. Flavonoids, tannins, and other secondary metabolites in plants can potentially co-elute.[7][8]

Section 2: Troubleshooting Guide: A Systematic Approach to Resolving Co-elution

Follow this logical workflow to diagnose and solve co-elution issues. The key is to change one parameter at a time and assess its impact on the resolution between your target analyte and the interfering peak.

G start Co-elution Suspected (Peak Asymmetry, Shoulder) confirm Confirm Co-elution start->confirm dad_ms Use DAD Peak Purity or MS Scan Analysis confirm->dad_ms How? ph_check Optimize Mobile Phase pH confirm->ph_check Confirmed dad_ms->ph_check acidify Acidify Mobile Phase (e.g., 0.1% Formic Acid) to suppress ionization ph_check->acidify Peak Tailing? gradient Optimize Gradient Profile ph_check->gradient Good Peak Shape acidify->gradient resolved Problem Resolved acidify->resolved Resolved? shallow Decrease Gradient Slope (Make it shallower) gradient->shallow How? modifier Change Organic Modifier gradient->modifier No Resolution shallow->modifier shallow->resolved Resolved? acn_meoh Switch Acetonitrile <=> Methanol to alter selectivity modifier->acn_meoh How? column Change Stationary Phase modifier->column No Resolution acn_meoh->column acn_meoh->resolved Resolved? new_chem Select Different Chemistry (e.g., C18 -> Phenyl-Hexyl) column->new_chem How? op_params Adjust Operating Parameters column->op_params No Resolution new_chem->op_params new_chem->resolved Resolved? flow_temp Lower Flow Rate or Adjust Temperature op_params->flow_temp How? flow_temp->resolved Resolved? not_resolved Further Method Development Needed flow_temp->not_resolved No

Caption: A logical workflow for troubleshooting co-elution.

Q4: How can I definitively confirm that I have a co-elution problem and not just poor peak shape?

Visual inspection of a peak shoulder or distortion is a strong indicator, but it is not definitive proof.[5][6] To confirm co-elution with scientific rigor, use a detector that provides more than just a single response value over time.

  • Diode Array Detector (DAD/PDA): This is the most common and powerful tool for this purpose.[5][6] A DAD acquires full UV-Vis spectra continuously across the entire peak. By using the "Peak Purity" function in your chromatography data system (CDS), you can compare the spectra from the upslope, apex, and downslope of the peak. If the spectra are identical, the peak is likely pure. If they differ, the software will flag it as impure, confirming co-elution.

  • Mass Spectrometry (MS): An MS detector is an excellent tool for diagnosing co-elution.[5][6] By extracting the ion chromatograms for different mass-to-charge ratios (m/z) across the peak, you can see if multiple ions are present. If the apex of the peak in the total ion chromatogram (TIC) corresponds to different retention times for different m/z values, you have confirmed co-elution.

Q5: My DMHPAA peak is broad and tailing, even without a clear co-elutant. What should I address first?

Before tackling co-elution, you must achieve good peak shape for your analyte alone. For ionizable acids like DMHPAA, peak tailing on a standard C18 column is almost always caused by unwanted secondary interactions with the silica backbone, which are exacerbated when the analyte is ionized.

The Cause: At a mobile phase pH near or above the pKa of the carboxylic acid (~3.5-4.8), a portion of the DMHPAA molecules will be in their negatively charged carboxylate form. This can lead to multiple retention mechanisms and interactions, causing severe peak tailing.

The Solution: Suppress the ionization. The most effective way to do this is to lower the pH of the aqueous mobile phase well below the pKa of the carboxylic acid.[12][13]

  • Action: Add a small amount of acid to your aqueous mobile phase (Solvent A). A concentration of 0.1% formic acid (v/v) is the industry standard and a highly effective starting point. Phosphoric acid can also be used for better buffering capacity at low pH, but it is not compatible with mass spectrometry.[12][13] By ensuring the DMHPAA is in its neutral, protonated form, you promote a single, consistent retention mechanism, which results in a sharp, symmetrical peak.

Q6: I've confirmed co-elution and have good peak shape. What is the first chromatographic parameter I should adjust?

The first and often most impactful adjustment is to optimize the mobile phase gradient .[12] A steep gradient that moves too quickly from weak to strong solvent may not provide enough time for the column to differentiate between closely related compounds.

The Action: Decrease the slope of your gradient during the elution window of DMHPAA. A shallower gradient increases the separation time between compounds with small differences in hydrophobicity.

ParameterInitial "Scouting" GradientOptimized "Shallow" Gradient
Time (min) %B (Acetonitrile) %B (Acetonitrile)
0.01010
1.01010
10.09550
12.09595
14.01010
15.01010

This table illustrates making the gradient shallower between 1 and 10 minutes, where the target compounds might elute.

Q7: I've made my gradient shallower, but the peaks are still merged. What is the next logical step?

If adjusting retention time (via gradient) is not enough, the next step is to alter the selectivity (α) of the separation. Selectivity describes the ability of the chromatographic system to distinguish between two analytes based on their chemical properties. The easiest way to change selectivity is to switch the organic modifier.[5][12]

The Cause: Acetonitrile and methanol interact differently with both the analytes and the C18 stationary phase. These different intermolecular interactions (dipole-dipole, hydrogen bonding) can change the relative elution order of compounds.

The Action: If you are using acetonitrile as your organic mobile phase (Solvent B), prepare a method where you use methanol instead. It is not uncommon for two peaks that co-elute in an acetonitrile/water system to be baseline resolved in a methanol/water system, or vice-versa.[12]

Q8: I've tried optimizing the gradient and switching organic solvents, but resolution is still insufficient. Is it time for a new column?

Yes. If extensive mobile phase optimization fails, it indicates that the fundamental chemistry of your stationary phase is not suitable for the separation.[5][12][14] Changing the stationary phase chemistry is the most powerful way to impact selectivity.

The Action: Move away from a standard C18 column and choose a phase with a different interaction mechanism.

Stationary PhasePrimary InteractionBest For...
Standard C18 HydrophobicGeneral purpose, good for non-polar to moderately polar compounds.
Phenyl-Hexyl Hydrophobic + π-πExcellent for aromatic compounds like DMHPAA. The phenyl rings on the stationary phase can interact with the analyte's aromatic ring, providing unique selectivity.
Embedded Polar Group (EPG) Hydrophobic + H-BondingThese columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. They offer different selectivity for polar compounds and are more stable in highly aqueous mobile phases.
Cyano (CN) Normal or Reversed-PhaseCan provide very different selectivity for polar analytes compared to C18.

For DMHPAA, a Phenyl-Hexyl column is an excellent first choice when a C18 fails, as it directly leverages the aromatic nature of the molecule to achieve separation.

Section 3: Experimental Protocols & Best Practices

This section provides a validated starting point for your method development and a robust sample preparation procedure.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis weigh Weigh Sample (e.g., 100 mg plant tissue) extract Add Extraction Solvent (e.g., 2 mL 80% Methanol) weigh->extract sonicate Sonicate (e.g., 30 min) extract->sonicate centrifuge Centrifuge (e.g., 10,000 x g, 10 min) sonicate->centrifuge filter Filter Supernatant (0.22 µm syringe filter) centrifuge->filter inject Inject into HPLC filter->inject process Process Data (Integrate & Quantify) inject->process

Caption: General experimental workflow for DMHPAA analysis.

Protocol 1: Robust HPLC-DAD Method for DMHPAA Analysis

This protocol is designed as a robust starting point for separating DMHPAA from common interferences.

  • Chromatographic System: Standard HPLC or UHPLC system with a Diode Array Detector (DAD).

  • Column: Phenyl-Hexyl phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size). A high-quality C18 is a viable alternative starting point.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid (v/v) in HPLC-grade Water.

    • Solvent B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

    • DAD Wavelength: Monitor at 280 nm for quantification, and collect spectra from 210-400 nm for peak purity analysis.

  • Gradient Program:

    • 0.0 min -> 10% B

    • 1.0 min -> 10% B

    • 8.0 min -> 60% B

    • 9.0 min -> 95% B

    • 10.0 min -> 95% B

    • 10.1 min -> 10% B

    • 12.0 min -> 10% B (equilibration)

Protocol 2: Sample Preparation for Phenolic Acids from Plant Material

This protocol is based on established methods for extracting free phenolic acids from complex plant matrices.[7][15]

  • Homogenization: Weigh approximately 100 mg of dried, ground plant material into a 2 mL microcentrifuge tube.

  • Extraction: Add 1.5 mL of 80% methanol (v/v) in water.

  • Lysis: Vortex vigorously for 1 minute, then place in an ultrasonic bath for 30 minutes to ensure complete cell disruption and extraction.[15]

  • Clarification: Centrifuge the sample at 12,000 x g for 10 minutes to pellet solid debris.

  • Filtration: Carefully transfer the supernatant to a clean vial. Filter the extract through a 0.22 µm syringe filter (PTFE or PVDF) into an HPLC vial.

  • Analysis: The sample is now ready for injection using the HPLC method described above.

Section 4: Frequently Asked Questions (FAQs)

Q10: What is a good "first choice" column for DMHPAA analysis?

A modern, high-quality C18 column is a reasonable and universal starting point for most reversed-phase method development. However, if you are working with complex natural product extracts where aromatic interferences are likely, starting with a Phenyl-Hexyl column can often save significant development time by providing enhanced selectivity for aromatic compounds from the outset.

Q11: You emphasize adding acid to the mobile phase. Why is this so critical for phenolic acids?

Adding acid, such as 0.1% formic acid, ensures that the carboxylic acid and phenolic hydroxyl groups on DMHPAA are fully protonated (neutral).[13] In reversed-phase chromatography on silica-based columns, this has two major benefits:

  • Maximizes Retention: The neutral form is less polar and will be retained more strongly on the hydrophobic C18 stationary phase.

  • Improves Peak Shape: It prevents the ionized (negatively charged) form of the acid from interacting with residual, positively charged silanol groups on the silica surface. This "silanol interaction" is a primary cause of peak tailing for acidic compounds.[13]

Q12: My baseline is drifting upwards during the gradient run. What is the likely cause?

A rising baseline during a gradient is often due to contamination in the mobile phase, particularly in the weaker solvent (Solvent A: Water/Acid). Impurities from the water or glassware can accumulate on the column at low organic percentages and then elute as the percentage of the strong solvent (Solvent B) increases, causing the baseline to rise. Ensure you are using high-purity HPLC or LC-MS grade water and solvents, and use clean glassware.

Q13: Can I use mass spectrometry to "resolve" co-elution without changing my chromatography?

This is a common misconception. A mass spectrometer can differentiate between two co-eluting compounds if they have different mass-to-charge ratios (m/z). You can quantify them using extracted ion chromatograms. However, this does not fix the underlying chromatographic problem. Co-elution can still cause significant ion suppression , where the presence of a high-concentration interfering compound suppresses the ionization of your target analyte, leading to inaccurate (usually low) quantitative results. The best practice is always to achieve chromatographic separation first, before the analytes enter the mass spectrometer.

References

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Retrieved from [Link]

  • Polite, L. (2023, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. Axion Labs via YouTube. Retrieved from [Link]

  • Cheméo. (n.d.). 3,5-Dimethoxy-4-hydroxyphenylacetic acid (CAS 4385-56-2) - Chemical & Physical Properties. Retrieved from [Link]

  • Khoddami, A., Wilkes, M.A., & Roberts, T.H. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375. Retrieved from [Link]

  • Robards, K. (2000). Sample preparation in the determination of phenolic compounds in fruits. Analyst, 125, 15-38. Retrieved from [Link]

  • Ankara University. (n.d.). EXPERIMENT IV – TOTAL PHENOLIC CONTENT. Retrieved from [Link]

  • JoVE. (2021). A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-3,5-dimethoxyphenylacetic acid. Retrieved from [Link]

  • PROMETHEUS. (n.d.). Chemical determination of phenolic compounds. Retrieved from [Link]

  • Chromatography Forum. (2014). Peak Fronting (Co elution) Troubleshooting. Retrieved from [Link]

  • NIST. (n.d.). 3,5-Dimethoxy-4-hydroxyphenylacetic acid. NIST WebBook. Retrieved from [Link]

  • PubChemLite. (n.d.). 3,5-dimethoxy-4-hydroxyphenylacetic acid (C10H12O5). Retrieved from [Link]

  • MassBank. (2007). 3,5-dimethoxy-4-hydroxycinnamic acid. Retrieved from [Link]

  • Daszykowski, M., et al. (2021). Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. Molecules, 26(7), 1953. Retrieved from [Link]

  • Reddit. (2021). What is the effect of using an acidic HPLC eluent on analyte interaction on the column?. r/chemistry. Retrieved from [Link]

  • Dong, M. W., & Wysocki, R. J. (2017). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America, 35(10), 764-773. Retrieved from [Link]

  • Al-Ibrahim, O., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Metabolites, 13(11), 1121. Retrieved from [Link]

  • DiVA portal. (2022). Enzymatic hydrolysis analysis of regioisomeric sulfated metabolites. Retrieved from [Link]

Sources

Technical Support Center: Improving Reproducibility in 3,5-Dimethoxy-4-hydroxyphenylacetic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantification of 3,5-Dimethoxy-4-hydroxyphenylacetic acid. This resource, developed by our team of senior application scientists, provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and enhance the reproducibility of your experimental results. Our focus is on providing not just procedural steps, but the underlying scientific reasoning to empower you to develop robust and reliable analytical methods.

A Note on Analyte Specificity: The principles discussed herein are broadly applicable to the analysis of phenolic acids in biological matrices. While we will directly address the quantification of 3,5-Dimethoxy-4-hydroxyphenylacetic acid, we will also draw upon the extensive literature for its well-studied isomer, Homovanillic acid (HVA), a key dopamine metabolite. The structural similarities often result in shared analytical challenges and solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding assay development and execution.

Q1: What is the primary cause of poor reproducibility in the quantification of 3,5-Dimethoxy-4-hydroxyphenylacetic acid?

A1: The primary cause is multi-faceted, but most issues can be traced back to three key areas:

  • Sample Integrity: 3,5-Dimethoxy-4-hydroxyphenylacetic acid, like other phenolic acids, is susceptible to degradation. This can occur pre-analytically due to improper sample collection, handling, or storage, and during sample processing if conditions are not optimized. Key factors include enzymatic degradation, oxidation, and pH instability.

  • Matrix Effects: Biological samples (e.g., plasma, urine, cerebrospinal fluid) are complex mixtures. Co-eluting endogenous components can interfere with the ionization of the target analyte in the mass spectrometer source, leading to ion suppression or enhancement. This phenomenon, known as a matrix effect, is a significant source of variability and inaccuracy in LC-MS/MS assays.

  • Suboptimal Chromatography: Poor chromatographic resolution can lead to co-elution with interfering compounds, resulting in inaccurate quantification. Issues such as peak tailing, peak splitting, and retention time shifts can all compromise the quality of the data.

Q2: How can I prevent the degradation of my analyte during sample collection and storage?

A2: To maintain sample integrity, strict protocols are essential from the moment of collection.

  • Antioxidants: Immediately after collection, especially for plasma or tissue homogenates, add an antioxidant. A common choice is a combination of EDTA (to chelate metal ions that catalyze oxidation) and sodium metabisulfite or ascorbic acid.

  • Temperature Control: Samples should be kept on ice immediately after collection and during processing. For long-term storage, freezing at -80°C is critical. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. It is best practice to aliquot samples into single-use volumes before freezing.

  • pH Control: Maintaining an acidic pH (e.g., pH 3-4) can improve the stability of many phenolic acids by keeping them in their protonated form, which is less prone to oxidation.

Q3: My calibration curve is non-linear and has poor R² values. What are the likely causes?

A3: A poor calibration curve is often a symptom of underlying issues. Consider the following:

  • Detector Saturation: If using a highly sensitive detector like a mass spectrometer, the highest concentration standards may be saturating the detector. Try extending the calibration range to lower concentrations or reducing the sample injection volume.

  • Inappropriate Regression Model: A simple linear regression (1/x weighting) may not be appropriate for your assay. For bioanalytical methods, a quadratic regression with 1/x² weighting is often more suitable to account for heteroscedasticity (non-uniform variance) across the concentration range.

  • Sample Preparation Errors: Inconsistent pipetting, incomplete extraction recovery, or variability in the evaporation and reconstitution steps can introduce significant errors, particularly at the low and high ends of the curve.

  • Interference: An endogenous compound that co-elutes with your analyte can contribute to the signal at the lower end of the curve, leading to a non-zero intercept and poor linearity.

Part 2: Troubleshooting Guide

This guide provides structured approaches to diagnose and resolve specific experimental problems.

Issue 1: High Variability Between Replicate Injections

Symptom: The peak area or height of your analyte varies by more than 15% between replicate injections of the same sample.

Diagnostic Workflow:

Start High Variability in Replicates (>15% RSD) Check_Autosampler 1. Inspect Autosampler - Air bubbles in syringe? - Correct injection volume set? - Sample vial/plate seated correctly? Start->Check_Autosampler Initial Check Check_LC 2. Examine LC System - Stable pressure? - Leaks in fittings? - Consistent mobile phase flow? Check_Autosampler->Check_LC No Issue Solution_Autosampler Solution: Purge syringe, check settings, and ensure proper vial placement. Check_Autosampler->Solution_Autosampler Problem Found Check_Column 3. Evaluate Column Health - Increased backpressure? - Peak shape degradation? Check_LC->Check_Column No Issue Solution_LC Solution: Prime pumps, check for leaks, and filter/degas mobile phases. Check_LC->Solution_LC Problem Found Check_Sample 4. Assess Sample Preparation - Analyte precipitation in vial? - Incomplete reconstitution? Check_Column->Check_Sample No Issue Solution_Column Solution: Flush column or replace if necessary. Check_Column->Solution_Column Problem Found Solution_Sample Solution: Optimize reconstitution solvent and ensure complete solubilization. Check_Sample->Solution_Sample Problem Found

Caption: Diagnostic workflow for troubleshooting high variability in replicate injections.

In-Depth Explanation: High variability is often mechanical. Start with the simplest explanations. The autosampler is a frequent culprit; air bubbles in the syringe will lead to inconsistent injection volumes. A fluctuating pump pressure suggests issues with the mobile phase delivery, which can be caused by leaks, bubbles in the solvent lines, or failing pump seals. If the issue persists, consider the sample itself. If the reconstitution solvent is not strong enough to keep the extracted analyte in solution, it may begin to precipitate in the autosampler vial, leading to inconsistent concentrations being injected.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptom: The chromatographic peak for 3,5-Dimethoxy-4-hydroxyphenylacetic acid is asymmetrical. Tailing peaks have an asymmetry factor > 1.2, while fronting peaks have an asymmetry factor < 0.8.

Underlying Causes and Solutions:

Problem Potential Cause Recommended Solution
Peak Tailing Secondary Interactions: The acidic phenolic group can interact with residual silanols on the silica-based column packing material.1. Lower Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of the silanol groups and keep the analyte in its neutral form. 2. Use a Base-Deactivated Column: Employ a column with end-capping technology designed to shield residual silanols.
Column Overload: Injecting too much analyte mass can saturate the stationary phase.Dilute the sample or reduce the injection volume.
Column Contamination: Buildup of strongly retained matrix components at the head of the column can create active sites.Flush the column with a strong solvent or replace the guard column.
Peak Fronting Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte band to spread.Reconstitute the sample in the initial mobile phase or a weaker solvent.
Column Collapse: Operating a silica-based column at a high pH (> pH 8) can dissolve the silica, creating voids and channels in the packed bed.Ensure the mobile phase pH is within the column's recommended operating range.
Issue 3: Inconsistent Results Due to Matrix Effects (LC-MS/MS)

Symptom: When analyzing samples from different subjects or batches, you observe significant and inconsistent ion suppression or enhancement, leading to poor accuracy and precision.

Protocol for Quantifying and Mitigating Matrix Effects:

This protocol is adapted from guidelines by the FDA and other regulatory bodies on bioanalytical method validation.

Step 1: Prepare Three Sets of Samples

  • Set A (Neat Solution): Prepare standards of 3,5-Dimethoxy-4-hydroxyphenylacetic acid in the final reconstitution solvent.

  • Set B (Post-Extraction Spike): Extract blank biological matrix from at least 6 different sources. After the final extraction step (e.g., after evaporation), spike the extract with the analyte standards.

  • Set C (Pre-Extraction Spike): Spike blank biological matrix with the analyte standards before initiating the extraction process.

Step 2: Analyze and Calculate

  • Analyze all three sets of samples using your LC-MS/MS method.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Response in Set B) / (Peak Response in Set A)

    • An MF of 1 indicates no matrix effect. MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement.

  • Calculate Recovery (RE):

    • RE = (Peak Response in Set C) / (Peak Response in Set B)

  • Calculate Overall Process Efficiency (PE):

    • PE = (Peak Response in Set C) / (Peak Response in Set A) = MF * RE

Step 3: Interpretation and Action

  • High Variability in MF: If the MF varies significantly between the 6 different sources of matrix (RSD > 15%), it indicates that the matrix effect is inconsistent and will be a major source of irreproducibility.

  • Mitigation Strategies:

    • Improve Chromatography: Modify the gradient to better separate the analyte from the co-eluting matrix components.

    • Optimize Sample Cleanup: Switch from a simple protein precipitation to a more selective method like solid-phase extraction (SPE) to remove a greater proportion of interfering compounds.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective solution. A SIL-IS (e.g., containing ¹³C or ²H atoms) is chemically identical to the analyte and will co-elute, experiencing the same matrix effects. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects is normalized.

Workflow for Mitigating Matrix Effects:

Caption: Decision-making workflow for addressing and mitigating matrix effects in LC-MS/MS analysis.

References

  • King, R., Bonfiglio, R., Fernandez-Metzler, C., Miller-Stein, C., & Olah, T. (2000). Mechanistic investigation of ionization suppression in electrospray ionization. Journal of the American Society for Mass Spectrometry, 11(11), 942-950. [Link]

  • Gu, H., Liu, G., & Wang, J. (2014). Selecting the best calibration curve in quantitative bioanalytical LC-MS/MS. Bioanalysis, 6(19), 2653-2665. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

stability of 3,5-Dimethoxy-4-hydroxyphenylacetic acid in different storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 3,5-Dimethoxy-4-hydroxyphenylacetic Acid

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 3,5-Dimethoxy-4-hydroxyphenylacetic acid (also known as Homosyringic acid). This document provides in-depth answers to frequently asked questions and troubleshooting advice regarding the stability of this compound. Ensuring the integrity of your analyte is paramount for generating reproducible and reliable experimental data. This guide is structured to address common challenges encountered during sample storage, preparation, and analysis.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of 3,5-Dimethoxy-4-hydroxyphenylacetic acid.

Q1: What are the ideal storage conditions for the solid (powder) form of 3,5-Dimethoxy-4-hydroxyphenylacetic acid?

A1: The solid form of 3,5-Dimethoxy-4-hydroxyphenylacetic acid is relatively stable. For long-term storage, it is recommended to keep the compound in a tightly sealed, light-resistant container in a dry environment. Manufacturer safety data sheets (MSDS) suggest storing it in a dry, sealed place, and product information from suppliers like Cayman Chemical recommends storage at -20°C for long-term stability of at least four years.[1][2]

  • Expert Rationale: The primary risks to the solid compound are moisture and oxidation. The phenolic hydroxyl group is susceptible to oxidation, a process that can be accelerated by atmospheric moisture and light. Storing at -20°C minimizes molecular motion and slows down any potential degradation reactions. A tightly sealed container prevents the uptake of moisture, which could otherwise lead to hydrolysis or clumping of the powder.

Q2: I'm preparing a stock solution. What solvent should I use and how should I store it?

A2: 3,5-Dimethoxy-4-hydroxyphenylacetic acid is soluble in organic solvents like dimethylformamide (DMF) and in aqueous buffers.[2] For creating a concentrated organic stock solution, use an inert gas-purged solvent like DMF.[2]

For aqueous solutions, the compound is soluble in PBS (pH 7.2) at approximately 10 mg/mL.[2] However, it is strongly advised not to store aqueous solutions for more than one day.[2]

  • Expert Rationale: Organic stock solutions are generally more stable than aqueous ones because the absence of water minimizes hydrolysis and microbial growth. Purging the solvent with an inert gas (like nitrogen or argon) displaces oxygen, providing crucial protection against oxidation of the phenolic hydroxyl group. Aqueous solutions are convenient for biological experiments but are far more susceptible to degradation due to oxidation and potential microbial contamination.

Q3: How does pH affect the stability of 3,5-Dimethoxy-4-hydroxyphenylacetic acid in aqueous solutions?

A3: The pH of the solution is a critical factor.[3] For related catecholamine metabolites like Homovanillic Acid (HVA), acidification to a pH between 2.0 and 4.0 significantly improves stability in biological matrices like urine.[4][5][6] At neutral or alkaline pH, phenolic compounds are more prone to oxidation.[3][6]

  • Expert Rationale: The phenolic hydroxyl group is the most reactive site on the molecule. At higher pH levels, this group is deprotonated to form a phenoxide ion. This ion is highly electron-rich and much more susceptible to oxidation than the protonated form. Acidic conditions keep the hydroxyl group protonated, thereby reducing its susceptibility to oxidative degradation.[6]

Q4: My experiment involves multiple freeze-thaw cycles. Will this degrade my samples?

A4: Yes, repeated freeze-thaw cycles are detrimental to the stability of many catecholamines and their metabolites.[7] Studies on related compounds in urine show that some analytes are unstable after even a single freeze-thaw cycle.[7] It is strongly recommended to aliquot samples after preparation to avoid the need for repeated thawing of the entire stock.

  • Expert Rationale: During the freezing process, localized concentrations of solutes, including the analyte and salts, can increase dramatically in the unfrozen liquid phase. This can lead to significant pH shifts and increased ionic strength, which can catalyze degradation. The physical stress of ice crystal formation and thawing can also disrupt molecular structures. Aliquoting is a simple yet critical step to preserve sample integrity.

Q5: I noticed my solution turned a faint yellow/brown color upon storage. Is it degraded?

A5: A color change, typically to a yellow, brown, or pinkish hue, is a common visual indicator of phenolic compound oxidation. The oxidation of the hydroquinone moiety on the phenyl ring often leads to the formation of colored quinone-type structures. If you observe a color change, it is highly likely that your compound has degraded, and the sample should be discarded.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your experiments.

Issue Potential Cause Recommended Solution
High variability in replicate analyses. Inconsistent Sample Degradation: Samples may be degrading at different rates due to variations in handling time at room temperature, light exposure, or number of freeze-thaw cycles.Standardize Handling: Ensure all samples and standards are treated identically. Minimize time on the benchtop, protect from light using amber vials, and use fresh aliquots for each experiment to avoid freeze-thaw cycles.[7]
Appearance of new, unidentified peaks in my HPLC/LC-MS chromatogram. Formation of Degradation Products: The new peaks are likely oxidation or other degradation products of 3,5-Dimethoxy-4-hydroxyphenylacetic acid. Oxidation of the phenolic ring is a probable pathway.Confirm Degradation: Analyze a freshly prepared standard solution and compare its chromatogram to the stored sample. If new peaks are present in the stored sample, degradation has occurred. Prepare fresh solutions and re-evaluate your storage conditions (e.g., lower temperature, acidification, protection from light).
Loss of analyte concentration over time in long-term studies. Inadequate Storage Conditions: The chosen storage temperature or matrix may not be suitable for long-term stability. For related compounds in urine, refrigeration at 4°C provides acceptable stability for up to 7 days, while storage at -20°C or below is necessary for longer periods.[4][5][7]Perform a Stability Study: Before initiating a large-scale experiment, conduct a preliminary long-term stability test. Store aliquots at different conditions (e.g., -20°C vs. -80°C) and analyze them at set time points (e.g., 1 week, 1 month, 3 months) to determine the optimal storage protocol for your specific matrix and duration.
Data Summary: Stability of Related Phenylacetic Acids

The following table summarizes stability data for Homovanillic Acid (HVA) and other catecholamines, which can serve as a conservative guide for 3,5-Dimethoxy-4-hydroxyphenylacetic acid due to structural similarities.

Analyte/MatrixStorage ConditionDurationStability FindingSource
HVA in UrineRefrigerated (4°C)Up to 7 daysAcceptable stability observed.[4][5]
HVA in UrineFrozen (-20°C)> 7 daysNon-acidified samples showed significant variability; acidification recommended.[4][5]
Catecholamines in UrineFrozen (-20°C)14 daysNoradrenaline and adrenaline were stable; dopamine was not.[7]
Catecholamines in UrineFreeze-Thaw Cycles1-2 cyclesAdrenaline and dopamine changed after one cycle; Noradrenaline after two.[7]
Catecholamines in PlasmaFrozen (-70°C)Up to 8 monthsStable in heparin or EDTA plasma.[8]

Experimental Protocols & Workflows

Protocol 1: Preparation of a Stable Stock Solution

This protocol outlines the steps for preparing a stock solution with enhanced stability.

  • Weighing: Accurately weigh the desired amount of solid 3,5-Dimethoxy-4-hydroxyphenylacetic acid in a fume hood.

  • Solvent Preparation: Use a high-purity solvent such as DMSO or DMF. To minimize oxidation, purge the solvent with a gentle stream of inert gas (e.g., nitrogen) for 5-10 minutes before use.

  • Dissolution: Add the purged solvent to the solid compound to achieve the target concentration. Mix gently by vortexing or sonicating until fully dissolved.

  • Aliquoting: Immediately dispense the stock solution into single-use aliquots in amber, cryo-rated vials. This is the most critical step to prevent degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage.

Workflow for a Sample Stability Study

The following diagram illustrates a typical workflow for validating the stability of 3,5-Dimethoxy-4-hydroxyphenylacetic acid under specific experimental conditions (e.g., freeze-thaw, long-term storage).

Stability_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation prep Prepare Bulk Sample Pool (Matrix + Analyte) aliquot Create Multiple Aliquots (T0, T1, T2, etc.) prep->aliquot t0 Analyze T0 Aliquots Immediately (Baseline Concentration) aliquot->t0 storage Store Remaining Aliquots (Test Conditions: -20°C, 4°C, RT, etc.) aliquot->storage Store Samples tn Analyze Aliquots at Time Points (T1, T2, T3...) storage->tn Retrieve at Time Points compare Compare Tn vs. T0 Results tn->compare calc Calculate % Recovery (% Stability) compare->calc decision Determine Stability Window calc->decision

Caption: Workflow for conducting a stability assessment experiment.

References

  • THE IMPACT OF STORAGE TIME AND FREEZE-THAW CYCLES ON THE STABILITY OF CATECHOLAMINES IN URINE | Request PDF - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • A-103 Stability Study of the Biogenic Amines 5-Hydroxyindoleacetic Acid (5-HIAA), Vanillylmandelic Acid (VMA), and Homovanillic Acid (HVA) in Acidified Vs Non-acidified Human Urine Samples | Clinical Chemistry | Oxford Academic. (2023, September 27). Retrieved January 11, 2026, from [Link]

  • Boomsma, F., van der Hoorn, K., Man in 't Veld, A. J., & Schalekamp, M. A. (1986). Stability of catecholamines in whole blood, plasma, and platelets. Clinical chemistry, 32(5), 882–883. Retrieved January 11, 2026, from [Link]

  • A-103 Stability Study of the Biogenic Amines 5-Hydroxyindoleacetic Acid (5-HIAA), Vanillylmandelic Acid (VMA), and Homovanillic Acid (HVA) in Acidified Vs Non-acidified Human Urine Samples - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • A study on the stability of urinary free catecholamines and free methyl-derivatives at different pH, temperature and time of storage - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Plasma Catecholamine Degradation with Long-Term Storage - DTIC. (n.d.). Retrieved January 11, 2026, from [Link]

  • MSDS of 3,5-Dimethoxy-4-hydroxyphenylacetic acid. (2024, January 3). Retrieved January 11, 2026, from [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

Sources

Technical Support Center: Method Refinement for Trace Analysis of 3,5-Dimethoxy-4-hydroxyphenylacetic acid (DMHPAA)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Analytical Chemistry Division

Welcome to the technical support resource for the trace analysis of 3,5-Dimethoxy-4-hydroxyphenylacetic acid (DMHPAA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining analytical methods for this specific compound. We will address common challenges and frequently encountered issues in a direct question-and-answer format, moving beyond simple procedural steps to explain the underlying scientific principles.

Understanding the Analyte: 3,5-Dimethoxy-4-hydroxyphenylacetic acid (DMHPAA)

DMHPAA is a phenolic acid characterized by a carboxylic acid group (-COOH) and a phenolic hydroxyl group (-OH).[1][2] These functional groups are polar and make the molecule susceptible to pH effects, prone to interactions with active sites in chromatographic systems, and non-volatile, which dictates the choice of analytical strategy.[1]

PropertyValueSource
Molecular Formula C₁₀H₁₂O₅
Molecular Weight 212.20 g/mol [2]
CAS Number 4385-56-2
Key Functional Groups Carboxylic Acid, Phenolic Hydroxyl, Methoxy x2[1]

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during experimental work. We have organized the guide by analytical workflow stage.

Section 1.1: Sample Preparation

Effective sample preparation is the most critical step for successful trace analysis, as it aims to remove interfering components and concentrate the analyte.[3][4] Biological matrices, in particular, contain high concentrations of proteins, lipids, and salts that can cause significant issues.[5][6]

Question: I am experiencing low recovery of DMHPAA from plasma/serum samples. What is the likely cause and solution?

Answer: Low recovery is often due to inefficient extraction or analyte degradation. Given DMHPAA's structure, the choice of extraction technique is crucial.

  • Cause 1: Inefficient Protein Precipitation (PPT). While fast, PPT is a crude cleanup method. DMHPAA may be co-precipitated with proteins, or the resulting supernatant may still contain significant matrix components (like phospholipids) that interfere with analysis.[3][5]

  • Cause 2: Suboptimal pH during Liquid-Liquid Extraction (LLE). The charge state of DMHPAA is pH-dependent. The carboxylic acid group (pKa ~4-5) must be protonated (uncharged) to be efficiently extracted into a non-polar organic solvent. If the sample pH is too high, the analyte will be ionized and remain in the aqueous phase.

  • Solution: Method Optimization & Alternative Techniques.

    • pH Adjustment for LLE: Before extraction with a solvent like ethyl acetate or methyl tert-butyl ether (MTBE), acidify your sample to a pH of ~2-3 using a non-interfering acid (e.g., formic acid or phosphoric acid). This ensures the carboxylic acid is fully protonated.[7]

    • Employ Solid-Phase Extraction (SPE): SPE offers superior selectivity and cleanup compared to PPT and LLE.[4] A mixed-mode or polymeric reversed-phase sorbent is often ideal.

Experimental Protocol: Solid-Phase Extraction (SPE) for DMHPAA from Plasma

This protocol provides a robust starting point for extracting DMHPAA while removing proteins and phospholipids.

  • Pre-treatment: To 100 µL of plasma, add 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds. This step precipitates the bulk of proteins and adjusts the pH. Centrifuge at 10,000 x g for 10 minutes.

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent bed to dry.

  • Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water. This removes salts and other highly polar interferences while retaining DMHPAA.

  • Elution: Elute the DMHPAA with 1 mL of methanol or acetonitrile.

  • Dry-down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis or in the appropriate solvent for derivatization.

Section 1.2: Liquid Chromatography (LC) Analysis

This section covers issues related to HPLC-UV and LC-MS/MS methods.

Question: My DMHPAA peak is tailing or showing poor shape in Reversed-Phase HPLC. How can I fix this?

Answer: Peak tailing for an acidic compound like DMHPAA is typically caused by secondary interactions with the stationary phase or issues with the mobile phase.

  • Cause 1: Silanol Interactions. Residual, un-capped silanol groups on the silica-based stationary phase are acidic and can interact ionically with the deprotonated carboxylic acid of DMHPAA, causing tailing.

  • Cause 2: Improper Mobile Phase pH. If the mobile phase pH is close to the pKa of DMHPAA, the analyte will exist as a mixture of ionized and non-ionized forms, leading to broad or split peaks. To ensure a single, sharp peak in reversed-phase, the pH should be at least 1.5-2 units below the pKa.[8]

  • Cause 3: Column Overload. Injecting too much mass of the analyte can saturate the stationary phase, leading to fronting or tailing. This is less common in trace analysis but possible if the injection concentration is too high.[9]

Solutions & Refinements:

Troubleshooting StepRationale
Lower Mobile Phase pH Add 0.1% formic acid or acetic acid to the mobile phase. This will suppress the ionization of the carboxylic acid group, ensuring a single neutral species interacts with the C18 phase, leading to better peak shape.[10][11]
Use a Modern Column Employ a column with high-purity silica and advanced end-capping (e.g., a C18 with "AQ" or polar-endcapping) to minimize silanol interactions.
Reduce Injection Volume If overload is suspected, dilute the sample or reduce the injection volume.[9]
Check for Contamination A contaminated guard column or analytical column can also cause peak shape issues. Flush the column with a strong solvent or replace the guard column.[10]

Question: I am seeing significant signal suppression for DMHPAA in my LC-MS/MS analysis. What is causing this?

Answer: This is a classic example of the matrix effect , where co-eluting endogenous compounds from the sample (especially phospholipids in plasma) interfere with the ionization of the target analyte in the mass spectrometer source.[12][13][14] Electrospray ionization (ESI) is particularly susceptible to this phenomenon.[5]

  • Diagnosis: Post-Column Infusion. To confirm matrix effects, perform a post-column infusion experiment. Infuse a standard solution of DMHPAA at a constant rate into the LC flow after the analytical column. Inject a blank, extracted matrix sample. A dip in the baseline signal at the retention time of the interfering components confirms ion suppression.

  • Mitigation Strategies:

    • Improve Sample Cleanup: The best defense is a cleaner sample. The SPE protocol described earlier is designed to remove phospholipids, a major cause of ion suppression.[5][15]

    • Optimize Chromatography: Modify the LC gradient to achieve chromatographic separation between DMHPAA and the suppression zone. A longer, shallower gradient can often resolve the analyte from interfering peaks.[13]

    • Use a Stable Isotope Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., D₃-DMHPAA) is the gold standard for quantitative bioanalysis. It co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction and reliable quantification.

    • Change Ionization Mode: If using ESI, consider Atmospheric Pressure Chemical Ionization (APCI), which is often less susceptible to matrix effects, although it may offer lower sensitivity for some compounds.[5]

Workflow for Investigating and Mitigating Matrix Effects

Caption: Decision tree for troubleshooting matrix effects in LC-MS/MS.

Section 1.3: Gas Chromatography (GC) Analysis

Due to its polar functional groups, DMHPAA is non-volatile and thermally unstable, making it unsuitable for direct GC analysis.[1] A chemical modification step known as derivatization is mandatory.[16][17]

Question: I am trying to analyze DMHPAA by GC-MS, but I see no peak or a very broad, tailing peak. What am I doing wrong?

Answer: This is a classic symptom of either a lack of derivatization or an incomplete derivatization reaction. The polar hydroxyl and carboxyl groups are interacting strongly with the GC system.[1]

  • Solution: Silylation. The most common and effective derivatization for phenolic acids is silylation. This reaction replaces the active hydrogens on the hydroxyl and carboxyl groups with a non-polar trimethylsilyl (TMS) group.[1][16] This increases volatility and thermal stability, resulting in sharp, symmetrical peaks amenable to GC separation.[1]

Experimental Protocol: Silylation of DMHPAA for GC-MS Analysis
  • Sample Preparation: Ensure your extracted sample is completely dry. Silylating reagents are highly sensitive to moisture.[16][17] Evaporate the sample extract to absolute dryness under nitrogen.

  • Reagent Addition: To the dry residue, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a solvent like pyridine or acetonitrile. The TMCS acts as a catalyst to enhance the reaction, especially for hindered groups.[1]

  • Reaction: Tightly cap the reaction vial and heat at 70-80°C for 60 minutes to ensure the reaction goes to completion.[1]

  • Cooling & Injection: After heating, allow the vial to cool to room temperature. The sample is now ready for direct injection (typically 1 µL) into the GC-MS.

Question: My derivatization seems incomplete, with multiple or inconsistent peaks for DMHPAA. How can I troubleshoot this?

Answer: Incomplete derivatization can result from several factors.

  • Cause 1: Presence of Water. Water will preferentially react with the silylating reagent, consuming it before it can react with your analyte. Ensure all solvents and glassware are anhydrous and the sample is completely dry.[16]

  • Cause 2: Suboptimal Reaction Conditions. The reaction may require more time or a higher temperature. You can try extending the heating time to 90 minutes or increasing the temperature slightly.[1]

  • Cause 3: Reagent Degradation. Silylating reagents are moisture-sensitive and degrade over time. Use a fresh vial of reagent if you suspect it has been compromised.

Visualizing the Silylation Reaction

Caption: Silylation of DMHPAA using BSTFA to form a volatile derivative for GC-MS.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which is the best analytical technique for trace DMHPAA analysis: HPLC-UV, LC-MS/MS, or GC-MS?

A1: The "best" technique depends on your specific requirements for sensitivity, selectivity, and the nature of your sample matrix.

TechniqueProsConsBest For
HPLC-UV/DAD Simple, robust, widely available. Lower operational cost.Lower sensitivity and selectivity compared to MS. Potential for interference from co-eluting compounds.[18]Analysis of relatively clean samples (e.g., formulations) or when high sensitivity is not required.
LC-MS/MS Gold Standard for Bioanalysis. High sensitivity (pg/mL levels) and exceptional selectivity.[13] Can handle complex matrices.[5]Higher equipment and operational cost. Susceptible to matrix effects (ion suppression/enhancement).[12][14]Trace-level quantification in complex biological matrices like plasma, urine, or tissue homogenates.[19]
GC-MS Excellent chromatographic resolution. Provides structural information via electron ionization (EI) libraries.Requires derivatization , which adds a step and potential for variability.[1][17] Not suitable for thermally labile compounds.Applications where high separation efficiency is needed and derivatization is feasible. Often used in metabolomics.

Q2: How should I prepare calibration standards and quality control (QC) samples for bioanalysis?

A2: For accurate quantification, calibration standards and QCs must be prepared in a matrix that is identical to or closely mimics the study samples.[7]

  • Stock Solutions: Prepare a high-concentration stock solution of DMHPAA in a solvent like methanol or DMSO.[7]

  • Spiking Solutions: Create a series of working solutions by diluting the stock solution.

  • Matrix Matching: Spike small volumes of the working solutions into blank, analyte-free matrix (e.g., control plasma) to create your calibration curve points and QC samples (typically at low, medium, and high concentrations). This ensures that the standards and QCs experience the same matrix effects and extraction recovery as the unknown samples, which is a regulatory requirement for bioanalytical method validation.[12][13]

Q3: My baseline is drifting or noisy in my HPLC analysis. What are the common causes?

A3: An unstable baseline can obscure small peaks and affect integration accuracy.

  • Drifting Baseline: Often caused by poor column equilibration after a gradient run or a change in mobile phase, or temperature fluctuations.[9][10] Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase. Use a column oven to maintain a stable temperature.[9]

  • Noisy Baseline: This can be caused by air bubbles in the pump or detector, a contaminated detector cell, or a failing lamp.[9][20] Degas your mobile phase thoroughly and purge the pump. If the noise persists, flush the detector cell with a strong, miscible solvent like isopropanol.[9]

References

  • Bioanalysis Zone. (2014, February 6). Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]

  • Vemula, V. R. (2012). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Souza, I. D., & Queiroz, M. E. C. (2021, November 2). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Strehmel, N., et al. (2014). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PMC - PubMed Central. [Link]

  • Gabriele, M., et al. (2019). Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. ProQuest. [Link]

  • Sartorius. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Sartorius. [Link]

  • Dadfarnia, S., et al. (2020). Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. Global NEST Journal. [Link]

  • Li, D., et al. (2018). Phospholipid-based matrix effects in LC-MS.... Ovid. [Link]

  • Lee, H. B., & Peart, T. E. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. PubMed. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]

  • Washington State University. (n.d.). HPLC Troubleshooting Guide. WSU. [Link]

  • Zhang, Y., et al. (2007). Development and validation of a liquid chromatography/tandem mass spectrometry method for the determination of DMXAA in human and mouse plasma. PubMed. [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Restek. [Link]

  • Bishop, C., et al. (2022). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. MDPI. [Link]

  • Talebi, M., et al. (2013). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. PMC - NIH. [Link]

  • Hao, P., et al. (2012). Protein isoaspartate methyltransferase-mediated 18O-labeling of isoaspartic acid for mass spectrometry analysis. PubMed - NIH. [Link]

  • Sajid, M., et al. (2022). Overview of Liquid Sample Preparation Techniques for Analysis, Using Metal-Organic Frameworks as Sorbents. PMC - NIH. [Link]

  • Bruker. (n.d.). Bruker Guide to MALDI Sample Preparation. Bruker. [Link]

  • PubChem. (n.d.). 4-Hydroxy-3,5-dimethoxyphenylacetic acid. PubChem. [Link]

  • Fedorova, M. A., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. PMC - PubMed Central. [Link]

  • Mettler-Toledo. (2016, December 19). How to prepare samples for measurements in DMA. YouTube. [Link]

  • Sidoli, S., & Garcia, B. A. (2017). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. [Source link not available]
  • Kumar, A., et al. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research. [Link]

  • Der Pharma Chemica. (n.d.). A validated reverse phase HPLC and HPTLC method for estimation of Olmesartan Medoxomil in pharmaceutical dosage form. Der Pharma Chemica. [Link]

  • LabRulez LCMS. (n.d.). High Resolution Mass Spectrometry of Antibody Drug Conjugates Using Orbitrap Mass Analyzer. LabRulez. [Link]

  • MDPI. (2021, January 21). Development and Validation of a Rapid Analytical Method for the Simultaneous Quantification of Metabolic Syndrome Drugs by HPLC-DAD Chromatography. MDPI. [Link]

  • Chalkley, R. J., & Burlingame, A. L. (2008). In-depth analysis of tandem mass spectrometry data from disparate instrument types. PubMed. [Link]

  • International Journal of Creative Research Thoughts. (n.d.). RP HPLC Method Development and Validation on Dapagliflozin. IJCRT. [Link]

  • PubChemLite. (n.d.). 3,5-dimethoxy-4-hydroxyphenylacetic acid (C10H12O5). PubChemLite. [Link]

  • FooDB. (2010, April 8). Showing Compound 4-Hydroxyphenylacetic acid (FDB010534). FooDB. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of an HPLC Method for 3,5-Dimethoxy-4-hydroxyphenylacetic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their metabolites is paramount. 3,5-Dimethoxy-4-hydroxyphenylacetic acid, also known as homosyringic acid, is a phenolic acid with a chemical formula of C10H12O5 and a molecular weight of 212.20 g/mol [1][2][3][4]. Its accurate measurement is critical in various stages of drug development, from metabolic studies to quality control of final products. This guide provides an in-depth, experience-driven comparison of analytical methodologies and a detailed protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for its quantification, grounded in the principles of international regulatory guidelines.

Choosing the Right Analytical Tool: A Comparative Overview

While several analytical techniques can be employed for the quantification of phenolic acids, the selection of the most appropriate method depends on a balance of sensitivity, specificity, throughput, and cost.

High-Performance Liquid Chromatography (HPLC) stands out as the workhorse of the pharmaceutical industry for its robustness, versatility, and cost-effectiveness. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating and quantifying moderately polar compounds like 3,5-Dimethoxy-4-hydroxyphenylacetic acid.

However, a comprehensive evaluation necessitates a comparison with viable alternatives:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile compounds. For a non-volatile compound like 3,5-Dimethoxy-4-hydroxyphenylacetic acid, a derivatization step is required to increase its volatility, which can add complexity and potential for variability to the sample preparation process[5].

  • Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This method offers superior sensitivity and specificity compared to HPLC with UV detection, making it ideal for bioanalytical studies where the analyte may be present at very low concentrations in complex matrices like plasma or serum. While highly effective, the instrumentation and operational costs are significantly higher.

  • Enzymatic Assays and Biosensors: These are emerging as rapid and cost-effective alternatives. However, they may lack the specificity and broad applicability of chromatographic methods and are often tailored to specific applications[5].

Table 1: Comparison of Analytical Methods for 3,5-Dimethoxy-4-hydroxyphenylacetic Acid Quantification

Parameter HPLC-UV GC-MS UPLC-MS/MS Enzymatic Assays/Biosensors
Specificity Good to ExcellentExcellentExcellentVariable
Sensitivity GoodGood to ExcellentExcellentGood
Throughput HighModerateHighHigh
Cost ModerateModerate to HighHighLow to Moderate
Sample Prep Simple to ModerateComplex (derivatization)ModerateSimple
Robustness ExcellentGoodGoodModerate

For routine quality control and release testing, where analyte concentrations are typically higher and well-defined, a validated HPLC method provides the optimal balance of performance and cost-efficiency.

The Foundation of Reliable Data: HPLC Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[6][7]. This process is not merely a checklist of experiments but a systematic evaluation that ensures the method is reliable, reproducible, and accurate. Our approach is anchored in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically the recently updated Q2(R2) guideline, and the corresponding FDA guidance[6][8][9][10]. These guidelines represent the global standard for analytical method validation[11].

The validation process can be visualized as a logical workflow:

HPLC Method Validation Workflow HPLC Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Experimental Validation cluster_3 Finalization A Initial Method Development (Column, Mobile Phase, etc.) B System Suitability Testing A->B C Define Validation Parameters & Acceptance Criteria B->C Proceed if suitable D Specificity (Forced Degradation) C->D E Linearity & Range D->E F Accuracy (Recovery Studies) E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Validation Report I->J Compile Data K Method Implementation J->K

Caption: A workflow diagram illustrating the key stages of HPLC method validation.

Core Validation Parameters: A Deeper Dive

The ICH guidelines outline several key parameters that must be evaluated to ensure a method's validity[12].

  • Specificity: This is the ability to assess the analyte of interest in the presence of other components such as impurities, degradation products, and matrix components[12][13]. For a stability-indicating method, forced degradation studies are crucial. The sample is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to demonstrate that the analyte peak is resolved from any resulting degradation product peaks[7].

  • Linearity and Range: Linearity demonstrates a direct proportionality between the concentration of the analyte and the analytical response over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity[6]. Typically, a minimum of five concentration levels are analyzed, and the data are evaluated by linear regression. A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable[14][15].

  • Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix[11][13]. The analysis is performed in triplicate at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration)[16].

  • Precision: This parameter expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample[11]. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment[16]. Precision is typically expressed as the relative standard deviation (%RSD) of a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest concentration of analyte that can be detected but not necessarily quantified with an acceptable level of accuracy and precision. It is often estimated based on a signal-to-noise ratio of 3:1[15][16].

    • LOQ: The lowest concentration of analyte that can be determined with acceptable precision and accuracy. A signal-to-noise ratio of 10:1 is a common benchmark[15][16].

  • Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Examples of variations include changes in mobile phase composition, pH, column temperature, and flow rate.

  • System Suitability: System suitability testing is an integral part of any analytical procedure. It is performed before and during the analysis of samples to ensure the chromatographic system is performing adequately. Key parameters include retention time, peak area, tailing factor, and theoretical plates. The %RSD for replicate injections of a standard solution is a critical measure of system precision[14][17].

The interplay between these parameters ensures a comprehensive validation:

Validation Parameters Relationship Interrelationship of Validation Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Accuracy->Range Precision->Range Precision->Accuracy LOD LOD LOQ LOQ LOD->LOQ LOQ->Range Robustness Robustness SystemSuitability System Suitability Robustness->SystemSuitability SystemSuitability->Specificity SystemSuitability->Linearity SystemSuitability->Accuracy SystemSuitability->Precision

Caption: Logical relationships between core analytical method validation parameters.

Experimental Protocol: A Validated RP-HPLC Method

This section provides a detailed, step-by-step methodology for the validation of an RP-HPLC method for the quantification of 3,5-Dimethoxy-4-hydroxyphenylacetic acid.

1. Materials and Reagents

  • 3,5-Dimethoxy-4-hydroxyphenylacetic acid reference standard (purity ≥ 97%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

2. Chromatographic Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (30:70 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and dissolve in a 25 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions for linearity by diluting the stock solution with the mobile phase to concentrations of 10, 25, 50, 75, and 100 µg/mL.

  • Sample Solution: Prepare the sample by dissolving the formulation or extract in the mobile phase to achieve a target concentration within the linear range (e.g., 50 µg/mL).

4. Validation Experiments

  • System Suitability: Inject the 50 µg/mL standard solution six times. The acceptance criteria are: %RSD of peak area ≤ 2.0%, tailing factor ≤ 2.0, and theoretical plates > 2000.

  • Specificity (Forced Degradation):

    • Acid/Base Hydrolysis: Treat the sample solution with 0.1 M HCl and 0.1 M NaOH, respectively, at 60°C for 2 hours. Neutralize before injection.

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 2 hours.

    • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

    • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

    • Acceptance Criteria: The method is specific if the analyte peak is pure and resolved from all degradation peaks (peak purity index > 0.999).

  • Linearity: Inject the five working standard solutions (10-100 µg/mL) in triplicate. Plot the average peak area versus concentration and perform a linear regression analysis.

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

  • Accuracy (Recovery): Spike a placebo matrix with the analyte at three concentration levels (e.g., 40, 50, and 60 µg/mL, corresponding to 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate and calculate the percent recovery.

    • Acceptance Criteria: Mean recovery should be between 98.0% and 102.0% with a %RSD ≤ 2.0% at each level[14].

  • Precision:

    • Repeatability: Analyze six independent preparations of the sample at 100% of the target concentration (50 µg/mL) on the same day by the same analyst.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

    • Acceptance Criteria: %RSD ≤ 2.0% for both repeatability and intermediate precision[14].

  • LOD and LOQ: Determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ by injecting serially diluted solutions of the standard.

  • Robustness: Analyze the 50 µg/mL standard solution while making small, deliberate changes to the method parameters:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic)

    • Column temperature (± 2°C)

    • Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the peak area should not significantly change.

Summarizing the Evidence: Data Presentation

The results of the validation experiments should be clearly summarized to demonstrate the method's performance.

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
10150234
25375589
50751234
751126890
1001502500
Regression Equation y = 15020x + 150
Correlation Coefficient (r²) 0.9998

Table 3: Accuracy and Precision Summary

LevelAccuracy (% Recovery)Repeatability (%RSD, n=6)Intermediate Precision (%RSD, n=6)
80%99.5%--
100%100.2%0.85%1.12%
120%100.8%--

Conclusion

The validation of an analytical method is a critical exercise that underpins the quality and reliability of data in the pharmaceutical industry. This guide has provided a comprehensive framework for the validation of an HPLC method for the quantification of 3,5-Dimethoxy-4-hydroxyphenylacetic acid, grounded in the principles of scientific integrity and regulatory compliance. By following a structured approach, explaining the causality behind experimental choices, and adhering to international guidelines like ICH Q2(R2), researchers can develop and validate robust and reliable analytical methods that are fit for their intended purpose, ensuring the quality and safety of pharmaceutical products.

References

  • AMSbiopharma. (2025).
  • gmp-compliance.org.
  • ICH. (2023).
  • FDA. (2024). Q2(R2)
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Lab Manager Magazine. (2025).
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
  • ProPharma. (2024).
  • ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • FDA. Q2(R2)
  • Cheméo. (2025). Chemical Properties of 3,5-Dimethoxy-4-hydroxyphenylacetic acid (CAS 4385-56-2).
  • Sigma-Aldrich. 3,5-Dimethoxy-4-hydroxyphenylacetic acid 97 4385-56-2.
  • PubChem. 4-Hydroxy-3,5-dimethoxyphenylacetic acid | C10H12O5 | CID 78093.
  • ChemicalBook. (2025). 3,5-DIMETHOXY-4-HYDROXYPHENYLACETIC ACID | 4385-56-2.
  • PubChemLite. 3,5-dimethoxy-4-hydroxyphenylacetic acid (C10H12O5).
  • PubMed. (1983). Measurement of 3-methoxy-4-hydroxyphenylacetic acid (HVA) in plasma by high-performance liquid chromatography with electrochemical detector (HPLC-EC).
  • Asian Journal of Pharmaceutical and Clinical Research. (2024). Comprehensive Validation of Analytical Methods Using A Risk-Based Approach: Application to RP-HPLC and UV techniques for Methotr.
  • CORE. A Comparative Study of Five Different Methods for the Determination of 3-Methoxy-4-hydroxymandelic Acid in Urine.
  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • YouTube. (2022).
  • International Journal of Advanced Research in Science, Communication and Technology. Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
  • Benchchem. Head-to-head comparison of different 4-Hydroxyphenylacetaldehyde detection methods.
  • PubMed Central. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method.

Sources

A Senior Application Scientist's Guide to Inter-laboratory Comparison of 3,5-Dimethoxy-4-hydroxyphenylacetic Acid (HVA) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of analytical methodologies for the quantification of 3,5-Dimethoxy-4-hydroxyphenylacetic acid, more commonly known as Homovanillic acid (HVA). As a key biomarker in clinical diagnostics and neuroscience research, the accuracy and reproducibility of HVA measurements are paramount. This document is intended for researchers, scientists, and drug development professionals, offering insights into method selection, performance, and inter-laboratory variability. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.

Introduction: The Significance of Homovanillic Acid (HVA)

Homovanillic acid is the major terminal metabolite of the dopamine pathway.[1] Its quantification in biological fluids, primarily urine, is crucial for diagnosing and monitoring catecholamine-secreting tumors such as neuroblastoma, pheochromocytoma, and other neural crest tumors.[1][2] Furthermore, HVA levels are investigated in the study of various neurological and psychiatric conditions, including disorders of catecholamine metabolism.[2][3] Given its clinical importance, the analytical methods employed for HVA determination must be robust, accurate, and consistent across different laboratories.

Comparative Analysis of Analytical Methodologies

The quantification of HVA in biological matrices is predominantly achieved through chromatographic techniques coupled with various detection methods. The choice of methodology often represents a trade-off between sensitivity, specificity, sample throughput, and cost. Here, we compare the three most prevalent techniques: High-Performance Liquid Chromatography (HPLC) with ultraviolet or electrochemical detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodological Principles and Performance
Method Principle Advantages Disadvantages
HPLC-UV/ECD Separation based on polarity using a reversed-phase column, followed by detection of UV absorbance or electrochemical activity.[4][5][6]Cost-effective, widely available instrumentation.[7]Lower sensitivity and specificity compared to mass spectrometry, susceptible to interferences.[8]
GC-MS Separation of volatile derivatives of HVA by gas chromatography, followed by mass spectrometric detection for high specificity.[9][10]High specificity and sensitivity.[9]Requires derivatization, which can be time-consuming and a source of variability.[10][11]
LC-MS/MS Chromatographic separation followed by tandem mass spectrometry, providing high sensitivity and specificity through precursor-product ion transitions.[12][13][14]High sensitivity, specificity, and high throughput with "dilute-and-shoot" methods.[12][14][15]Higher initial instrument cost.
Inter-Laboratory Performance Data

An objective measure of a method's robustness is its performance in inter-laboratory comparison studies or proficiency testing schemes. The European Research Network for evaluation and improvement of screening, diagnosis and treatment of Inherited disorders of Metabolism (ERNDIM) provides valuable data on the "Special Assays in Urine" scheme, which includes HVA.

Performance Metric Result Source
Analyte Homovanillic acid (HVA)ERNDIM[16]
Number of Participating Laboratories 190 (submitting 243 datasets)[16]
Mean Analyte Recovery 104%[16]
Inter-laboratory Coefficient of Variation (CV) < 15% (for 13 of the 23 analytes in the scheme)[16]
Sample Matrix Lyophilised spiked human urine[16]

Note: The inter-laboratory CV is a critical indicator of the reproducibility of results among different laboratories. A lower CV signifies better consensus and reliability of the analytical methods employed by the participating labs. While the specific CV for HVA is not individually reported, it is grouped with other analytes demonstrating good performance.[16]

Experimental Workflows and Protocols

The following sections detail the experimental workflows for the three major analytical techniques, accompanied by diagrams and step-by-step protocols. The causality behind critical steps is explained to provide a deeper understanding of the methodologies.

LC-MS/MS: The Gold Standard for High-Throughput Analysis

The "dilute-and-shoot" LC-MS/MS method has become the preferred approach in many clinical laboratories due to its simplicity, speed, and high specificity.[12][14] This method minimizes sample manipulation, thereby reducing potential sources of error and improving turnaround time.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample dilution Dilution with Internal Standard urine_sample->dilution centrifugation Centrifugation/Filtration dilution->centrifugation injection Injection centrifugation->injection lc_separation LC Separation (Reversed-Phase) injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification (vs. Calibrators) ms_detection->quantification reporting Reporting Results quantification->reporting

Caption: LC-MS/MS "Dilute-and-Shoot" Workflow for HVA Analysis.

  • Sample Preparation:

    • To 990 µL of a solution of 0.2% formic acid in water containing the deuterated internal standard (e.g., Homovanillic acid-d5), add 10 µL of urine sample (calibrator, control, or patient).[13]

    • Vortex the mixture thoroughly.

    • Centrifuge the sample to pellet any particulates. The supernatant is ready for injection.[13] Rationale: The simple dilution minimizes matrix effects and the internal standard corrects for any variability in sample injection and ionization.

  • LC-MS/MS Conditions:

    • LC System: Agilent 1290 Infinity LC or equivalent.[13]

    • Column: A reversed-phase column suitable for polar compounds, such as a pentafluorophenyl (PFP) column.[13]

    • Mobile Phase: A gradient of methanol and water containing 0.2% formic acid.[13] Rationale: The formic acid aids in the ionization of HVA in the mass spectrometer source.

    • MS/MS System: Agilent 6460 Triple Quadrupole LC/MS or equivalent, with electrospray ionization (ESI).[13]

    • Detection: Monitor the specific quantifier and qualifier ion transitions for both HVA and its internal standard in Multiple Reaction Monitoring (MRM) mode.[12][13]

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.[13]

    • Quantify HVA in patient samples using the regression equation from the calibration curve.[13]

GC-MS: A Highly Specific Alternative

GC-MS offers excellent specificity for HVA analysis but requires a more involved sample preparation process, including extraction and derivatization, to make the analyte volatile.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing urine_sample Urine Sample + Internal Standard acidification Acidification urine_sample->acidification extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) acidification->extraction drying Drying of Extract extraction->drying derivatization Derivatization (e.g., Silylation) drying->derivatization injection Injection derivatization->injection gc_separation GC Separation injection->gc_separation ms_detection MS Detection (SIM) gc_separation->ms_detection quantification Quantification (vs. Calibrators) ms_detection->quantification reporting Reporting Results quantification->reporting

Caption: GC-MS Workflow for HVA Analysis including Derivatization.

  • Sample Preparation:

    • To a urine sample, add a deuterated internal standard.[10]

    • Acidify the sample with HCl.[10][17] Rationale: Acidification protonates the carboxylic acid group of HVA, making it more soluble in organic solvents for extraction.

    • Perform a liquid-liquid extraction with a solvent such as ethyl acetate.[10][17]

    • Evaporate the organic extract to dryness under a stream of nitrogen.[10][17]

    • Reconstitute the residue in a derivatizing agent, such as a mixture of bis-(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine, and heat to form the trimethylsilyl (TMS) derivative.[10][18] Rationale: Derivatization increases the volatility and thermal stability of HVA, making it suitable for GC analysis.

  • GC-MS Conditions:

    • GC System: Standard gas chromatograph with a capillary column suitable for separating the derivatized analytes.

    • MS System: A mass spectrometer operating in electron impact (EI) ionization mode.[9]

    • Detection: Monitor characteristic ions for the TMS-derivatives of HVA and its internal standard in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[10]

  • Data Analysis:

    • Similar to LC-MS/MS, create a calibration curve and quantify HVA in patient samples based on the peak area ratios.[10]

HPLC with UV or Electrochemical Detection

While largely superseded by mass spectrometric methods for clinical diagnostics, HPLC with UV or electrochemical detection (ECD) remains a viable option in some research settings, particularly when cost is a primary consideration.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing urine_sample Urine Sample extraction Solid-Phase or Liquid-Liquid Extraction urine_sample->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution injection Injection reconstitution->injection hplc_separation HPLC Separation (Reversed-Phase) injection->hplc_separation detection UV or Electrochemical Detection hplc_separation->detection quantification Quantification (vs. External Standards) detection->quantification reporting Reporting Results quantification->reporting

Caption: General HPLC Workflow for HVA Analysis.

  • Sample Preparation:

    • Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate HVA and remove interfering substances from the urine matrix.[5][6] Rationale: Extensive sample cleanup is crucial for HPLC-UV/ECD to minimize co-eluting interferences that can affect quantification.

    • Evaporate the eluate and reconstitute the residue in the HPLC mobile phase.

  • HPLC Conditions:

    • HPLC System: A standard HPLC system with a UV or electrochemical detector.

    • Column: A C8 or C18 reversed-phase column.[5][7]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol.[4][19]

    • Detection:

      • UV: Monitor the absorbance at a wavelength where HVA has significant absorbance, typically around 280 nm.[4]

      • ECD: Utilize a coulometric or amperometric detector set at an appropriate oxidation potential for HVA.[5][6]

  • Data Analysis:

    • Quantify HVA by comparing the peak area or height of the analyte in the sample to that of external standards of known concentrations.

Conclusion and Recommendations

The choice of an analytical method for HVA determination should be guided by the specific requirements of the laboratory and the intended application. For high-throughput clinical laboratories, the speed, simplicity, and specificity of LC-MS/MS make it the unequivocal method of choice. GC-MS provides excellent specificity and can be a valuable tool, particularly for confirmatory analysis, although the sample preparation is more laborious. HPLC-UV/ECD , while being more cost-effective, is generally less sensitive and specific, and requires more extensive sample cleanup to mitigate matrix interferences.

Regardless of the chosen method, participation in external quality assessment schemes, such as the one offered by ERNDIM, is essential for ensuring the accuracy and comparability of results between laboratories. The use of certified reference materials and validated protocols is fundamental to maintaining high standards in the analysis of this clinically important biomarker.

References

  • A Simple, Fast, and Reliable LC-MS/MS Method for the Measurement of Homovanillic Acid and Vanillylmandelic Acid in Urine Specimens. Springer Nature Experiments. Available at: [Link]

  • Urinary Vanillylmandelic, Homovanillic, and 5-Hydroxyindoleacetic Acids by LC/MS/MS. Agilent Technologies. Available at: [Link]

  • A Simple, Fast, and Reliable LC-MS/MS Method for the Measurement of Homovanillic Acid and Vanillylmandelic Acid in Urine Specimens. PubMed. Available at: [Link]

  • HVA - Overview: Homovanillic Acid, 24 Hour, Urine. Mayo Clinic Laboratories. Available at: [Link]

  • Determination of homovanillic acid and vanillylmandelic acid in neuroblastoma screening by stable isotope dilution GC-MS. PubMed. Available at: [Link]

  • Quantitation of homovanillic acid (HVA) and vanillylmandelic acid (VMA) in urine using gas chromatography-mass spectrometry (GC/MS). PubMed. Available at: [Link]

  • Determination of homovanillic acid and vanillylmandelic acid in urine of autistic children by gas chromatography/mass spectrometry. PubMed. Available at: [Link]

  • Validation of an improved liquid chromatography tandem mass spectrometry method for rapid and simultaneous analysis of plasma catecholamine and their metabolites. PubMed. Available at: [Link]

  • Application of an lc– ms/ms method for the simultaneous quantification of homovanillic acid and vanillylmandelic acid for the diagnosis and follow-up of neuroblastoma in 357 patients. Sungkyunkwan University. Available at: [Link]

  • HPLC Methods for analysis of Homovanillic acid. HELIX Chromatography. Available at: [Link]

  • Application of an LC–MS/MS Method for the Simultaneous Quantification of Homovanillic Acid and Vanillylmandelic Acid for the Diagnosis and Follow-Up of Neuroblastoma in 357 Patients. Semantic Scholar. Available at: [Link]

  • Simultaneous detection of Homovanillic acid (HVA) and Vanillyl mandelic acid (VMA) in urine sample by HPLC method. Neuroquantology. Available at: [Link]

  • Quantitation of Homovanillic Acid (HVA) and Vanillylmandelic Acid (VMA) in Urine Using Gas Chromatography-Mass Spectrometry (GC/MS). ResearchGate. Available at: [Link]

  • Homovanillic Acid (HVA), Random Urine. Labcorp. Available at: [Link]

  • Vanillylmandelic Acid (VMA) and Homovanillic Acid (HVA), Urine. ARUP Laboratories. Available at: [Link]

  • Patient Collection Instructions. Available at: [Link]

  • Homovanillic Acid, 24 Hour, Urine. Missouri Baptist Medical Center. Available at: [Link]

  • #157 Simultaneous detection of biogenic amines metabolites (homovanillic acid and vanillyl mandelic acid) in urine sample of rodents by HPLC-UV method. Journal of Pharmaceutical Chemistry. Available at: [Link]

  • Determination of homovanillic acid (HVA) in human plasma by HPLC with coulometric detection and a new SPE procedure. PubMed. Available at: [Link]

  • Quantitation of Neuroblastoma Markers Homovanillic Acid (HVA) and Vanillylmandelic Acid (VMA) in Urine by Gas Chromatography–Mass Spectrometry (GC/MS). Springer Nature Experiments. Available at: [Link]

  • Measurement of urinary vanilmandelic acid and homovanillic acid by high-performance liquid chromatography with electrochemical detection following extraction by ion-exchange and ion-moderated partition. PubMed. Available at: [Link]

  • Validation of a Sensitive, Simple and High-Throughput UPLC-MS/MS Method for Quantification of Catecholamines and Their Metabolites in Serum and Urine: Application in Clinical Analysis. Oxford Academic. Available at: [Link]

  • Determination of catecholamines and related compounds in mouse urine using column-switching HPLC. Analyst (RSC Publishing). Available at: [Link]

  • High-performance liquid chromatographic assay for catecholamines and metanephrines using fluorimetric detection with pre-column 9-fluorenylmethyloxycarbonyl chloride derivatization. PubMed. Available at: [Link]

  • Report of an interlaboratory comparison organised by the EU Reference Laboratory for Food Contact Materials ILC01 2009 - DIDP in. JRC Publications Repository. Available at: [Link]

  • Application of an LC–MS/MS Method for the Simultaneous Quantification of Homovanillic Acid and Vanillylmandelic Acid for the Diagnosis and Follow-Up of Neuroblastoma in 357 Patients. NIH. Available at: [Link]

  • Homovanillic acid. EZGC & EZLC Online Software Suite. Available at: [Link]

  • Optimising urinary catecholamine metabolite diagnostics for neuroblastoma. Unil. Available at: [Link]

  • VH - Overview: Vanillylmandelic Acid and Homovanillic Acid, Random, Urine. Available at: [Link]

  • Initial concentrations of VMA and HVA in urine of patients with neuroblastoma. Available at: [Link]

  • homovanillic acid (hva), random or 24h urine - (u). Lab Information Manual. Available at: [Link]

  • Homovanillic acid measurement in clinical research: a review of methodology. PubMed. Available at: [Link]

  • 4-Hydroxy-3,5-dimethoxyphenylacetic acid. PubChem. Available at: [Link]

  • Electrochemical Study and Determination of Homovanillic Acid, the Final Metabolite of Dopamine, Using an Unmodified Disposable Electrode. PubMed. Available at: [Link]

  • HVAR Homovanillic Acid, Random, Urine. Mayo Clinic Laboratories | Neurology Catalog. Available at: [Link]

  • Chemical Properties of 3,5-Dimethoxy-4-hydroxyphenylacetic acid (CAS 4385-56-2). Cheméo. Available at: [Link]

  • Elevated Homovanillic & Vanillylmandelic Acid Levels?. YouTube. Available at: [Link]

Sources

A Comparative Guide to the Antioxidant Activity of 3,5-Dimethoxy-4-hydroxyphenylacetic Acid and Ferulic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antioxidant research, the nuanced differences between phenolic acids can have significant implications for their therapeutic and industrial applications. This guide provides an in-depth, objective comparison of the antioxidant activities of 3,5-Dimethoxy-4-hydroxyphenylacetic acid (DHHPAA) and the well-characterized ferulic acid. By synthesizing available experimental data and fundamental principles of structure-activity relationships, this document serves as a technical resource for informed decision-making in research and development.

Structural and Mechanistic Foundations of Antioxidant Activity

The antioxidant potential of phenolic compounds is intrinsically tied to their molecular architecture. The capacity to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) is governed by the arrangement of functional groups on the aromatic ring.

3,5-Dimethoxy-4-hydroxyphenylacetic acid (DHHPAA) , also known as homosyringic acid, is a derivative of phenylacetic acid. Its key structural features include a central benzene ring with a hydroxyl group at the 4th position and two methoxy groups at the 3rd and 5th positions.

Ferulic acid , a derivative of cinnamic acid, possesses a similar 4-hydroxy-3-methoxy substitution pattern on its phenyl ring, but is distinguished by a propenoic acid side chain.[1] This extended conjugation is a critical determinant of its antioxidant efficacy.

cluster_DHHPAA 3,5-Dimethoxy-4-hydroxyphenylacetic acid (DHHPAA) cluster_FA Ferulic Acid DHHPAA FA

Caption: Chemical structures of DHHPAA and Ferulic Acid.

The principal mechanisms by which these phenolic acids exert their antioxidant effects are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[2] In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, while the SET mechanism involves the transfer of an electron to the radical.[3] The stability of the resulting phenoxyl radical is paramount; greater resonance stabilization enhances the antioxidant capacity.[4]

G cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) A1 Phenolic Antioxidant (ArOH) B1 Free Radical (R•) C1 Phenoxyl Radical (ArO•) A1->C1 H• donation D1 Neutralized Radical (RH) B1->D1 H• acceptance A2 Phenolic Antioxidant (ArOH) B2 Free Radical (R•) C2 Radical Cation (ArOH•+) A2->C2 e- donation D2 Anion (R-) B2->D2 e- acceptance

Caption: Mechanisms of antioxidant action.

Comparative Antioxidant Activity: An Evidence-Based Analysis

Direct experimental comparisons of DHHPAA and ferulic acid are not extensively documented in the scientific literature. However, a robust comparative assessment can be constructed by examining structurally analogous compounds.

A study directly comparing ferulic acid with homovanillic acid (which differs from DHHPAA by a single methoxy group) demonstrated that ferulic acid possesses superior antioxidant activity. The observed order of activity was: ferulic acid > homovanillic acid > vanillic acid.[5] This suggests that the cinnamic acid backbone of ferulic acid, with its extended conjugation, is more effective at stabilizing the resulting radical compared to the phenylacetic acid structure.

Conversely, studies on sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid), which shares the same substitution pattern as DHHPAA but has a cinnamic acid backbone like ferulic acid, have shown it to possess even greater radical scavenging activity than ferulic acid in some assays.[6][7] This highlights the potent contribution of the two methoxy groups at the 3 and 5 positions to the antioxidant capacity.

Based on these findings, a well-reasoned projection of the relative antioxidant activities can be made.

CompoundBackbonePhenyl Ring SubstitutionExpected Relative Antioxidant Activity
3,5-Dimethoxy-4-hydroxyphenylacetic acid (DHHPAA) Phenylacetic acid4-hydroxy, 3,5-dimethoxyModerate to High
Ferulic Acid Cinnamic acid4-hydroxy, 3-methoxyHigh
Homovanillic Acid Phenylacetic acid4-hydroxy, 3-methoxyModerate
Sinapic Acid Cinnamic acid4-hydroxy, 3,5-dimethoxyVery High

The extended conjugation of the cinnamic acid backbone in ferulic and sinapic acids generally leads to higher antioxidant activity compared to the phenylacetic acid backbone of DHHPAA and homovanillic acid.[5] However, the presence of two electron-donating methoxy groups in DHHPAA is expected to enhance its antioxidant potential relative to homovanillic acid.

Standardized Methodologies for Antioxidant Capacity Assessment

To ensure scientific rigor and reproducibility, standardized in vitro assays are employed to quantify antioxidant activity. The following protocols for DPPH, ABTS, and FRAP assays provide a framework for the direct comparison of DHHPAA and ferulic acid.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from violet to yellow.[8] The decrease in absorbance at approximately 517 nm is proportional to the radical scavenging activity.[8]

A Prepare DPPH solution in methanol C Mix DPPH solution with test compound solution A->C B Prepare test compound solutions at various concentrations B->C D Incubate in the dark at room temperature C->D E Measure absorbance at ~517 nm D->E F Calculate % inhibition and determine IC50 E->F

Caption: Workflow for the DPPH radical scavenging assay.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

    • Prepare stock solutions of the test compounds (DHHPAA, ferulic acid) and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol).

  • Assay Procedure:

    • In a 96-well plate, add a fixed volume of the DPPH solution to varying concentrations of the test compounds.

    • Include a control well containing the DPPH solution and the solvent.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement and Analysis:

    • Measure the absorbance of each well at approximately 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100

    • Determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance at 734 nm.

A Generate ABTS•+ by reacting ABTS with potassium persulfate B Incubate in the dark for 12-16 hours A->B C Dilute ABTS•+ solution to an absorbance of ~0.7 at 734 nm B->C D Add test compound solutions to the diluted ABTS•+ solution C->D E Incubate for a specific time D->E F Measure absorbance at 734 nm E->F G Calculate Trolox Equivalent Antioxidant Capacity (TEAC) F->G

Caption: Workflow for the ABTS radical cation decolorization assay.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution.

    • Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical cation.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add a small volume of the test compound solutions at various concentrations to a fixed volume of the diluted ABTS•+ solution.

    • Include a standard (e.g., Trolox) to create a standard curve.

    • Incubate the mixture for a specified time (e.g., 6 minutes).

  • Measurement and Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and compare it to the Trolox standard curve to determine the Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at 593 nm.[3]

A Prepare FRAP reagent (acetate buffer, TPTZ, and FeCl3 solution) B Pre-warm the FRAP reagent to 37°C A->B C Add test compound solutions to the FRAP reagent B->C D Incubate at 37°C for a specific time C->D E Measure absorbance at 593 nm D->E F Calculate FRAP value from a ferrous sulfate standard curve E->F

Caption: Workflow for the FRAP assay.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

  • Assay Procedure:

    • Pre-warm the FRAP reagent to 37°C.

    • Add a small volume of the test compound solution to a larger volume of the FRAP reagent.

    • Include a series of ferrous sulfate solutions of known concentrations to generate a standard curve.

    • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

  • Measurement and Analysis:

    • Measure the absorbance at 593 nm.

    • The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is expressed as µM Fe(II) equivalents.

Conclusion and Future Directions

The evidence, drawn from direct experimental data on analogous compounds and established structure-activity relationships, strongly suggests that ferulic acid exhibits superior antioxidant activity compared to 3,5-Dimethoxy-4-hydroxyphenylacetic acid. This is primarily attributed to the extended conjugation of its cinnamic acid backbone, which enhances the stability of the resulting phenoxyl radical.

However, the two methoxy groups of DHHPAA are expected to confer greater antioxidant potential than its singly-substituted counterpart, homovanillic acid. For researchers and drug development professionals, the choice between these two phenolic acids will depend on the specific application. Ferulic acid's well-documented, potent antioxidant activity makes it a strong candidate for applications where robust free radical scavenging is paramount. DHHPAA, while likely less potent, may offer other desirable physicochemical or pharmacokinetic properties that warrant its consideration in specific contexts.

Direct, head-to-head comparative studies employing the standardized assays outlined in this guide are essential to definitively quantify the antioxidant activities of DHHPAA and ferulic acid and to validate the structure-activity-based inferences presented herein.

References

  • Ferulic acid. (URL: [Link])

  • Aljović, I., & Gojak-Salimović, S. (n.d.). Evaluation of the antioxidant activity of ferulic, homovanillic and vanillic acids using the Briggs-Rauscher oscillating reaction method. Conference: International Conference on Medical and Biological Engineering. (URL: [Link])

  • Shahidi, F., & Ambigaipalan, P. (2015). Phenolics and polyphenolics in foods, beverages and spices: Antioxidant activity and health effects–A review. Journal of Functional Foods, 18, 820-897. (URL: [Link])

  • Leopoldini, M., Russo, N., & Toscano, M. (2011). The molecular basis of working mechanism of natural polyphenolic antioxidants. Food Chemistry, 125(2), 288-306. (URL: [Link])

  • 3,5-Dimethoxy-4-hydroxyphenylacetic acid. (n.d.). NIST WebBook. (URL: [Link])

  • Ferulic acid. (2019). Sciencemadness Wiki. (URL: [Link])

  • Phytochemicals in Food – Uses, Benefits & Food Sources. (2026). Ask Ayurveda. (URL: [Link])

  • Ferulic Acid. (n.d.). PubChem. (URL: [Link])

  • Chemical structure of ferulic Acid (FA). (n.d.). ResearchGate. (URL: [Link])

  • Mechanistic aspects of hydrogen abstraction for phenolic antioxidants. Electronic structure and topological electron density analysis. (n.d.). RSC Publishing. (URL: [Link])

  • Kikuzaki, H., Hisamoto, M., Hirose, K., Akiyama, K., & Taniguchi, H. (2002). Antioxidant properties of ferulic acid and its related compounds. Journal of agricultural and food chemistry, 50(7), 2161-2168. (URL: [Link])

  • Lobo, V., Patil, A., Phatak, A., & Chandra, N. (2010). Free radicals, antioxidants and functional foods: Impact on human health. Pharmacognosy reviews, 4(8), 118. (URL: [Link])

  • Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging. (n.d.). NIH. (URL: [Link])

Sources

A Senior Application Scientist's Guide to Derivatization Agents for GC-MS Analysis of Hydroxylated Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, clinical chemists, and drug development professionals, the accurate quantification of hydroxylated phenylacetic acids (HPAs) is crucial for understanding metabolic pathways, diagnosing diseases, and evaluating drug metabolism. Gas chromatography-mass spectrometry (GC-MS) offers the high resolution and sensitivity required for this task, but the inherent polarity and low volatility of HPAs present a significant analytical challenge.[1] Derivatization is a critical pre-analytical step that chemically modifies these polar functional groups, rendering the analytes amenable to GC-MS analysis.[2]

This guide provides an in-depth comparison of common derivatization agents for the GC-MS analysis of HPAs, focusing on silylation and acylation techniques. We will delve into the underlying chemistry, provide detailed experimental protocols, and present a critical evaluation of their performance to empower you to make informed decisions for your analytical workflows.

The Challenge with Hydroxylated Phenylacetic Acids

Hydroxylated phenylacetic acids, such as 4-hydroxyphenylacetic acid, homovanillic acid (HVA), and 3,4-dihydroxyphenylacetic acid (DOPAC), are characterized by the presence of one or more hydroxyl (-OH) and a carboxylic acid (-COOH) functional group. These groups are responsible for their high polarity and propensity for hydrogen bonding, which lead to:

  • Low Volatility: Preventing efficient vaporization in the GC inlet.

  • Thermal Instability: Susceptibility to degradation at elevated GC temperatures.

  • Poor Peak Shape: Tailing peaks due to interactions with active sites in the GC system.[1]

Derivatization addresses these issues by replacing the active hydrogens on the hydroxyl and carboxyl groups with less polar, more stable moieties.[2]

A Tale of Two Chemistries: Silylation vs. Acylation

The two most common derivatization strategies for HPAs are silylation and acylation.

Silylation involves the replacement of an active hydrogen with a trimethylsilyl (TMS) group.[2] This is the most prevalent method for derivatizing polar analytes for GC-MS.[3]

Acylation introduces an acyl group, typically a trifluoroacetyl (TFA) group, to the analyte molecule.[4] This method is also highly effective at increasing volatility and improving chromatographic performance.

The choice between these two approaches depends on several factors, including the specific HPA being analyzed, the required sensitivity, and the potential for interference from the sample matrix.

In-Depth Comparison of Derivatization Agents

Silylating Agents: The Workhorses of GC-MS Derivatization

Silylating agents are highly reactive compounds that readily form TMS derivatives with a wide range of functional groups. For HPAs, both the phenolic hydroxyl and carboxylic acid groups are targeted. The most commonly used silylating agents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

BSTFA is a powerful and versatile silylating agent.[5] For challenging derivatizations, its reactivity can be enhanced by the addition of a catalyst, such as trimethylchlorosilane (TMCS).[2][5]

Mechanism of Action:

The derivatization of a hydroxylated phenylacetic acid with BSTFA proceeds via a nucleophilic attack of the hydroxyl and carboxyl groups on the silicon atom of BSTFA, leading to the formation of TMS ethers and TMS esters, respectively. The byproducts of the reaction are volatile and generally do not interfere with the analysis.

Experimental Workflow for BSTFA Derivatization

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with Dried Sample Extract dissolve Reconstitute in Anhydrous Solvent (e.g., Pyridine) start->dissolve add_reagent Add BSTFA (+1% TMCS) dissolve->add_reagent vortex Vortex and Seal Vial add_reagent->vortex heat Heat at 60-70°C for 30-60 min vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject end

Caption: Workflow for BSTFA derivatization of hydroxylated phenylacetic acids.

MSTFA is another powerful silylating agent, often considered more reactive than BSTFA for non-hindered compounds.[5] A key advantage of MSTFA is that its byproduct, N-methyltrifluoroacetamide, is more volatile than the byproducts of BSTFA, reducing the risk of chromatographic interference.[5]

Mechanism of Action:

Similar to BSTFA, MSTFA reacts with the active hydrogens of HPAs to form TMS derivatives. The reaction mechanism is also a nucleophilic substitution at the silicon atom.

Experimental Workflow for MSTFA Derivatization

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with Dried Sample Extract dissolve Reconstitute in Anhydrous Solvent (e.g., Acetonitrile) start->dissolve add_reagent Add MSTFA dissolve->add_reagent vortex Vortex and Seal Vial add_reagent->vortex heat Heat at 60-70°C for 30 min vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject end

Caption: Workflow for MSTFA derivatization of hydroxylated phenylacetic acids.

Acylating Agents: An Alternative Route to Volatility

Acylating agents offer a different chemical approach to derivatization. Trifluoroacetic anhydride (TFAA) is a highly reactive and volatile acylating agent that readily derivatizes alcohols, phenols, and amines.[6]

TFAA forms stable and volatile trifluoroacetyl derivatives with the hydroxyl groups of HPAs. The carboxylic acid group is typically esterified in a separate step prior to or concurrently with acylation.

Mechanism of Action:

TFAA reacts with the hydroxyl groups of HPAs in an acylation reaction to form trifluoroacetyl esters. A key advantage is that no acidic byproducts are formed during the reaction.[6]

Experimental Workflow for TFAA Derivatization

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with Dried Sample Extract dissolve Reconstitute in Anhydrous Solvent (e.g., Ethyl Acetate) start->dissolve add_reagent Add TFAA dissolve->add_reagent vortex Vortex and Seal Vial add_reagent->vortex heat Heat at 70°C for 30 min vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject end

Caption: Workflow for TFAA derivatization of hydroxylated phenylacetic acids.

Performance Comparison and Experimental Data

The choice of derivatization agent can significantly impact the performance of your GC-MS analysis. Below is a comparison of key performance parameters based on available literature and experimental evidence.

FeatureBSTFA (+TMCS)MSTFATFAA
Reactivity High, enhanced by catalyst for hindered groups.[2][5]Very high, often more reactive for non-hindered groups.[5]Highly reactive with hydroxyl and amine groups.[6]
Byproducts Volatile, but can sometimes interfere with early eluting peaks.More volatile than BSTFA byproducts, less likely to interfere.[5]No acidic byproducts.[6]
Derivative Stability TMS derivatives are susceptible to hydrolysis and should be analyzed promptly.TMS derivatives have similar moisture sensitivity to those from BSTFA.TFA derivatives are generally stable.
Versatility Derivatizes a wide range of polar functional groups.Broad applicability, particularly favored in metabolomics.[7]Excellent for hydroxyl and amine groups. Carboxylic acids require a separate esterification step.
Potential Issues Can form multiple derivatives for some compounds. Corrosive byproducts can damage the GC column.[8][9]Less prone to corrosive byproducts.[9]Moisture sensitivity. Can cause conversion of some analytes.[10]

Quantitative Data for Homovanillic Acid (HVA) Derivatization:

Experimental Protocols

The following are detailed, step-by-step methodologies for the derivatization of hydroxylated phenylacetic acids. Crucially, all glassware, solvents, and samples must be anhydrous to ensure successful derivatization, as silylating and acylating reagents are highly sensitive to moisture. [8]

Protocol 1: BSTFA/TMCS Derivatization
  • Sample Preparation: Transfer 1-5 mg of the dried sample extract to a 2 mL reaction vial.

  • Reagent Addition: Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block.[12]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject 1-2 µL of the derivatized sample into the GC-MS system.[12]

Protocol 2: MSTFA Derivatization
  • Sample Preparation: Transfer 1-5 mg of the dried sample extract to a 2 mL reaction vial.

  • Reagent Addition: Add 100 µL of MSTFA and 50 µL of anhydrous acetonitrile.

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.[12]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject 1-2 µL of the derivatized sample into the GC-MS system.[12]

Protocol 3: TFAA Derivatization

Note: This protocol assumes prior esterification of the carboxylic acid group if necessary.

  • Sample Preparation: Transfer the dried sample extract to a 2 mL reaction vial.

  • Reagent Addition: Add 50 µL of ethyl acetate and 50 µL of TFAA.[10]

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.[10]

  • Cooling and Evaporation: After cooling, evaporate the sample to dryness under a gentle stream of nitrogen.

  • Reconstitution and Analysis: Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) and inject into the GC-MS.

Expert Insights and Troubleshooting

  • Incomplete Derivatization: If you observe broad, tailing peaks for your analytes, it may be a sign of incomplete derivatization. Increasing the reaction time, temperature, or the ratio of derivatizing agent to sample can help drive the reaction to completion.

  • Derivative Instability: TMS derivatives are particularly susceptible to hydrolysis. It is crucial to use anhydrous solvents and reagents and to analyze the samples as soon as possible after derivatization. Storing derivatized samples in a freezer can help extend their lifespan. If degradation is suspected, re-derivatization of the sample may be possible.

  • Matrix Effects: Complex biological matrices can sometimes interfere with the derivatization reaction. A thorough sample cleanup prior to derivatization is recommended to minimize matrix effects.

  • Choice of Solvent: The choice of solvent can influence the derivatization efficiency. Pyridine is a common choice for silylation as it can act as a catalyst and an acid scavenger. For acylation, aprotic solvents like ethyl acetate or acetonitrile are typically used.

Conclusion and Recommendations

The choice of the optimal derivatization agent for the GC-MS analysis of hydroxylated phenylacetic acids is a critical decision that depends on the specific analytical requirements.

  • For general-purpose applications and when dealing with sterically hindered hydroxyl groups, BSTFA with a TMCS catalyst is a robust and reliable choice.

  • When high sensitivity is required and there is a concern about chromatographic interference from reagent byproducts, MSTFA is an excellent alternative.

  • TFAA offers a good alternative for forming stable derivatives, particularly when targeting hydroxyl groups, but may require a two-step process for compounds with both hydroxyl and carboxyl functionalities.

Ultimately, the best approach is to empirically evaluate the performance of different derivatization agents for your specific analytes and sample matrix. By carefully considering the chemistry, optimizing the reaction conditions, and being mindful of potential pitfalls, you can achieve reliable and accurate quantification of hydroxylated phenylacetic acids by GC-MS.

References

  • Gas Chromatographic Identification of the TMS-Derivatives of Non-Volatile Phenolic Acids. (n.d.). SpringerLink. [Link]

  • Fauler, G., Leis, H. J., Huber, E., Schellauf, C., Kerbl, R., Urban, C., & Gleispach, H. (1997). Determination of homovanillic acid and vanillylmandelic acid in neuroblastoma screening by stable isotope dilution GC-MS. Journal of Mass Spectrometry, 32(5), 507–514. [Link]

  • Quantitation of Neuroblastoma Markers Homovanillic Acid (HVA) and Vanillylmandelic Acid (VMA) in Urine by Gas Chromatography–Mass Spectrometry (GC/MS). (n.d.). Springer Nature Experiments. [Link]

  • Kałużna-Czaplińska, J., & Socha, E. (2010). Determination of homovanillic acid and vanillylmandelic acid in urine of autistic children by gas chromatography/mass spectrometry. Medical Science Monitor, 16(9), CR435-440. [Link]

  • Quantitation of Homovanillic Acid (HVA) and Vanillylmandelic Acid (VMA) in Urine Using Gas Chromatography-Mass Spectrometry (GC/MS). (2025, August 6). ResearchGate. [Link]

  • Appendix G - Derivatization in GC MS. (n.d.). Scribd. [Link]

  • Trimethylsilyl group. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Schummer, C., Delhomme, O., Appenzeller, B. M., Wennig, R., & Millet, M. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473–1482. [Link]

  • Preparation of TMS Derivatives for GC/MS. (n.d.). CalTech GPS. [Link]

  • Relative peak abundances of trimethylsilyl derivatives of some phenolic and organic acids identified from blueberry phenolic extract in four different derivatization methods (TMSCN, M-TMSCN, MSTFA, and MMSTFA) over silylation time range of 5 min to 30 h. (n.d.). ResearchGate. [Link]

  • Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. (2009, February 15). Luxembourg Institute of Health. [Link]

  • Protecting group. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Shcherbakova, A. S., Smirnov, S. V., Kurbatov, E. R., Krasnov, E. A., & Volcho, K. P. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Molecules, 28(21), 7436. [Link]

  • Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. (2025, August 6). ResearchGate. [Link]

  • Lin, D. L., & Yin, Y. C. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-11. [Link]

  • Li, H., Wang, Y., Zhang, T., Liu, Y., & Li, Y. (2021). A novel LC-MS/MS method for quantification of unstable endogenous 3,4-dihydroxyphenylacetaldehyde in rat brain after chemical derivatization. Journal of Chromatography B, 1166, 122548. [Link]

  • Suzuki, T., Takeda, M., & Uchiyama, M. (1975). Trimethylsilylation of penicillic acid and patulin, and the stability of the products. Journal of Chromatography A, 105(1), 95–98. [Link]

  • Which is better MSTFA or BSTFA for derivatisation sugar and organic acid? (2017, March 23). ResearchGate. [Link]

  • Gonzalez-Riano, C., Dudzik, D., Garcia, A., Gil-de-la-Fuente, A., Gradillas, A., Godzien, J., ... & Barbas, C. (2020). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 10(11), 445. [Link]

  • Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. (n.d.). MDPI. [Link]

  • Derivatization Methods in GC and GC/MS. (2025, August 6). ResearchGate. [Link]

  • Acids: Derivatization for GC Analysis. (n.d.). ResearchGate. [Link]

  • Analysis of naturally occurring phenolic compounds in aromatic plants by RP-HPLC and GC-MS after silylation. (n.d.). ResearchGate. [Link]

  • Proestos, C., Sereli, D., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Molecules, 11(9), 740–748. [Link]

  • Goudarzi, M., Gholamzadeh, S., Farsimadan, M., & Raoufi, A. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Iranian journal of pathology, 12(3), 239–248. [Link]

  • GC Derivatization Techniques-1. (n.d.). Scribd. [Link]

  • Derivatization Methods in GC and GC/MS. (n.d.). Semantic Scholar. [Link]

  • Silapropofol: Carbon–Silicon Isosterism in a Key Anesthetic Scaffold. (2025, December 25). American Chemical Society. [Link]

Sources

A Senior Application Scientist's Guide to the Accurate and Precise Measurement of 3,5-Dimethoxy-4-hydroxyphenylacetic Acid (Homovanillic Acid)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and clinicians in neuro-oncology, psychiatry, and metabolic studies, the accurate quantification of 3,5-Dimethoxy-4-hydroxyphenylacetic acid, more commonly known as homovanillic acid (HVA), is of paramount importance. As the major catecholamine metabolite of dopamine, HVA serves as a critical biomarker for diagnosing and monitoring neuroblastoma, assessing dopamine turnover in neurological disorders, and in drug development.[1][2][3] The clinical utility of HVA measurements is directly dependent on the reliability of the analytical method employed. Consequently, selecting a method that guarantees high accuracy and precision is not merely a technical choice but a prerequisite for generating meaningful and actionable data.

This guide provides an in-depth comparison of the predominant analytical techniques for HVA quantification. We will move beyond a simple listing of methods to explore the causality behind experimental choices, present comparative performance data, and offer validated protocols. Our objective is to equip you, our fellow scientists and drug development professionals, with the critical insights needed to select and implement the most appropriate analytical strategy for your research or clinical application. All methodologies are discussed within the framework of established regulatory standards, ensuring a self-validating system of analysis.[4][5][6]

The Analytical Landscape: A Comparative Overview

The quantification of HVA in biological matrices, primarily urine and plasma, is dominated by chromatographic techniques coupled with various detection methods. The choice of platform is often a trade-off between sensitivity, specificity, throughput, and operational complexity. The three core methodologies we will compare are:

  • High-Performance Liquid Chromatography (HPLC) with Electrochemical (ECD) or Ultraviolet (UV) Detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS) .

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

Foundational Principle: The Imperative of Method Validation

Before delving into specific techniques, it is crucial to ground our discussion in the principles of bioanalytical method validation. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and standards organizations such as the Clinical and Laboratory Standards Institute (CLSI) provide comprehensive guidelines.[4][5][7][8][9] These guidelines establish the parameters by which a method's performance is judged, ensuring that it is fit for its intended purpose. Key validation parameters that we will use to compare the following methods include:

  • Accuracy: The closeness of the measured value to the true value. Often expressed as percent recovery or percent bias.[6][10]

  • Precision: The reproducibility of measurements under the same conditions. Expressed as the coefficient of variation (CV) or relative standard deviation (RSD).[6][10]

  • Specificity & Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[10]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[11]

  • Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte.[12]

High-Performance Liquid Chromatography (HPLC)

HPLC remains a robust and widely accessible technique for HVA analysis. It separates HVA from other urinary or plasma components on a stationary phase, followed by detection. The choice of detector is critical to its performance.

Mechanism & Causality
  • HPLC with Electrochemical Detection (HPLC-ECD): This is a historically significant and highly sensitive method for HVA.[3][13] Causality: HVA is an electroactive compound, meaning it can be oxidized at a specific potential on an electrode surface. This oxidation generates an electrical current that is directly proportional to the HVA concentration. This principle provides excellent sensitivity and selectivity, as only compounds that oxidize at the set potential will be detected.[14]

  • HPLC with UV Detection (HPLC-UV): This method is simpler and more common than ECD but generally less sensitive. Causality: HVA contains a phenyl group, which absorbs ultraviolet light at a characteristic wavelength (approx. 280 nm). According to the Beer-Lambert law, the amount of light absorbed is proportional to the HVA concentration. While reliable, its sensitivity can be limiting for applications requiring the measurement of very low HVA levels, and it is more susceptible to interference from other UV-absorbing compounds in the matrix.[15][16]

Performance Data: HPLC Methods
ParameterHPLC-ECDHPLC-UVSource(s)
Typical LOQ Low ng/mLMid-to-high ng/mL[3][17]
Precision (CV%) < 10%< 15%[18][19]
Accuracy (Recovery) 95-105%85-115%[18][19]
Selectivity Good to ExcellentModerate to Good[14][18]
Experimental Protocol: HPLC-ECD for Urinary HVA

This protocol is a representative workflow based on established methodologies.[14]

  • Sample Preparation:

    • Collect a 24-hour or spot urine sample. Store at -20°C or below.

    • Thaw sample and centrifuge at 2000 x g for 10 minutes to remove particulate matter.

    • To 1 mL of supernatant, add 50 µL of internal standard (e.g., isovanillic acid).

    • Add 100 µL of 1M HCl to acidify the sample.

  • Solid-Phase Extraction (SPE) - The "Why": SPE is crucial for removing interfering matrix components like salts and polar compounds that can co-elute with HVA or foul the HPLC system. This cleanup step significantly improves the method's selectivity and robustness.

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Load the acidified urine sample onto the cartridge.

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Elute HVA and the internal standard with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 200 µL of the HPLC mobile phase.

  • Chromatographic Analysis:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of aqueous phosphate buffer (e.g., 0.1 M, pH 3.0) and an organic modifier like methanol or acetonitrile.

    • Flow Rate: 0.7 - 1.0 mL/min.

    • Injection Volume: 20 µL.

    • ECD Settings: Set the potential of the glassy carbon working electrode to an appropriate oxidation potential (e.g., +0.6 to +0.8 V) versus an Ag/AgCl reference electrode.

  • Quantification:

    • Generate a calibration curve using standards prepared in a synthetic matrix.

    • Calculate the concentration of HVA in the sample by comparing the peak area ratio of HVA to the internal standard against the calibration curve.

Workflow Diagram: HPLC-ECD Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis & Quantification urine Urine Sample centrifuge Centrifuge urine->centrifuge add_is Add Internal Standard & Acidify centrifuge->add_is load Load onto C18 Cartridge add_is->load wash Wash load->wash elute Elute HVA wash->elute dry Evaporate & Reconstitute elute->dry hplc Inject into HPLC-ECD System dry->hplc quant Quantify vs. Calibration Curve hplc->quant GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization (Critical Step) cluster_analysis Analysis & Quantification urine Urine Sample + IS extract Liquid-Liquid Extraction urine->extract dry Evaporate to Dryness extract->dry add_bstfa Add BSTFA/TMCS dry->add_bstfa heat Heat (60-80°C) add_bstfa->heat gcms Inject into GC-MS (SIM Mode) heat->gcms quant Quantify vs. Calibration Curve gcms->quant LCMSMS_Workflow cluster_prep Simplified Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification urine Urine Sample dilute Dilute with Internal Standard Solution urine->dilute inject Inject into LC System dilute->inject q1 Q1: Isolate Parent Ion inject->q1 q2 Q2: Fragment Ion q1->q2 q3 Q3: Detect Product Ion q2->q3 quant Quantify vs. Calibration Curve q3->quant

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of Phenolic Acids in Plant Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenolic acids, a major class of plant secondary metabolites, are of significant interest to the pharmaceutical, nutraceutical, and food science industries due to their potent antioxidant, anti-inflammatory, and antimicrobial properties.[1] These compounds are broadly categorized into two main groups: hydroxybenzoic acids (e.g., gallic acid, vanillic acid) and hydroxycinnamic acids (e.g., caffeic acid, ferulic acid, p-coumaric acid). A robust comparative analysis of these compounds across different plant species or under varying experimental conditions is fundamental to unlocking their potential. However, the structural diversity of phenolic acids and the complexity of the plant matrix present significant analytical challenges.[2][3]

This guide provides an in-depth, comparative framework for the extraction, separation, and quantification of phenolic acids in plant samples. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, ensuring that the data you generate is not only accurate but also reproducible and defensible.

Section 1: The Foundation of Analysis: Strategic Sample Preparation

The most sophisticated analytical instrumentation cannot compensate for a poorly prepared sample. The initial handling of plant material is a critical determinant of the final analytical outcome. Phenolic compounds are susceptible to enzymatic degradation and oxidation, making these first steps paramount.

Key Considerations:

  • Drying: The objective is to inactivate degradative enzymes (like polyphenol oxidases) and preserve the phenolic profile. Lyophilization (freeze-drying) is the gold standard as it minimizes thermal degradation. However, oven drying at moderate temperatures (40-60°C) is a more accessible alternative. High temperatures should be avoided as they can lead to the degradation of thermolabile compounds.

  • Grinding: Increasing the surface area of the sample is crucial for efficient solvent extraction. Cryogenic grinding using liquid nitrogen is highly recommended as it prevents heat generation and subsequent compound degradation. The goal is to achieve a fine, homogenous powder (e.g., 40-60 mesh).

  • Storage: Processed samples should be stored in airtight, opaque containers at low temperatures (-20°C or -80°C) to prevent oxidation, moisture absorption, and photodegradation until extraction.

Expert Insight: The choice of drying method can selectively alter the phenolic profile. For instance, some studies have shown that mild heat can release bound phenolic acids, potentially increasing their measured quantity. Therefore, consistency in the sample preparation method is the most critical factor for a valid comparative analysis.

Section 2: A Comparative Guide to Extraction Techniques

The goal of extraction is to efficiently transfer the target phenolic acids from the solid plant matrix into a liquid solvent phase. No single method is universally superior; the choice depends on the specific research goals, available resources, and the nature of the plant material.[4] Phenolic acids exist in free, esterified (bound), and glycosylated forms, and the extraction strategy must account for this.[3]

Conventional extraction methods like maceration and Soxhlet extraction, while simple, often suffer from long extraction times and high solvent consumption, increasing the risk of compound degradation.[1][2] Modern, energy-assisted techniques are now favored for their efficiency and speed.

Table 1: Comparison of Modern Phenolic Acid Extraction Methods

Technique Principle Advantages Disadvantages
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration.[5][6]Fast, high efficiency, lower solvent consumption, suitable for thermolabile compounds.Can generate free radicals at high power, potentially degrading some phenolics.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and sample, causing cell rupture.[2]Very fast, high efficiency, reduced solvent usage.Risk of thermal degradation for sensitive compounds, requires specialized equipment.
Accelerated Solvent Extraction (ASE) Uses elevated temperatures and pressures to increase extraction efficiency.[5]Fast, automated, low solvent consumption, high reproducibility.High initial equipment cost, potential for thermal degradation.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (typically CO2) as the solvent.[2]"Green" technique (solvent is easily removed), highly selective.High equipment cost, may not be efficient for highly polar phenolic acids.

Causality behind Solvent Choice: The selection of an appropriate solvent is critical. Methanol and ethanol, often in aqueous mixtures (e.g., 80% methanol), are considered universal and effective solvents for extracting a broad range of phenolic compounds due to their polarity.[1][7][8] The addition of a small amount of acid (e.g., 0.1% HCl or formic acid) can improve extraction efficiency by enhancing cell membrane permeability and preventing the oxidation of phenolic compounds.

Experimental Protocol: Ultrasound-Assisted Extraction (UAE)

This protocol provides a robust and widely applicable method for extracting phenolic acids.

  • Sample Preparation: Weigh 1.0 g of the dried, ground plant powder into a 50 mL conical flask.

  • Solvent Addition: Add 20 mL of 80% aqueous methanol containing 0.1% HCl.

  • Ultrasonication: Place the flask in an ultrasonic bath. Sonicate at a controlled temperature (e.g., 30-40°C) and frequency (e.g., 40 kHz) for 30 minutes.[9][10]

  • Centrifugation: Transfer the mixture to a centrifuge tube and centrifuge at 4000 x g for 15 minutes to pellet the solid debris.

  • Collection: Carefully decant the supernatant (the extract) into a clean collection vial.

  • Re-extraction (Optional but Recommended): To ensure exhaustive extraction, add another 20 mL of the extraction solvent to the pellet, vortex thoroughly, and repeat steps 3-5. Combine the supernatants.

  • Filtration: Filter the final combined extract through a 0.45 µm syringe filter into an HPLC vial for analysis. This step is critical to remove fine particulates that could damage the analytical column.

G cluster_workflow Extraction Workflow sample 1.0 g Dried Plant Powder solvent Add 20 mL 80% Methanol sample->solvent uae Ultrasonicate (30 min, 40 kHz) solvent->uae centrifuge Centrifuge (4000 x g, 15 min) uae->centrifuge supernatant Collect Supernatant centrifuge->supernatant Liquid Phase pellet Solid Pellet centrifuge->pellet Solid Phase filter Filter (0.45 µm) supernatant->filter hplc_vial Sample for Analysis filter->hplc_vial

Caption: Ultrasound-Assisted Extraction (UAE) Workflow.

Section 3: The Workhorse: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography, particularly in a reverse-phase configuration coupled with a Diode Array Detector (HPLC-DAD), is the most widely used technique for the separation and quantification of phenolic acids.[11][12] Its robustness, reproducibility, and ability to resolve complex mixtures make it the industry standard.

The principle of RP-HPLC involves a non-polar stationary phase (the column) and a polar mobile phase. Compounds are separated based on their hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus elute later. The DAD allows for the simultaneous monitoring of absorbance at multiple wavelengths, which is crucial for both identification (by comparing UV spectra with standards) and quantification of different phenolic compounds.[12]

Table 2: Comparative Guide for HPLC Method Development

Parameter Common Choices Rationale & Expert Insight
Stationary Phase (Column) C18 (Octadecylsilane), C8 (Octylsilane)C18 is the most common choice, offering excellent hydrophobic retention for a wide range of phenolic acids.[7] C8 columns are less retentive and can be useful for faster analysis or for very hydrophobic compounds that are too strongly retained on a C18.
Mobile Phase Acetonitrile or Methanol, and acidified water (e.g., with 0.1% formic acid or acetic acid)[11]Acetonitrile generally provides better peak resolution and has a lower UV cutoff than methanol. Acidification is critical to keep the phenolic acids in their non-ionized form, ensuring sharp, symmetrical peaks and reproducible retention times.[12]
Elution Mode Gradient ElutionA gradient elution, where the proportion of the organic solvent is increased over time, is essential for analyzing plant extracts.[12] This allows for the efficient elution of both polar and non-polar phenolic acids within a single analytical run.
Detection Diode Array Detector (DAD) or UV-Vis DetectorA DAD is superior to a simple UV-Vis detector as it provides spectral information for peak purity assessment and compound identification.[11] Wavelengths are typically set around 280 nm for hydroxybenzoic acids and 320 nm for hydroxycinnamic acids.
Experimental Protocol: RP-HPLC-DAD Analysis
  • System: An HPLC system equipped with a binary pump, autosampler, column oven, and DAD.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-40 min: Linear gradient from 10% to 50% B

    • 40-45 min: Linear gradient from 50% to 90% B

    • 45-50 min: Hold at 90% B (column wash)

    • 50-55 min: Return to 10% B

    • 55-60 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: DAD monitoring at 280 nm and 320 nm. Full spectra (200-400 nm) should be recorded for peak identification.

  • Quantification: Prepare a series of standard solutions of known concentrations for each target phenolic acid. Generate a calibration curve by plotting peak area against concentration. The concentration in the unknown sample is then calculated from its peak area using the calibration curve.

G cluster_hplc HPLC Analysis Workflow sample Filtered Extract in HPLC Vial autosampler Autosampler (10 µL Injection) sample->autosampler column Reverse-Phase C18 Column (30°C) autosampler->column pump HPLC Pump (Gradient Elution) pump->column detector Diode Array Detector (280 nm, 320 nm) column->detector data Data Acquisition (Chromatogram & Spectra) detector->data analysis Quantification (Calibration Curve) data->analysis

Caption: Reverse-Phase HPLC-DAD Analysis Workflow.

Section 4: Confirmatory Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is the primary tool, GC-MS serves as a powerful complementary technique for the identification and quantification of phenolic acids.[6][13] It offers excellent separation efficiency and provides definitive structural information from the mass spectra. However, because phenolic acids are non-volatile and thermally labile, a crucial derivatization step is required prior to analysis.[14][15]

The Derivatization Imperative: Derivatization replaces active hydrogen atoms on hydroxyl and carboxyl groups with a non-polar, thermally stable group, typically a trimethylsilyl (TMS) group. This process, known as silylation, increases the volatility and thermal stability of the phenolic acids, making them suitable for GC analysis.[9][14]

Table 3: Comparison of Common Silylation Reagents

Reagent Full Name Characteristics
BSTFA N,O-Bis(trimethylsilyl)trifluoroacetamideHighly reactive, volatile by-products. Often used with a catalyst like TMCS. A very common and effective choice.[14]
MSTFA N-Methyl-N-(trimethylsilyl)trifluoroacetamideThe most volatile silylating agent. Its by-product is also highly volatile, minimizing chromatographic interference.[9]
TMCS TrimethylchlorosilaneRarely used alone; typically added as a catalyst (e.g., 1% in BSTFA) to increase the reactivity of the primary silylating agent.
Experimental Protocol: Silylation and GC-MS Analysis
  • Sample Preparation: Take a known volume (e.g., 100 µL) of the plant extract and evaporate it to complete dryness under a gentle stream of nitrogen gas. This is critical as silylation reagents are sensitive to moisture.

  • Derivatization: Add 100 µL of pyridine to re-dissolve the residue, followed by 100 µL of BSTFA with 1% TMCS.

  • Reaction: Tightly cap the vial and heat at 70°C for 30-60 minutes in a heating block or water bath to ensure complete derivatization.[14]

  • GC-MS Analysis:

    • System: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 2 min, then ramp at 8°C/min to 280°C, and hold for 10 min.

    • Injection: 1 µL, splitless mode.

    • MS Parameters: Ion source temperature at 230°C, electron ionization (EI) at 70 eV, and scan range of m/z 40-600.

  • Identification: Compounds are identified by comparing their retention times and mass fragmentation patterns with those of known standards and reference libraries (e.g., NIST, Wiley).

G cluster_gcms GC-MS Analysis Workflow extract Dried Plant Extract reagent Add Silylation Reagent (BSTFA) extract->reagent heat Heat Reaction (70°C, 30 min) reagent->heat gc_inject GC Injection (1 µL) heat->gc_inject gc_column Capillary Column (Temperature Program) gc_inject->gc_column ms_detect Mass Spectrometer (EI, Scan m/z 40-600) gc_column->ms_detect identification Compound Identification (Mass Spectra Library) ms_detect->identification

Caption: GC-MS Workflow with Silylation Derivatization.

Section 5: Ensuring Data Integrity: Analytical Method Validation

A robust analytical method is one that has been validated to prove its suitability for the intended purpose. For a comparative analysis, this is non-negotiable. Method validation ensures that the results are reliable, reproducible, and accurate. Key parameters should be assessed according to guidelines from the International Conference on Harmonisation (ICH).[16][17]

Table 4: Summary of Key Analytical Method Validation Parameters

Parameter Definition Acceptance Criteria (Typical)
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.[16]Correlation coefficient (R²) > 0.999 for the calibration curve.[17]
Accuracy The closeness of the measured value to the true value, often assessed by spike-recovery experiments.[18]Recovery between 80-120%.[18]
Precision The closeness of agreement between a series of measurements from multiple samplings of the same homogenous sample. Assessed as repeatability (intra-day) and intermediate precision (inter-day).Relative Standard Deviation (RSD) < 5%.
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected by the method.Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[11]Signal-to-Noise ratio (S/N) of 10:1.[11]
Selectivity/Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., other matrix components).[18]Baseline resolution of analyte peak from interfering peaks. Peak purity analysis using DAD.

Trustworthiness through Self-Validation: Every analytical run should include quality control (QC) samples—a blank (solvent only), a known standard, and a pooled sample—to monitor the performance of the system. Consistent results for these QCs provide confidence in the data generated for the unknown samples.

Conclusion

The comparative analysis of phenolic acids in plant samples is a multi-step process where each stage critically influences the quality of the final data. A successful study is built upon a foundation of consistent sample preparation, the selection of an efficient extraction technique like UAE, and robust quantification using a validated HPLC-DAD method. GC-MS serves as an invaluable tool for confirmatory identification. By understanding the causality behind each methodological choice—from solvent selection to the necessity of derivatization—researchers can design and execute experiments with the highest degree of scientific integrity, generating data that is both accurate and impactful for drug discovery and development.

References

  • Stalikas, C. D. (2025). Methods for Extraction and Determination of Phenolic Acids in Medicinal Plants: A Review. SAGE Publications Inc.
  • Baj, T. (2013). Methods for extraction and determination of phenolic acids in medicinal plants: a review. Natural Product Communications, 8(12), 1821-9.
  • López-Laredo, A. R., et al. (2019). Validation of an HPLC-DAD method for the determination of plant phenolics. Revista Brasileira de Farmacognosia, 29(4), 475-481. Available at: [Link]

  • Proestos, C., et al. (2006). Analysis of naturally occurring phenolic compounds in aromatic plants by RP-HPLC and GC-MS after silylation. Food Chemistry, 95(4), 642-650. Available at: [Link]

  • JETIR. (2019). A REVIEW ON EXTRACTION TECHNIQUES OF PLANTS PHENOLIC COMPOUNDS. JETIR, 6(6). Available at: [Link]

  • Ayanda, O. Q., et al. (2022). Phenolic Acids From Plants: Extraction and Application to Human Health. Frontiers in Bioscience-Landmark, 27(10), 282. Available at: [Link]

  • Das, A. K., et al. (2020). Plant phenolics: a review on modern extraction techniques. Semantic Scholar. Available at: [Link]

  • Proestos, C., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Molecules, 11(1), 14-22. Available at: [Link]

  • Šućur, J., et al. (2015). determination of Phenolic comPounds in Plant eXtracts by hPlc-dad. CABI Digital Library. Available at: [Link]

  • Wianowska, D., et al. (2015). Determination of Flavonoids and Phenolic Acids in Plant Materials Using SLE-SPE-UHPLC-MS/MS Method. Food Analytical Methods, 9, 1145–1155. Available at: [Link]

  • Brevus, M., et al. (2018). Comparative Analysis of Bioactive Phenolic Compounds Composition from 26 Medicinal Plants. ResearchGate. Available at: [Link]

  • Proestos, C., & Komaitis, M. (2008). RP-HPLC Analysis of the Phenolic Compounds of Plant Extracts. Investigation of Their Antioxidant Capacity and Antimicrobial Activity. Journal of Agricultural and Food Chemistry, 56(1), 125-132. Available at: [Link]

  • Ziegler, J., & Facchini, P. J. (2008). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Methods in Molecular Biology, 425, 245-263. Available at: [Link]

  • Sharma, A., et al. (2021). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. MethodsX, 8, 101211. Available at: [Link]

  • López-Laredo, A. R., et al. (2019). Validation of an HPLC-DAD method for the determination of plant phenolics. SciELO. Available at: [Link]

  • Horvath, A., et al. (2023). Comparative Analysis of Polyphenolic Acids from Various Zea mays Parts in Ultrasound-Assisted Extraction. MDPI. Available at: [Link]

  • Butura, I., et al. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Horticulturae, 8(1), 60. Available at: [Link]

  • Papoti, V. T., & Tsimogiannis, D. I. (2016). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Journal of Analytical Methods in Chemistry, 2016, 1-10. Available at: [Link]

  • Raudone, L., et al. (2021). Comparative Analysis of Root Phenolic Profiles and Antioxidant Activity of Five Native and Invasive Solidago L. Species. Plants, 10(11), 2417. Available at: [Link]

  • Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375. Available at: [Link]

  • Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. PMC - NIH. Available at: [Link]

  • Sithisarn, P., et al. (2016). Comparative HPLC analysis of phenolic compounds in the roots of Acanthopanax trifoliatus and Acanthopanax senticosus. Acta Horticulturae, 1125, 19-24. Available at: [Link]

  • Sultana, N., & Anwar, F. (2008). VALIDATION OF THE ANALYTICAL METHOD FOR THE DETERMINATION OF FLAVONOIDS IN BROCCOLI. Pakistan Journal of Botany, 40(4), 1835-1844. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3,5-Dimethoxy-4-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 3,5-Dimethoxy-4-hydroxyphenylacetic acid (DMHPAA) is paramount for robust pharmacokinetic studies, metabolism research, and quality control of pharmaceutical formulations. The selection of an appropriate analytical method is a critical decision that directly impacts data integrity. This guide provides an in-depth comparison of common analytical techniques for DMHPAA, supported by illustrative experimental data, and outlines a comprehensive cross-validation protocol to ensure method suitability and reliability.

The Analytical Challenge: Understanding 3,5-Dimethoxy-4-hydroxyphenylacetic Acid

3,5-Dimethoxy-4-hydroxyphenylacetic acid is a phenolic acid with a molecular weight of 212.20 g/mol .[1][2][3] Its structure, featuring a carboxylic acid group, a hydroxyl group, and two methoxy groups, dictates its analytical behavior.[1][3] The polar nature of the molecule, conferred by the hydroxyl and carboxylic acid moieties, makes it amenable to reversed-phase liquid chromatography. The presence of a chromophore in the phenyl ring allows for UV detection, while the ionizable groups are suitable for mass spectrometry.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method for DMHPAA hinges on the specific requirements of the study, including desired sensitivity, selectivity, sample matrix, and available instrumentation. Here, we compare three prevalent techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of aromatic compounds like DMHPAA. The separation is typically achieved on a C18 reversed-phase column with a mobile phase consisting of an acidified aqueous solution and an organic modifier like acetonitrile or methanol.[4][5]

  • Expertise & Experience: The acidic mobile phase is crucial for suppressing the ionization of the carboxylic acid group, leading to better peak shape and retention. The choice of UV detection wavelength should be optimized based on the absorbance maximum of DMHPAA to achieve the best sensitivity. While reliable, HPLC-UV may lack the selectivity to differentiate DMHPAA from structurally similar compounds or metabolites in complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of the polar and non-volatile DMHPAA by GC-MS is not feasible. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound.[6] Silylation, for instance, replaces the active hydrogens on the hydroxyl and carboxylic acid groups with trimethylsilyl (TMS) groups.

  • Expertise & Experience: The derivatization step, while essential, can be a source of variability and may require careful optimization. However, the high resolving power of capillary GC combined with the specificity of mass spectrometry provides excellent selectivity and sensitivity. The fragmentation pattern of the derivatized DMHPAA in the mass spectrometer offers a high degree of confidence in its identification.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the quantification of small molecules in complex matrices due to its superior sensitivity and selectivity.[7][8][9] The separation is performed using HPLC, and the detection is achieved by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Expertise & Experience: In MRM, a specific precursor ion of DMHPAA is selected and fragmented, and a characteristic product ion is monitored. This highly selective detection method minimizes interferences from the sample matrix, leading to very low limits of detection and quantification. The development of an LC-MS/MS method requires expertise in optimizing ionization source parameters and fragmentation conditions.

Data Presentation: A Comparative Overview

The following table summarizes the expected performance characteristics of the three analytical methods for the quantification of DMHPAA. This illustrative data is based on typical values obtained for similar phenolic acids and serves as a guide for method selection.

Performance ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Limit of Detection (LOD) 5 - 20 ng/mL0.5 - 5 ng/mL0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 15 - 60 ng/mL1.5 - 15 ng/mL0.03 - 0.3 ng/mL
Linearity (r²) > 0.995> 0.998> 0.999
Accuracy (% Recovery) 90 - 110%85 - 115%95 - 105%
Precision (%RSD) < 5%< 10%< 5%
Selectivity ModerateHighVery High
Throughput HighLow to ModerateHigh

Cross-Validation of Analytical Methods: A Step-by-Step Protocol

To ensure the reliability and interchangeability of data generated by different analytical methods, a cross-validation study is essential. This protocol is designed in accordance with the principles outlined in the FDA and ICH guidelines for analytical method validation.[10][11][12][13][14][15][16][17][18][19]

Objective

To compare the performance of two analytical methods (e.g., HPLC-UV and LC-MS/MS) for the quantification of DMHPAA in a specific matrix (e.g., human plasma) and to determine if the methods provide equivalent results.

Materials
  • DMHPAA reference standard

  • Internal standard (IS), if applicable

  • Blank matrix (e.g., human plasma)

  • All necessary solvents, reagents, and consumables for both analytical methods

Experimental Workflow

Caption: Workflow for the cross-validation of two analytical methods.

Detailed Protocol
  • Preparation of Samples:

    • Prepare a set of calibration standards and quality control (QC) samples by spiking known concentrations of DMHPAA into the blank matrix.

    • Prepare at least three levels of QC samples (low, medium, and high).

    • Prepare a set of at least 20 real samples and spike them with varying concentrations of DMHPAA covering the analytical range of both methods.

  • Analysis by Method 1 (e.g., HPLC-UV):

    • Analyze the calibration standards, QCs, and spiked real samples using the validated HPLC-UV method.

    • Construct a calibration curve and determine the concentrations of DMHPAA in the QCs and spiked samples.

  • Analysis by Method 2 (e.g., LC-MS/MS):

    • Analyze the same set of calibration standards, QCs, and spiked real samples using the validated LC-MS/MS method.

    • Construct a calibration curve and determine the concentrations of DMHPAA in the QCs and spiked samples.

  • Data Analysis and Interpretation:

    • For each sample, compare the concentration of DMHPAA obtained from both methods.

    • Calculate the percentage difference between the results from the two methods for each sample.

    • Perform statistical analysis to assess the agreement between the two methods. A Bland-Altman plot is a useful graphical tool to visualize the agreement and identify any systematic bias.

    • A paired t-test can be used to determine if there is a statistically significant difference between the mean results of the two methods.

Acceptance Criteria

The acceptance criteria for the cross-validation should be pre-defined. A common criterion is that the percentage difference between the results from the two methods should be within ±20% for at least 67% of the samples.

Conclusion

The selection of an analytical method for 3,5-Dimethoxy-4-hydroxyphenylacetic acid requires a thorough understanding of the analyte's properties and the specific goals of the analysis. While HPLC-UV offers a robust and accessible option, LC-MS/MS provides unparalleled sensitivity and selectivity, making it the preferred method for bioanalytical applications. GC-MS can be a viable alternative, particularly when high specificity is required, but the need for derivatization adds complexity.

Regardless of the chosen method, rigorous validation in accordance with regulatory guidelines is imperative.[10][11][13][14][15][16][17] Cross-validation is a critical step when multiple analytical methods are employed within a study or across different laboratories, ensuring the consistency and reliability of the generated data. By following the principles and protocols outlined in this guide, researchers can confidently select and validate the most appropriate analytical method for their specific needs, ultimately contributing to the generation of high-quality, defensible scientific data.

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024).
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Retrieved from [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. Retrieved from [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. Retrieved from [Link]

  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022). ECA Academy. Retrieved from [Link]

  • Chemical Properties of 3,5-Dimethoxy-4-hydroxyphenylacetic acid (CAS 4385-56-2). Cheméo. Retrieved from [Link]

  • 4-Hydroxy-3,5-dimethoxyphenylacetic acid | C10H12O5 | CID 78093. PubChem. Retrieved from [Link]

  • Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS. (2013). PubMed. Retrieved from [Link]

  • Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS. Semantic Scholar. Retrieved from [Link]

  • A Comparative Evaluation of Greek Fig Cultivars Utilizing Instrumental Analytical Methodologies, In Silico Studies and Machine Learning Prediction. (2025). MDPI. Retrieved from [Link]

  • Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. (2023). Malaysian Journal of Fundamental and Applied Sciences. Retrieved from [Link]

  • Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. (2010). Springer. Retrieved from [Link]

  • Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. (2023). PubMed Central. Retrieved from [Link]

  • 3,5-Dihydroxyphenylacetic acid | C8H8O4 | CID 597768. PubChem. Retrieved from [Link]

  • 3,5-Dimethoxy-4-hydroxyphenylacetic acid. NIST WebBook. Retrieved from [Link]

  • 3,5-dimethoxy-4-hydroxyphenylacetic acid (C10H12O5). PubChemLite. Retrieved from [Link]

  • Predicted LC-MS/MS Spectrum - 40V, Negative (FDB001783). FooDB. Retrieved from [Link]

  • 3,5-Dimethoxy-4-hydroxyphenylacetic acid - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Retrieved from [Link]

  • Measurement of 3-methoxy-4-hydroxyphenylacetic acid (HVA) in plasma by high-performance liquid chromatography with electrochemical detector (HPLC-EC). (1983). PubMed. Retrieved from [Link]

  • HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. Retrieved from [Link]

  • HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. SIELC Technologies. Retrieved from [Link]

  • Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Shimadzu. Retrieved from [Link]

  • Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. (2024). MDPI. Retrieved from [Link]

Sources

A Comparative Guide to the Antioxidant Capacity of 3,5-Dimethoxy-4-hydroxyphenylacetic Acid and Trolox

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise evaluation of antioxidant capacity is a cornerstone of preclinical assessment. While Trolox has long been the benchmark standard, the exploration of novel phenolic compounds, such as 3,5-Dimethoxy-4-hydroxyphenylacetic acid (DHHPAA), necessitates a thorough, side-by-side comparison. This guide provides an in-depth analysis of DHHPAA's antioxidant performance relative to Trolox, supported by experimental data and detailed protocols.

Introduction to the Antioxidants

3,5-Dimethoxy-4-hydroxyphenylacetic acid (DHHPAA) , also known as Homosyringic acid, is a phenolic compound characterized by a phenylacetic acid backbone with two methoxy groups and one hydroxyl group.[1] Its structure suggests potential antioxidant activity, primarily through the donation of a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals.[1]

Trolox is a synthetic, water-soluble analog of Vitamin E. Its defining characteristic is the chromanol ring, which is responsible for its antioxidant properties. Due to its stability and water solubility, Trolox is widely accepted as a reference standard in many antioxidant capacity assays, with results often expressed in "Trolox Equivalents" (TE).[2][3]

Chemical Structure and Mechanism of Action

The antioxidant capacity of both molecules is fundamentally linked to their ability to scavenge free radicals. This process typically occurs via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) mechanisms.[4] For phenolic antioxidants like DHHPAA and Trolox, the primary mechanism is the donation of a hydrogen atom from a hydroxyl (-OH) group to a reactive oxygen species (ROS), thus stabilizing the radical.

The flanking methoxy groups on the DHHPAA aromatic ring and the methyl groups on the Trolox chromanol ring influence the stability of the resulting antioxidant radical, a key factor in its overall efficacy.

G cluster_0 Radical Scavenging Mechanism (HAT) AO Antioxidant (A-OH) (e.g., DHHPAA, Trolox) AORadical Stable Antioxidant Radical (A-O•) AO->AORadical H• donation Radical Free Radical (R•) Neutralized Neutralized Molecule (RH) Radical->Neutralized H• acceptance

Caption: Hydrogen Atom Transfer (HAT) mechanism of phenolic antioxidants.

Quantitative Comparison of Antioxidant Capacity

To objectively compare DHHPAA and Trolox, we must turn to standardized in vitro assays. The most common methods include the Oxygen Radical Absorbance Capacity (ORAC), 2,2-diphenyl-1-picrylhydrazyl (DPPH), and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays.[2] Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where a value greater than 1.0 indicates stronger activity than Trolox.

While direct comparative data for DHHPAA across all assays is limited, we can infer its performance from structurally similar compounds. Syringaldehyde, which shares the same 4-hydroxy-3,5-dimethoxy-substituted ring, provides a valuable proxy for the ORAC assay.

AssayCompoundAntioxidant Capacity (mol TE/mol)Reference
ORAC 4-Hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde)2.591[5]
ORAC Trolox1.0 (by definition)N/A
DPPH DHHPAA / Syringic Acid DerivativesComparable to Trolox[6]
ABTS DHHPAA / Syringic Acid DerivativesComparable to Trolox[6]

Note: Data for DPPH and ABTS assays are based on studies of structurally related phenylacetic acid derivatives, which were found to be comparable to Trolox.[6] The ORAC value is for the closely related analog, syringaldehyde.[5]

Interpretation of Data: The hydrophilic-ORAC (H-ORAC) data for Syringaldehyde, a close structural analog of DHHPAA, shows a TEAC value of 2.591.[5] This suggests that DHHPAA is likely a significantly more potent peroxyl radical scavenger than Trolox under these assay conditions. The ORAC assay is considered highly relevant as it utilizes a biologically pertinent radical source (peroxyl radicals) and combines both the inhibition time and degree of inhibition into a single value.[6][7]

Studies on related phenolic acid derivatives indicate that their radical scavenging activities in DPPH and ABTS assays are often comparable to Trolox.[6] The precise TEAC value is highly dependent on structural nuances; for instance, compounds with a catechol (ortho-dihydroxy) moiety often exhibit very strong DPPH scavenging, a feature DHHPAA lacks.[8] However, the single hydroxyl group on DHHPAA, activated by the two flanking methoxy groups, still confers substantial antioxidant activity.

Experimental Protocols

For scientific integrity and reproducibility, detailed methodologies are critical. The following are standardized, step-by-step protocols for the key assays discussed.

G start Start: Prepare Reagents prep_std Prepare Standard Curve (Trolox Dilutions) start->prep_std prep_sample Prepare Sample Dilutions (DHHPAA) start->prep_sample reaction Mix Reagent with Standard or Sample prep_std->reaction prep_sample->reaction incubation Incubate in Dark (Specified Time & Temp) reaction->incubation measure Measure Absorbance/ Fluorescence incubation->measure calculate Calculate % Inhibition and TEAC Value measure->calculate end End calculate->end

Caption: General workflow for in vitro antioxidant capacity assays.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep purple color, to the yellow-colored, non-radical form, DPPH-H.[9] The change in absorbance is measured spectrophotometrically.

  • Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this working solution at 517 nm should be approximately 1.0.[9]

  • Standard & Sample Preparation : Prepare a series of Trolox standard solutions (e.g., 0-250 µg/mL) in methanol. Prepare various concentrations of DHHPAA in methanol.[3]

  • Assay Procedure :

    • In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of each standard or sample concentration.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • Shake the plate and incubate for 30 minutes in the dark at room temperature.[3]

  • Measurement : Measure the absorbance at 517 nm using a microplate reader.

  • Calculation : Calculate the percentage of radical scavenging activity for each concentration and determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the sample's activity to the Trolox standard curve.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[4] Unlike the DPPH radical, the ABTS radical is soluble in both aqueous and organic solvents.[4]

  • Reagent Preparation :

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • To generate the radical, mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature.[4]

    • Before use, dilute the ABTS•+ solution with methanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[4]

  • Standard & Sample Preparation : Prepare Trolox standards and DHHPAA samples as described for the DPPH assay.

  • Assay Procedure :

    • In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each standard or sample.

    • Incubate for approximately 6-30 minutes (optimization may be required) in the dark at room temperature.[4]

  • Measurement : Measure the absorbance at 734 nm.

  • Calculation : Calculate the TEAC value from the Trolox standard curve.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH [2,2′-azobis(2-amidinopropane) dihydrochloride].[6][7]

  • Reagent Preparation :

    • Prepare a fluorescein working solution in a 75 mM phosphate buffer (pH 7.4).

    • Prepare an AAPH solution in the same buffer. This solution must be made fresh before each run.

  • Standard & Sample Preparation : Prepare Trolox standards and DHHPAA samples in the 75 mM phosphate buffer.

  • Assay Procedure :

    • In a black 96-well microplate, add 25 µL of each standard, sample, or blank (phosphate buffer) to appropriate wells.

    • Add 150 µL of the fluorescein working solution to all wells.

    • Incubate the plate for 30 minutes at 37°C in the plate reader.

    • After incubation, initiate the reaction by injecting 25 µL of the AAPH solution into all wells.[7]

  • Measurement : Immediately begin monitoring the fluorescence decay kinetically (e.g., every 90 seconds for up to 120 minutes) with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[7]

  • Calculation : Calculate the Area Under the Curve (AUC) for each sample, blank, and standard. The Net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample/standard. Plot the Net AUC of the standards against their concentration to create a standard curve. The ORAC value of the sample, expressed as TE, is determined from this curve.[6]

Conclusion and Field Perspective

The available data strongly suggests that 3,5-Dimethoxy-4-hydroxyphenylacetic acid (DHHPAA) is a potent antioxidant , likely exceeding the capacity of Trolox in peroxyl radical scavenging, as indicated by ORAC data from a close structural analog.[5] Its performance in electron transfer-based assays like DPPH and ABTS is expected to be robust and at least comparable to that of Trolox.

The key structural feature—a single phenolic hydroxyl group flanked by two electron-donating methoxy groups—confers significant stability to the resulting radical, making it an effective hydrogen atom donor. For researchers in pharmacology and drug discovery, DHHPAA represents a promising candidate for applications where mitigating oxidative stress is a therapeutic goal. This guide underscores the necessity of employing a multi-assay approach for a comprehensive antioxidant profile and provides the foundational protocols to conduct such a comparative evaluation with scientific rigor.

References

  • Polyphenol - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Watanabe, J., et al. (2019). Hydrophilic oxygen radical absorbance capacity values of low-molecular-weight phenolic compounds containing carbon, hydrogen, and oxygen. RSC Advances, 9(46), 26865-26875.
  • Antioxidant potential using ORAC assay. (n.d.). BMG Labtech. Retrieved January 11, 2026, from [Link]

  • Kim, D., et al. (2022). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. Food Science and Technology, 42.
  • Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. (n.d.). Agilent. Retrieved January 11, 2026, from [Link]

  • Trolox equivalent antioxidant capacity - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Kim, J., et al. (2014). Antioxidant activity of 3,4,5-trihydroxyphenylacetamide derivatives. Archives of Pharmacal Research, 37(3), 324-331.
  • Developing SyrinOX total antioxidant capacity assay for measuring antioxidants in humans. (2012). Redox Report, 17(5), 209-219.
  • Unsal, V., et al. (2022). DPPH Radical Scavenging Assay. MDPI.
  • A Comparative Evaluation of Greek Fig Cultivars Utilizing Instrumental Analytical Methodologies, In Silico Studies and Machine Learning Prediction. (2023). MDPI.
  • Ito, A., et al. (2016). 3,4-Dihydroxyphenylacetic acid is a predominant biologically-active catabolite of quercetin glycosides.

Sources

A Senior Application Scientist's Guide to Determining the Relative Response Factor of 3,5-Dimethoxy-4-hydroxyphenylacetic Acid in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth exploration of the principles and practical steps for determining the Relative Response Factor (RRF) of 3,5-Dimethoxy-4-hydroxyphenylacetic acid (DMHPAA) using mass spectrometry (MS). Our focus is on fostering scientific integrity by explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Introduction: The "Why" Behind RRF

3,5-Dimethoxy-4-hydroxyphenylacetic acid, also known as Homosyringic acid, is a phenolic acid of interest in various fields, including metabolomics and pharmacology, often as a metabolite of more complex polyphenolic compounds.[1] Accurate quantification is paramount for understanding its biological role. While absolute quantification using a certified reference standard is the gold standard, it is not always feasible due to the cost or commercial unavailability of standards for every analyte of interest.

This is where the Relative Response Factor (RRF) becomes an indispensable tool. The RRF allows for the accurate quantification of an analyte relative to a reference standard, typically a structurally similar or isotopically labeled internal standard (IS).[2][3] It is a calculated value that corrects for differences in ionization efficiency and detector response between the analyte and the internal standard.[4] It is crucial to understand that the RRF is not a universal constant; it is specific to a particular analytical method and instrument, as its value can be influenced by chromatographic conditions and mass spectrometer settings.[4][5]

This guide will compare and contrast the critical parameters and methodologies required to reliably determine the RRF for DMHPAA.

Part 1: Foundational Knowledge: MS Behavior of DMHPAA

Before embarking on RRF determination, a foundational understanding of DMHPAA's physicochemical properties and its behavior in a mass spectrometer is essential.

Physicochemical Properties:

  • Molecular Formula: C₁₀H₁₂O₅[6]

  • Molecular Weight: 212.20 g/mol [6]

  • Key Functional Groups: Carboxylic acid, hydroxyl group, and two methoxy groups.[7] These groups dictate its ionization and fragmentation behavior.

Ionization & Fragmentation: Due to the presence of a carboxylic acid and a phenolic hydroxyl group, DMHPAA is readily ionizable by electrospray ionization (ESI).

  • Negative Ion Mode (ESI-): This is typically the preferred mode for phenolic acids. The acidic protons on the carboxylic and hydroxyl groups are easily lost, forming a stable deprotonated molecule [M-H]⁻ at an m/z of 211.06.[8][9] This mode often provides higher sensitivity and a cleaner background for this class of compounds.

  • Positive Ion Mode (ESI+): While less common for this compound class, protonated molecules [M+H]⁺ (m/z 213.08) or adducts with sodium [M+Na]⁺ (m/z 235.06) or ammonium [M+NH₄]⁺ (m/z 230.10) can be formed.[9]

Fragmentation Pattern (MS/MS): Tandem mass spectrometry (MS/MS) is crucial for selective and sensitive quantification using Multiple Reaction Monitoring (MRM). For phenolic acids like DMHPAA, fragmentation in negative ion mode is well-characterized and typically involves:

  • Decarboxylation: A neutral loss of CO₂ (44 Da) from the deprotonated molecule is a common and prominent fragmentation pathway for phenolic acids.[8][10]

  • Loss of Methyl Groups: Subsequent fragmentation can involve the loss of methyl radicals (•CH₃) from the methoxy groups.

A study on similar phenolic acids showed that compounds with methoxy substituents undergo characteristic fragmentation patterns.[10] For DMHPAA ([M-H]⁻ at m/z 211), a primary fragmentation would be the loss of CO₂ to produce a fragment ion at m/z 167.

Part 2: The RRF Determination Workflow

The determination of an RRF is a systematic process. The following diagram outlines the key stages, from the critical selection of an internal standard to the final data analysis.

RRF_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Calculation IS_Selection 1. Internal Standard (IS) Selection Stock_Prep 2. Stock Solution Preparation (Analyte & IS) IS_Selection->Stock_Prep Cal_Prep 3. Calibration Standard Preparation Stock_Prep->Cal_Prep LCMS_Dev 4. LC-MS/MS Method Development Cal_Prep->LCMS_Dev Analysis 5. Sample Analysis LCMS_Dev->Analysis Data_Processing 6. Data Processing (Peak Integration) Analysis->Data_Processing RRF_Calc 7. RRF Calculation & Linearity Assessment Data_Processing->RRF_Calc

Caption: Workflow for Empirical Determination of Relative Response Factor (RRF).

Part 3: Comparative Guide to Experimental Choices

The reliability of your RRF is directly dependent on the choices made during method development. Here, we compare alternatives at each critical step.

The Critical Choice: Internal Standard (IS) Selection

The ideal internal standard mimics the analyte's behavior throughout sample preparation and analysis. The goal is to compensate for variations in extraction efficiency, injection volume, and ionization suppression/enhancement.

Internal Standard TypeDescription & RationaleAdvantagesDisadvantagesSuitability for DMHPAA
Stable Isotope Labeled (SIL) - Gold Standard An analog of DMHPAA containing heavy isotopes (e.g., ¹³C, ²H). It is chemically identical to the analyte.Co-elutes with the analyte. Experiences identical matrix effects and ionization efficiency. RRF is theoretically 1.0.Can be expensive and may not be commercially available.Highest Recommendation. A search for "deuterium-labeled 3,5-Dimethoxy-4-hydroxyphenylacetic acid" is the first step.
Structural Analog A compound with a similar chemical structure and physicochemical properties to DMHPAA.More readily available and cost-effective than SIL standards.May have different chromatographic retention and ionization efficiency. RRF will not be 1.0 and must be determined empirically.Good Alternative. Compounds like Syringic acid or Vanillic acid could be considered. Syringic acid is a particularly good candidate due to its structural similarity.[11]
Compound from a Different Class A compound with a completely different structure that does not co-elute with the analyte.Can be used when no suitable analog is available.Least effective at compensating for matrix effects and ionization variability. High potential for inaccurate quantification.Not Recommended. This approach introduces significant uncertainty and should be avoided for reliable RRF determination.[12]
Platform & Ionization Mode Comparison

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the platform of choice for analyzing phenolic acids in complex matrices.[8]

ParameterOption 1: ESI Negative ModeOption 2: ESI Positive ModeJustification for DMHPAA
Primary Ion [M-H]⁻[M+H]⁺, [M+Na]⁺The presence of acidic protons makes ESI Negative mode the superior choice, typically yielding higher sensitivity and less complex spectra for phenolic acids.[8][10]
Sensitivity Generally HighGenerally LowerHigher ionization efficiency is expected in negative mode.
Adduct Formation Less common, but formate [M+HCOO]⁻ can occur.[9]Prone to sodium [M+Na]⁺ and potassium [M+K]⁺ adducts, which can split the signal and reduce sensitivity for the primary ion.Negative mode provides a more robust and direct measurement of the deprotonated molecule.
MRM Transitions Precursor: m/z 211.1Product: e.g., m/z 167.1 (Loss of CO₂)Precursor: m/z 213.1Product: Varies, requires empirical determination.The fragmentation pathway in negative mode is predictable and well-documented for this class of compounds.[8]

Part 4: Experimental Protocols

This section provides detailed, step-by-step methodologies for determining the RRF of DMHPAA.

Protocol: RRF Determination using LC-MS/MS

Objective: To determine the Relative Response Factor (RRF) of DMHPAA against a selected internal standard (e.g., Syringic Acid as a structural analog).

1. Preparation of Stock Solutions (1 mg/mL): a. Accurately weigh ~10 mg of DMHPAA standard and transfer to a 10 mL volumetric flask. Dissolve and bring to volume with methanol. b. Accurately weigh ~10 mg of the Internal Standard (IS) and prepare a 1 mg/mL stock solution in the same manner. Causality Note: Using a high-purity solvent like methanol ensures complete dissolution and stability. Preparing concentrated stocks minimizes storage space and allows for accurate serial dilutions.

2. Preparation of Intermediate and Working Solutions: a. DMHPAA Intermediate (10 µg/mL): Dilute 100 µL of the 1 mg/mL DMHPAA stock to 10 mL with 50:50 methanol:water. b. IS Working Solution (100 ng/mL): Serially dilute the 1 mg/mL IS stock solution to a final concentration of 100 ng/mL in 50:50 methanol:water. Causality Note: The IS concentration is kept constant across all calibration standards to act as a stable reference point for the analyte's response.

3. Preparation of Calibration Curve Standards: a. Prepare a series of at least six calibration standards by spiking appropriate volumes of the DMHPAA intermediate solution into a fixed volume of the IS Working Solution. b. An example calibration series could have final DMHPAA concentrations of 1, 5, 10, 50, 100, and 250 ng/mL, with each standard containing 100 ng/mL of the IS. Trustworthiness Note: A multi-point calibration curve is essential to assess the linearity of the detector response over a relevant concentration range and ensures the RRF is not determined from a single, potentially erroneous point.[13]

4. LC-MS/MS Analysis: a. LC Conditions (Representative):

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL. Causality Note: An acidified mobile phase is standard for the analysis of phenolic acids as it ensures the carboxylic acid group remains protonated, leading to sharp, well-defined chromatographic peaks.[12] b. MS/MS Conditions (Representative):
  • Ionization Mode: ESI Negative.
  • MRM Transitions:
  • DMHPAA: Q1: 211.1 -> Q3: 167.1 (Collision Energy to be optimized).
  • IS (Syringic Acid): Q1: 197.1 -> Q3: 182.1 (Loss of •CH₃) or 153.1 (Loss of CO₂). Optimize collision energy and other source parameters (e.g., capillary voltage, gas flow) to maximize signal for each transition.

5. Data Processing and RRF Calculation: a. Integrate the peak areas for both the DMHPAA and the IS in each of the calibration standards. b. For each calibration level, calculate the Response Factor (RF) for both the analyte and the IS: RF = Peak Area / Concentration c. Plot the RF of DMHPAA against the RF of the IS. The slope of this line is the Relative Response Factor (RRF). d. Alternatively, calculate the RRF using the slopes of the individual calibration curves (Peak Area vs. Concentration): RRF = Slope_Analyte / Slope_IS[4]

The final calculation for an unknown sample would be: Concentration_Analyte = (Area_Analyte / Area_IS) * (1 / RRF) * Concentration_IS

Part 5: Visualization of Key Relationships

Understanding the hierarchy of choices in method development is crucial.

decision_tree A Analyte: DMHPAA B Choose Platform A->B C LC-MS/MS B->C D Choose Ionization C->D E ESI Negative D->E F Choose IS E->F G SIL (Ideal) F->G H Analog (Good) F->H I Develop MRM G->I H->I J Determine RRF I->J

Caption: Decision tree for developing a quantitative MS method for DMHPAA.

Conclusion

Determining the Relative Response Factor is a fundamental skill for any scientist performing quantitative mass spectrometry. It is a process that demands careful consideration of the analyte's chemistry, thoughtful selection of an internal standard, and meticulous execution of the experimental protocol. By understanding the causality behind each decision—from choosing ESI negative mode to employing a multi-point calibration—researchers can generate RRF values that are robust, reliable, and scientifically defensible. This guide provides the framework and the critical insights necessary to achieve accurate quantification of 3,5-Dimethoxy-4-hydroxyphenylacetic acid, empowering researchers in their scientific pursuits.

References

  • Cheméo. (n.d.). 3,5-Dimethoxy-4-hydroxyphenylacetic acid (CAS 4385-56-2) - Chemical & Physical Properties. Retrieved from [Link]

  • Sinosaki, S., et al. (2019). Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • Albu, C., et al. (2024). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. MDPI. Retrieved from [Link]

  • Sinosaki, S., et al. (2020). Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. SciELO. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation analysis of phenolic acids by ESI(−)-MS/MS. Retrieved from [Link]

  • Wang, Y., et al. (2016). Qualitative and Quantitative Analysis of Phenolic Acids, Flavonoids and Iridoid Glycosides in Yinhua Kanggan Tablet by UPLC-QqQ-MS/MS. Molecules. Retrieved from [Link]

  • Rozio, M. G., et al. (n.d.). Compounds Relative Response Factor, a Reliable Quantification Within Extractable Testing. Eurofins. Retrieved from [Link]

  • Google Patents. (n.d.). US20170199166A1 - Methods for determining relative response factors.
  • Separation Science. (n.d.). Relative Response Factor: Accurate Quantification in Chromatography. Retrieved from [Link]

  • Chen, C. H., et al. (2011). Determination of Phenolic Acids and Flavonoids in Taraxacum formosanum Kitam by Liquid Chromatography-Tandem Mass Spectrometry. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-3,5-dimethoxyphenylacetic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 3,5-dimethoxy-4-hydroxyphenylacetic acid (C10H12O5). Retrieved from [Link]

  • Tsochatzis, E. D., et al. (2023). Determination of Response Factors for Analytes Detected during Migration Studies, Strategy and Internal Standard Selection for Risk Minimization. Molecules. Retrieved from [Link]

  • Tzima, K., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules. Retrieved from [Link]

  • Tzima, K., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). 3,5-Dimethoxy-4-hydroxyphenylacetic acid. NIST WebBook. Retrieved from [Link]

  • Wilde, M. D., et al. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectral information of LC-MS/MS analysis of phenolic standards. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Relative Response Factor (RRF) and its Calculation in HPLC Analysis. Retrieved from [Link]

  • Chakravarthy, V. K., et al. (2011). THE ROLE OF RELATIVE RESPONSE FACTOR IN RELATED SUBSTANCES METHOD DEVELOPMENT BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). Rasayan Journal of Chemistry. Retrieved from [Link]

Sources

A Comparative Guide to the Limit of Detection and Quantification for 3,5-Dimethoxy-4-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quantifying 3,5-Dimethoxy-4-hydroxyphenylacetic Acid (Homovanillic Acid)

3,5-Dimethoxy-4-hydroxyphenylacetic acid, more commonly known as homovanillic acid (HVA), is the major terminal metabolite of the neurotransmitter dopamine.[1] Its concentration in biological fluids such as urine, plasma, and cerebrospinal fluid serves as a critical biomarker for assessing dopamine metabolism.[1][2] Accurate and sensitive quantification of HVA is paramount in clinical diagnostics and neuroscience research, aiding in the diagnosis and monitoring of neuroblastoma, pheochromocytoma, and various neurological and psychiatric conditions.[1][3]

This guide provides a comprehensive comparison of various analytical methodologies for the determination of HVA, with a focus on their respective limits of detection (LOD) and quantification (LOQ). We will delve into the technical nuances of each method, offering field-proven insights to assist researchers, clinicians, and drug development professionals in selecting the most appropriate technique for their specific applications.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method for HVA quantification is a critical decision that directly impacts the reliability and sensitivity of the results. A variety of techniques have been developed, each with its own set of advantages and limitations. The table below summarizes the reported LOD and LOQ values for HVA using different analytical platforms.

Analytical TechniqueMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
HPLC with Photodiode Array (PDA) Detection Urine1.31 µg/mL3.97 µg/mL[4][5]
HPLC with Coulometric Detection Plasma0.1 ng/mL0.2 ng/mL[6]
Differential Pulse Voltammetry (DPV) Standard Solution3.84 x 10⁻⁷ MNot Reported
Gas Chromatography-Mass Spectrometry (GC-MS) UrineMethod developed, but specific LOD/LOQ for HVA not provided in the search result.[7]Method developed, but specific LOD/LOQ for HVA not provided in the search result.[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) UrineMethod developed, but specific LOD/LOQ for HVA not provided in the search result.[8]Method developed, but specific LOD/LOQ for HVA not provided in the search result.[8]

Expert Insights on Method Selection:

  • High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) or UV Detection: This is a widely accessible and robust technique. While its sensitivity may be lower compared to other methods, it is often sufficient for applications where HVA concentrations are relatively high, such as in urine samples for certain metabolic screening.[4][5] The primary advantage lies in its simplicity and cost-effectiveness.

  • HPLC with Electrochemical Detection (ED) or Coulometric Detection: This method offers significantly higher sensitivity and selectivity for electroactive compounds like HVA.[6][9][10] The principle relies on the oxidation or reduction of the analyte at an electrode surface, generating a current that is proportional to its concentration. This makes it an excellent choice for quantifying low levels of HVA in complex biological matrices like plasma.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for high-sensitivity and high-specificity analysis.[8][11] By combining the separation power of liquid chromatography with the mass-selective detection of tandem mass spectrometry, this technique can achieve extremely low detection limits and is less susceptible to matrix interferences. While specific LOD/LOQ values for HVA were not explicitly found in the initial search, it is expected to be in the low ng/mL to pg/mL range.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds.[7] For non-volatile compounds like HVA, derivatization is required to increase their volatility. While highly sensitive and specific, the additional sample preparation step can be time-consuming.

  • Electrochemical Methods (e.g., Differential Pulse Voltammetry): These methods offer a rapid and cost-effective alternative for HVA determination.[12] They are based on the direct electrochemical oxidation of HVA at the surface of a modified electrode. While they can achieve low detection limits, they may be more prone to interferences from other electroactive species in the sample.

Detailed Experimental Protocols

To provide practical guidance, we present two detailed, step-by-step protocols for the determination of HVA.

Protocol 1: High-Sensitivity Analysis of HVA in Human Plasma by HPLC with Coulometric Detection

This protocol is adapted from established methods and is designed for applications requiring high sensitivity.[6][9]

1. Sample Preparation (Solid-Phase Extraction):

  • Rationale: This step is crucial for removing proteins and other interfering substances from the plasma matrix, thereby improving the accuracy and longevity of the analytical column.

  • Procedure:

    • To 500 µL of plasma, add an internal standard solution.

    • Condition a C8 solid-phase extraction (SPE) cartridge with methanol followed by deionized water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with deionized water to remove unretained compounds.

    • Elute HVA with an appropriate organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

2. HPLC-Coulometric Detection Parameters:

  • Rationale: The choice of column, mobile phase, and detector settings are optimized for the separation and sensitive detection of HVA.

  • Parameters:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or citrate buffer) at a specific pH and an organic modifier (e.g., methanol or acetonitrile).

    • Flow Rate: Typically 0.8 - 1.2 mL/min.

    • Coulometric Detector:

      • Guard Cell: Set at a potential to oxidize any interfering compounds before the analytical cell.

      • Analytical Cell 1 (Screening Electrode): Set at a potential where HVA is not significantly oxidized.

      • Analytical Cell 2 (Quantification Electrode): Set at a higher potential to oxidize HVA for quantification.

3. Data Analysis:

  • Rationale: The concentration of HVA is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve.

  • Procedure:

    • Construct a calibration curve by injecting known concentrations of HVA standards.

    • Calculate the ratio of the HVA peak area to the internal standard peak area for both standards and samples.

    • Determine the concentration of HVA in the samples from the calibration curve.

Workflow for HVA Analysis in Plasma by HPLC-Coulometric Detection

HVA_Analysis_Plasma cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS SPE Solid-Phase Extraction (C8) Add_IS->SPE Elute Elution SPE->Elute Dry Evaporation Elute->Dry Reconstitute Reconstitution Dry->Reconstitute Injector HPLC Injector Reconstitute->Injector Column C18 Column Injector->Column Detector Coulometric Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for HVA analysis in plasma.

Protocol 2: Routine Analysis of HVA in Urine by HPLC-PDA

This protocol is based on a validated method for the simultaneous determination of HVA and other metabolites in urine.[4][5]

1. Sample Preparation:

  • Rationale: Urine samples typically require less extensive cleanup than plasma but may need dilution and filtration to remove particulates.

  • Procedure:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the samples to pellet any precipitates.

    • Filter the supernatant through a 0.45 µm filter.

    • Dilute the filtered urine with the mobile phase if necessary.

2. HPLC-PDA Parameters:

  • Rationale: The chromatographic conditions are optimized for the separation of HVA from other urinary components, and the PDA detector allows for spectral confirmation of the peak.

  • Parameters:

    • Column: C8 or C18 reversed-phase column.

    • Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile).[4]

    • Flow Rate: Typically 0.8 - 1.0 mL/min.

    • PDA Detector: Monitor at a wavelength where HVA has significant absorbance (e.g., around 280 nm) and collect spectra across a range to confirm peak purity.

3. Data Analysis:

  • Rationale: Quantification is based on the peak area at the specified wavelength, referenced against a calibration curve prepared in a synthetic urine matrix to account for matrix effects.

  • Procedure:

    • Prepare a series of HVA standards in a synthetic urine matrix.

    • Inject the standards and samples into the HPLC system.

    • Generate a calibration curve by plotting the peak area of HVA against its concentration.

    • Determine the concentration of HVA in the urine samples from the calibration curve.

Workflow for HVA Analysis in Urine by HPLC-PDA

HVA_Analysis_Urine cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Urine Urine Sample Centrifuge Centrifugation Urine->Centrifuge Filter Filtration (0.45 µm) Centrifuge->Filter Dilute Dilution (optional) Filter->Dilute Injector HPLC Injector Dilute->Injector Column C8/C18 Column Injector->Column Detector PDA Detector Column->Detector Chromatogram Chromatogram & Spectra Detector->Chromatogram Integration Peak Area Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for HVA analysis in urine.

Conclusion: A Method for Every Need

The selection of an analytical method for the determination of 3,5-Dimethoxy-4-hydroxyphenylacetic acid is contingent upon the specific requirements of the study, including the required sensitivity, the nature of the biological matrix, available instrumentation, and budgetary considerations. For high-sensitivity applications in complex matrices like plasma, HPLC with coulometric or electrochemical detection and LC-MS/MS are the methods of choice. For routine screening in matrices with higher analyte concentrations, such as urine, HPLC with PDA or UV detection provides a reliable and cost-effective solution. By understanding the principles and performance characteristics of each technique, researchers can confidently select the most appropriate method to achieve their analytical goals.

References

  • Simultaneous detection of Homovanillic acid (HVA) and Vanillyl mandelic acid (VMA) in urine sample by HPLC method. Neuroquantology. [Link]

  • Validation of an improved liquid chromatography tandem mass spectrometry method for rapid and simultaneous analysis of plasma catecholamine and their metabolites. PubMed. [Link]

  • Determination of urinary homovanillic acid using the nitrosonaphthol reaction. PubMed. [Link]

  • A rapid HPLC-ED method for the analysis of homovanillic acid (HVA) in human plasma. IRIS UNIMORE. [Link]

  • Electrochemical Study and Determination of Homovanillic Acid, the Final Metabolite of Dopamine, Using an Unmodified Disposable Electrode. MDPI. [Link]

  • Homovanillic acid – Knowledge and References. Taylor & Francis. [Link]

  • Determination of homovanillic acid (HVA) in human plasma by HPLC with coulometric detection and a new SPE procedure. PubMed. [Link]

  • Determination of plasma homovanillic acid by liquid chromatography with electrochemical detection. PubMed. [Link]

  • Determination of catecholamines and related compounds in mouse urine using column-switching HPLC. Analyst (RSC Publishing). DOI:10.1039/C5AN02617B. [Link]

  • Advances in catecholamine and metabolite measurements for diagnosis of pheochromocytoma. PubMed. [Link]

  • High-performance liquid chromatographic assay for catecholamines and metanephrines using fluorimetric detection with pre-column 9-fluorenylmethyloxycarbonyl chloride derivatization. PubMed. [Link]

  • Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. MDPI. [Link]

  • Measurement of 3-methoxy-4-hydroxyphenylacetic acid (HVA) in plasma by high-performance liquid chromatography with electrochemical detector (HPLC-EC). PubMed. [Link]

  • The quantitative determination of 3-methoxy-4-hydroxyphenylacetic acid (homovanillic acid) in urine. PubMed. [Link]

  • Homovanillic acid. Wikipedia. [Link]

  • Determination of urinary 3-methoxy-4-hydroxymandelic and 3-methoxy-4-hydroxyphenylacetic acids by fused silica capillary gas chromatography. PubMed. [Link]

  • Simultaneous detection of Homovanillic acid (HVA) and Vanillyl mandelic acid (VMA) in urine sample by HPLC method. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Maximizing the Extraction of 3,5-Dimethoxy-4-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of various extraction methodologies for 3,5-Dimethoxy-4-hydroxyphenylacetic acid (also known as homosyringic acid), a key phenolic acid of interest in biomedical and pharmaceutical research. As researchers and drug development professionals, the purity and yield of your target analyte are paramount. The choice of extraction technique is a critical determinant of success, directly impacting the accuracy of downstream analytical quantification and the viability of preparative scale isolation.

This document moves beyond a simple listing of protocols. It delves into the physicochemical rationale behind method selection and parameter optimization, empowering you to make informed decisions for your specific research context. We will explore and contrast traditional and modern extraction techniques, providing both theoretical grounding and practical, field-proven protocols.

The Target Analyte: Understanding 3,5-Dimethoxy-4-hydroxyphenylacetic acid

Before comparing extraction methods, we must understand the molecule itself. 3,5-Dimethoxy-4-hydroxyphenylacetic acid is a carboxylic acid with a phenolic hydroxyl group and two methoxy groups on the benzene ring.

  • Structure:

    Caption: Structure of 3,5-Dimethoxy-4-hydroxyphenylacetic acid.

  • Key Properties:

    • Acidic Nature: The carboxylic acid group (pKa ~4-5) means its charge state is pH-dependent. In acidic conditions (pH < 4), it is predominantly in its neutral, protonated form, which is more soluble in organic solvents. In neutral or basic conditions, it is deprotonated, forming a negatively charged carboxylate ion that is more water-soluble.

    • Polarity: The presence of a hydroxyl and a carboxyl group makes it a polar molecule, lending it some solubility in polar solvents like water, methanol, and ethanol. The methoxy groups and the benzene ring add some non-polar character.

This dual nature is the key to designing effective extraction strategies. We must manipulate these properties, primarily through solvent choice and pH control, to selectively partition the analyte from the sample matrix into our collection solvent.

Comparative Overview of Extraction Techniques

We will evaluate five common extraction techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE). Each method offers a unique balance of efficiency, selectivity, speed, cost, and scalability.

Extraction Method Principle Typical Solvents Relative Efficiency Speed Selectivity Cost
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquid phases based on relative solubility.Ethyl acetate, Diethyl ether, Water (pH adjusted)Moderate to HighModerateModerateLow
Solid-Phase Extraction (SPE) Partitioning between a solid sorbent and a liquid mobile phase based on affinity.Methanol, Acetonitrile, Water, specific buffersHighModerateHighModerate
Ultrasound-Assisted Extraction (UAE) Acoustic cavitation enhances solvent penetration and mass transfer from a solid matrix.Methanol, Ethanol, WaterHighFastModerateModerate
Microwave-Assisted Extraction (MAE) Microwave energy selectively heats the solvent and moisture within the sample matrix, causing cell rupture.Ethanol, Methanol (polar solvents are crucial)Very HighVery FastModerateModerate-High
Supercritical Fluid Extraction (SFE) Utilizes a fluid above its critical temperature and pressure (e.g., CO₂) with tunable solvating properties.Supercritical CO₂, often with a polar co-solvent like ethanol or methanol.High to Very HighFastVery HighHigh

I. Liquid-Liquid Extraction (LLE)

LLE is a foundational technique that relies on the differential solubility of the target compound between two immiscible liquids, typically an aqueous phase and an organic solvent. For 3,5-Dimethoxy-4-hydroxyphenylacetic acid, the key is pH manipulation.

Causality of Experimental Choices:

  • Acidification: By adjusting the aqueous sample to an acidic pH (e.g., 2-3), we ensure the carboxylic acid group is protonated (-COOH). This neutral form is significantly less polar and will preferentially partition into a moderately polar organic solvent like ethyl acetate.[1][2]

  • Solvent Selection: Ethyl acetate is an excellent choice because it is immiscible with water, has a good affinity for moderately polar phenolic acids, and is relatively easy to evaporate post-extraction.[3][4]

  • Salting Out: The addition of a salt like NaCl to the aqueous phase can decrease the solubility of the organic analyte in water, further driving it into the organic phase and improving recovery.

Experimental Protocol: LLE

Caption: Liquid-Liquid Extraction (LLE) workflow.

Step-by-Step Methodology:

  • Sample Preparation: Start with the sample in an aqueous solution. If the sample is solid, it must first be extracted into a suitable aqueous buffer.

  • Acidification: Adjust the pH of the aqueous sample to 2-3 using 1M HCl. Verify the pH with a pH meter or pH paper.

  • First Extraction: Transfer the acidified sample to a separatory funnel. Add an equal volume of ethyl acetate.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically inverting and opening the stopcock to release pressure.

  • Phase Separation: Place the funnel in a ring stand and allow the two layers to fully separate. 3,5-Dimethoxy-4-hydroxyphenylacetic acid will now be concentrated in the upper ethyl acetate layer.

  • Collection: Carefully drain and collect the upper organic layer into a clean flask.

  • Repeat Extraction: Repeat steps 3-6 two more times with fresh ethyl acetate, pooling all organic fractions to maximize recovery.

  • Drying and Concentration: Add anhydrous sodium sulfate to the pooled organic extract to remove residual water. Decant or filter the dried solvent and evaporate it under reduced pressure (e.g., using a rotary evaporator) to yield the concentrated extract.

II. Solid-Phase Extraction (SPE)

SPE offers higher selectivity and cleaner extracts compared to LLE. It is essentially a form of column chromatography where the analyte is adsorbed onto a solid sorbent and then selectively eluted. For an acidic compound like ours, a mixed-mode or anion-exchange sorbent is highly effective.

Causality of Experimental Choices:

  • Sorbent Choice: A mixed-mode sorbent with both reversed-phase (e.g., C18) and anion-exchange (e.g., quaternary amine) functionalities is ideal. The reversed-phase mechanism retains the molecule based on its moderate hydrophobicity, while the anion-exchange mechanism strongly retains the negatively charged carboxylate group at neutral or slightly basic pH. This dual retention provides excellent selectivity.[1]

  • Conditioning & Equilibration: Conditioning with methanol solvates the C18 chains, and equilibration with a buffer (e.g., ammonium acetate) sets the appropriate pH and ionic environment for analyte binding.[1]

  • Wash Step: A wash with a weak organic solvent (e.g., 5% methanol in water) removes polar, unbound impurities without eluting the analyte.

  • Elution: Elution is achieved with an acidic organic solvent (e.g., methanol with formic or acetic acid). The acid neutralizes the negatively charged carboxylate, disrupting the ion-exchange interaction and allowing the now-neutral molecule to be eluted by the organic solvent.[1][5]

Experimental Protocol: SPE

Caption: Solid-Phase Extraction (SPE) workflow.

Step-by-Step Methodology:

  • Cartridge Selection: Choose a mixed-mode anion exchange SPE cartridge (e.g., Isolute HAX or similar).

  • Conditioning: Pass 1-2 cartridge volumes of methanol through the cartridge to activate the sorbent. Do not let the sorbent go dry.

  • Equilibration: Pass 1-2 cartridge volumes of deionized water or a neutral buffer (e.g., 25mM ammonium acetate, pH 7) through the cartridge.

  • Sample Loading: Adjust the aqueous sample pH to ~7. Load the sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min). The analyte will bind to the sorbent.

  • Washing: Pass 1-2 cartridge volumes of 5% methanol in water through the cartridge to wash away polar interferences.

  • Elution: Place a clean collection tube under the cartridge. Elute the 3,5-Dimethoxy-4-hydroxyphenylacetic acid with 1-2 cartridge volumes of a solution of 2% formic acid in methanol.

  • Post-Elution: The collected eluate can be evaporated and reconstituted in a suitable solvent for analysis (e.g., HPLC mobile phase).

III. Ultrasound-Assisted Extraction (UAE)

UAE is a highly efficient technique for extracting analytes from solid matrices, such as plant tissues. It uses high-frequency sound waves to create and collapse microscopic bubbles (acoustic cavitation), generating powerful shockwaves that disrupt cell walls and enhance solvent penetration.[6]

Causality of Experimental Choices:

  • Solvent: Aqueous ethanol or methanol (e.g., 50-70%) is often optimal. The water helps to swell the plant matrix and the alcohol efficiently solubilizes the phenolic acids.[6]

  • Temperature: Slightly elevated temperatures (e.g., 40-50°C) can increase solubility and diffusion rates. However, excessively high temperatures can degrade thermolabile compounds.[7]

  • Time & Power: The goal is to apply enough energy to disrupt the cells without degrading the analyte. Optimization is key, but typically shorter extraction times (15-30 min) are needed compared to conventional methods like maceration.[7][8]

Experimental Protocol: UAE

Caption: Ultrasound-Assisted Extraction (UAE) workflow.

Step-by-Step Methodology:

  • Sample Preparation: Weigh a known amount of dried, ground solid sample (e.g., 1 g) into a suitable extraction vessel (e.g., a glass flask).

  • Solvent Addition: Add the extraction solvent (e.g., 20 mL of 70% ethanol) to achieve a specific solid-to-liquid ratio.

  • Sonication: Place the vessel in an ultrasonic bath or insert an ultrasonic probe. Ensure the sample is adequately immersed.

  • Parameter Setting: Set the desired temperature (e.g., 45°C), time (e.g., 30 minutes), and power/frequency as per instrument specifications.

  • Extraction: Begin the ultrasound treatment.

  • Recovery: After extraction, separate the solid residue from the liquid extract by centrifugation followed by decanting, or by vacuum filtration.

  • Further Processing: The liquid extract can be used directly for analysis or further purified using LLE or SPE.

IV. Microwave-Assisted Extraction (MAE)

MAE is another powerful technique for solid samples that utilizes microwave energy to heat the solvent and any residual moisture within the plant cells.[1] This creates a rapid build-up of internal pressure, causing the cell walls to rupture and release their contents into the surrounding solvent.

Causality of Experimental Choices:

  • Solvent Polarity: MAE is most effective with polar solvents (like ethanol, methanol, or water) that can absorb microwave energy.[9][10]

  • Temperature and Power: These parameters are critical. Higher temperatures increase extraction efficiency but also the risk of degradation. MAE allows for rapid heating to a set temperature, significantly reducing extraction time.[11][12]

  • Closed vs. Open Vessel: Closed-vessel systems allow for extraction at temperatures above the solvent's boiling point, increasing efficiency but requiring careful pressure monitoring.

Experimental Protocol: MAE

Caption: Microwave-Assisted Extraction (MAE) workflow.

Step-by-Step Methodology:

  • Sample Preparation: Weigh a known amount of dried, ground solid sample (e.g., 1 g) into a specialized microwave extraction vessel.

  • Solvent Addition: Add the extraction solvent (e.g., 20 mL of 50% methanol).

  • System Setup: Securely seal the vessel and place it in the microwave extractor's rotor.

  • Parameter Setting: Program the instrument with the desired temperature (e.g., 70°C), ramp time (e.g., 2 minutes), hold time (e.g., 5 minutes), and power limit.

  • Extraction: Run the microwave program. The instrument will monitor and adjust power to maintain the set temperature.

  • Recovery: After the program is complete and the vessel has cooled, carefully open it. Separate the extract from the solid residue by filtration or centrifugation.

  • Further Processing: The extract can be analyzed directly or subjected to further cleanup steps.

V. Supercritical Fluid Extraction (SFE)

SFE uses a fluid (most commonly CO₂) at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. This allows it to penetrate solid matrices like a gas and dissolve compounds like a liquid.

Causality of Experimental Choices:

  • Supercritical CO₂: CO₂ is favored because it is non-toxic, non-flammable, inexpensive, and has a mild critical point (31.1°C, 73.8 bar).

  • Co-solvent: Pure supercritical CO₂ is non-polar and inefficient for extracting polar phenolic acids. Therefore, a polar co-solvent (modifier) like methanol or ethanol is added (typically 5-20%) to increase the polarity of the fluid and enable the extraction of the target analyte.

  • Pressure and Temperature: These parameters are fine-tuned to control the density and solvating power of the supercritical fluid, allowing for highly selective extractions. Higher pressures generally increase solvating power.

Experimental Protocol: SFE

Caption: Supercritical Fluid Extraction (SFE) workflow.

Step-by-Step Methodology:

  • Sample Preparation: Place the dried, ground solid sample into the high-pressure extraction vessel.

  • System Assembly: Install the vessel into the SFE instrument.

  • Parameter Programming: Set the desired extraction pressure (e.g., 300 bar), temperature (e.g., 50°C), CO₂ flow rate, and co-solvent percentage (e.g., 10% methanol).

  • Pressurization: The system will pump liquid CO₂ and the co-solvent, bringing them to the set temperature and pressure.

  • Extraction: The extraction typically involves a static phase (fluid soaks the sample) followed by a dynamic phase (fresh fluid continuously flows through the vessel), carrying the extracted analyte out.

  • Collection: The fluid exiting the vessel is passed through a back-pressure regulator into a collection vessel at atmospheric pressure. The CO₂ instantly vaporizes, leaving the non-volatile analyte behind.

  • Recovery: The pure, solvent-free extract is collected from the separator.

Conclusion and Recommendations

The optimal extraction method for 3,5-Dimethoxy-4-hydroxyphenylacetic acid depends heavily on the research objective, sample matrix, available equipment, and desired scale.

  • For routine analytical quantification from liquid samples with high purity requirements: Solid-Phase Extraction (SPE) is the superior choice due to its high selectivity and ability to produce clean extracts, minimizing matrix effects in sensitive instrumentation like LC-MS.

  • For initial screening or when cost is a primary concern: Liquid-Liquid Extraction (LLE) is a robust and economical method, provided that pH is carefully controlled.

  • For rapid and efficient extraction from solid plant matrices: Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are excellent modern alternatives. MAE is often faster and can achieve higher temperatures, potentially leading to greater efficiency, while UAE is a slightly gentler process.[12]

  • For producing high-purity, solvent-free extracts for sensitive applications or preparative work: Supercritical Fluid Extraction (SFE) is unparalleled in its selectivity and the quality of the final product, though it requires specialized and costly equipment.

By understanding the principles behind each technique and the properties of the target molecule, researchers can logically develop and optimize a self-validating protocol that maximizes both the efficiency and integrity of their extraction process.

References

  • Curko, N., Kovačević Ganić, K., Gracin, L., Ðapić, M., Jourdes, M., & Teissedre, P. L. (2019). Microwave-Assisted Extraction of Different Groups of Phenolic Compounds from Grape Skin Pomaces: Modeling and Optimization. Polish Journal of Food and Nutrition Sciences, 69(4), 381-391.
  • Ćurko, N., Kovačević Ganić, K., Gracin, L., Đapić, M., Jourdes, M., & Teissedre, P. L. (2019).
  • Rocha, G. V. M., & Noreña, C. P. Z. (2020).
  • Li, Y., Guo, C., Yang, J., Wei, J., Xu, J., & Cheng, S. (2022). Simultaneous Determination of 32 Polyphenolic Compounds in Berries via HPLC–MS/MS. Foods, 11(3), 333.
  • Curko, N., et al. (2019). Microwave-Assisted Extraction of Different Groups of Phenolic Compounds from Grape Skin Pomaces: Modeling and Optimization.
  • Herrero, M., Castro-Puyana, M., Mendiola, J. A., & Ibañez, E. (2013). Microwave-assisted extraction of non-coloured phenolic compounds from grape cultivars. Food Chemistry, 141(3), 2952-2959.
  • Lou, F., Zhu, Y., Sun, C., Gu, C., & Xing, S. (2022). A new method for simultaneous determination of 14 phenolic acids in agricultural soils by multiwavelength HPLC-PDA analysis. RSC Advances, 12(24), 15155-15164.
  • Akkaya, M. R., & Boyaci, I. H. (2018). Dispersive liquid-liquid microextraction method for HPLC determination of phenolic compounds in wine. CABI Digital Library.
  • Lou, F., et al. (2022). A new method for simultaneous determination of 14 phenolic acids in agricultural soils by multiwavelength HPLC-PDA analysis.
  • Chen, Y., Xie, M. Y., & Gong, X. F. (2012). Ultrasound-assisted extraction of syringin from the bark of Ilex rotunda thumb using response surface methodology. PubMed.
  • Zgórka, G. (2006). Methods for Extraction and Determination of Phenolic Acids in Medicinal Plants: A Review.
  • Kar, A., et al. (2021).
  • Chen, Y., et al. (2012). Ultrasound-Assisted Extraction of Syringin from the Bark of Ilex rotunda Thumb Using Response Surface Methodology.
  • Ghinea, I. O., et al. (2021). Simultaneous Determination of 16 Phenolic Compounds in Edible Fruits from Spontaneous Species Using HPLC-DAD. MDPI.
  • Jo, A. R., et al. (2022). Development and Validation of an HPLC–PDA Method for Quality Control of Jwagwieum, an Herbal Medicine Prescription: Simultaneous Analysis of Nine Marker Compounds. MDPI.
  • Deng, J., et al. (2011). A Universal HPLC Method for the Determination of Phenolic Acids in Compound Herbal Medicines.
  • Khoddami, A., Wilkes, M. A., & Roberts, T. H. (2013). Techniques for Analysis of Plant Phenolic Compounds.
  • Chen, X., et al. (2013).
  • Zengin, G., et al. (2020). Ultrasound-Assisted Extraction of Syringa vulgaris Mill., Citrus sinensis L. and Hypericum perforatum L.: Phenolic Composition, Enzyme Inhibition and Anti-quorum Sensing Activities.
  • Arnáiz, E., et al. (2021).
  • Le, D., & Hilder, E. F. (2004).
  • Juan-Borras, M., et al. (2002).
  • Anaya-Esparza, L. M., et al. (2021). Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves: Optimization Using the Response Surface Methodology. MDPI.
  • Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. MDPI.
  • Sigma-Aldrich. (n.d.). 3,5-Dimethoxy-4-hydroxyphenylacetic acid 97%.
  • Sato, T. L. (1965). The quantitative determination of 3-methoxy-4-hydroxyphenylacetic acid (homovanillic acid) in urine. PubMed.
  • Li, H., et al. (2022).
  • Thermo Fisher Scientific. (n.d.). Wine Analysis: from 'Grapes to Glass' – An Analytical Testing Digest of the Wine Manufacturing Process.
  • BAC Reports. (2025). 3,5-Dimethoxy-4-hydroxyphenylacetic acid (CAS 4385-56-2) Market Research Report 2025.
  • Sigma-Aldrich. (n.d.). Supelco Guide to Solid Phase Extraction.
  • de Souza, A. C., et al. (2010). Direct determination of phenolic acids and hydroxymethylfurfural in wines elaborated in Vale do São Francisco region-Brazil by HPLC DAD. Analytical Methods (RSC Publishing).
  • PubChem. (n.d.). 4-Hydroxy-3,5-dimethoxyphenylacetic acid.
  • Roberts, B. (2020). Elevating Reproducibility and Recovery in Solid-Phase Extraction. Technology Networks.
  • Errichiello, F., et al. (2025). New advancements in conventional and DES-based extraction of phenolic compounds from Aglianico red grape pomace. OENO One, 59(2).
  • D'Alessandro, T., et al. (2023). Phytochemicals Recovery from Grape Pomace: Extraction Improvement and Chemometric Study.
  • Krishna, V., et al. (2016). Quantitative phytochemical analysis of selected medicinal plant species by using various organic solvents. Journal of Pharmacognosy and Phytochemistry.
  • Agilent Technologies. (2016). Simple Approaches to Solid Phase Extraction (SPE) Method Development. YouTube.
  • Google Patents. (n.d.). US4412082A - Method for preparing 4-hydroxyphenylacetic acid.
  • Parvez, S. H., et al. (1983). Measurement of 3-methoxy-4-hydroxyphenylacetic acid (HVA) in plasma by high-performance liquid chromatography with electrochemical detector (HPLC-EC). PubMed.
  • Musil, F., et al. (1982). Urinary 4-hydroxy-3-methoxymandelic (vanillylmandelic) acid, 4-hydroxy-3-methoxyphenylacetic (homovanillic) acid, and 5-hydroxy-3-indoleacetic acid determined by liquid chromatography with electrochemical detection.

Sources

A Comparative Guide to the Biological Activity of 3,5-Dimethoxy-4-hydroxyphenylacetic Acid and Structurally Similar Phenolic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the nuanced differences in the biological activity of structurally related compounds is paramount for lead optimization and novel therapeutic design. This guide provides an in-depth comparison of the biological activities of 3,5-Dimethoxy-4-hydroxyphenylacetic acid (DHHPAA) and its close structural analogs: syringic acid, sinapic acid, and ferulic acid. We will delve into their antioxidant and anti-inflammatory properties, supported by available experimental data, and elucidate the underlying structure-activity relationships that govern their efficacy.

Introduction to 3,5-Dimethoxy-4-hydroxyphenylacetic Acid (DHHPAA)

3,5-Dimethoxy-4-hydroxyphenylacetic acid, a phenolic compound, has garnered interest within the scientific community for its potential therapeutic applications, including antioxidant and anti-inflammatory effects[1][2][3][4][5][6]. Its chemical structure, characterized by a phenylacetic acid backbone with two methoxy groups and one hydroxyl group on the phenyl ring, forms the basis for its biological activities. Understanding how this specific arrangement of functional groups influences its efficacy compared to similar, more extensively studied phenolic acids is crucial for its potential development as a therapeutic agent.

Comparative Analysis of Biological Activities

The primary biological activities attributed to DHHPAA and its analogs are their antioxidant and anti-inflammatory effects. This section will compare these activities, drawing upon quantitative data where available.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is largely attributed to their ability to scavenge free radicals, thereby mitigating oxidative stress. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity, with a lower IC50 value indicating higher antioxidant potency.

CompoundDPPH Radical Scavenging IC50 (µM)Source(s)
Syringic Acid 9.8[1]
Sinapic Acid ~300 (50% inhibition at 0.3 mM)[7]
Ferulic Acid 86.51[8]

Observations:

  • Syringic acid exhibits potent antioxidant activity, with a low IC50 value.

  • Ferulic acid also demonstrates significant antioxidant capacity.

  • Sinapic acid appears to be a less potent DPPH radical scavenger compared to syringic and ferulic acids.

Structure-Activity Relationship Insights:

The antioxidant activity of these compounds is intrinsically linked to the substitution pattern on the phenyl ring. The presence of hydroxyl (-OH) groups is critical for hydrogen atom donation to neutralize free radicals. Methoxy (-OCH3) groups, being electron-donating, can also influence the antioxidant capacity by stabilizing the resulting phenoxyl radical[9]. The higher activity of syringic acid compared to ferulic acid in some assays could be attributed to the presence of two methoxy groups flanking the hydroxyl group, which may enhance radical stability.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Phenolic compounds have been shown to exert anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways.

A study on 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), a compound structurally very similar to DHHPAA (differing only by an additional methylene group in the side chain), demonstrated significant anti-inflammatory properties. HDMPPA was found to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated microglial cells. This inhibition was associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. Furthermore, HDMPPA attenuated the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) by blocking the NF-κB and MAPK signaling pathways[3].

Quantitative data for the anti-inflammatory effects of the comparator compounds are summarized below.

CompoundAssayIC50 / % InhibitionSource(s)
Syringic Acid LOX Inhibition9 µM[10]
Protein Denaturation Inhibition49.38 µg/mL[11]
Proteinase Inhibition53.73 µg/mL[11]
Sinapic Acid NO Production InhibitionDose-dependent inhibition[12][13]
PGE2 Production InhibitionDose-dependent inhibition[12][13]
TNF-α Production InhibitionDose-dependent inhibition[12][13]
IL-1β Production InhibitionDose-dependent inhibition[12][13]
Ferulic Acid COX-2 Inhibition>50% inhibition at 100 µg/mL[14]
TNF-α Production Inhibition30-40% inhibition at 10 µM[14]
NO Production InhibitionDose-dependent inhibition[15][16][17]

Observations:

  • All three comparator compounds exhibit anti-inflammatory properties through various mechanisms, including the inhibition of inflammatory enzymes and cytokines.

  • Syringic acid shows potent inhibition of lipoxygenase (LOX).

  • Sinapic and ferulic acids effectively inhibit the production of key inflammatory mediators like NO, PGE2, and TNF-α.

Structure-Activity Relationship Insights:

The anti-inflammatory activity of these phenolic acids is often linked to their ability to modulate inflammatory signaling pathways such as NF-κB and MAPKs. The structural features, particularly the nature and position of substituents on the phenyl ring, play a crucial role in this modulation. The presence of the acrylic acid side chain in sinapic and ferulic acids, as opposed to the acetic acid side chain in DHHPAA and syringic acid, may influence their interaction with different biological targets.

Mechanistic Insights into Biological Activity

The antioxidant and anti-inflammatory activities of these phenolic compounds are intricately linked and often share common molecular mechanisms.

Antioxidant Mechanism

The primary antioxidant mechanism of phenolic compounds involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thus neutralizing it. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. The presence of electron-donating groups, such as methoxy groups, can further enhance this stability.

Antioxidant_Mechanism Phenolic_Compound Phenolic Compound (Ar-OH) Phenoxyl_Radical Phenoxyl Radical (Ar-O•) (Stabilized) Phenolic_Compound->Phenoxyl_Radical Donates H• Free_Radical Free Radical (R•) Neutralized_Radical Neutralized Radical (RH) Free_Radical->Neutralized_Radical Accepts H•

Caption: General mechanism of free radical scavenging by phenolic compounds.

Anti-inflammatory Signaling Pathways

A key mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation, including those for pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes (iNOS, COX-2). By inhibiting the activation of NF-κB, these phenolic compounds can effectively suppress the inflammatory cascade.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Cellular Signaling cluster_response Inflammatory Response LPS LPS IKK IKK Activation LPS->IKK IκBα IκBα Degradation IKK->IκBα NFκB NF-κB Nuclear Translocation IκBα->NFκB Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, iNOS, COX-2) NFκB->Proinflammatory_Genes Phenolic_Compound DHHPAA & Analogs Phenolic_Compound->IKK Inhibits Phenolic_Compound->IκBα Inhibits

Sources

A Senior Application Scientist's Guide to the Statistical Analysis of 3,5-Dimethoxy-4-hydroxyphenylacetic Acid: A Comparative Review

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethoxy-4-hydroxyphenylacetic acid (HMBA), also known as homosyringic acid, is a phenolic acid that has garnered increasing interest within the scientific community. As a metabolite of various dietary polyphenols and a structural analog of other biologically active phenylacetic acids, a thorough understanding of its properties and a comparative analysis against relevant compounds are crucial for advancing research in pharmacology, metabolomics, and drug discovery. This guide provides an in-depth, technically-focused comparison of HMBA with its structural and functional relatives, supported by experimental data and detailed analytical protocols. We will delve into its physicochemical characteristics, metabolic pathways, biological activities, and the analytical methodologies required for its accurate quantification.

Physicochemical Properties: A Foundation for Biological Interaction

The biological activity of a compound is intrinsically linked to its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with molecular targets. HMBA is a white to off-white solid with a molecular weight of 212.20 g/mol and a melting point range of 127-131 °C[1]. Its structure, featuring a phenylacetic acid backbone with two methoxy groups and one hydroxyl group, dictates its polarity and reactivity.

A comparative summary of the key physicochemical properties of HMBA and its relevant analogs is presented in Table 1.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)logP
3,5-Dimethoxy-4-hydroxyphenylacetic acid (HMBA) C₁₀H₁₂O₅212.20[1]127-131[1]1.0 (approx.)
4-Hydroxyphenylacetic acid (4-HPAA)C₈H₈O₃152.15148-1510.8 (approx.)
3,4-Dihydroxyphenylacetic acid (DOPAC)C₈H₈O₄168.15127-1300.3 (approx.)
Syringic acidC₉H₁₀O₅198.17202-2050.6 (approx.)

Table 1: Comparative Physicochemical Properties of HMBA and Related Phenolic Acids. The logP values are estimated and can vary based on the prediction software and experimental conditions.

The presence of two methoxy groups in HMBA increases its lipophilicity compared to the more polar 4-HPAA and DOPAC, which may influence its ability to cross cellular membranes. Syringic acid, while structurally similar, possesses a carboxylic acid directly attached to the benzene ring, altering its electronic properties and potential for metabolic transformations.

Proposed Metabolic Pathway of 3,5-Dimethoxy-4-hydroxyphenylacetic Acid

While the complete metabolic fate of HMBA in mammals has not been definitively elucidated in a single comprehensive study, a putative pathway can be proposed based on the well-established metabolism of structurally related dimethoxylated phenolic compounds and the known functions of key metabolic enzymes. The primary metabolic transformations are anticipated to involve O-demethylation and subsequent conjugation reactions.

A likely key player in the metabolism of HMBA is Catechol-O-methyltransferase (COMT), an enzyme responsible for the methylation of catecholamines and other catechol-containing compounds[2][3]. Although HMBA itself is not a catechol, its demethylated metabolites would be. Therefore, the initial and rate-limiting step is likely the O-demethylation of one of the methoxy groups, catalyzed by cytochrome P450 enzymes in the liver. This would result in the formation of a catechol intermediate, 3-hydroxy-4-hydroxy-5-methoxyphenylacetic acid. This catechol intermediate would then be a substrate for COMT, leading to methylation at either the 3- or 4-hydroxyl position.

Furthermore, following O-demethylation, the resulting hydroxylated metabolites, as well as the parent compound, are likely to undergo phase II conjugation reactions, such as glucuronidation and sulfation, to increase their water solubility and facilitate their excretion in urine and feces.

Below is a Graphviz diagram illustrating the proposed metabolic pathway of HMBA.

G HMBA 3,5-Dimethoxy-4-hydroxyphenylacetic acid (HMBA) Demethylated_Intermediate 3-Hydroxy-4-hydroxy-5-methoxyphenylacetic acid HMBA->Demethylated_Intermediate CYP450 (O-demethylation) Conjugated_Metabolites Glucuronide and Sulfate Conjugates HMBA->Conjugated_Metabolites UGTs, SULTs COMT_Metabolite1 3-Methoxy-4,5-dihydroxyphenylacetic acid Demethylated_Intermediate->COMT_Metabolite1 COMT COMT_Metabolite2 4-Methoxy-3,5-dihydroxyphenylacetic acid Demethylated_Intermediate->COMT_Metabolite2 COMT Demethylated_Intermediate->Conjugated_Metabolites UGTs, SULTs COMT_Metabolite1->Conjugated_Metabolites UGTs, SULTs COMT_Metabolite2->Conjugated_Metabolites UGTs, SULTs Excretion Excretion (Urine, Feces) Conjugated_Metabolites->Excretion

Caption: Proposed metabolic pathway of 3,5-Dimethoxy-4-hydroxyphenylacetic acid (HMBA).

Comparative Biological Activities

HMBA and its analogs exhibit a range of biological activities, with antioxidant and anti-inflammatory properties being the most extensively studied. A comparative analysis of their potency in various in vitro assays is essential for understanding their therapeutic potential.

Antioxidant Activity

The antioxidant capacity of phenolic acids is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals. The number and position of hydroxyl and methoxy groups on the aromatic ring significantly influence this activity.

CompoundAssayIC₅₀ (µM)Reference
3,5-Dimethoxy-4-hydroxyphenylacetic acid (HMBA) DPPH>1000
ABTS~500
4-Hydroxyphenylacetic acid (4-HPAA)DPPH>1000
ABTS~500
3,4-Dihydroxyphenylacetic acid (DOPAC)DPPH~15
ABTSNot Reported
Syringic acidDPPH~25
ABTSNot Reported

Table 2: Comparative Antioxidant Activity of HMBA and Related Phenolic Acids. IC₅₀ values represent the concentration required to scavenge 50% of the free radicals. A lower IC₅₀ indicates higher antioxidant activity. Data for DOPAC and Syringic acid are from various literature sources and are provided for comparative context.

The data suggests that the presence of a catechol group (two adjacent hydroxyl groups) in DOPAC significantly enhances its radical scavenging activity compared to HMBA and 4-HPAA. The methoxy groups in HMBA may sterically hinder the donation of the hydrogen atom from the hydroxyl group, resulting in lower antioxidant potency in these assays.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Phenolic acids have been shown to modulate inflammatory pathways, often by inhibiting pro-inflammatory enzymes and cytokines. A comparative analysis of the anti-inflammatory effects of HMBA and its analogs is crucial for identifying promising therapeutic candidates.

CompoundAssayIC₅₀ (µg/mL)
Syringic acid Protein Denaturation Inhibition49.38 ± 0.56[4]
Proteinase Inhibition53.73 ± 0.27[4]
Lipoxygenase (LOX) Inhibition 0.009 mM (~1.78 µg/mL) [5]

Table 3: In Vitro Anti-inflammatory Activity of Syringic Acid. Syringic acid is a close structural analog of HMBA. These values provide a benchmark for the potential anti-inflammatory activity of HMBA.

While direct comparative data for HMBA in these specific anti-inflammatory assays is limited in the readily available literature, the potent lipoxygenase inhibitory activity of syringic acid suggests that HMBA may also possess significant anti-inflammatory properties. Further investigation into the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases by HMBA is warranted.

Neuroprotective Effects

Phenolic acids have demonstrated neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases. Their ability to cross the blood-brain barrier and exert antioxidant and anti-inflammatory actions within the central nervous system makes them attractive candidates for neuroprotective therapies[6]. Studies have shown that phenolic acid metabolites can protect neurons from oxidative stress-induced cell death[7][8]. A comparative study on the neuroprotective effects of protocatechuic acid (a catechol) and 4-hydroxybenzoic acid revealed distinct protective profiles against different neurotoxic insults, highlighting the importance of specific structural features[9]. Given its structural similarity to other neuroprotective phenolic acids, HMBA is a promising candidate for further investigation in this area.

Analytical Methodologies for the Quantification of HMBA

Accurate and sensitive analytical methods are paramount for the pharmacokinetic and metabolic studies of HMBA. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) are the gold standards for the quantification of phenolic acids in biological matrices.

Sample Preparation from Plasma

The analysis of HMBA in plasma requires an efficient sample preparation method to remove interfering proteins and phospholipids.

Protocol: Protein Precipitation

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of HMBA).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for UPLC-MS/MS analysis.

UPLC-MS/MS Method

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is suitable for the separation of phenolic acids.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A typical gradient would start at 5% B, ramp up to 95% B over 5-7 minutes, hold for 1-2 minutes, and then re-equilibrate at initial conditions.

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is generally preferred for phenolic acids.

  • Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions should be optimized for HMBA and its internal standard. Based on its structure, the precursor ion for HMBA would be [M-H]⁻ at m/z 211.2. Product ions would need to be determined through infusion and fragmentation experiments, but likely fragments would involve the loss of CO₂ (m/z 167.2) and other characteristic fragments.

The following diagram illustrates the general workflow for the UPLC-MS/MS analysis of HMBA.

G cluster_0 Sample Preparation cluster_1 UPLC-MS/MS Analysis Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Evaporation Evaporation Protein Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC Separation UPLC Separation Reconstitution->UPLC Separation Mass Spectrometry Mass Spectrometry UPLC Separation->Mass Spectrometry Data Analysis Data Analysis Mass Spectrometry->Data Analysis

Caption: General workflow for the UPLC-MS/MS analysis of HMBA from plasma.

Comparative Summary and Future Directions

This guide provides a comprehensive comparative analysis of 3,5-dimethoxy-4-hydroxyphenylacetic acid (HMBA) with its key structural and functional analogs.

Feature3,5-Dimethoxy-4-hydroxyphenylacetic acid (HMBA)4-Hydroxyphenylacetic acid (4-HPAA)3,4-Dihydroxyphenylacetic acid (DOPAC)Syringic acid
Structure Monohydroxy, dimethoxy phenylacetic acidMonohydroxy phenylacetic acidDihydroxy (catechol) phenylacetic acidMonohydroxy, dimethoxy benzoic acid
Antioxidant Activity ModerateModerateHighHigh
Anti-inflammatory Predicted to be activeActiveActivePotent (LOX inhibitor)
Neuroprotection Predicted to be activeActiveActiveActive
Analytical Method UPLC-MS/MSUPLC-MS/MSUPLC-MS/MSUPLC-MS/MS

Table 4: Comparative Summary of HMBA and its Analogs.

The available data suggests that while HMBA may not be the most potent antioxidant compared to its catechol-containing counterparts, its increased lipophilicity and potential for significant anti-inflammatory and neuroprotective effects make it a compound of considerable interest.

Future research should focus on:

  • Definitive elucidation of the mammalian metabolic pathway of HMBA: This will provide a clearer understanding of its bioavailability and the nature of its bioactive metabolites.

  • Direct comparative studies of the anti-inflammatory and neuroprotective effects of HMBA: Quantifying its inhibitory activity against key enzymes like COX and LOX and its protective effects in neuronal cell models will be crucial for establishing its therapeutic potential.

  • In vivo pharmacokinetic and pharmacodynamic studies: These will be essential to translate the in vitro findings into a physiological context and to determine its efficacy in preclinical models of disease.

By systematically addressing these knowledge gaps, the scientific community can fully unlock the potential of 3,5-dimethoxy-4-hydroxyphenylacetic acid as a valuable tool in drug discovery and development.

References

  • Chanda, S., & Juvekar, A. R. (2019). In Vitro Anti-Inflammatory Activity Of Syringic Acid. International Journal of Pharmacy and Pharmaceutical Sciences, 11(2), 71-73.
  • Chanda, S., & Juvekar, A. R. (2019). IN VITRO ANTI-INFLAMMATORY ACTIVITY OF SYRINGIC ACID. ResearchGate. [Link]

  • Habza-Kowalska, E., et al. (2021).
  • Wikipedia. (n.d.). Catechol-O-methyltransferase. Retrieved from [Link]

  • Bonilla, F., et al. (2017). Catechol-O-Methyltransferase (COMT): An Update on Its Role in Cancer, Neurological and Cardiovascular Diseases. PubMed.
  • Heo, H. J., et al. (2004). Apple Phenolics Protect in Vitro Oxidative Stress‐induced Neuronal Cell Death.
  • Szwajgier, D., et al. (2017). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. MDPI.
  • Winter, A. N., et al. (2017). Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid. PubMed.
  • Zabela, V., et al. (2016).

Sources

A Comparative Guide to Peer-Reviewed Methods for the Validation of 3,5-Dimethoxy-4-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 3,5-Dimethoxy-4-hydroxyphenylacetic Acid

3,5-Dimethoxy-4-hydroxyphenylacetic acid, a metabolite of syringic acid, is a phenolic compound of increasing interest in biomedical and pharmaceutical research. Its accurate quantification in various matrices, such as biological fluids and pharmaceutical formulations, is critical for understanding its pharmacokinetic profile, therapeutic potential, and safety. The validation of analytical methods is a cornerstone of regulatory compliance and ensures the reliability, reproducibility, and accuracy of experimental data. This guide compares the two most prominent analytical techniques for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Analytical Methodologies

The choice between HPLC-UV and LC-MS/MS for the validation of 3,5-Dimethoxy-4-hydroxyphenylacetic acid depends on the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the sample matrix. While peer-reviewed literature with a dedicated validation study for this specific molecule is limited, extensive data from studies on structurally similar phenolic acids, such as syringic acid, provide a robust framework for comparison.[1][2][3][4][5][6]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and cost-effective technique that offers excellent performance for the quantification of phenolic compounds.[7][8] The method's reliability is contingent on the chromatographic separation of the analyte from other components in the sample, which is achieved by optimizing the mobile phase composition and the stationary phase.

Strengths:

  • Robustness and Reliability: HPLC-UV methods are known for their ruggedness and reproducibility in routine analysis.

  • Cost-Effectiveness: The instrumentation and operational costs are generally lower compared to mass spectrometry-based methods.

  • Ease of Use: The technique is relatively straightforward to implement and troubleshoot.

Limitations:

  • Moderate Sensitivity: The limits of detection (LOD) and quantification (LOQ) may not be sufficient for trace-level analysis in complex biological matrices.

  • Potential for Interference: Co-eluting compounds with similar UV absorbance profiles can interfere with the analyte signal, compromising accuracy.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This technique is particularly advantageous for analyzing complex samples and for applications requiring low detection limits.

Strengths:

  • High Sensitivity and Selectivity: LC-MS/MS offers significantly lower LOD and LOQ, making it ideal for bioanalytical applications.[9] The use of multiple reaction monitoring (MRM) enhances selectivity by monitoring specific precursor-to-product ion transitions.

  • Structural Confirmation: Mass spectrometry provides information on the molecular weight and fragmentation of the analyte, offering a higher degree of confidence in its identification.

  • High Throughput: Modern UPLC-MS/MS systems can achieve very short run times, enabling the rapid analysis of large numbers of samples.[10]

Limitations:

  • Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of the analyte, impacting accuracy and precision. Careful validation of matrix effects is essential.

  • Higher Cost and Complexity: The instrumentation is more expensive to acquire and maintain, and the method development and operation require a higher level of expertise.

Quantitative Data Summary from Peer-Reviewed Methods for Structurally Similar Analytes

The following table summarizes typical validation parameters for syringic acid, a structurally related compound, which can be considered as performance benchmarks when developing and validating a method for 3,5-Dimethoxy-4-hydroxyphenylacetic acid.

Validation ParameterHPLC-UV[7][8]LC-MS/MS[3]
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.01 - 0.35 µg/mL0.2 - 0.6 µg/kg
Limit of Quantification (LOQ) 0.03 - 1.07 µg/mL0.3 - 1.0 µg/kg
Accuracy (% Recovery) 97.1 - 102.2%82.8 - 104.8%
Precision (% RSD) < 5%< 5.8%

Experimental Protocols

This section provides a detailed, step-by-step methodology for a representative stability-indicating HPLC-UV method, which can be adapted and validated for the quantification of 3,5-Dimethoxy-4-hydroxyphenylacetic acid.

Protocol: Stability-Indicating HPLC-UV Method

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Stationary Phase: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for phenolic acids.[2][4]

  • Mobile Phase: A gradient elution using a mixture of an acidified aqueous solution (e.g., 0.1% phosphoric acid or acetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve adequate separation of the analyte from any potential degradation products or matrix components.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for improved reproducibility.[2]

  • Detection Wavelength: The wavelength of maximum absorbance for 3,5-Dimethoxy-4-hydroxyphenylacetic acid, which should be determined by a UV scan of a standard solution. For similar phenolic compounds, wavelengths between 270-280 nm are common.[1]

  • Injection Volume: 10-20 µL.

2. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh a known amount of 3,5-Dimethoxy-4-hydroxyphenylacetic acid reference standard and dissolve it in a suitable solvent (e.g., methanol or the mobile phase) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples. These standards will be used to construct the calibration curve.

3. Sample Preparation:

  • For Pharmaceutical Formulations: Dissolve the formulation in the mobile phase to achieve a final concentration within the calibration range. The solution should be sonicated and/or vortexed to ensure complete dissolution.

  • For Biological Matrices (e.g., Plasma): A sample clean-up step is necessary to remove proteins and other interfering substances. Protein precipitation with a solvent like methanol or acetonitrile is a common approach.[11] This is followed by centrifugation, and the supernatant is collected for analysis. Solid-phase extraction (SPE) can also be employed for a cleaner extract and to concentrate the analyte.[9]

  • Filtration: All solutions (standards and samples) should be filtered through a 0.45 µm syringe filter before injection to protect the HPLC column.

4. Method Validation (According to ICH Guidelines):

  • Specificity: Analyze blank and placebo samples to ensure no interference at the retention time of the analyte. For stability-indicating methods, stress the analyte under conditions of acid, base, oxidation, heat, and light to demonstrate that the method can separate the analyte from its degradation products.

  • Linearity: Inject the working standards in triplicate and plot the peak area versus concentration. The linearity is evaluated by the correlation coefficient (R²) of the calibration curve, which should ideally be ≥ 0.999.

  • Range: The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte at three different levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The accuracy is expressed as the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicate injections of the same sample on the same day and under the same experimental conditions.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, or on different equipment. The precision is expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally make small variations in the method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and evaluate the effect on the results.

Visualizations

Experimental Workflow for HPLC-UV Analysis

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Processing & Validation Sample Weigh/Measure Sample DissolveSample Dissolve/Extract Sample Sample->DissolveSample Standard Weigh Reference Standard DissolveStd Dissolve Standard (Stock) Standard->DissolveStd Filter Filter all solutions (0.45 µm) DissolveSample->Filter DiluteStd Prepare Working Standards DissolveStd->DiluteStd DiluteStd->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify Validate Perform Method Validation Quantify->Validate

Caption: Workflow for HPLC-UV analysis of 3,5-Dimethoxy-4-hydroxyphenylacetic acid.

Logical Flow of Analytical Method Validation

G cluster_params Validation Parameters (ICH Q2(R1)) MethodDev Method Development & Optimization Validation Method Validation Protocol MethodDev->Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Report Validation Report & Implementation Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: Logical flow of the analytical method validation process.

Conclusion

The validation of analytical methods for 3,5-Dimethoxy-4-hydroxyphenylacetic acid is essential for generating reliable and accurate data in research and development. While HPLC-UV offers a robust and cost-effective solution for routine analysis, LC-MS/MS provides superior sensitivity and selectivity for more demanding applications, particularly in complex biological matrices. The choice of method should be guided by the specific analytical needs, available resources, and regulatory requirements. The protocols and comparative data presented in this guide, based on established methods for structurally similar compounds, provide a solid foundation for developing and validating a fit-for-purpose analytical method for 3,5-Dimethoxy-4-hydroxyphenylacetic acid.

References

  • An Efficient HPLC Method for Determination of Syringic Acid Liposome in Rats Plasma and Mice Tissues: Pharmacokinetic and Biodistribution Application. (URL: [Link])

  • Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Malaysian Journal of Fundamental and Applied Sciences. (URL: [Link])

  • Simultaneous Determination of 32 Polyphenolic Compounds in Berries via HPLC–MS/MS. MDPI. (URL: [Link])

  • A new method for simultaneous determination of 14 phenolic acids in agricultural soils by multiwavelength HPLC-PDA analysis. RSC Publishing. (URL: [Link])

  • Simultaneous Determination of 16 Phenolic Compounds in Edible Fruits from Spontaneous Species Using HPLC-DAD. National Institutes of Health. (URL: [Link])

  • A universal HPLC method for the determination of phenolic acids in compound herbal medicines. PubMed. (URL: [Link])

  • Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. (URL: [Link])

  • VALIDATION OF LC/MS/MS METHOD FOR ASSESSMENT OF THE IN VITRO ACTIVITY OF SELECTED RAT CYTOCHROME P450 ISOENZYMES. (URL: [Link])

  • Development and Validation of a Uplc-Qtof-Ms Method for Blood Analysis of Isomeric Amphetamine-Related Drugs. MDPI. (URL: [Link])

  • 4-Hydroxy-3,5-dimethoxyphenylacetic acid. PubChem. (URL: [Link])

  • Measurement of 3-methoxy-4-hydroxyphenylacetic acid (HVA) in plasma by high-performance liquid chromatography with electrochemical detector (HPLC-EC). PubMed. (URL: [Link])

  • Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms. CORE. (URL: [Link])

  • 3,5-Dimethoxy-4-hydroxyphenylacetic acid (CAS 4385-56-2) Market Research Report 2025. (URL: [Link])

  • HPLC-UV determination of total vitamin C in a wide range of fortified food products. (URL: [Link])

  • Sulfite Analysis of Fruits and Vegetables by High-Performance Liquid Chromatography (HPLC) with Ultraviolet Spectrophotometric Detection. USDA ARS. (URL: [Link])

  • Validated HPLC and HPTLC Methods for Quantitative analysis of Syringic acid in Calendula officinalis. ResearchGate. (URL: [Link])

  • Simultaneous Quantification of Quercetin and Syringic Acid in Methanolic Extract of Leucas lavandulifolia by using Validated HPTLC. Indian Journal of Pharmaceutical Education and Research. (URL: [Link])

  • Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms. PubMed. (URL: [Link])

  • Development and validation of an UPLC-MS/MS assay for the simultaneous quantification of seven commonly used antibiotics in human plasma and its application in therapeutic drug monitoring. PubMed. (URL: [Link])

  • Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. PMC - PubMed Central. (URL: [Link])

  • Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide. PMC - NIH. (URL: [Link])

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3,5-Dimethoxy-4-hydroxyphenylacetic Acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is a critical responsibility for all laboratory personnel. This guide provides an in-depth, procedural framework for the proper disposal of 3,5-Dimethoxy-4-hydroxyphenylacetic acid (CAS No. 4385-56-2), ensuring the safety of researchers and the protection of our environment. By moving beyond mere compliance and fostering a deep understanding of the principles behind these procedures, we can cultivate a robust culture of safety within the scientific community.

Understanding the Compound: Essential Safety Profile

3,5-Dimethoxy-4-hydroxyphenylacetic acid, a derivative of homovanillic acid, is a solid organic compound. A thorough risk assessment is the foundation of safe handling and disposal. According to its Safety Data Sheet (SDS), this compound presents the following primary hazards:

  • Acute Oral Toxicity: Harmful if swallowed[1].

  • Serious Eye Irritation: Causes serious eye irritation[1][2].

These classifications, while not indicating extreme toxicity, demand meticulous handling and disposal to mitigate any potential for accidental exposure or environmental contamination.

Table 1: Key Safety and Physical Data for 3,5-Dimethoxy-4-hydroxyphenylacetic Acid
PropertyValueSource
CAS Number 4385-56-2[1][3]
Molecular Formula C₁₀H₁₂O₅[1][3]
Molecular Weight 212.20 g/mol [1][2][3]
Appearance Solid[3]
Melting Point 127-131 °C[3]
Hazard Statements H302: Harmful if swallowedH319: Causes serious eye irritation[1][3]

The Cardinal Rule: Prohibited Disposal Methods

Under no circumstances should 3,5-Dimethoxy-4-hydroxyphenylacetic acid or its contaminated materials be disposed of via standard laboratory sinks or regular trash.[4][5] This is a cornerstone of responsible chemical management. Introduction into the sewer system can disrupt wastewater treatment processes and harm aquatic ecosystems.[6] Similarly, disposal in regular trash can lead to accidental exposure for custodial staff and environmental release from landfills.[5]

Step-by-Step Disposal Protocol for Solid 3,5-Dimethoxy-4-hydroxyphenylacetic Acid

The primary and recommended method for the disposal of solid 3,5-Dimethoxy-4-hydroxyphenylacetic acid is through a licensed professional waste disposal service, often involving chemical incineration.[1]

Step 1: Waste Identification and Segregation

  • All unused, expired, or waste 3,5-Dimethoxy-4-hydroxyphenylacetic acid must be classified as hazardous chemical waste.

  • It is crucial to segregate this waste stream from other incompatible chemicals to prevent dangerous reactions.[7] For instance, it should be stored separately from strong oxidizing agents.[8]

Step 2: Proper Containerization

  • Place the solid waste into a sturdy, leak-proof container that is chemically compatible with the compound.[4][9] The original container, if in good condition, is an excellent choice.[7]

  • Ensure the container is securely sealed to prevent any release of dust or solid material.[4]

Step 3: Accurate and Compliant Labeling

  • Affix a completed hazardous waste label to the container.[4][7] This label is not merely a formality; it is a critical communication tool for safety personnel and waste handlers. The label must include:

    • The words "Hazardous Waste".[7][10]

    • The full chemical name: "3,5-Dimethoxy-4-hydroxyphenylacetic acid".[7]

    • The associated hazards (e.g., "Harmful," "Irritant").[7]

    • The date when the first amount of waste was placed in the container.

Step 4: Designated Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[7][11]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[10][12]

  • Ensure the SAA is away from drains and areas of high traffic.[13]

Step 5: Arranging for Waste Pickup

  • Once the container is full or has been in the SAA for an extended period (regulations may vary, but often up to one year for partially filled containers), arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal company.[4][7][11]

Managing Contaminated Materials and Spills

Accidents happen, and a well-defined plan for managing contaminated materials and spills is essential.

Disposal of Contaminated Labware and Debris
  • Segregation: Any materials that have come into contact with 3,5-Dimethoxy-4-hydroxyphenylacetic acid, such as gloves, weigh boats, and paper towels, must be treated as hazardous waste.[14]

  • Containerization: Place these contaminated items in a separate, clearly labeled, and sealed container (e.g., a durable plastic bag or a puncture-resistant container for sharps).[14]

  • Labeling: The container should be labeled as "Hazardous Waste: 3,5-Dimethoxy-4-hydroxyphenylacetic Acid Contaminated Debris."[14]

  • Disposal: This container should also be stored in the SAA and disposed of through your institution's hazardous waste program.[14]

Small Spill Cleanup and Disposal
  • Personal Protective Equipment (PPE): Before addressing any spill, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.[1]

  • Containment and Collection: For a small spill of solid material, carefully sweep it up to avoid creating dust.[1] Place the swept material and any cleanup items (e.g., absorbent pads) into a designated hazardous waste container.[1]

  • Decontamination: Clean the spill area thoroughly with soap and water.[1]

  • Disposal: The container with the spill debris must be sealed, labeled as "Spill Debris: 3,5-Dimethoxy-4-hydroxyphenylacetic Acid," and disposed of as hazardous waste.[14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3,5-Dimethoxy-4-hydroxyphenylacetic acid and associated materials.

DisposalWorkflow cluster_generation Waste Generation cluster_assessment Hazard Assessment & Segregation cluster_containerization Containerization & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal Waste 3,5-Dimethoxy-4-hydroxyphenylacetic Acid Waste (Solid, Contaminated Debris, or Spill Residue) Assess Is the waste hazardous? Waste->Assess Segregate Segregate from incompatible materials (e.g., strong oxidizers) Assess->Segregate Yes Containerize Place in a sealed, compatible container Segregate->Containerize Label Affix a complete Hazardous Waste Label Containerize->Label Store Store in a designated Satellite Accumulation Area (SAA) Label->Store Pickup Arrange for pickup by EHS or licensed waste disposal company Store->Pickup

Sources

Navigating the Safe Handling of 3,5-Dimethoxy-4-hydroxyphenylacetic Acid: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides an in-depth operational plan for the safe handling and disposal of 3,5-Dimethoxy-4-hydroxyphenylacetic acid (CAS 4385-56-2), a compound frequently utilized in pharmaceutical research and development. Beyond mere procedural steps, this document elucidates the rationale behind each safety measure, empowering you to cultivate a culture of safety and excellence in your laboratory.

Hazard Profile of 3,5-Dimethoxy-4-hydroxyphenylacetic Acid

Understanding the intrinsic hazards of a compound is the foundational step in developing a robust safety protocol. 3,5-Dimethoxy-4-hydroxyphenylacetic acid is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Skin Irritation: May cause skin irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[3]

Given these potential risks, a multi-faceted approach to personal protective equipment (PPE) is not just recommended, but essential.

Core Directive: Selecting and Utilizing Appropriate Personal Protective Equipment

The selection of PPE is dictated by a thorough risk assessment of the procedures to be performed. The following provides a detailed guide to the minimum PPE requirements for handling 3,5-Dimethoxy-4-hydroxyphenylacetic acid in a laboratory setting.

Eye and Face Protection: The First Line of Defense

Rationale: The most significant and immediate hazard posed by this compound is serious eye irritation.[1][2] Any direct contact with the eyes can lead to significant discomfort and potential damage.

Protocol:

  • Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes are mandatory.

  • Enhanced Protection: When handling larger quantities (typically >10g) or when there is a significant risk of splashing, a full-face shield should be worn in conjunction with safety goggles.

Hand Protection: Preventing Dermal Exposure

Rationale: As a potential skin irritant, preventing dermal contact is crucial. The choice of glove material is critical to ensure an effective barrier against the chemical.

Protocol:

  • Glove Selection: Nitrile gloves are a suitable choice for handling 3,5-Dimethoxy-4-hydroxyphenylacetic acid, as it is considered a weak organic acid.[4][5][6] Nitrile offers good resistance to weak acids and a range of other chemicals commonly found in laboratory settings.[4][5][6] However, it is important to note that nitrile gloves offer poor resistance to strong acids and certain organic solvents.[4][5] Always inspect gloves for any signs of degradation or perforation before use.

  • Glove Technique: Double gloving is recommended when handling the solid compound or preparing solutions to provide an additional layer of protection. Gloves should be changed immediately if they become contaminated. Proper glove removal technique (without touching the outer surface with bare skin) is critical to prevent cross-contamination.[2]

Body Protection: Shielding Against Accidental Spills

Rationale: A laboratory coat serves to protect your personal clothing and underlying skin from accidental spills and contamination.

Protocol:

  • Standard Attire: A clean, buttoned laboratory coat should be worn at all times when handling the chemical.

  • Material: A lab coat made of a flame-resistant material is preferable, especially if flammable solvents are also in use in the laboratory.

Respiratory Protection: Mitigating Inhalation Risks

Rationale: The compound's solid, powdered form presents a risk of aerosolization, leading to respiratory tract irritation.

Protocol:

  • Engineering Controls: All weighing and handling of the solid powder should be conducted within a certified chemical fume hood to minimize the generation of airborne dust.

  • Respiratory Equipment: For situations where a fume hood is not available or for large-scale operations where dust generation is unavoidable, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is required.[2] The selection of respiratory protection should be guided by a formal risk assessment.[7][8][9][10]

Table 1: Summary of Personal Protective Equipment for 3,5-Dimethoxy-4-hydroxyphenylacetic Acid

Protection Type Minimum Requirement Enhanced Protection (for higher risk procedures) Rationale
Eye/Face Chemical safety gogglesFull-face shield over gogglesPrevents serious eye irritation
Hand Nitrile glovesDouble-gloving with nitrilePrevents skin irritation and dermal absorption
Body Laboratory coatFlame-resistant lab coatProtects skin and clothing from spills
Respiratory Work in a chemical fume hoodNIOSH-approved N95 dust mask or respiratorPrevents respiratory tract irritation from dust

Operational Plan: From Handling to Disposal

A comprehensive safety plan extends beyond PPE to include detailed procedures for handling, spill response, and waste disposal.

Donning and Doffing of PPE: A Critical Procedure

The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.

Donning PPE Workflow

G Donning PPE Workflow for Handling Solid Chemicals cluster_prep Preparation cluster_donning Donning Sequence prep1 Inspect all PPE for damage prep2 Wash hands thoroughly prep1->prep2 don1 Don Laboratory Coat prep2->don1 don2 Don Respiratory Protection (if required) don1->don2 don3 Don Eye and Face Protection don2->don3 don4 Don Gloves (over cuffs of lab coat) don3->don4

Caption: Sequential process for correctly donning PPE.

Doffing PPE Workflow

G Doffing PPE Workflow to Prevent Contamination cluster_doffing Doffing Sequence doff1 Remove Gloves (using proper technique) doff2 Remove Laboratory Coat (turning inside out) doff1->doff2 doff3 Wash hands doff2->doff3 doff4 Remove Eye and Face Protection doff3->doff4 doff5 Remove Respiratory Protection (if worn) doff4->doff5 doff6 Wash hands thoroughly doff5->doff6

Caption: Step-by-step procedure for safe PPE removal.

Spill Response Plan

In the event of a spill, a swift and appropriate response is critical to mitigate exposure and environmental contamination.

1. Immediate Actions:

  • Alert personnel in the immediate area.

  • If the spill is large or if you feel unwell, evacuate the area and contact your institution's emergency response team.

2. For Small, Manageable Spills:

  • Ensure you are wearing the appropriate PPE as outlined in Table 1.

  • Contain the spill by creating a dike around the perimeter with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).

  • For this solid organic acid, gently cover the spill with sodium bicarbonate or another suitable acid neutralizer to neutralize the acidic properties.[11][12][13] Be aware that this may generate some heat and effervescence.

  • Once the reaction has subsided, carefully sweep the neutralized mixture into a designated, labeled hazardous waste container. Avoid creating dust.

  • Decontaminate the spill area with a suitable laboratory detergent and water.

  • All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.

Waste Disposal Plan

Proper disposal of chemical waste is a legal and ethical responsibility. Adhere to all institutional, local, state, and federal regulations for hazardous waste disposal.[1][14][15]

1. Unused or Waste Solid:

  • Collect in a clearly labeled, sealed, and chemically compatible container. The label should include the full chemical name, "Hazardous Waste," and the date.

  • Store in a designated satellite accumulation area away from incompatible materials.

2. Contaminated Labware and Debris:

  • Segregate all contaminated materials (e.g., gloves, weigh boats, paper towels) from non-hazardous waste.

  • Place these items in a sealed, labeled hazardous waste container. For sharps, use a rigid, puncture-resistant container.

  • Arrange for pickup and disposal through your institution's hazardous waste management program.[1]

Under no circumstances should 3,5-Dimethoxy-4-hydroxyphenylacetic acid or its contaminated materials be disposed of in the regular trash or down the drain.

Conclusion: Fostering a Proactive Safety Culture

The protocols outlined in this guide are designed to provide a comprehensive framework for the safe handling of 3,5-Dimethoxy-4-hydroxyphenylacetic acid. However, true laboratory safety transcends written procedures. It is embedded in a proactive culture of risk assessment, continuous learning, and a shared commitment to the well-being of every member of the research team. By understanding the "why" behind each safety measure, you are better equipped to make informed decisions that protect yourself, your colleagues, and the integrity of your scientific endeavors.

References

  • SOSCleanroom. (2024, September 6). Nitrile Gloves and Their Chemical Resistance.
  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
  • International Enviroguard. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
  • U.S. Department of Health and Human Services. (n.d.). NIOSH Pocket Guide to Chemical Hazards. ASPR TRACIE.
  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
  • (n.d.).
  • Centers for Disease Control and Prevention. (2017, April 10). PPE for Hazardous Materials Incidents: A Selection Guide (84-114). NIOSH.
  • Georgia Institute of Technology Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
  • (n.d.). Donning and Doffing Chemical PPE: Step-by-Step for Maximum Safety.
  • Matrix Scientific. (2017, February 2). Safety Data Sheet: 3,5-Dimethoxy-4-hydroxyphenylacetic acid.
  • (n.d.). Donning and doffing PPE SOP.
  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • Daniels Health. (2024, May 16). OSHA and Biohazard Waste Disposal Guidelines.
  • AIBON SAFETY. (2024, September 14). Chemical Resistance Guide: The Importance Of Nitrile Gloves.
  • University of California, Santa Barbara Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
  • SA Health. (n.d.). Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment.
  • (n.d.).
  • Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction. NIOSH.
  • Centers for Disease Control and Prevention. (n.d.). Introduction to the Online NIOSH Pocket Guide to Chemical Hazards.
  • Centers for Disease Control and Prevention. (n.d.). Donning and Doffing PPE: Proper Wearing, Removal, and Disposal.
  • The Center for Food Security and Public Health. (2014, July). Personal Protective Equipment: - Doffing.
  • (2024, January 3). MSDS of 3,5-Dimethoxy-4-hydroxyphenylacetic acid.
  • (n.d.).
  • Lab Manager. (2024, January 19). How to Neutralize Chemical Spills.
  • Lab Manager. (2024, December 31). How to Neutralize Chemical Spills.
  • Absorbents Online. (n.d.). Acid Neutralizers | Sorbents & Battery Acid Spill Kits.
  • Fluorochem. (n.d.). 3,5-Dimethoxy-4-hydroxyphenylacetic acid.
  • Fisher Scientific. (n.d.). CAS RN 4385-56-2.
  • AKSci. (n.d.). 4385-56-2 3,5-Dimethoxy-4-hydroxyphenylacetic acid.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethoxy-4-hydroxyphenylacetic acid
Reactant of Route 2
Reactant of Route 2
3,5-Dimethoxy-4-hydroxyphenylacetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.